Product packaging for 2-Isopropyl-1H-indole(Cat. No.:CAS No. 17790-93-1)

2-Isopropyl-1H-indole

Cat. No.: B102703
CAS No.: 17790-93-1
M. Wt: 159.23 g/mol
InChI Key: XSRLHGSAMGVDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Isopropyl-1H-indole (CAS 17790-93-1) is an organic compound with the molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol . This indole derivative serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecules with potential biological activity . In research applications, indole derivatives like this compound are of significant interest for their potential antibacterial properties. Studies explore their role in developing new agents against challenging pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis . The indole nucleus is a privileged scaffold in drug discovery, and its substitution patterns, such as the isopropyl group at the 2-position, are crucial for modulating biological activity and interaction with specific targets . Furthermore, this compound is characterized by a distinct earthy and fruity odor profile, making it a compound of interest in fragrance and flavor research . Its physical properties include a high estimated boiling point of 274°C and a logP value of 3.3, indicating significant hydrophobicity . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, whether in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N B102703 2-Isopropyl-1H-indole CAS No. 17790-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRLHGSAMGVDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170395
Record name 2-Isopropyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17790-93-1
Record name 2-(1-Methylethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17790-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropyl-1H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017790931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isopropyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to 2-isopropyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings, procedural details, and comparative advantages of both classical and modern synthetic methodologies.

Introduction: The Significance of the this compound Scaffold

The indole nucleus is a privileged scaffold in drug discovery, appearing in numerous natural products and pharmaceuticals.[1][2] The specific substitution at the 2-position with an isopropyl group significantly influences the molecule's steric and electronic properties, making this compound a valuable building block for targeted therapeutic agents. Its derivatives have been explored for a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[3]

The Fischer Indole Synthesis: A Classic and Versatile Approach

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely used method for constructing the indole ring.[4][5][6] The reaction condenses a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[4][6][7] For the synthesis of this compound, the logical precursors are phenylhydrazine and isobutyl methyl ketone (3-methyl-2-butanone).

Mechanism of Action

The Fischer indole synthesis proceeds through a well-established, multi-step mechanism:[8]

  • Hydrazone Formation: Phenylhydrazine reacts with the ketone (isobutyl methyl ketone) to form the corresponding phenylhydrazone intermediate.[4][8]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[4][8]

  • [8][8]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a key[8][8]-sigmatropic rearrangement (a type of electrocyclic reaction) to break the N-N bond and form a new C-C bond, yielding a di-imine intermediate.[4][6][7]

  • Cyclization & Aromatization: The intermediate cyclizes, and subsequent elimination of an ammonia molecule leads to the formation of the stable, aromatic indole ring.[4][8]

Isotopic labeling studies have confirmed that the N1 nitrogen of the original phenylhydrazine is incorporated into the final indole ring.[4][6]

Diagram: Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis Mechanism of the Fischer Indole Synthesis cluster_reactants Step 1: Hydrazone Formation cluster_tautomerization Step 2: Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4: Cyclization & Aromatization Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone + Ketone, -H2O Ketone Isobutyl Methyl Ketone Ketone->Hydrazone Enamine Ene-hydrazine (Enamine Tautomer) Hydrazone->Enamine H+ cat. Diimine Di-imine Intermediate Enamine->Diimine Heat, H+ Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole This compound Aminal->Indole -NH3, Aromatization Larock_Synthesis General Workflow for Larock Indole Synthesis Reactants o-Iodoaniline + Isopropyl-substituted Alkyne ReactionVessel Inert Atmosphere Reaction Heat (100-120 °C) Reactants->ReactionVessel CatalystSystem Pd(0) Catalyst Base (e.g., K2CO3) Solvent (e.g., DMF) CatalystSystem->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Sources

Fischer indole synthesis of 2-Isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fischer Indole Synthesis of 2-Isopropyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a multitude of bioactive natural products and pharmaceuticals.[1][2][3] The Fischer indole synthesis, a classic and enduring reaction discovered in 1883, remains one of the most versatile and widely utilized methods for constructing this privileged heterocyclic system.[1][4][5] This guide provides a comprehensive, technically-focused exploration of the Fischer indole synthesis as applied to the preparation of this compound, a valuable building block. We will dissect the reaction mechanism, present a detailed experimental protocol, discuss critical parameters for process optimization, and review the compound's significance. This document is intended to serve as a practical and authoritative resource for scientists engaged in synthetic organic chemistry and drug discovery.

Introduction: The Enduring Relevance of the Indole Nucleus

The indole ring system, a bicyclic structure featuring a benzene ring fused to a pyrrole ring, is a motif of profound importance in the chemical sciences.[6] Its unique electronic properties and ability to participate in various biological interactions have established it as a "privileged scaffold" in drug discovery.[3] Many blockbuster drugs, including antimigraine agents of the triptan class, are synthesized using methods that construct the indole core.[4][5]

Among the myriad of synthetic routes to indoles, the Fischer indole synthesis stands out for its reliability, broad substrate scope, and historical significance.[1][7] The reaction facilitates the creation of the indole framework from simple, readily available precursors: an arylhydrazine and an aldehyde or ketone, under acidic conditions.[4][8]

This guide focuses on the synthesis of this compound (CAS No. 17790-93-1). The presence of the isopropyl group at the C2 position significantly influences the molecule's steric and electronic profile, making it a key intermediate in the development of novel pharmaceuticals, agrochemicals, and materials with unique electronic properties.[6]

The Fischer Indole Synthesis: A Mechanistic Deep Dive

The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations. A thorough understanding of its mechanism is paramount for troubleshooting and optimizing the reaction. The process begins with the formation of a phenylhydrazone, which then undergoes a key sigmatropic rearrangement to forge the indole scaffold.[1][4][8]

The core mechanistic steps are as follows:

  • Phenylhydrazone Formation : The reaction initiates with the condensation of phenylhydrazine and an aldehyde or ketone—in this case, isobutyraldehyde (2-methylpropanal).[8][9] This is a reversible reaction that forms the corresponding phenylhydrazone.[10][11]

  • Tautomerization to Enehydrazine : The phenylhydrazone is in equilibrium with its tautomeric form, the enehydrazine. While the hydrazone is typically the major species, the enehydrazine is the active participant in the subsequent critical step.[4][8]

  • Acid-Catalyzed[7][7]-Sigmatropic Rearrangement : Upon protonation, the enehydrazine undergoes a concerted, pericyclic[7][7]-sigmatropic rearrangement, often compared to a Cope or Claisen rearrangement.[8][12] This is the crucial carbon-carbon bond-forming step that establishes the basic framework of the indole ring. This step breaks the weak N-N bond and forms a new C-C bond, resulting in a di-imine intermediate.[1]

  • Aromatization : The resulting di-imine intermediate rapidly undergoes tautomerization to regain aromaticity in the six-membered ring, which is a powerful thermodynamic driving force.[1]

  • Cyclization and Ammonia Elimination : The newly formed aromatic intermediate contains both an amine and an imine. The amine nucleophilically attacks the protonated imine, forming a five-membered cyclic aminal.[1][8] Finally, under the acidic conditions, this aminal eliminates a molecule of ammonia to generate the stable, aromatic indole ring system.[4]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis Reactants Phenylhydrazine + Isobutyraldehyde Hydrazone Phenylhydrazone Reactants->Hydrazone Condensation (-H₂O) Enehydrazine Enehydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Protonated_Ene Protonated Enehydrazine Enehydrazine->Protonated_Ene Protonation (H⁺) Diimine Di-imine Intermediate Protonated_Ene->Diimine [3,3]-Sigmatropic Rearrangement Aromatic_Intermediate Aromatic Amine-Imine Diimine->Aromatic_Intermediate Aromatization (Tautomerization) Aminal Cyclic Aminal Aromatic_Intermediate->Aminal Intramolecular Cyclization (H⁺) Product This compound Aminal->Product Elimination (-NH₃)

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of this compound

This section provides a robust, two-stage laboratory procedure for the synthesis of this compound. The protocol involves the initial formation of the phenylhydrazone intermediate, followed by its acid-catalyzed cyclization.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Properties
PhenylhydrazineC₆H₈N₂108.14100-63-0Toxic, corrosive, light-sensitive liquid
IsobutyraldehydeC₄H₈O72.1178-84-2Flammable, volatile liquid
Glacial Acetic AcidC₂H₄O₂60.0564-19-7Corrosive liquid, strong acid
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)Variable8017-16-1Viscous, corrosive liquid
Ethanol (95%)C₂H₆O46.0764-17-5Flammable liquid
Diethyl EtherC₄H₁₀O74.1260-29-7Highly flammable liquid
Sodium BicarbonateNaHCO₃84.01144-55-8White solid
Anhydrous MgSO₄MgSO₄120.377487-88-9White solid, drying agent
Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow cluster_stage1 Stage 1: Hydrazone Formation cluster_stage2 Stage 2: Indolization cluster_stage3 Stage 3: Work-up & Purification s1_mix Mix Phenylhydrazine & Isobutyraldehyde in Acetic Acid s1_stir Stir at Room Temperature s1_mix->s1_stir s1_precip Precipitate & Filter Product s1_stir->s1_precip s1_wash Wash with Cold Ethanol s1_precip->s1_wash s1_dry Dry the Phenylhydrazone s1_wash->s1_dry s2_add Add Phenylhydrazone to PPA s1_dry->s2_add Intermediate s2_heat Heat Mixture (e.g., 100-120 °C) s2_add->s2_heat s2_quench Quench with Ice Water s2_heat->s2_quench s3_neutralize Neutralize with NaHCO₃ s2_quench->s3_neutralize Crude Product s3_extract Extract with Diethyl Ether s3_neutralize->s3_extract s3_dry Dry Organic Layer (MgSO₄) s3_extract->s3_dry s3_concentrate Concentrate in vacuo s3_dry->s3_concentrate s3_purify Purify via Column Chromatography s3_concentrate->s3_purify Final_Product This compound s3_purify->Final_Product Final Product

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure

Stage 1: Synthesis of Isobutyraldehyde Phenylhydrazone

  • In a 250 mL round-bottom flask, dissolve phenylhydrazine (10.8 g, 0.1 mol) in glacial acetic acid (50 mL).

  • Cool the mixture in an ice bath. Slowly add isobutyraldehyde (7.21 g, 0.1 mol) dropwise with constant stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The formation of a precipitate should be observed.[10]

  • Collect the solid product by vacuum filtration.

  • Wash the crude phenylhydrazone with a small amount of cold 95% ethanol to remove unreacted starting materials.

  • Dry the product under vacuum. The phenylhydrazone can be used in the next step without further purification.

Stage 2: Acid-Catalyzed Cyclization to this compound

  • SAFETY NOTE: This step should be performed in a well-ventilated fume hood. Polyphosphoric acid is highly corrosive.

  • In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (approx. 150 g). Heat the PPA to approximately 80°C.

  • Carefully and in portions, add the dried isobutyraldehyde phenylhydrazone (from Stage 1) to the hot, stirring PPA. The addition should be controlled to maintain the reaction temperature between 100-120°C.

  • After the addition is complete, continue heating and stirring the mixture for 30-60 minutes until TLC analysis indicates the consumption of the starting material.

  • Allow the reaction mixture to cool slightly before carefully pouring it onto crushed ice (approx. 400 g) in a large beaker. This will quench the reaction and precipitate the crude product.

Stage 3: Work-up and Purification

  • Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude oil or solid is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Process Optimization and Troubleshooting

The success of the Fischer indole synthesis is highly sensitive to reaction conditions.[1] Careful optimization is key to achieving high yields and purity.

  • Choice of Acid Catalyst : A variety of Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃, AlCl₃) can catalyze the reaction.[1][4] Polyphosphoric acid (PPA) is often favored as it serves as both the catalyst and the solvent, driving the reaction forward at elevated temperatures. However, for sensitive substrates, milder Lewis acids or Brønsted acids in a separate solvent may be preferable.

  • Temperature Control : The cyclization step requires elevated temperatures to overcome the activation energy of the[7][7]-sigmatropic rearrangement.[7] However, excessive heat can lead to degradation and the formation of unwanted byproducts. The optimal temperature typically ranges from 80°C to 150°C, depending on the substrate and catalyst.

  • Substrate Considerations : While isobutyraldehyde is symmetrical and avoids regioselectivity issues, using unsymmetrical ketones can lead to the formation of two different regioisomeric indoles. The presence of strong electron-donating substituents on the phenylhydrazine ring can sometimes cause the reaction to fail by favoring heterolytic N-N bond cleavage over the desired sigmatropic rearrangement.[13]

  • Side Reactions : Potential side reactions include aldol condensation of the starting aldehyde/ketone or Friedel-Crafts type reactions if the aryl ring is highly activated. These can be minimized by controlling the reaction temperature and the rate of addition of the hydrazone to the acid.

Characterization and Data Analysis

Confirmation of the structure and purity of the synthesized this compound is achieved through standard spectroscopic techniques.[6]

AnalysisExpected Results for this compound
¹H NMR Signals corresponding to the aromatic protons of the indole ring, a broad singlet for the N-H proton, a septet for the isopropyl CH, and a doublet for the two isopropyl methyl groups.
¹³C NMR Resonances for the 8 aromatic carbons of the indole core and the 3 carbons of the isopropyl group.
IR (Infrared) A characteristic N-H stretching band around 3400 cm⁻¹.
MS (Mass Spec) A molecular ion peak (M⁺) corresponding to the molecular weight of 159.23 g/mol .[6][14]

Applications and Significance

This compound is more than a simple chemical compound; it is a versatile synthetic intermediate. Its derivatives have been investigated for a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.[6]

  • Pharmaceutical Intermediates : The scaffold serves as a crucial starting point for the synthesis of more complex molecules targeting neurological disorders and infectious diseases.[6]

  • Material Science : The electronic properties of the indole ring make it an attractive component in the development of novel organic electronic materials.[6]

  • Agrochemicals : Derivatives of this compound are evaluated for their potential use as pesticides and herbicides due to their inherent biological activity.[6]

Conclusion

The Fischer indole synthesis provides a powerful and direct route to this compound. Its enduring legacy in organic chemistry is a testament to its robustness and versatility. By understanding the intricate reaction mechanism and carefully controlling experimental parameters such as catalyst choice and temperature, researchers can efficiently synthesize this valuable indole derivative. As a key building block, this compound will continue to empower chemists in the fields of drug discovery, materials science, and beyond, enabling the creation of novel molecules with tailored functions and properties.

References

  • Smolecule. (n.d.). Buy this compound | 17790-93-1.
  • Journal of the American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • EvitaChem. (n.d.). Buy this compound-3-carbaldehyde (EVT-8798332).
  • Gribble, G. (2021). Fischer Indole Synthesis.
  • NIH. (n.d.).
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • PubChem. (n.d.). This compound.
  • Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
  • zhishantan.blogspot.com. (2011). Reaction of benzaldehyde with phenylhydrazine.
  • Benchchem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Google Patents. (n.d.). US5868906A - Dehydration and purification of isopropyl alcohol to an ultradry and ultrapure level.
  • YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP.
  • Reddit. (2017). What's the best way to purify Isopropyl Alcohol?.
  • PubChem. (n.d.). 1-isopropyl-1H-indole.
  • ResearchGate. (n.d.). Table 2 Condensation of phenylhydrazine with various aldehydes for the....
  • Wikipedia. (n.d.). Isobutyraldehyde.
  • Scirp.org. (n.d.). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents.
  • YouTube. (2024). Fischer Indole Synthesis, how can I remember it? - Basic Organic Chemistry 40.
  • PubChem. (n.d.). 6-(propan-2-yl)-1H-indole-2-carboxylic acid.
  • The Chemistry Blog. (2018).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mononuclear heterocyclic rearrangements. Part 9. A kinetic study of the rearrangement of the Z-phenylhydrazone....
  • Journal of the Chemical Society (Resumed). (n.d.). 450. The molecular rearrangement of the phenylhydrazones....

Sources

Spectroscopic Data of 2-Isopropyl-1H-indole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

2-Isopropyl-1H-indole possesses a molecular formula of C₁₁H₁₃N and a molecular weight of 159.23 g/mol .[2] The structure consists of a bicyclic indole core with an isopropyl substituent at the C2 position. This substitution pattern significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures.

The primary analytical techniques discussed herein are Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information for the unambiguous identification and characterization of this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below, with chemical shifts referenced to tetramethylsilane (TMS).

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to obtain high-resolution spectra.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64

  • ¹³C NMR:

    • Pulse angle: 30-45°

    • Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the indole ring protons, the N-H proton, and the isopropyl group protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
H1 (N-H)~ 8.0Broad Singlet-The N-H proton of indoles is typically deshielded and appears as a broad singlet.
H7~ 7.6Doublet~ 8.0Aromatic proton ortho to the nitrogen, deshielded.
H4~ 7.5Doublet~ 8.0Aromatic proton in the benzene ring.
H5, H6~ 7.1-7.2Multiplet-Overlapping signals for the central aromatic protons.
H3~ 6.3Singlet-The C3 proton in 2-substituted indoles is shielded and appears as a singlet.
H8 (CH of isopropyl)~ 3.1Septet~ 7.0Methine proton of the isopropyl group, split by the six methyl protons.
H9, H10 (CH₃ of isopropyl)~ 1.4Doublet~ 7.0The two equivalent methyl groups of the isopropyl substituent, split by the methine proton.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C2~ 145The C2 carbon bearing the isopropyl group is significantly deshielded.
C7a~ 136Quaternary carbon at the fusion of the two rings.
C3a~ 128Quaternary carbon at the fusion of the two rings.
C5~ 121Aromatic CH carbon.
C6~ 120Aromatic CH carbon.
C4~ 120Aromatic CH carbon.
C7~ 111Aromatic CH carbon.
C3~ 100The C3 carbon in 2-substituted indoles is shielded.
C8 (CH of isopropyl)~ 28Aliphatic methine carbon.
C9, C10 (CH₃ of isopropyl)~ 23Aliphatic methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol for Mass Spectrometry

Instrumentation:

  • Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Inlet System: Gas chromatography (GC) or direct insertion probe.

Predicted Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragment ions.

m/z Ion Predicted Relative Intensity Fragmentation Pathway
159[M]⁺HighMolecular ion
144[M - CH₃]⁺HighLoss of a methyl radical from the isopropyl group (benzylic cleavage).
117[M - C₃H₆]⁺ModerateLoss of propene via a McLafferty-type rearrangement.
116[M - C₃H₇]⁺ModerateLoss of an isopropyl radical.

digraph "MS_Fragmentation" {
graph [layout=dot, rankdir=LR];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];

M [label="this compound\n[M]⁺˙\nm/z = 159", fillcolor="#F1F3F4", style=filled]; F1 [label="[M - CH₃]⁺\nm/z = 144", fillcolor="#F1F3F4", style=filled]; F2 [label="[M - C₃H₇]⁺\nm/z = 116", fillcolor="#F1F3F4", style=filled];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- •C₃H₇"]; }

Sources

Introduction: The Structural Elucidation of a Key Indole Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Isopropyl-1H-indole

This compound is a member of the vast indole family, a heterocyclic scaffold of paramount importance in medicinal chemistry and natural products.[1] The unique bicyclic structure, featuring a benzene ring fused to a nitrogen-containing pyrrole ring, is a common motif in pharmacologically active compounds.[2] The addition of an isopropyl group at the C2 position significantly influences the molecule's electronic properties and steric profile, making precise structural verification essential for its application in research and drug development.[1]

This guide provides a comprehensive analysis of this compound using two cornerstone techniques in analytical chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the causal relationships behind spectral features and the logic underpinning methodological choices. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret high-quality analytical data for this class of compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment.

  • Indole N-H Proton (H1): This proton typically appears as a broad singlet in the downfield region (δ 8.0-8.5 ppm). Its chemical shift and signal sharpness are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][5] In aprotic, hydrogen-bond-accepting solvents like DMSO-d₆, this signal is often sharper compared to its appearance in CDCl₃.[5]

  • Aromatic Protons (H4, H5, H6, H7): These four protons on the benzene ring resonate in the aromatic region (δ 7.0-7.7 ppm). Their specific shifts and coupling patterns are diagnostic. Typically, H4 and H7 are the most deshielded due to the anisotropic effect of the fused pyrrole ring and appear further downfield. They will appear as doublets due to coupling with their respective neighbors (H5 and H6). H5 and H6 are more shielded and usually appear as overlapping multiplets or triplets in the middle of the aromatic region.[6]

  • Pyrrole C3-H Proton (H3): The proton at the C3 position is unique. It is part of the electron-rich pyrrole ring and appears as a singlet (or a very finely split multiplet due to long-range coupling) in a relatively upfield region for an aromatic proton (around δ 6.2-6.4 ppm). The absence of an adjacent proton on C2 simplifies its signal to a singlet.[7]

  • Isopropyl Group Protons (CH and CH₃): The isopropyl group gives rise to two distinct signals. The single methine proton (-CH) is adjacent to the indole ring and appears as a septet around δ 3.0-3.2 ppm. This septet multiplicity arises from coupling to the six equivalent methyl protons. The six methyl protons (-CH₃) are equivalent and appear as a sharp doublet in the upfield alkyl region (around δ 1.3-1.4 ppm), with the splitting caused by the single methine proton.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.[8]

  • Indole C2: This is a quaternary carbon directly attached to the nitrogen and the isopropyl group. It is significantly deshielded and appears far downfield, typically in the δ 140-145 ppm range. The substitution at this position is a key feature distinguishing it from unsubstituted indole.[9]

  • Bridgehead Carbons (C3a, C7a): These carbons, where the two rings are fused, resonate in the aromatic region. C7a, being adjacent to the nitrogen, is typically found around δ 136 ppm, while C3a is found around δ 128 ppm.[4]

  • Aromatic Carbons (C4, C5, C6, C7): These carbons appear in the typical aromatic region of δ 110-125 ppm. Precise assignment often requires advanced 2D NMR techniques like HSQC and HMBC.[10]

  • Pyrrole C3: This carbon is highly shielded compared to other sp² carbons in the ring system, appearing significantly upfield around δ 100-102 ppm.[4]

  • Isopropyl Group Carbons (CH and CH₃): The methine carbon (-CH) appears in the alkyl region around δ 28-30 ppm, while the two equivalent methyl carbons (-CH₃) are found further upfield, typically around δ 22-24 ppm.

Data Summary: NMR Spectral Assignments

The following table summarizes the expected chemical shifts for this compound. Values are approximate and can vary based on solvent and concentration.[11][12]

Atom Position ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
N-H8.0 - 8.5br s-
C2--140 - 145
C36.2 - 6.4s100 - 102
C3a--~128
C47.5 - 7.7d120 - 122
C57.0 - 7.2t119 - 121
C67.0 - 7.2t121 - 123
C77.4 - 7.6d110 - 112
C7a--~136
-CH (isopropyl)3.0 - 3.2septet28 - 30
-CH₃ (isopropyl)1.3 - 1.4d22 - 24

br s = broad singlet, s = singlet, d = doublet, t = triplet, septet = septet

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 MHz spectrometer.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.[11] However, if a sharp N-H signal is desired, DMSO-d₆ is preferable as it is a hydrogen bond acceptor that slows the proton exchange rate.[5]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the spectrum to 0.00 ppm.[13]

    • Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

  • Instrument Setup & ¹H Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (~298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A good shim will result in a narrow half-height linewidth for the TMS signal.

    • Acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • ¹³C Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Use a standard proton-decoupled pulse program (e.g., zgpg30).

    • Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a slightly longer relaxation delay (2 seconds) are typically required to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the ¹H spectrum to determine the relative ratios of protons.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective method for both identification and purity assessment.

Electron Ionization (EI) and Molecular Ion Formation

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV).[14] This process is energetic enough to eject an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•⁺).[15] The m/z value of this ion corresponds to the molecular weight of the compound. For this compound (C₁₁H₁₃N), the calculated monoisotopic mass is 159.10 g/mol . Therefore, the molecular ion peak is expected at m/z = 159 .

Fragmentation Analysis: A Structural Fingerprint

The high energy of EI causes the molecular ion to be energetically unstable, leading it to break apart into smaller, more stable fragments.[16] This fragmentation pattern is reproducible and serves as a chemical fingerprint for the molecule. The most critical fragmentation pathway for this compound is driven by the formation of a highly stable carbocation.

  • Primary Fragmentation - Loss of a Methyl Radical ([M-15]⁺): The most prominent fragmentation is the cleavage of a C-C bond in the isopropyl group. This results in the loss of a methyl radical (•CH₃, mass = 15 amu) and the formation of a secondary carbocation. This cation is resonance-stabilized by the adjacent indole ring system, making it a very favorable fragmentation pathway. This will result in a very intense peak, often the base peak, at m/z = 144 . The stability of this ion is the primary reason for its high abundance.

G

Data Summary: Key Mass Spectral Peaks
m/z Value Proposed Fragment Significance
159[C₁₁H₁₃N]•⁺Molecular Ion (M•⁺)
144[C₁₀H₁₀N]⁺Base Peak, loss of •CH₃ (benzylic cleavage)
130[C₉H₈N]⁺Characteristic indole fragment, loss of CH₂ from m/z 144
117[C₈H₇N]⁺Indole ring fragment

Note: Other smaller fragments corresponding to the breakdown of the indole ring may also be present.[17]

Experimental Protocol: Acquiring a GC-MS Spectrum

This protocol describes a standard method for analyzing this compound using GC-MS with an EI source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. High purity of the solvent is critical to avoid interfering peaks.

  • GC Method Parameters:

    • Injector: Set to 250 °C. Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is suitable.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all significant fragments.

    • Transfer Line Temperature: 280 °C to ensure the analyte does not condense between the GC and the MS.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the compound.

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Identify the molecular ion peak (m/z 159) and the base peak (m/z 144).

    • Compare the obtained fragmentation pattern with the expected pattern and reference library spectra (e.g., NIST, Wiley) for confirmation.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a self-validating system for the unequivocal structural confirmation of this compound. ¹H and ¹³C NMR define the precise atomic connectivity and chemical environment of the molecule's scaffold, while EI mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation fingerprint rooted in the stability of the resulting ions. The methodologies and interpretative logic detailed in this guide offer a robust framework for researchers engaged in the synthesis, characterization, and application of substituted indoles, ensuring the scientific integrity of their work.

References

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • Semantic Scholar. (n.d.). 13 C NMR spectra of some indole derivatives.
  • National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition.
  • Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry.
  • Al-Azawe, S., & Sarkis, G. Y. (1973). Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data.
  • ACS Publications. (n.d.). Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data.
  • PubMed. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology.
  • MDPI. (n.d.). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium.
  • MDPI. (n.d.). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species.
  • Scirp.org. (n.d.). Study of Mass Spectra of Some Indole Derivatives.
  • ACS Publications. (n.d.). Studies in the indole series. VII. Carbon-13 nuclear magnetic resonance spectroscopy of naturally occurring substances. XL. Carbon-13 nuclear magnetic resonance analysis of vobasine-like indole alkaloids. The Journal of Organic Chemistry.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES.
  • PubChem. (n.d.). This compound.
  • Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?.
  • University of Basrah. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN.
  • Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra.
  • ResearchGate. (2025). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde.
  • Oriental Journal of Chemistry. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles.
  • LCGC International. (n.d.). Electron Ionization for GC–MS.
  • RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • SlidePlayer. (n.d.). Mass Spec.
  • ResearchGate. (2025). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry.
  • Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in....
  • Vikse, K. L., & McIndoe, J. S. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Journal of Mass Spectrometry.
  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-1H-indole is a notable member of the vast indole family, distinguished by the presence of an isopropyl group at the 2-position of the indole core. This structural feature significantly influences its electronic properties and steric environment, thereby defining its chemical reactivity and potential as a synthetic building block. This guide provides a comprehensive exploration of the chemical properties and reactivity of this compound, offering insights into its synthesis, spectroscopic signature, and key transformations. Detailed experimental protocols and mechanistic discussions are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for the effective utilization of this versatile molecule in their respective fields.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds.[1] Its unique electronic structure, characterized by a π-excessive pyrrole ring fused to a benzene ring, imparts a rich and diverse chemical reactivity. The strategic placement of substituents on the indole ring allows for the fine-tuning of its physicochemical and pharmacological properties. This compound, with its sterically demanding and electron-donating isopropyl group at the 2-position, presents a unique case study in indole chemistry, influencing the regioselectivity and kinetics of its reactions. This guide will delve into the specific attributes of this molecule, providing a foundational understanding for its application in synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its handling, characterization, and application in synthesis.

Physical Properties

The physical properties of this compound are summarized in the table below. These computed values provide a useful reference for experimental work.

PropertyValueSource
Molecular Formula C₁₁H₁₃N[2]
Molecular Weight 159.23 g/mol [2]
CAS Number 17790-93-1[2]
IUPAC Name 2-(propan-2-yl)-1H-indole[2]
XLogP3 3.3[2]
Topological Polar Surface Area 15.8 Ų[2]
Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While specific experimental spectra for this compound are not widely published, the expected characteristic signals can be predicted based on the analysis of similar indole derivatives.[3][4]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, typically in the range of δ 7.0-8.0 ppm. The N-H proton of the pyrrole ring will appear as a broad singlet, with its chemical shift being solvent-dependent. The isopropyl group will exhibit a septet for the methine proton and a doublet for the two methyl groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eleven carbon atoms. The chemical shifts of the carbons in the indole ring are influenced by the electron-donating nature of the nitrogen atom and the isopropyl group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 159). Fragmentation patterns will likely involve the loss of a methyl group from the isopropyl substituent.

Synthesis of the this compound Scaffold

The construction of the this compound core is most commonly achieved through the Fischer indole synthesis, a robust and versatile method for forming the indole ring system.[5]

Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5] For the synthesis of this compound, the logical precursors are phenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone).[6][7]

Reaction Workflow:

fischer_indole_synthesis phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone Intermediate phenylhydrazine->hydrazone Condensation ketone 3-Methyl-2-butanone ketone->hydrazone enehydrazine Ene-hydrazine Tautomer hydrazone->enehydrazine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enehydrazine->rearrangement cyclization Cyclization & Ammonia Elimination rearrangement->cyclization indole This compound cyclization->indole

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis[6]):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine hydrochloride (1.0 eq) and 3-methyl-2-butanone (1.0 eq).

  • Solvent and Catalyst: Add glacial acetic acid as the solvent and catalyst.

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acidic solution with a suitable base, such as 1 M sodium hydroxide solution.

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent like dichloromethane or chloroform.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality in Experimental Choices:

  • Acid Catalyst: The use of an acid catalyst, such as glacial acetic acid or other Brønsted or Lewis acids, is crucial for promoting the key steps of the reaction, including the formation of the phenylhydrazone and the subsequent[8][8]-sigmatropic rearrangement.[5]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary thermal energy to overcome the activation barriers of the various steps in the reaction cascade.

  • Aqueous Work-up and Extraction: The neutralization and extraction steps are essential for separating the organic product from the inorganic salts and the polar solvent.

Chemical Reactivity of this compound

The reactivity of this compound is dominated by the electron-rich nature of the pyrrole ring. The C3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack.[1]

Electrophilic Substitution Reactions

Electrophilic substitution is the hallmark of indole chemistry. The presence of the isopropyl group at the 2-position does not change the inherent preference for substitution at the C3 position.

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto an electron-rich aromatic ring, such as indole.[9] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9]

Reaction Mechanism:

vilsmeier_haack indole This compound intermediate Iminium Ion Intermediate indole->intermediate Electrophilic Attack at C3 vilsmeier Vilsmeier Reagent (Electrophile) vilsmeier->intermediate product This compound-3-carbaldehyde intermediate->product Hydrolysis hydrolysis Aqueous Hydrolysis hydrolysis->product

Caption: Vilsmeier-Haack formylation of this compound.

Detailed Experimental Protocol (General procedure for indoles[10]):

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add DMF. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining a low temperature.

  • Reaction with Indole: Dissolve this compound in DMF and add it dropwise to the pre-formed Vilsmeier reagent, keeping the temperature low.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction can be monitored by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice. Basify the solution with aqueous sodium hydroxide.

  • Isolation and Purification: The product, this compound-3-carbaldehyde, will precipitate out of the solution. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.[11]

Causality in Experimental Choices:

  • Low Temperature: The initial formation of the Vilsmeier reagent and its reaction with the indole are typically carried out at low temperatures to control the exothermicity of the reaction and prevent side reactions.

  • Aqueous Work-up: The hydrolysis of the intermediate iminium salt to the final aldehyde product is achieved during the aqueous work-up.

The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group onto an acidic C-H bond. For indoles, this occurs at the C3 position.[4] The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the indole.[12]

Reaction Mechanism:

mannich_reaction amine Secondary Amine (e.g., Dimethylamine) iminium Eschenmoser's Salt (Iminium Ion) amine->iminium formaldehyde Formaldehyde formaldehyde->iminium Condensation product 3-(Aminomethyl)-2-isopropyl-1H-indole iminium->product indole This compound indole->product Nucleophilic Attack at C3

Caption: Mannich reaction of this compound.

Detailed Experimental Protocol (General procedure for indoles[12]):

  • Reaction Setup: In a suitable solvent such as dioxane, combine this compound (1.0 eq), formaldehyde (as an aqueous solution, e.g., formalin) (1.3 eq), and a secondary amine hydrochloride (e.g., diethylamine hydrochloride) (1.3 eq).

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated period. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and perform an appropriate work-up, which may involve extraction and solvent removal. The crude product can then be purified by column chromatography.

Causality in Experimental Choices:

  • Pre-formed Iminium Salt: The reaction proceeds through the formation of an electrophilic iminium ion (Eschenmoser's salt) from the amine and formaldehyde.

  • Solvent Choice: The choice of solvent can influence the reaction rate and yield. Dioxane is a common solvent for this transformation.

Oxidation Reactions

The oxidation of indoles can lead to a variety of products, depending on the oxidant and reaction conditions. A common transformation is the oxidation of the indole ring to an oxindole.

Oxidation to 2-Isopropyloxindole:

Reduction Reactions

The pyrrole ring of indole can be selectively reduced to an indoline.

Reduction to 2-Isopropylindoline:

A method for the reduction of indole compounds to the corresponding indoline involves the use of a borane reagent in the presence of trifluoroacetic acid (TFA).[13]

Detailed Experimental Protocol (Adapted from a general procedure[13]):

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), combine a solution of borane-tetrahydrofuran complex (BH₃·THF) and trifluoroacetic acid. Cool the mixture in a water bath.

  • Addition of Indole: Dissolve this compound in an inert solvent like tetrahydrofuran (THF) and add it dropwise to the cooled borane-TFA mixture.

  • Reaction: Stir the reaction mixture for a short period (e.g., 15 minutes) to ensure completion.

  • Work-up: The reaction can be quenched by the addition of water or a mild acid. The product, 2-isopropylindoline, can then be isolated by extraction and purified by standard methods.

Causality in Experimental Choices:

  • Borane Reagent: Borane complexes are effective reducing agents for the indole double bond.

  • Trifluoroacetic Acid: The presence of a strong acid like TFA is crucial for activating the indole ring towards reduction by protonation.

N-Alkylation and N-Acylation

The N-H proton of the indole ring is weakly acidic and can be deprotonated with a strong base, allowing for subsequent alkylation or acylation at the nitrogen atom.

N-Alkylation of this compound:

A standard procedure for N-alkylation involves the use of a strong base like sodium hydride (NaH) to generate the indolide anion, which then acts as a nucleophile.

Detailed Experimental Protocol (General procedure):

  • Deprotonation: In a flask under an inert atmosphere, suspend sodium hydride in a dry, aprotic solvent such as DMF or THF. Add a solution of this compound in the same solvent dropwise at 0 °C.

  • Alkylation: After the evolution of hydrogen gas ceases, add the alkylating agent (e.g., an alkyl halide) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction by the careful addition of water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The product can be purified by chromatography.

Causality in Experimental Choices:

  • Strong Base: A strong base like NaH is required to deprotonate the weakly acidic N-H of the indole.

  • Aprotic Solvent: A dry, aprotic solvent is essential to prevent the quenching of the strong base and the reactive indolide anion.

Conclusion

This compound is a valuable synthetic intermediate with a rich and predictable reactivity profile. Its chemistry is governed by the electron-donating nature of the indole nucleus, with a strong preference for electrophilic substitution at the C3 position. The synthetic and functionalization methods outlined in this guide, including the Fischer indole synthesis and various electrophilic substitution reactions, provide a robust toolkit for the incorporation of this versatile scaffold into more complex molecular architectures. A thorough understanding of the principles and protocols presented herein will empower researchers to effectively harness the synthetic potential of this compound in their pursuit of novel molecules with applications in medicine, materials science, and beyond.

References

Sources

The Biological Frontier of 2-Isopropyl-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of biologically active compounds.[1] Among the vast chemical space of indole derivatives, those bearing a 2-isopropyl substitution represent a unique and compelling class with a burgeoning profile of therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of 2-Isopropyl-1H-indole derivatives. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offering field-proven insights into their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the causality behind experimental designs, present detailed protocols for key biological assays, and visualize the complex signaling pathways influenced by these promising molecules.

Introduction: The Significance of the this compound Scaffold

The indole ring, a fusion of a benzene and a pyrrole ring, is a structural motif found in numerous natural products and pharmaceuticals.[2] The substitution pattern on this bicyclic system dramatically influences its physicochemical properties and biological interactions. The introduction of an isopropyl group at the 2-position imparts a distinct steric and electronic character to the molecule. This bulky, lipophilic group can significantly impact receptor binding, enzyme inhibition, and membrane permeability, often leading to enhanced or novel pharmacological activities.[3]

The synthesis of the this compound core is most classically achieved through the Fischer indole synthesis. This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazone derived from phenylhydrazine and a ketone bearing an isopropyl group, such as 3-methyl-2-butanone.[4] This method's robustness and the commercial availability of a wide range of starting materials make it a powerful tool for generating diverse libraries of this compound derivatives for biological screening.

Anticancer Activities: Targeting Cellular Proliferation and Survival

Indole derivatives have long been investigated for their anticancer properties, with mechanisms ranging from the disruption of microtubule dynamics to the induction of programmed cell death (apoptosis).[5][6] While extensive research has focused on other substituted indoles, emerging evidence suggests that this compound derivatives also possess significant antiproliferative and cytotoxic activities against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many anticancer agents, including indole derivatives, exert their effects is through the induction of apoptosis.[5] This programmed cell death is a tightly regulated process involving a cascade of signaling events. While direct studies on this compound derivatives are still maturing, the broader class of indole compounds has been shown to modulate key apoptotic players. For instance, some indole derivatives can influence the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[1] This can lead to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[7]

Furthermore, the p53 tumor suppressor pathway is another critical target. Certain indolizine derivatives, structurally related to indoles, have been shown to induce apoptosis through a p53-dependent mitochondrial pathway.[8] It is plausible that this compound derivatives could engage similar mechanisms, a hypothesis that warrants further investigation.

This compound Derivative This compound Derivative Pro-apoptotic Proteins (e.g., Bax) Pro-apoptotic Proteins (e.g., Bax) This compound Derivative->Pro-apoptotic Proteins (e.g., Bax) Upregulates Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) This compound Derivative->Anti-apoptotic Proteins (e.g., Bcl-2) Downregulates Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (e.g., Bax)->Mitochondrial Outer Membrane Permeabilization Anti-apoptotic Proteins (e.g., Bcl-2)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1: Proposed Apoptotic Pathway. A diagram illustrating a potential mechanism of apoptosis induction by this compound derivatives.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various indole derivatives against different cancer cell lines. While specific data for this compound derivatives are limited, the provided information on related compounds offers a valuable benchmark for future studies.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Indole–chalcone derivativeA549 (Lung)0.0003 - 0.009[1]
Spirooxindole derivativeMCF-7 (Breast)3.88 - 5.83[1]
1H-Indole derivativeMCF-7 (Breast)12.93[9]
1H-Indole derivativeHCT 116 (Colon)11.52[9]
N-benzyl-1H-indole-2-carbohydrazideMCF-7, A549, HCT~2[10]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[11]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activities: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Indole and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[1][12] The lipophilic nature of the 2-isopropyl group may enhance the ability of these derivatives to penetrate microbial cell membranes, contributing to their antimicrobial efficacy.

Spectrum of Activity

Studies have shown that indole derivatives can be effective against both Gram-positive and Gram-negative bacteria.[13] Some indole-based compounds have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[3][14] The antifungal potential of indole derivatives has also been explored, with some compounds exhibiting activity against Candida albicans.[15]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The following table presents MIC values for various indole derivatives against different microbial strains.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Indole-thiadiazole derivativeMRSA6.25[3]
Indole-triazole derivativeC. albicans3.125[3]
Indole hydrazone derivativeS. aureus6.25[14]
2-(1H-indol-3-yl)-1H-benzo[d]imidazoleMRSA< 1[16]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleC. albicans3.9[16]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivative stock solution (in DMSO)

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in the broth medium in the wells of a 96-well plate.[3]

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microbial strain (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.[17]

Stock Solution of this compound Derivative Stock Solution of this compound Derivative Serial Dilution in Broth Serial Dilution in Broth Stock Solution of this compound Derivative->Serial Dilution in Broth Inoculation with Microbial Suspension Inoculation with Microbial Suspension Serial Dilution in Broth->Inoculation with Microbial Suspension Incubation Incubation Inoculation with Microbial Suspension->Incubation Visual Inspection for Growth Visual Inspection for Growth Incubation->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Cell Surface Receptor Cell Surface Receptor Inflammatory Stimulus (e.g., LPS)->Cell Surface Receptor Signaling Cascade Signaling Cascade Cell Surface Receptor->Signaling Cascade NF-kB Activation NF-kB Activation Signaling Cascade->NF-kB Activation NF-kB Translocation to Nucleus NF-kB Translocation to Nucleus NF-kB Activation->NF-kB Translocation to Nucleus Gene Transcription Gene Transcription NF-kB Translocation to Nucleus->Gene Transcription Pro-inflammatory Cytokine Production (TNF-a, IL-6) Pro-inflammatory Cytokine Production (TNF-a, IL-6) Gene Transcription->Pro-inflammatory Cytokine Production (TNF-a, IL-6) This compound Derivative This compound Derivative This compound Derivative->NF-kB Activation Inhibits

Figure 3: NF-κB Signaling Pathway. A simplified diagram showing the inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

Nitric oxide (NO) is a key inflammatory mediator produced by activated macrophages. The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of NO. [18] Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivative stock solution (in DMSO)

  • Griess reagent

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. [18]2. Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours. [18]3. Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add an equal volume of Griess reagent to the supernatant and incubate in the dark for 10-15 minutes. [18]6. Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to their molecular structure. The size and lipophilicity of the 2-isopropyl group can influence how the molecule fits into the binding pocket of a target protein. In some cases, a sterically demanding group like isopropyl can lead to a decrease in activity if the binding site is constrained. [3]Conversely, this bulkiness can also confer selectivity for certain targets. Further substitutions on the indole ring, such as at the N1, C3, C5, or C7 positions, can fine-tune the electronic properties and hydrogen bonding capabilities of the molecule, leading to optimized biological activity. [1]A systematic exploration of these substitutions is crucial for developing potent and selective drug candidates.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further in-depth investigation. Future research should focus on synthesizing and screening a broader range of these derivatives to establish robust structure-activity relationships. Mechanistic studies are also critical to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols and foundational knowledge presented in this guide provide a solid framework for advancing the discovery and development of novel therapeutics based on the this compound scaffold.

References

  • Cihan-Üstündağ, G., & Çapan, G. (2012). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 16(2), 129-135.
  • Eren, G., Nacak, F. K., & Suzen, S. (2011). Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives.
  • Gürkok, G., Coban, T., Suzen, S., & Ozkirimli, S. (2009).
  • Hsueh, T. Y., Chen, Y. C., Lin, C. L., Chen, Y. H., & Hsieh, P. F. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Frontiers in Microbiology, 16, 137.
  • Devaraj, S., & Jialal, I. (2005). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Clinical Chemistry, 51(9), 1670-1672.
  • Karpenko, A. S., Kryshchyshyn-Dylevych, A. P., Galkin, M. B., Klenina, O. V., Kozytskiy, A. V., & Komarovska-Porokhnyavets, O. Z. (2021).
  • Zhang, X., Liu, Y., Wang, R., Li, Y., & Zhang, Q. (2017). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Journal of Medicinal Chemistry, 60(16), 7064-7076.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, Characterization and Cytotoxicity Activity of new Indole Schiff Bases. AIP Conference Proceedings, 1482(1), 434-439.
  • Sharma, V., Kumar, V., & Kumar, P. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets, 22(1), 83-103.
  • Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. International Journal of Drug Development and Research, 3(3), 189-196.
  • Jesionek, W., Majer-Dziedzic, B., Chomicz, L., & Szaefer, K. (2021).
  • Cell Biolabs, Inc. (n.d.). Indole Assay Kit.
  • Al-Ostoot, F. H., Al-Ghamdi, K. M., & Al-Amer, O. M. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 16(5), 754.
  • Sharma, V., Kumar, V., & Kumar, P. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(1), 16-32.
  • Kumar, A., Singh, S., Kumar, S., & Singh, R. K. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria.
  • Abdellatif, K. R. A., Fadaly, W. A. A., & El-Maghrabey, M. H. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1545-1553.
  • Sharma, V., Kumar, V., & Kumar, P. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets, 22(1), 83-103.
  • Fernandes, C., Remédios, C., & Guedes, R. C. (2024).
  • Karpenko, A. S., Kryshchyshyn-Dylevych, A. P., Galkin, M. B., Klenina, O. V., & Komarovska-Porokhnyavets, O. Z. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)
  • Karpenko, A. S., Kryshchyshyn-Dylevych, A. P., Galkin, M. B., Klenina, O. V., & Komarovska-Porokhnyavets, O. Z. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
  • Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319.
  • Al-Warhi, T., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023).
  • Kumar, P., & Singh, R. (2021). Molecular docking and QSAR studies of indole derivatives as antibacterial agents. Journal of the Indian Chemical Society, 98(8), 100095.
  • Wang, Y., Zhang, Y., & Zhang, Y. (2017). Novel indolyl-chalcone derivatives inhibit A549 lung cancer cell growth through activating Nrf-2/HO-1 and inducing apoptosis in vitro and in vivo. Scientific Reports, 7(1), 1-13.
  • Pérez-Gallardo, S., Contreras, R., & Flores-Alamo, M. (2024). Anticancer potential of copper(I) complexes based on isopropyl ester derivatives of bis(pyrazol-1-yl)acetate ligands. Inorganica Chimica Acta, 563, 121969.
  • Kumar, A., Sharma, S., & Kumar, A. (2012). Synthesis and Anti-inflammatory Activity of Indole Derivatives. Asian Journal of Chemistry, 24(1), 225-229.
  • Al-Warhi, T., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3749.
  • El-Gamal, M. I., Al-Amiery, A. A., & Al-Majedy, Y. K. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 27(19), 6599.
  • Li, Y., Wang, Y., & Zhang, Y. (2019). A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells. Frontiers in Pharmacology, 10, 777.
  • Chowdhury, S. A., & Ghosh, S. (2022). A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. International Journal of Molecular Sciences, 23(19), 11529.
  • Kumar, A., Sharma, S., & Kumar, A. (2011). Synthesis and antiinflammatory activity of heterocyclic indole derivatives. Indian Journal of Pharmaceutical Sciences, 73(3), 273-277.
  • Al-Warhi, T., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 98(9), 100123.
  • Liu, F., Liu, S. Y., Xu, P., Xie, Z. H., Cai, G. P., & Jiang, Y. Y. (2007). Apoptosis induced by (di-isopropyloxyphoryl-Trp) 2-Lys-OCH 3 in K562 and HeLa cells. Journal of Biosciences, 32(4), 737-744.
  • Kumar, A., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-19.
  • Kumar, A., Singh, S., & Kumar, S. (2013). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 7(12), 2776-2780.
  • Karpenko, A. S., Kryshchyshyn-Dylevych, A. P., Galkin, M. B., Klenina, O. V., & Komarovska-Porokhnyavets, O. Z. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)
  • Kim, J. H., Park, J. H., & Kim, J. K. (2019). Anti-Inflammatory Effects of Melandrii Herba Ethanol Extract via Inhibition of NF-κB and MAPK Signaling Pathways and Induction of HO-1 in RAW 264.7 Cells and Mouse Primary Macrophages. Molecules, 24(18), 3296.
  • de Souza, C. O., & de Almeida, L. A. (2023). Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects. Metabolites, 13(1), 96.

Sources

A Comprehensive Technical Guide to 2-Isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and agrochemicals.[1][2] This technical guide provides an in-depth analysis of 2-Isopropyl-1H-indole, a significant derivative whose isopropyl moiety at the C2 position imparts unique physicochemical and biological properties. We will explore its chemical identity, synthesis via the Fischer indole synthesis, detailed spectroscopic characterization, reactivity, and its applications in the field of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile heterocyclic compound.

Chemical Identity and Physicochemical Properties

This compound is a bicyclic aromatic heterocycle. The fusion of a benzene ring to a pyrrole ring constitutes the core indole structure, with an isopropyl group substituting the hydrogen at the C2 position. This substitution significantly influences the molecule's steric and electronic properties, which in turn affects its reactivity and biological interactions.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueSource
IUPAC Name 2-propan-2-yl-1H-indole[3][4]
CAS Number 17790-93-1[3][4]
Molecular Formula C₁₁H₁₃N[3]
Molecular Weight 159.23 g/mol [3][4]
Canonical SMILES CC(C)C1=CC2=CC=CC=C2N1[4]
InChI Key XSRLHGSAMGVDJU-UHFFFAOYSA-N[4]
XLogP3 (Computed) 3.3[3]

Synthesis and Mechanistic Insights: The Fischer Indole Synthesis

The most reliable and widely adopted method for synthesizing 2-substituted indoles, including this compound, is the Fischer indole synthesis.[4][5] This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with a ketone or aldehyde.[5][6][7]

Rationale and Causality

The choice of the Fischer indole synthesis is predicated on its robustness and the commercial availability of the starting materials: phenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone). The reaction proceeds under acidic conditions, utilizing catalysts like zinc chloride, polyphosphoric acid (PPA), or strong Brønsted acids such as HCl or H₂SO₄.[5][8] The mechanism is a sophisticated cascade involving tautomerization and a key[6][6]-sigmatropic rearrangement, which is thermally or acidically promoted to form the crucial C-C bond of the indole scaffold.[6]

Visualized Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis Start Starting Materials: Phenylhydrazine 3-Methyl-2-butanone Step1 Step 1: Condensation (Acid Catalyst, e.g., Acetic Acid) Start->Step1 Intermediate1 Intermediate: Phenylhydrazone Step1->Intermediate1 Step2 Step 2: Tautomerization (Acid Catalyst) Intermediate1->Step2 Intermediate2 Intermediate: Ene-hydrazine Step2->Intermediate2 Step3 Step 3: [3,3]-Sigmatropic Rearrangement (Heat/Acid) Intermediate2->Step3 Intermediate3 Intermediate: Di-imine Step3->Intermediate3 Step4 Step 4: Cyclization & Aromatization (Loss of NH₃) Intermediate3->Step4 Product Final Product: This compound Step4->Product

Caption: Workflow of the Fischer Indole Synthesis.

Detailed Experimental Protocol

This protocol is an adapted procedure for the specific synthesis of this compound based on established Fischer indole synthesis methodologies.[9]

Materials:

  • Phenylhydrazine (1.0 eq)

  • 3-Methyl-2-butanone (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst) or Polyphosphoric Acid (PPA)

  • Ethanol (for recrystallization)

  • Diatomaceous earth (optional, for PPA workup)

Procedure:

  • Hydrazone Formation (In Situ): To a round-bottom flask, add phenylhydrazine (1.0 eq) dissolved in glacial acetic acid. To this solution, add 3-methyl-2-butanone (1.1 eq) dropwise while stirring at room temperature. The reaction is typically exothermic. Stir the mixture for 1 hour to ensure complete formation of the phenylhydrazone intermediate.

  • Cyclization: Heat the reaction mixture to 80-100°C and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the hydrazone spot and the appearance of a new, UV-active indole spot indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water. This will precipitate the crude product. If PPA was used as the catalyst, the hot mixture should be poured onto a stirred slurry of ice and diatomaceous earth to facilitate handling.

  • Isolation: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. The crude this compound will precipitate as a solid or oil. If it is an oil, extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). If a solid, collect it by vacuum filtration.

  • Purification: Wash the collected solid or the combined organic extracts with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to yield pure this compound.

Spectroscopic Characterization and Structural Elucidation

The structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift (δ, ppm) / ValueKey Characteristics
¹H NMR NH (indole)~8.0Broad singlet, exchangeable with D₂O
Ar-H (indole ring)7.0 - 7.6Multiplets corresponding to the 4 protons on the benzene ring
H3 (indole ring)~6.2Singlet or doublet with small coupling
CH (isopropyl)~3.1Septet
CH₃ (isopropyl)~1.3Doublet
¹³C NMR C2 (indole, ipso-isopropyl)~145Quaternary carbon, deshielded
C7a (indole bridgehead)~136Quaternary carbon
C3a (indole bridgehead)~128Quaternary carbon
Ar-C (indole ring)110 - 122Four signals for the benzene ring carbons
C3 (indole ring)~100Shielded C-H carbon
CH (isopropyl)~28
CH₃ (isopropyl)~23
Mass Spec (EI) [M]⁺m/z = 159Molecular ion peak

Chemical Reactivity: The Dominance of C3 Electrophilic Substitution

The chemical behavior of this compound is dictated by the electron-rich nature of the indole nucleus. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, significantly increasing the nucleophilicity of the ring, particularly at the C3 position.[4]

Mechanistic Rationale

Electrophilic attack at C3 is kinetically and thermodynamically favored. The resulting Wheland intermediate (arenium ion) allows the positive charge to be delocalized over the benzene ring and, crucially, onto the nitrogen atom without disrupting the aromaticity of the benzene portion. This stabilization is not possible for attack at other positions. The bulky isopropyl group at C2 further enhances the steric accessibility of the C3 position for incoming electrophiles.

Visualized Mechanism: Electrophilic Aromatic Substitution

EAS_Mechanism Indole This compound + E⁺ TransitionState [Transition State] Indole->TransitionState Electrophilic Attack at C3 Intermediate Wheland Intermediate (C3-attack, charge delocalized) TransitionState->Intermediate Formation of σ-complex Product 3-E-2-Isopropyl-1H-indole + H⁺ Intermediate->Product Deprotonation & Aromatization

Caption: General mechanism for C3 electrophilic substitution.

Applications in Drug Discovery and Development

The indole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Derivatives of this compound are explored for a range of therapeutic applications, leveraging the structural and electronic contributions of the isopropyl group.

  • Antimicrobial Agents: The lipophilic nature of the isopropyl group can enhance membrane permeability, a desirable trait for antimicrobial drug candidates. Studies have shown that some simple indole derivatives possess moderate to good inhibitory effects against various bacterial and fungal strains.[4][10]

  • Antioxidant and Neuroprotective Effects: The indole nucleus can act as a free radical scavenger. Research suggests that certain indole compounds may exhibit neuroprotective benefits, which could be relevant for developing treatments for neurodegenerative diseases.[4]

  • Enzyme Inhibition: The 2-isopropylindole scaffold can serve as a template for designing specific enzyme inhibitors. For instance, it has been investigated for its potential to inhibit acetylcholinesterase, an enzyme relevant in the pathology of Alzheimer's disease.[4]

  • Pharmaceutical Intermediate: Perhaps its most significant role is as a versatile starting material. The reactive C3 position allows for the straightforward introduction of various functional groups, enabling the synthesis of more complex, biologically active molecules for drug development pipelines.[4]

Conclusion

This compound (IUPAC: 2-propan-2-yl-1H-indole; CAS: 17790-93-1) is a chemically significant molecule with established synthetic routes and predictable reactivity. Its utility is primarily driven by the electron-rich indole core, which favors functionalization at the C3 position, and the physicochemical modifications imparted by the C2-isopropyl group. As a key building block, this compound continues to be a valuable tool for medicinal chemists and researchers in the development of novel therapeutic agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • PubChem. (n.d.). 1-isopropyl-1H-indole. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-isopropyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information.
  • Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate.
  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
  • Kamal, A., et al. (2015). Recent Progress in Biological Activities of Indole and Indole Alkaloids. PubMed.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863).
  • University of Oregon. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-iodopropane.
  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment.
  • National Center for Biotechnology Information. (n.d.). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects.
  • Cheméo. (n.d.). Chemical Properties of Indole (CAS 120-72-9).

Sources

The Synthetic Nature of 2-Isopropyl-1H-indole: A Guide to Its Chemistry and the Broader Context of Natural Indole Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole and its derivatives represent a cornerstone of medicinal chemistry and natural product science, with thousands of compounds isolated from natural sources and synthesized in the laboratory. This technical guide addresses the natural occurrence of a specific derivative, 2-Isopropyl-1H-indole. A thorough review of the scientific literature indicates that this compound is a synthetic compound, with its natural isolation being undocumented. This guide will first establish the synthetic origin of this compound, providing a detailed protocol for its chemical synthesis. Subsequently, it will offer an in-depth exploration of the vast and structurally diverse world of naturally occurring indole alkaloids. This broader context is essential for researchers in drug development, as it provides insights into the biosynthetic pathways and biological activities of indoles that have been shaped by evolution. By contrasting the synthetic nature of this compound with the rich chemistry of its natural counterparts, this guide aims to provide a comprehensive resource for scientists working with this privileged heterocyclic scaffold.

This compound: A Synthetic Perspective

The indole nucleus is a common motif in a multitude of natural products and pharmaceutical agents. However, not all simple indole derivatives are found in nature. Extensive database searches and a review of the literature on natural products reveal no documented isolation of this compound from a natural source. It is consistently referred to as a synthetic compound, available from commercial chemical suppliers.

The primary and most classical method for the synthesis of 2-substituted indoles, including this compound, is the Fischer indole synthesis.[1][2] This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[2][3]

Chemical Synthesis of this compound via the Fischer Indole Synthesis

The synthesis of this compound is typically achieved by the reaction of phenylhydrazine with isobutyraldehyde (2-methylpropanal) under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the indole ring.[2]

Experimental Protocol: Fischer Indole Synthesis of this compound

Materials:

  • Phenylhydrazine

  • Isobutyraldehyde (2-methylpropanal)

  • Glacial Acetic Acid (or another suitable acid catalyst such as polyphosphoric acid)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Formation of the Phenylhydrazone: In a round-bottom flask, dissolve phenylhydrazine (1 molar equivalent) in glacial acetic acid. To this solution, add isobutyraldehyde (1 molar equivalent) dropwise while stirring. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature. Stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the phenylhydrazone intermediate.

  • Cyclization: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the acid catalyst) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of cold water, which may result in the precipitation of the crude product. Neutralize the solution carefully with a base (e.g., sodium bicarbonate solution) until it is slightly alkaline.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude this compound. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from ethanol to yield the pure compound.

Characterization: The structure of the synthesized this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The synthetic nature of this compound makes it a valuable building block in medicinal chemistry for the construction of more complex molecules with potential therapeutic activities.[5][6]

The Natural Landscape of Indole Alkaloids

While this compound appears to be absent from nature's pharmacopeia, the indole scaffold is a fundamental building block for a vast and diverse class of natural products known as indole alkaloids.[7] These compounds are found in a wide range of organisms, including plants, fungi, and marine invertebrates.[7][8]

Biosynthesis of Indole Alkaloids

The biosynthesis of most indole alkaloids originates from the amino acid tryptophan.[4][9] A variety of enzymatic transformations, including prenylation, oxidation, and cyclization, lead to the incredible structural diversity observed in this class of compounds.[9][10] The substitution pattern on the indole ring is dictated by the specific enzymes present in the producing organism. While substitutions at the C3 position are very common, modifications at other positions, including C2, also occur.[9][11]

The biosynthesis of fungal indole alkaloids, for instance, often involves nonribosomal peptide synthetases (NRPSs) that incorporate tryptophan into peptide chains, which are then further modified to create complex polycyclic structures.[4][10] Prenyltransferases are another key class of enzymes that attach isoprenoid moieties to the indole ring, a common modification in fungal indole alkaloids.[9][10] However, the enzymatic machinery to specifically introduce a simple isopropyl group at the C2 position, as seen in this compound, has not been characterized.

Caption: General structure of the 1H-indole scaffold with key positions highlighted.

Classification and Biological Activities of Natural Indole Alkaloids

Natural indole alkaloids can be broadly classified based on their structural complexity and biosynthetic origins.

Class Description Example Biological Activity
Simple Indole Alkaloids Contain a basic indole ring with simple substituents.PsilocybinHallucinogenic
Monoterpene Indole Alkaloids Formed from the condensation of tryptamine and a monoterpene unit.Vinblastine, VincristineAnticancer
Ergot Alkaloids Produced by fungi of the Claviceps genus.ErgotamineVasoconstrictor, used to treat migraines
Bisindole Alkaloids Composed of two indole monomeric units.VinblastineAnticancer
Marine Indole Alkaloids A diverse group of indoles isolated from marine organisms.DragmacidinAntimicrobial, Antiviral

The biological activities of natural indole alkaloids are remarkably diverse, ranging from potent anticancer agents like vinblastine and vincristine to psychoactive compounds such as psilocybin and N,N-dimethyltryptamine (DMT).[7] Many marine-derived indole alkaloids exhibit significant antimicrobial, antiviral, and cytotoxic properties, making them attractive leads for drug discovery.[8]

Fischer_Indole_Synthesis_Workflow start Start Materials: Phenylhydrazine & Isobutyraldehyde hydrazone Formation of Phenylhydrazone Intermediate start->hydrazone Condensation cyclization Acid-Catalyzed [3,3]-Sigmatropic Rearrangement & Cyclization hydrazone->cyclization Heat product This compound cyclization->product Elimination of NH3 purification Purification: Column Chromatography or Recrystallization product->purification final_product Pure This compound purification->final_product

Caption: Workflow for the Fischer indole synthesis of this compound.

Conclusion

This compound is a synthetic molecule of interest to medicinal chemists as a scaffold for the development of new therapeutic agents. Its absence in the natural world, however, does not diminish the importance of the indole nucleus in chemical biology. The study of naturally occurring indole alkaloids provides a rich source of inspiration for the design of novel drugs and a deeper understanding of the enzymatic processes that lead to molecular complexity. For researchers and drug development professionals, a comprehensive understanding of both the synthetic accessibility of specific indole derivatives and the vast landscape of their natural counterparts is crucial for innovation in the field.

References

  • Xu, L., & Xu, S. P. (2001). [Synthesis and biological activity of 2-[(substituted phenyl)vinyl] indole derivatives]. Yao Xue Xue Bao, 36(2), 100–104.
  • Xu, W., Gavia, D. J., & Tang, Y. (2014). Biosynthesis of fungal indole alkaloids. Natural Product Reports, 31(10), 1474-1487.
  • Xu, W., Gavia, D. J., & Tang, Y. (2014). Biosynthesis of fungal indole alkaloids. Natural Product Reports, 31(10), 1474-1487.
  • Zhang, P., et al. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Chemical Biology & Drug Design, 88(5), 660-669.
  • Xu, W., Gavia, D. J., & Tang, Y. (2014). Biosynthesis of fungal indole alkaloids. Natural Product Reports, 31(10), 1474-1487.
  • Abbas, M., et al. (2017). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Monatshefte für Chemie - Chemical Monthly, 148(6), 1095-1106.
  • Ahmad, I., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(1), 100288.
  • Abbas, M., et al. (2017). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Monatshefte für Chemie - Chemical Monthly, 148(6), 1095-1106.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Various Authors. (n.d.). Fischer Indole Synthesis. In Name Reactions in Organic Synthesis.
  • Kutney, J. P., et al. (1968). Studies on indole alkaloid biosynthesis. II. Journal of the American Chemical Society, 90(19), 5332-5334.
  • Al-Hiari, Y. M. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 12(8), 1856-1865.
  • Leboho, T. C. (2008). The Synthesis of 2- and 3-Substituted Indoles.
  • Umer, S. M., et al. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(22), 8042.
  • Zhou, J., et al. (2023). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.
  • Chen, Y., et al. (2023).
  • Kumar, A., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12518-12527.
  • Hino, T. (1993). [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application]. Yakugaku Zasshi, 113(11), 751-768.
  • Wang, L., et al. (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 20(2), 107.
  • Green, J., et al. (2020). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Antibiotics, 9(8), 502.
  • Martin, M. T., et al. (2013). Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. Journal of Visualized Experiments, (80), e50798.
  • Wang, Y., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Molecules, 29(9), 2056.

Sources

Electrophilic substitution reactions of 2-Isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Isopropyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its rich and tunable reactivity. The introduction of a substituent at the C2-position, such as an isopropyl group, significantly modulates the electronic properties and steric environment of the indole nucleus, thereby influencing the regiochemical outcome of its functionalization. This technical guide provides a comprehensive exploration of the electrophilic substitution reactions of this compound. We will delve into the mechanistic underpinnings that govern its reactivity, focusing on the directing effects that predictably lead to C3-functionalization. This document serves as a practical resource, offering field-proven insights and detailed experimental protocols for key transformations, including halogenation, nitration, sulfonation, Friedel-Crafts acylation, Vilsmeier-Haack formylation, and the Mannich reaction.

The this compound Scaffold: An Introduction

The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. Its reactivity is estimated to be over 10¹³ times greater than that of benzene.[1] This heightened reactivity stems from the ability of the nitrogen atom's lone pair to participate in the π-system, increasing the electron density of the pyrrole ring.[1]

The presence of an isopropyl group at the C2 position introduces several key features:

  • Steric Hindrance: The bulky isopropyl group sterically shields the C2 position, further reinforcing the inherent electronic preference for electrophilic attack at other sites.

  • Electronic Effect: As an alkyl group, the isopropyl substituent is weakly electron-donating through an inductive effect, which slightly enhances the overall electron density of the indole nucleus.

  • Strategic Blocking: By occupying the C2 position, the isopropyl group prevents reactions that might otherwise occur at this site in unsubstituted or C3-substituted indoles, simplifying the product profile of subsequent electrophilic substitutions.[2]

Consequently, this compound is an excellent substrate for investigating the fundamental reactivity of the indole C3 position.

Regioselectivity: The Predominance of C3 Substitution

Electrophilic substitution on the indole nucleus overwhelmingly favors the C3 position.[3][4][5] This pronounced regioselectivity is a cornerstone of indole chemistry and can be rationalized by examining the stability of the cationic intermediate (the Wheland intermediate or σ-complex) formed upon electrophilic attack.

  • Attack at C3: When an electrophile attacks the C3 position, the resulting positive charge is delocalized over the C2 atom and, most importantly, the nitrogen atom. The key stabilizing resonance structure is one where the nitrogen atom bears the positive charge while maintaining a complete octet. Crucially, this pathway does not disrupt the aromaticity of the fused benzene ring.[1][6][7]

  • Attack at C2: Attack at the C2 position leads to an intermediate where the positive charge can also be delocalized. However, this delocalization disrupts the aromatic sextet of the benzene ring, resulting in a significantly less stable intermediate.[3][6]

The isopropyl group at C2 does not alter this fundamental preference; it sterically and electronically reinforces the path of least resistance towards C3.

Caption: Electrophilic attack at C3 preserves benzene ring aromaticity.

Key Electrophilic Substitution Reactions and Protocols

The predictable C3-regioselectivity of this compound makes it a valuable starting material for synthesizing a variety of 2,3-disubstituted indoles.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings, and it is particularly effective for indoles.[8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9]

Mechanism Insight: The electrophile is a chloroiminium ion, [Me₂N=CHCl]⁺, which is reactive enough to attack the electron-rich C3 position of the indole. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.[9][10]

Experimental Protocol: Synthesis of this compound-3-carbaldehyde [11]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF, 1.2 eq) to 0°C with an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve this compound (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40°C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Basify the aqueous solution to pH 9-11 by the slow addition of aqueous NaOH solution.

  • Isolation: The product, this compound-3-carbaldehyde, will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry in vacuo. Recrystallization from ethanol/water may be performed for further purification.

ParameterValueReference
Product This compound-3-carbaldehyde[11]
Reagents POCl₃, DMF[8][9]
Stoichiometry ~1.2 eq of Vilsmeier reagentGeneral Practice
Temperature 0°C to 40°CGeneral Practice
Typical Yield High (>85%)[11]
Mannich Reaction

The Mannich reaction is a three-component condensation that introduces an aminomethyl group to the C3 position of indoles.[12][13] It involves the reaction of the indole with a non-enolizable aldehyde (typically formaldehyde) and a primary or secondary amine.[14][15] The product is a "Mannich base," a valuable synthetic intermediate.[12]

Mechanism Insight: The amine and formaldehyde first react to form an electrophilic Eschenmoser-type salt (an iminium ion). This iminium ion is then attacked by the nucleophilic C3 position of the indole.[12][13]

G Mannich Reaction Workflow A Formaldehyde + Secondary Amine (e.g., Dimethylamine) B Formation of Iminium Ion [CH2=N(CH3)2]+ A->B Acid Catalyst D Nucleophilic attack from C3 B->D C This compound C->D E Product: Mannich Base (e.g., 1-((2-isopropyl-1H-indol-3-yl)methyl)dimethylamine) D->E Deprotonation

Caption: Workflow for the Mannich aminomethylation of indole.

Experimental Protocol: Synthesis of 1-((2-isopropyl-1H-indol-3-yl)methyl)dimethylamine

  • Reagent Preparation: In a round-bottom flask, cool a solution of dimethylamine (40% aqueous solution, 1.5 eq) and formaldehyde (37% aqueous solution, 1.5 eq) in acetic acid to 0-5°C.

  • Indole Addition: Add a solution of this compound (1.0 eq) in acetic acid to the cooled amine/formaldehyde mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into an ice-water slurry and basify with concentrated NaOH solution until strongly alkaline (pH > 12).

  • Isolation: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Mannich base.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group at the C3 position using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[16][17] This reaction is a powerful tool for forming C-C bonds and producing indolyl ketones. A key advantage is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation.[18]

Mechanism Insight: The Lewis acid (e.g., AlCl₃) coordinates to the acylating agent, generating a highly electrophilic acylium ion (R-C≡O⁺). This species is then attacked by the indole C3 position.[17]

Experimental Protocol: Synthesis of (2-isopropyl-1H-indol-3-yl)(phenyl)methanone

  • Catalyst Suspension: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in anhydrous dichloromethane (DCM).

  • Acylium Ion Formation: Cool the suspension to 0°C and add benzoyl chloride (1.05 eq) dropwise.

  • Indole Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, keeping the temperature below 5°C.

  • Reaction: Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor by TLC.

  • Workup: Cool the reaction mixture to 0°C and quench by slowly adding it to a mixture of crushed ice and concentrated HCl.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient).

Reagent CombinationElectrophileProduct TypeReference
Acetyl Chloride / AlCl₃CH₃CO⁺3-Acetyl-2-isopropyl-1H-indole[16][18]
Acetic Anhydride / AlCl₃CH₃CO⁺3-Acetyl-2-isopropyl-1H-indole[16][18]
Benzoyl Chloride / AlCl₃C₆H₅CO⁺(2-isopropyl-1H-indol-3-yl)(phenyl)methanone
Halogenation

Direct halogenation of indoles requires careful selection of reagents to avoid polymerization and other side reactions. Mild electrophilic halogenating agents are preferred.

Protocol Insight: For bromination, N-Bromosuccinimide (NBS) is a highly effective and selective reagent. For chlorination, sulfuryl chloride (SO₂Cl₂) is often used. The reactions are typically run at low temperatures in a non-polar solvent.

Experimental Protocol: Synthesis of 3-bromo-2-isopropyl-1H-indole

  • Setup: Dissolve this compound (1.0 eq) in anhydrous THF or DMF in a flask protected from light.

  • Reagent Addition: Cool the solution to 0°C (or lower, e.g., -20°C). Add N-Bromosuccinimide (NBS, 1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction: Stir the mixture at low temperature for 1-3 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding water.

  • Isolation: Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Nitration

Nitration of the highly reactive indole nucleus is challenging due to the strongly acidic and oxidative conditions of standard nitrating mixtures (HNO₃/H₂SO₄), which often lead to polymerization or decomposition.[19] Milder, non-acidic nitrating agents are essential.

Protocol Insight: Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is a common choice.[4][19] The reaction is performed at very low temperatures to control reactivity and minimize side product formation.[19]

Experimental Protocol: Synthesis of 2-isopropyl-3-nitro-1H-indole

  • Nitrating Agent Prep: In a separate flask, add fuming nitric acid (1.0 eq) dropwise to acetic anhydride (3.0 eq) at a temperature maintained below 0°C. Stir this mixture for 15 minutes to form acetyl nitrate.

  • Indole Solution: Dissolve this compound (1.0 eq) in acetic anhydride in the main reaction flask and cool to -40°C.

  • Nitration: Add the pre-formed acetyl nitrate solution dropwise to the indole solution, ensuring the reaction temperature does not rise above -35°C.

  • Reaction: Stir at this low temperature for 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto a large volume of ice-water slurry and stir until the excess acetic anhydride has hydrolyzed.

  • Isolation: The solid product will precipitate. Collect it by filtration, wash extensively with cold water until the washings are neutral, and dry in vacuo.

Sulfonation

Similar to nitration, direct sulfonation with strong acids like fuming sulfuric acid can cause degradation. The use of a milder sulfonating agent is crucial.

Protocol Insight: The pyridine-sulfur trioxide complex (SO₃·py) is the reagent of choice for the sulfonation of sensitive substrates like indoles.[4] It provides a source of electrophilic SO₃ under non-acidic conditions.

Experimental Protocol: Synthesis of this compound-3-sulfonic acid

  • Setup: In a flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Reagent Addition: Add the pyridine-sulfur trioxide complex (SO₃·py, 1.1 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to 80-100°C and stir for 4-8 hours until the reaction is complete (monitored by TLC of a quenched aliquot).

  • Workup: Cool the reaction mixture to room temperature and pour it into cold water.

  • Isolation: Acidify the solution with HCl to precipitate the sulfonic acid product. If the product is water-soluble, it may be isolated as a salt (e.g., sodium salt after neutralization with NaOH) and purified by recrystallization.

Conclusion

This compound serves as a model substrate for electrophilic substitution, consistently yielding C3-functionalized products with high regioselectivity. The C2-isopropyl group effectively blocks its own position and directs electrophiles to the electronically favored C3-position, a preference dictated by the superior stability of the resulting cationic intermediate which preserves the aromaticity of the carbocyclic ring. This predictable reactivity allows for the reliable synthesis of a diverse array of 2,3-disubstituted indoles through well-established protocols such as the Vilsmeier-Haack, Mannich, and Friedel-Crafts reactions. For drug development professionals and synthetic chemists, understanding and applying these principles is fundamental to the rational design and synthesis of novel indole-based therapeutics and functional materials.

References

  • Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
  • Sundberg, R. J. (2008). Electrophilic Substitution Reactions of Indoles. ResearchGate.
  • Pearson Education. The electrophilic aromatic substitution reaction rate for indole. Pearson+.
  • Química Orgánica. Electrophilic substitution at the indole. QuimicaOrganica.org.
  • Liu, H., et al. (2014). Electrophilic Aromatic Substitution of a BN Indole. National Institutes of Health (NIH).
  • University of the Witwatersrand. The Synthesis of 2- and 3-Substituted Indoles. CORE.
  • Jackson, A. H., & Smith, A. E. (1973). Electrophilic substitution in indoles. Part 12. Kinetic studies of the rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles. Journal of the Chemical Society, Perkin Transactions 2.
  • Wikipedia. Mannich reaction. Wikipedia.
  • Jones, G. (2004). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
  • Organic Chemistry Portal. Mannich Reaction. Organic Chemistry Portal.
  • Mohammadi, A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Growing Science.
  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia.
  • Al-Araji, S. M., & Ali, R. A. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal.
  • ChemTube3D. Indole - Mannich Reaction And Substitution By Elimination. ChemTube3D.
  • Wikipedia. Friedel–Crafts reaction. Wikipedia.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Chemiz. (2025). Vilsmeier–Haack reaction of indole. YouTube.
  • National Center for Biotechnology Information. This compound. PubChem.
  • Chemistry Stack Exchange. Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal.
  • Xu, X., et al. (2016). Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole derivatives. Chemical Communications.
  • Chemistry Stack Exchange. Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange.
  • Taber, D. F., & Tirunahari, P. K. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc.
  • Zhang, G., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications.

Sources

2-Isopropyl-1H-indole as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Isopropyl-1H-indole as a Precursor in Organic Synthesis

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. Among the myriad of substituted indoles, this compound presents a unique scaffold, the utility of which as a precursor in organic synthesis is of significant interest to researchers in drug discovery and materials science. The presence of the isopropyl group at the 2-position sterically and electronically influences the reactivity of the indole core, offering both challenges and opportunities for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, grounded in established chemical principles and supported by authoritative literature. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and execution of synthetic strategies involving this versatile building block.

Physicochemical and Spectroscopic Properties of this compound

This compound is a solid organic compound whose properties are influenced by the bicyclic aromatic indole core and the appended isopropyl group. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(propan-2-yl)-1H-indolePubChem[1]
Molecular Formula C₁₁H₁₃NPubChem[1]
Molecular Weight 159.23 g/mol PubChem[1]
CAS Number 17790-93-1PubChem[1]
Spectroscopic Characterization
  • ¹H NMR: The spectrum would feature a broad singlet for the N-H proton, typically in the range of δ 8.0-8.5 ppm. The aromatic protons on the benzene ring would appear as a complex multiplet between δ 7.0-7.6 ppm. The C3-H proton would likely be a singlet or a finely coupled multiplet around δ 6.3 ppm. The isopropyl group would exhibit a septet for the CH proton around δ 3.0-3.3 ppm and a doublet for the two methyl groups around δ 1.3-1.4 ppm.

  • ¹³C NMR: The carbon spectrum would show signals for the two distinct methyl carbons of the isopropyl group and the methine carbon. The aromatic carbons of the indole ring would resonate in the region of δ 110-140 ppm.

  • Infrared (IR) Spectroscopy: A characteristic N-H stretching vibration would be observed around 3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be present in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 159. A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) to form a stable benzylic-type cation.

Synthesis of this compound

The construction of the this compound scaffold can be achieved through several established methods for indole synthesis. The classical Fischer indole synthesis remains a widely practiced and versatile approach.

Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, is a robust method for preparing indoles from the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2] For the synthesis of this compound, the reaction employs phenylhydrazine and 3-methyl-2-butanone (methyl isopropyl ketone).[3]

The mechanism proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine.[4][5] Under acidic conditions, a[6][6]-sigmatropic rearrangement occurs, followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[4][5]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Formation Phenylhydrazine->Hydrazone Ketone 3-Methyl-2-butanone Ketone->Hydrazone Enehydrazine Tautomerization to Ene-hydrazine Hydrazone->Enehydrazine Acid Catalyst (e.g., Acetic Acid) Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Indole This compound Cyclization->Indole

Caption: Fischer Indole Synthesis Workflow.

This protocol is adapted from a general procedure for the Fischer indole synthesis and may require optimization for the specific synthesis of this compound.[6]

Materials:

  • Phenylhydrazine hydrochloride

  • 3-Methyl-2-butanone (methyl isopropyl ketone)

  • Glacial acetic acid

  • 1 M Sodium hydroxide solution

  • Dichloromethane or Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add phenylhydrazine hydrochloride (1.0 eq) and 3-methyl-2-butanone (1.0 eq).

  • Add glacial acetic acid to the mixture.

  • Reflux the mixture with stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with 1 M sodium hydroxide solution.

  • Dilute with water and extract the product with dichloromethane or chloroform (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Modern Synthetic Approaches

While the Fischer indole synthesis is a workhorse, several modern methods offer alternative routes to 2-substituted indoles, often with milder conditions and broader functional group tolerance. These include:

  • Madelung Synthesis: This method involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base. Recent modifications using lithium amide bases under milder conditions have improved its utility.[8]

  • Copper-Catalyzed Cyclization: Appropriately substituted vinylanilines bearing a terminal isopropyl group can undergo copper-catalyzed cyclization in the presence of an oxidant like TEMPO and oxygen to yield this compound.[8]

Reactivity and Functionalization of this compound

The reactivity of this compound is a tale of two sites: the electron-rich C3 position of the pyrrole ring and the nucleophilic N1 nitrogen. The bulky isopropyl group at C2 can sterically hinder approaches to both the N1 and C3 positions to some extent, influencing regioselectivity.

Electrophilic Substitution at C3

The C3 position of the indole ring is highly activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom.[8] This makes reactions such as halogenation, nitration, and formylation proceed readily at this position.

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position of indoles using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][9]

Vilsmeier_Haack Indole This compound Intermediate Iminium Salt Intermediate Indole->Intermediate Reagent Vilsmeier Reagent (POCl₃, DMF) Reagent->Intermediate Product This compound- 3-carbaldehyde Intermediate->Product Aqueous Workup

Caption: Vilsmeier-Haack Formylation of this compound.

This is a general protocol for the formylation of indoles and should be adaptable for this compound.[10]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1 M Sodium hydroxide solution

  • Ice

Procedure:

  • In a flame-dried flask under an inert atmosphere, cool anhydrous DMF.

  • Slowly add POCl₃ (1.1 eq) to the cooled DMF with stirring, maintaining a low temperature.

  • Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a separate flask and cool in an ice bath.

  • Add the prepared Vilsmeier reagent dropwise to the indole solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

  • Carefully pour the reaction mixture onto crushed ice and then neutralize with 1 M sodium hydroxide solution.

  • The product, this compound-3-carbaldehyde, may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.[11]

N-Functionalization

The N-H proton of this compound is acidic and can be removed by a suitable base to generate the corresponding indolide anion. This nucleophile can then react with various electrophiles, allowing for N-alkylation and N-acylation.

N-alkylation is commonly achieved by treating the indole with a strong base, such as sodium hydride (NaH), followed by the addition of an alkyl halide.[12]

N_Alkylation Indole This compound Anion Indolide Anion Indole->Anion Base Base (e.g., NaH) Base->Anion Product 1-Alkyl-2-isopropyl-1H-indole Anion->Product AlkylHalide Alkyl Halide (e.g., CH₃I) AlkylHalide->Product

Caption: N-Alkylation of this compound.

This is a general protocol for the N-methylation of indoles and should be applicable to this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 1-methyl-2-isopropyl-1H-indole.

Metal-Catalyzed Cross-Coupling Reactions

To participate in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, the indole ring must first be functionalized with a suitable leaving group, typically a halide.[13][14] The C3 position can be selectively halogenated after N-protection.

A common strategy to introduce an aryl group at the C3 position involves a two-step sequence: electrophilic bromination followed by a palladium-catalyzed Suzuki cross-coupling reaction.

Suzuki_Coupling Indole N-Protected This compound Bromination Bromination (NBS) Indole->Bromination BromoIndole 3-Bromo-N-Protected- This compound Bromination->BromoIndole Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) BromoIndole->Suzuki ArylIndole 3-Aryl-N-Protected- This compound Suzuki->ArylIndole Deprotection Deprotection ArylIndole->Deprotection FinalProduct 3-Aryl-2-isopropyl-1H-indole Deprotection->FinalProduct

Caption: C3-Arylation of this compound via Suzuki Coupling.

Applications in Organic Synthesis and Drug Discovery

This compound serves as a valuable precursor for the synthesis of more complex, biologically active molecules.[8] The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[15][16][17] Derivatives of indole exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and neuroprotective effects.[8]

The functionalization of this compound at the C3 and N1 positions allows for the generation of diverse libraries of compounds for screening in drug discovery programs. For example, the 3-formyl derivative can be further elaborated through condensation reactions to form various heterocyclic systems. Metal-catalyzed cross-coupling reactions provide access to C3-arylated or C3-alkenylated derivatives, which are common motifs in bioactive molecules.[18]

While a direct synthesis of a marketed drug starting from this compound is not prominently featured in the reviewed literature, its potential as a building block is evident from the broad biological activities of functionalized indoles.[18][19] Researchers can leverage the synthetic handles on the 2-isopropyl-indole core to explore new chemical space in the quest for novel therapeutics targeting a range of diseases.

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Zhang, B., Erb, F. R., Vasilopoulos, A., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C–H Functionalization. Journal of the American Chemical Society.
  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,7-dihydro-1H-indol-2-yl)malonaldehyde and its application in the synthesis of new heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196.
  • Roy, A., & Roy, R. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44938-44946.
  • Wikipedia. (2023). Fischer indole synthesis.
  • Taber, D. F., & Stachel, S. J. (2011). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2575-2589.
  • PubChem. (n.d.). This compound.
  • International Journal of Research Publication and Reviews. (2023). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives.
  • Preprints.org. (2024). Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry.
  • Li, H., et al. (2022). Ir(I)-Catalyzed C–H Bond Alkylation of C2-Position of Indole with Alkenes: Selective Synthesis of Linear or Branched 2-Alkylindoles. Journal of the American Chemical Society, 134(42), 17474-17477.
  • Hamdi Mahmoud, I. N., Salman, S. M., & Salman Abd, L. (2022). New Bioactive Aromatic Indole Molecules with Monosaccharide Core. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 889-900.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Lee, S., & Kim, S. (2021). Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. Chemical Science, 12(3), 1045-1051.
  • Sarkar, D., Amin, A., Qadir, T., & Sharma, P. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15.
  • Bugaenko, D. I., Karchava, A. V., & Yurovskaya, M. A. (2019). Synthesis of Indoles: Recent Advances. Russian Chemical Reviews, 88(2), 99-159.
  • Hrizi, C., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(17), 3843.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Royal Society of Chemistry. (n.d.). Supporting information Indoles.
  • Ghaffari, S., & Tarlani, A. (2014). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(16), 4258-4261.
  • News-Medical.net. (2024). Indole chemistry breakthrough opens doors for more effective drug synthesis.

Sources

A Technical Guide to Quantum Chemical Calculations for 2-Isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Isopropyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the limited availability of specific experimental and computational data for this molecule, this guide establishes a robust, validated methodology based on established principles for similar indole derivatives. We detail the application of Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and the prediction of key electronic and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to elucidate the molecular characteristics of this compound and related compounds, thereby accelerating research and development efforts.

Introduction: The Scientific Case for Computational Analysis of this compound

This compound belongs to the indole family, a class of bicyclic aromatic compounds featuring a benzene ring fused to a pyrrole ring.[1] This core structure is a prevalent scaffold in numerous natural products, pharmaceuticals, and functional materials. The addition of an isopropyl group at the 2-position significantly influences its steric and electronic properties, potentially modulating its biological activity and chemical reactivity.[1] While experimental studies have explored the antimicrobial, antioxidant, and enzyme-inhibiting potential of this compound, a detailed understanding of its molecular-level properties remains largely unexplored.[1]

Quantum chemical calculations offer a powerful, non-invasive approach to bridge this knowledge gap. By solving the Schrödinger equation for a given molecule, we can accurately predict a wide range of properties, including:

  • Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to the lowest energy state.

  • Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, which are crucial for molecular identification and characterization.

  • Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into chemical reactivity and electronic transitions.

  • Spectroscopic Parameters: Including Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in structural elucidation.

This guide will provide a step-by-step protocol for performing these calculations, emphasizing the rationale behind the choice of computational methods and basis sets to ensure scientific rigor and the generation of reliable, publication-quality data.

Foundational Theory and Method Selection: A Rationale-Driven Approach

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for medium-sized organic molecules.[2][3][4] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy based on the electron density, significantly reducing computational time without a substantial loss of accuracy for many applications.

For indole and its derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has been extensively benchmarked and has demonstrated excellent performance in predicting geometries, vibrational frequencies, and electronic properties.[2][3][5] Therefore, we recommend the use of the B3LYP functional for the calculations outlined in this guide.

Basis Sets

A basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. The choice of basis set directly impacts the accuracy of the calculation. For a molecule containing carbon, nitrogen, and hydrogen, Pople-style basis sets are a common and effective choice.

We recommend the 6-311++G(d,p) basis set for a high level of accuracy. Let's break down this nomenclature:

  • 6-311: Indicates a triple-zeta valence basis set, providing a more flexible description of the valence electrons involved in chemical bonding.

  • ++G: Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for accurately describing the behavior of electrons far from the nucleus, which is important for anions, excited states, and weak intermolecular interactions.

  • (d,p): Represents the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds.

For preliminary or less computationally demanding calculations, the 6-31G(d) basis set can be a suitable alternative.[2][3]

Computational Workflow: From Structure to Properties

The following section outlines a detailed, step-by-step protocol for conducting quantum chemical calculations on this compound. This workflow is designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Step 1: Initial Structure Generation

The first step is to generate an initial 3D structure of this compound. This can be done using any molecular modeling software, such as Avogadro, ChemDraw, or GaussView. The IUPAC name for the molecule is 2-propan-2-yl-1H-indole.[6] It is important to ensure that the initial structure is chemically reasonable, although the subsequent geometry optimization will refine the bond lengths, angles, and dihedral angles.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule. This is a critical step, as all subsequent property calculations will be performed on this optimized structure.

Protocol:

  • Input File Preparation: Create an input file that specifies the initial coordinates of the atoms, the chosen theoretical method (B3LYP), and the basis set (6-311++G(d,p)).

  • Calculation Type: Specify a geometry optimization calculation.

  • Execution: Run the calculation using your chosen quantum chemistry software.

  • Convergence Check: Upon completion, verify that the optimization has converged successfully. This is typically indicated by the absence of imaginary frequencies in the subsequent frequency calculation.

Step 3: Frequency Calculation

A frequency calculation should be performed on the optimized geometry. This serves two primary purposes:

  • Zero-Point Vibrational Energy (ZPVE): To obtain the ZPVE, which is a quantum mechanical correction to the total electronic energy.

  • Vibrational Analysis: To predict the infrared (IR) spectrum and to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

Protocol:

  • Input File Preparation: Use the optimized coordinates from the previous step. Specify a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Execution: Run the calculation.

  • Analysis:

    • Confirm the absence of imaginary frequencies.

    • Analyze the calculated vibrational modes and their corresponding IR intensities to predict the IR spectrum.

Step 4: Electronic Property Analysis

With the optimized geometry, you can now calculate various electronic properties that provide insights into the molecule's reactivity and electronic structure.

Protocol:

  • Single-Point Energy Calculation: Perform a single-point energy calculation on the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.

  • Molecular Orbital Analysis:

    • Visualize the HOMO and LUMO to understand the regions of electron density involved in electron donation and acceptance.

    • Calculate the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and electronic stability.[7]

Step 5: NMR Chemical Shift Prediction

Predicting NMR chemical shifts can be a valuable tool for structural verification, especially when experimental data is scarce.

Protocol:

  • Input File Preparation: Use the optimized geometry. Specify an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

  • Execution: Run the calculation.

  • Analysis: The output will provide the absolute shielding values for each nucleus. To compare with experimental data, these values should be referenced against the shielding of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Data Presentation and Interpretation

The quantitative data generated from these calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Tabulated Data

Table 1: Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C2-C(isopropyl)Value
N1-C2Value
C8-N1Value
......
**Bond Angles (°) **N1-C2-C3Value
C2-N1-C8Value
......
Dihedral Angles (°) C3-C2-C(isopropyl)-C(methyl)Value
......

(Note: "Value" should be replaced with the actual calculated data.)

Table 2: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue

(Note: "Value" should be replaced with the actual calculated data.)

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Referenced to TMS)

AtomPredicted ¹³C ShiftPredicted ¹H Shift
C2Value-
C3ValueValue
.........
N1-H-Value
C(isopropyl)-H-Value
C(methyl)-H-Value

(Note: "Value" should be replaced with the actual calculated data.)

Visualization of Molecular Orbitals

Visualizing the HOMO and LUMO provides a qualitative understanding of the molecule's electronic structure. The HOMO will likely be localized on the electron-rich indole ring, indicating its propensity to act as an electron donor. The LUMO will likely have significant contributions from the aromatic system, indicating where an incoming electron would reside.

Visualizing the Computational Workflow

A clear diagram of the computational workflow ensures reproducibility and understanding of the logical progression of the calculations.

computational_workflow cluster_input Initial Input cluster_calculations Quantum Chemical Calculations cluster_outputs Calculated Properties initial_structure Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) initial_structure->geom_opt optimized_geom Optimized Geometry geom_opt->optimized_geom freq_calc Frequency Calculation (B3LYP/6-311++G(d,p)) vibrational_freq Vibrational Frequencies freq_calc->vibrational_freq nmr_calc NMR Calculation (GIAO-B3LYP/6-311++G(d,p)) nmr_shifts NMR Chemical Shifts nmr_calc->nmr_shifts spe_calc Single-Point Energy (B3LYP/6-311++G(d,p)) electronic_props Electronic Properties (HOMO, LUMO) spe_calc->electronic_props optimized_geom->freq_calc optimized_geom->nmr_calc optimized_geom->spe_calc

Caption: Computational workflow for this compound.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded methodology for performing quantum chemical calculations on this compound. By following the outlined protocols, researchers can obtain valuable insights into the geometric, vibrational, electronic, and spectroscopic properties of this molecule. The generated data can be used to rationalize experimental findings, predict reactivity, and guide the design of new indole derivatives with tailored properties for applications in drug discovery and materials science.

Future computational studies could expand upon this work by:

  • Investigating Excited States: Using Time-Dependent DFT (TD-DFT) to predict UV-Vis spectra and explore the photophysical properties of this compound.

  • Modeling Intermolecular Interactions: Studying the interactions of this compound with biological targets or solvent molecules to understand its behavior in condensed phases.

  • Exploring Reaction Mechanisms: Using computational methods to elucidate the mechanisms of reactions involving this compound, such as electrophilic substitution.

By leveraging the power of computational chemistry, we can continue to unravel the complex and fascinating properties of indole derivatives and accelerate innovation in a wide range of scientific disciplines.

References

  • Dubnikova, F., & Lifshitz, A. (2001). Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A, 105(20), 4952-4961. [Link]
  • Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry, 62A, 825-831. [Link]
  • Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (2023). Molecules, 28(14), 5484. [Link]
  • Electronic substitution effect on the ground and excited state properties of indole chromophore: A comput
  • QSAR study of indole derivatives as active agents against Candida albicans: a DFT calculation. (2022). Cogent Chemistry, 8(1), 2099684. [Link]
  • Density functional theory study on vibrational spectrum of indole. (2014).
  • Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. (2000). Physical Chemistry Chemical Physics, 2(2), 195-201. [Link]
  • This compound. PubChem. [Link]
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2013). Photochemistry and Photobiology, 89(1), 40-50. [Link]
  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016). Journal of Chemical and Pharmaceutical Research, 8(7), 645-650. [Link]
  • Al-Azawe, S., & Sarkis, G. Y. (1973). Synthesis and spectral characterization of 2-substituted indole derivatives.

Sources

Physical properties of 2-Isopropyl-1H-indole (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Physical Properties of 2-Isopropyl-1H-indole

Abstract

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic organic compound belonging to the indole family.[1] The indole nucleus is a prevalent scaffold in a vast array of natural products and pharmacologically active compounds, making its derivatives, such as this compound, of significant interest in medicinal chemistry and materials science.[1][2] The addition of an isopropyl group at the C2 position of the indole ring influences its steric and electronic properties, which in turn can modulate its biological activity and physical characteristics.[1]

Accurate characterization of fundamental physical properties, such as melting and boiling points, is the cornerstone of chemical synthesis and drug development. These properties serve as critical indicators of purity, aid in structural elucidation, and are essential for designing purification processes like recrystallization and distillation.[3]

Physical Property Data of this compound

A comprehensive search of established chemical databases, including PubChem, indicates a lack of publicly available, experimentally determined melting and boiling points for this compound.[4] The available data is limited to computationally predicted values. While these predictions are useful for estimation, they must be validated by empirical measurement for any rigorous scientific application.

Table 1: Physical and Computed Properties of this compound

PropertyValue/TypeSource
Molecular Formula C₁₁H₁₃NPubChem[4]
Molecular Weight 159.23 g/mol PubChem[4]
Melting Point No Experimental Data Available-
Boiling Point No Experimental Data Available-
XLogP3 (Computed) 3.3PubChem[4]

The absence of experimental data underscores the importance of the protocols detailed in this guide. The following sections provide the necessary framework for any research team to reliably determine these values.

The Scientific Rationale for Melting and Boiling Point Determination

The melting point of a solid is the temperature at which it transitions from a rigid crystalline lattice to a liquid state. For a pure crystalline compound, this transition is sharp, typically occurring over a narrow range of 0.5-1.0°C. The presence of even small amounts of miscible impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two observable effects: a depression of the melting point and a broadening of the melting range (>2°C).[3] Therefore, melting point determination is a powerful, first-line assessment of a compound's purity.

Similarly, the boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gaseous state. This property is highly dependent on the strength of intermolecular forces within the liquid. While also a key identifier, boiling point determination is particularly crucial for the purification of liquids via distillation.

Experimental Workflow for Physical Property Determination

The determination of these properties follows a logical, self-validating workflow designed to ensure accuracy and reproducibility. The process begins with a preliminary, rapid test to establish an approximate range, followed by a meticulous, slow-heating measurement for precision.

G cluster_0 cluster_1 Melting Point Determination (If Solid) cluster_2 Boiling Point Determination (If Liquid) start Start: Obtain Purified This compound Sample assess Assess Physical State at Room Temperature start->assess mp_prep 1. Prepare Capillary Sample (2-3 mm height) assess->mp_prep Solid bp_prep 1. Prepare Micro Boiling Point Assembly assess->bp_prep Liquid mp_fast 2. Rapid Preliminary Test (~10-20°C/min ramp) mp_prep->mp_fast mp_slow 3. Slow Accurate Measurement (Start 15°C below approx. MP) (1-2°C/min ramp) mp_fast->mp_slow mp_record 4. Record Melting Range (Onset to complete liquefaction) mp_slow->mp_record mp_validate 5. Validate (Repeat with fresh sample) mp_record->mp_validate end_node End: Report Validated Melting/Boiling Point mp_validate->end_node bp_fast 2. Heat Until Vigorous Bubble Stream Emerges bp_prep->bp_fast bp_slow 3. Remove Heat & Cool Slowly bp_fast->bp_slow bp_record 4. Record Boiling Point (Temp. when liquid enters capillary) bp_slow->bp_record bp_validate 5. Validate (Repeat with fresh sample) bp_record->bp_validate bp_validate->end_node

Caption: Workflow for determining the physical properties of this compound.

Detailed Protocol: Melting Point Determination (Capillary Method)

This protocol describes the use of a modern digital melting point apparatus, which offers superior control and accuracy over traditional oil bath methods like the Thiele tube.[5][6]

5.1. Principle of Operation A small, powdered sample is heated in a glass capillary tube within a controlled heating block. The user observes the sample through a magnifying lens and records the temperatures at which melting begins and ends.[6]

5.2. Instrumentation and Materials

  • Digital Melting Point Apparatus (e.g., Cole-Parmer, DigiMelt)

  • Glass capillary tubes (one end sealed)

  • Spatula and watch glass

  • Mortar and pestle (if sample is not a fine powder)

  • Calibration standards (e.g., Vanillin, Benzoic Acid)[7]

5.3. Self-Validating System: Calibration

  • Causality: The accuracy of the apparatus's internal thermometer must be verified to ensure trustworthy results. Calibration against certified reference standards is a mandatory first step.

  • Procedure:

    • Following the instrument's SOP, determine the melting point of two different standards with known, sharp melting points (e.g., Vanillin and Benzoic Acid).[7]

    • Compare the observed values to the certified values. If a significant, consistent deviation exists, apply a correction factor to all subsequent measurements or have the instrument serviced.

    • This calibration should be performed periodically, for instance, monthly.[7]

5.4. Step-by-Step Experimental Protocol

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.

    • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[8]

    • Tap the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube.[8]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To achieve dense packing, drop the capillary tube down a long, vertical tube (e.g., a piece of glass tubing) several times.

    • The final packed sample height should be 2-3 mm. An excessive sample amount will cause a broader melting range due to inefficient heat transfer.[9]

  • Preliminary (Fast Ramp) Determination:

    • If the melting point is unknown, a rapid determination is necessary to save time.

    • Place the prepared capillary into the heating block of the apparatus.

    • Set a fast ramp rate (e.g., 10-20°C per minute).[6]

    • Start the heating program and observe the sample. Note the approximate temperature at which the sample melts. This value is not for reporting but for informing the next step.

  • Accurate (Slow Ramp) Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point found in the fast run.[5]

    • Insert a new, freshly prepared capillary tube with the sample.

    • Set the "plateau" or "start" temperature to approximately 15°C below the expected melting point.[5]

    • Set a slow ramp rate of 1-2°C per minute. This slow heating is critical to allow the temperature of the heating block, thermometer, and sample to remain in thermal equilibrium, ensuring an accurate reading.

    • Start the heating program.

    • Observe the sample closely through the eyepiece.

    • Record the temperature at the first sign of melting (the appearance of liquid). This is the onset of the melting range.

    • Continue observing and record the temperature when the last solid crystal disappears. This is the completion of the melting range.

    • The final result is reported as a range, e.g., "121.5 - 122.5°C".

  • Trustworthiness through Repetition:

    • A single measurement is insufficient. Repeat the "Accurate Determination" step with at least one more fresh sample.

    • Consistent results across two or more measurements provide confidence in the determined value.

Detailed Protocol: Boiling Point Determination (Micro-Boiling Point/Capillary Method)

This method is ideal for determining the boiling point with a small amount of sample (less than 0.5 mL), which is often advantageous when working with newly synthesized or precious compounds.[10][11]

6.1. Principle of Operation A small test tube containing the liquid sample and an inverted capillary tube is heated. As the liquid heats, trapped air and then sample vapor exit the capillary. The apparatus is then allowed to cool. The boiling point is the temperature at which the external atmospheric pressure overcomes the vapor pressure of the cooling liquid, causing the liquid to be drawn up into the capillary tube.

6.2. Instrumentation and Materials

  • Thiele tube or a small beaker for an oil bath

  • Heating oil (mineral or silicone oil)

  • Thermometer (-10 to 250°C range)

  • Small test tube (e.g., 6 x 50 mm)

  • Glass capillary tube (one end sealed)

  • Rubber band or wire for attachment

  • Heating source (Bunsen burner or hot plate)

  • Clamp and stand

6.3. Step-by-Step Experimental Protocol

  • Apparatus Assembly:

    • Add 5-10 drops of liquid this compound into the small test tube.

    • Take a sealed-end capillary tube and drop it into the test tube with the open end facing down.[11]

    • Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer's bulb.[12]

    • Secure the entire assembly in a Thiele tube filled with heating oil, ensuring the sample is immersed but the rubber band is above the oil level to prevent it from breaking.[3][13]

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a burner, or heat the beaker on a hot plate. The unique shape of the Thiele tube creates convection currents that ensure uniform heating.[3][13]

    • As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary as trapped air expands and escapes.[11]

    • Continue heating. When the temperature approaches the boiling point, the rate of bubbling will increase significantly.

    • The target is to heat the sample slightly above its boiling point. This is indicated by a rapid and continuous stream of bubbles exiting the capillary. This occurs because the vapor pressure of the sample inside the capillary now exceeds the atmospheric pressure.[11][12]

  • Cooling and Measurement:

    • Once a vigorous, steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.[12]

    • Watch the capillary tube intently. The stream of bubbles will slow and eventually stop as the temperature drops.

    • The precise moment the bubbling stops and the liquid is drawn into the capillary tube is the point where the sample's vapor pressure equals the atmospheric pressure.[11]

    • Record the temperature on the thermometer at this exact moment. This is the boiling point.

  • Data Integrity:

    • Always record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

    • For validation, allow the apparatus to cool completely and repeat the measurement with the same sample.

References

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]
  • Melting Point: Using the Thiele Tube.Timstar. [Link]
  • Boiling Point Determin
  • Micro Boiling Point Determin
  • Micro-boiling point measurement.University of Calgary. [Link]
  • Digital Melting Point Appar
  • Melting point determin
  • NFU 498 Digital Melting Point Appar
  • Ultramicro-Boiling-Point Determination—A Modification. (1988).
  • Micro-boiling point measurement. (PDF). University of Calgary. [Link]
  • Chemical Analysis: determining melting points with the Thiele-Dennis tube. (2008). monocerosfour. [Link]
  • DIGITAL MELTING POINT APPAR
  • Digital Melting point apparatus Calibr
  • DigiMelt Student Melting Point System.Stanford Research Systems. [Link]
  • This compound.
  • Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. (2014). SCIRP. [Link]
  • 2-isopropyl-3-methyl-1H-indole.ChemSynthesis. [Link]
  • Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. (2014).

Sources

An In-depth Technical Guide to the Solubility of 2-Isopropyl-1H-indole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Isopropyl-1H-indole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of extensive publicly available quantitative data, this document outlines a robust experimental framework for determining the solubility of this compound in a diverse range of organic solvents. The guide delves into the theoretical principles governing its solubility, provides a detailed, field-proven experimental protocol using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, and presents a predicted solubility profile based on the molecule's physicochemical properties. This whitepaper is designed to be a practical resource for researchers, enabling them to generate accurate and reliable solubility data essential for applications ranging from reaction optimization and purification to formulation development and biological screening.

Introduction: The Significance of this compound and Its Solubility

This compound is a substituted indole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring.[1] The indole scaffold is a ubiquitous structural motif in a vast array of biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. The introduction of an isopropyl group at the 2-position of the indole ring significantly influences its lipophilicity, steric hindrance, and electronic properties, thereby modulating its biological activity and physicochemical characteristics.[1] Substituted indoles are of great interest in drug discovery, with derivatives exhibiting a wide range of therapeutic applications, including antimicrobial, antioxidant, and enzyme inhibitory activities.[1][2]

The solubility of a compound is a critical physicochemical parameter that profoundly impacts its utility throughout the drug discovery and development pipeline.[3] Poor solubility can lead to a host of challenges, including:

  • Inaccurate Biological Screening Data: Precipitation of the compound in assay media can result in an underestimation of its true potency.[4]

  • Difficulties in Synthesis and Purification: The choice of solvents for reactions, extractions, and crystallizations is dictated by the solubility of the target compound and impurities.

  • Formulation Challenges: Developing a bioavailable drug product requires the active pharmaceutical ingredient (API) to be soluble in a suitable delivery vehicle.[4]

  • Poor Bioavailability: Low aqueous solubility can limit the absorption of a drug from the gastrointestinal tract, reducing its therapeutic efficacy.[3]

Therefore, a thorough understanding and accurate determination of the solubility of this compound in various organic solvents are paramount for its successful application in research and development.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[5] The key physicochemical properties of this compound that influence its solubility include:

  • Molecular Structure: The molecule consists of a largely non-polar aromatic indole ring system and a non-polar isopropyl group. The presence of the nitrogen atom in the pyrrole ring introduces a polar site capable of acting as a hydrogen bond donor (N-H) and acceptor.

  • Polarity: The combination of a large non-polar surface area with a single polar N-H group gives the molecule a predominantly non-polar character with some capacity for polar interactions.

  • Hydrogen Bonding: The N-H group can participate in hydrogen bonding with polar protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).[5]

  • Van der Waals Forces: The aromatic ring and the isopropyl group contribute to London dispersion forces, which are the primary interactions with non-polar solvents.

Based on these properties, a qualitative solubility profile in a range of common organic solvents can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighA highly polar solvent and an excellent hydrogen bond acceptor, capable of strong interactions with the indole N-H group.[2]
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate the indole moiety.[6]
AcetoneModerateA polar aprotic solvent that can act as a hydrogen bond acceptor, but its lower polarity compared to DMSO and DMF may result in slightly lower solubility.
Ethyl AcetateModeratePossesses both polar (ester group) and non-polar (ethyl group) characteristics, allowing for a balance of interactions with the solute.
Polar Protic MethanolModerate to HighCapable of both donating and accepting hydrogen bonds, facilitating strong interactions with the indole's N-H group.
EthanolModerateSimilar to methanol, but its slightly larger non-polar alkyl chain may slightly reduce its ability to solvate the polar part of the indole.
Non-Polar Dichloromethane (DCM)ModerateThe overall non-polar character of this compound should allow for reasonable solubility in this common, moderately polar solvent.
TolueneLow to ModerateThe aromatic nature of toluene can engage in π-π stacking with the indole ring, but the difference in polarity may limit high solubility.
HexaneLowAs a highly non-polar aliphatic solvent, hexane is unlikely to effectively solvate the more polar indole structure.[7]

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.[5]

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[8][9] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined analytically.

Causality Behind Experimental Choices
  • Why the Shake-Flask Method? This method measures the thermodynamic or equilibrium solubility, which is a true representation of the maximum amount of a compound that can dissolve in a solvent at a given temperature.[3] This is more reliable than kinetic solubility measurements, which can be influenced by the rate of dissolution and may overestimate solubility.[4]

  • Why HPLC for Quantification? High-Performance Liquid Chromatography (HPLC) is a highly sensitive, specific, and accurate analytical technique for quantifying organic molecules.[10] Its ability to separate the analyte of interest from potential impurities or degradation products ensures reliable concentration measurements. UV-Vis spectroscopy can also be used, but HPLC is generally preferred for its higher specificity.[11][12]

  • Why a Controlled Temperature? Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is crucial for obtaining reproducible and comparable results.

  • Why a 24-hour Equilibration? While equilibrium may be reached sooner for some solvent-solute pairs, a 24-hour period is generally considered sufficient to ensure that the solution is truly saturated, especially for compounds that dissolve slowly.[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Quantification A Weigh excess this compound B Add precise volume of organic solvent A->B to vial C Agitate at constant temperature (e.g., 25 °C for 24h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through 0.22 µm PTFE syringe filter D->E G Dilute filtered saturated solution E->G F Prepare calibration standards H Analyze standards and sample by HPLC F->H G->H I Calculate concentration from calibration curve H->I

Caption: Workflow for solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (high purity, >98%)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (readability ± 0.01 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL)

  • Thermostatically controlled orbital shaker or rotator

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable column (e.g., C18)

Procedure:

  • Preparation of Saturated Solutions: a. For each solvent, accurately weigh approximately 10-20 mg of this compound into a glass vial. The exact mass should be recorded, but it is crucial that an excess of solid remains after equilibration. b. To each vial, add a precise volume (e.g., 2.00 mL) of the respective organic solvent. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). b. Agitate the vials at a moderate speed for 24 hours to allow the system to reach equilibrium. Visually confirm that undissolved solid is still present in each vial.

  • Sample Separation: a. After 24 hours, remove the vials from the shaker and let them stand for a short period to allow the bulk of the solid to settle. b. Centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes to pellet the remaining undissolved solid. c. Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particles.

  • Quantification by HPLC: a. Preparation of Calibration Standards: Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). From this stock solution, prepare a series of at least five calibration standards of known concentrations by serial dilution. b. Sample Preparation: Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded. c. HPLC Analysis: i. Set up the HPLC system with an appropriate mobile phase and flow rate to achieve good peak shape and separation for this compound. The UV detector wavelength should be set to the λmax of the compound. ii. Inject the calibration standards to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.995. iii. Inject the diluted sample solutions (in triplicate) and record the peak areas.

  • Calculation of Solubility: a. Using the regression equation from the calibration curve, determine the concentration of this compound in the diluted sample. b. Calculate the concentration in the original saturated solution by multiplying the result by the dilution factor. c. Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to allow for easy comparison across the different solvents.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Experimental ValueCalculated Value
N,N-Dimethylformamide (DMF)Experimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
Ethyl AcetateExperimental ValueCalculated Value
MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
Dichloromethane (DCM)Experimental ValueCalculated Value
TolueneExperimental ValueCalculated Value
HexaneExperimental ValueCalculated Value

Interpretation of Results:

The quantitative data should be analyzed in the context of the solvent properties and the physicochemical characteristics of this compound. The results should be compared with the initial predictions. Any significant deviations from the expected trends should be investigated and explained, potentially considering specific solvent-solute interactions such as π-π stacking or steric effects.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in a range of organic solvents. By combining theoretical principles with a detailed, practical experimental protocol, this document empowers researchers to generate the high-quality, reliable solubility data that is indispensable for advancing scientific research and drug development. The application of the gold-standard shake-flask method ensures the generation of thermodynamically relevant data, providing a solid foundation for informed decision-making in synthesis, purification, formulation, and biological evaluation.

References

  • Enamine. Shake-Flask Solubility Assay. [URL: https://enamine.net/adme-tox/in-vitro-adme-assays/shake-flask-solubility-assay]
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzb842vx1/v1]
  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [URL: https://www.researchgate.net/publication/386566270_Shake-Flask_Aqueous_Solubility_assay_Kinetic_solubility_v1]
  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [URL: https://www.bioassaysys.com/Shake-Flask-Method.html]
  • BenchChem. General Experimental Protocol for Determining Solubility. [URL: https://www.benchchem.com/application-notes/general-experimental-protocol-for-determining-solubility]
  • International Journal of Engineering and Applied Sciences. Colorimetric Determination of Indole using p-hydroxybenzaldehyde. [URL: https://www.ijeas.
  • PMC - NIH. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2711411/]
  • PubMed. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. [URL: https://pubmed.ncbi.nlm.nih.gov/19268951/]
  • Solubility of Things. Isopropyltryptamine. [URL: https://solubilityofthings.
  • BenchChem. An In-depth Technical Guide to the Solubility of 3-fluoro-2-methyl-1H-indole in Organic Solvents. [URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-the-solubility-of-3-fluoro-2-methyl-1h-indole-in-organic-solvents]
  • Smolecule. Buy this compound | 17790-93-1. [URL: https://smolecule.com/products/2-isopropyl-1h-indole-cas-17790-93-1]
  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [URL: https://www.gaylordchemical.com/wp-content/uploads/2018/01/gc-bulletin-102b_2017.pdf]
  • ResearchGate. Solubility parameters of solvents and homopolymers. DMF: N,N-dimethylformamide. [URL: https://www.researchgate.net/figure/Solubility-parameters-of-solvents-and-homopolymers-DMF-N-N-dimethylformamide_tbl2_320306132]
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/87307]
  • Smolecule. Buy this compound | 17790-93-1. [URL: https://smolecule.com/products/2-isopropyl-1h-indole-cas-17790-93-1]
  • MDPI. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [URL: https://www.mdpi.com/1420-3049/20/10/18258]
  • ResearchGate. Solubility parameters of solvents and homopolymers. DMF: N,N-dimethylformamide. [URL: https://www.researchgate.net/figure/Solubility-parameters-of-solvents-and-homopolymers-DMF-N-N-dimethylformamide_tbl2_320306132]
  • Quora. Is hexane soluble, insoluble or slightly soluble in rubbing alcohol? [URL: https://www.quora.com/Is-hexane-soluble-insoluble-or-slightly-soluble-in-rubbing-alcohol]

Sources

Methodological & Application

Application Notes & Protocols: The Role of 2-Isopropyl-1H-indole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Significance of the 2-Isopropyl Moiety

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to serve as a ligand for a diverse array of biological receptors.[1][2][3] This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring, provides a unique structural and electronic framework that is amenable to extensive chemical modification.[1][4] Its derivatives are integral to numerous approved therapeutics, demonstrating a wide spectrum of pharmacological activities, including anticancer, antiviral, and neuroprotective effects.[5][6][7]

Within this vast chemical space, 2-isopropyl-1H-indole emerges as a valuable building block and a lead structure in its own right. The introduction of an isopropyl group at the C2 position of the indole core imparts specific physicochemical properties. This non-polar, bulky substituent can significantly enhance lipophilicity, influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the steric hindrance of the isopropyl group can modulate binding affinity and selectivity for specific protein targets by occupying hydrophobic pockets within the active site. This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of this compound derivatives for researchers and drug development professionals.

Synthesis of this compound Derivatives

The construction of the this compound scaffold can be achieved through several synthetic strategies, with the Fischer indole synthesis being the most classical and widely employed method.[8] Modern catalytic approaches, such as palladium-catalyzed heteroannulation, offer alternative routes with high regioselectivity.[8]

Core Synthesis Protocol: Fischer Indole Synthesis

The Fischer indole synthesis provides a direct and robust method for preparing 2-substituted indoles. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the condensation of an arylhydrazine with an appropriate ketone or aldehyde.[8]

Causality of Experimental Design:

  • Reactants: Phenylhydrazine is the source of the benzene ring and the indole nitrogen. 3-Methyl-2-butanone is chosen as the carbonyl partner because its carbon backbone, upon cyclization and rearrangement, directly yields the desired 2-isopropyl substitution pattern.

  • Catalyst: A strong acid (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) is crucial. It protonates the hydrazone, facilitating the critical[9][9]-sigmatropic rearrangement (the Claisen-like rearrangement) which is the key bond-forming step in the cyclization process.

  • Solvent & Temperature: Ethanol is a common solvent that effectively dissolves the reactants. The reaction is heated to provide the necessary activation energy for the rearrangement and subsequent ammonia elimination to form the aromatic indole ring.

Fischer_Indole_Synthesis_Workflow Reactants Phenylhydrazine + 3-Methyl-2-butanone ReactionVessel Reaction Setup (Reflux Condenser) Reactants->ReactionVessel Solvent Ethanol Solvent->ReactionVessel Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->ReactionVessel Heating Heat (e.g., 80°C) ReactionVessel->Heating Apply Heat Workup Aqueous Workup & Extraction Heating->Workup After 4-8h Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Fischer Indole Synthesis.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1.0 eq) in absolute ethanol.

  • Carbonyl Addition: To the stirring solution, add 3-methyl-2-butanone (1.1 eq) dropwise at room temperature.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (or an alternative acid catalyst like polyphosphoric acid) to the mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. Neutralize the solution carefully with a saturated sodium bicarbonate solution.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Applications in Anticancer Drug Discovery

Indole derivatives are a prolific source of anticancer agents, acting through diverse mechanisms such as the inhibition of tubulin polymerization, modulation of kinase signaling pathways, and induction of apoptosis.[10][11][12][13] The this compound scaffold can be strategically employed to develop inhibitors targeting key oncogenic proteins.

Mechanism of Action: Inhibition of VEGFR-2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[14][15] Inhibiting the kinase activity of VEGFR-2 is a validated anticancer strategy.[14] this compound derivatives can be designed as ATP-competitive inhibitors that occupy the hydrophobic pocket of the VEGFR-2 kinase domain, preventing its autophosphorylation and blocking downstream signaling.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Angiogenesis (Cell Proliferation, Migration) AKT->Proliferation Transcription->Proliferation VEGF VEGF-A Ligand VEGF->VEGFR2 Binds Inhibitor 2-Isopropyl-indole Derivative Inhibitor->VEGFR2 Inhibits (ATP Site)

Caption: VEGFR-2 signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-arylindoles (a class to which 2-isopropyl-indole belongs) is highly dependent on the nature and position of its substituents.[16] For kinase inhibition, specific interactions are key.

PositionSubstituent TypeRationale & Anticipated Effect on Activity
C2 Isopropyl (fixed) Provides a key hydrophobic interaction, anchoring the molecule in a non-polar pocket of the kinase ATP-binding site. Its size and shape are critical for selectivity.
N1 Small alkyl groups, H-bond donors/acceptorsCan be modified to probe for additional interactions or to alter solubility. N-alkylation can sometimes decrease activity if the indole NH is a critical H-bond donor.[16]
C3 H-bond donors/acceptors, small polar groupsA key vector for interacting with the hinge region of the kinase. Introduction of groups like cyano or amide can significantly enhance potency.
C5/C6 Electron-withdrawing groups (e.g., -Cl, -CN, -NO2)Can enhance binding affinity through polar interactions with residues like Ser478 in aromatase, a principle that can be extrapolated to kinases.[16] Also modulates the electronics of the indole ring.
Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the recombinant VEGFR-2 kinase domain by quantifying the amount of ATP consumed.[14][15][17][18]

Principle of Self-Validation: This protocol is self-validating through the inclusion of critical controls. The "Positive Control" (enzyme, no inhibitor) establishes the 100% activity baseline, while the "Blank" (no enzyme) establishes the background signal (0% activity). The dose-response curve of the test compound must fall logically between these two extremes for the results to be valid.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Master Mix (Buffer, Substrate, ATP) C Dispense Master Mix into 96-well plate A->C B Prepare Serial Dilutions of 2-Isopropyl-indole Derivative D Add Inhibitor Dilutions & Controls to wells B->D C->D E Add VEGFR-2 Enzyme to initiate reaction D->E F Incubate at 30°C for 45 minutes E->F G Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) F->G H Add Kinase Detection Reagent (Converts ADP -> ATP -> Light) G->H I Read Luminescence H->I HIV_Fusion_Inhibition cluster_prefusion Pre-Fusion State cluster_intermediate Intermediate State cluster_fusion Fusion gp41_pre gp41 (Pre-fusion conformation) gp41_int gp41 Intermediate (NHR Coiled-Coil Exposed) gp41_pre->gp41_int gp41_post Six-Helix Bundle (6-HB) Formation gp41_int->gp41_post CHR folds back MembraneFusion Membrane Fusion & Viral Entry gp41_post->MembraneFusion Inhibitor 2-Isopropyl-indole Derivative Inhibitor->gp41_int Binds to Hydrophobic Pocket on NHR CD4_Binding gp120-CD4 Binding CD4_Binding->gp41_pre Triggers Conformational Change

Sources

Using 2-Isopropyl-1H-indole in palladium-catalyzed cross-coupling reactions

Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the functionalization of this compound. By carefully selecting the appropriate reaction type, catalyst, ligand, and conditions, researchers can achieve precise and efficient synthesis of complex indole derivatives. The protocols and mechanistic insights provided herein serve as a comprehensive starting point for chemists aiming to explore the rich chemical space accessible from this valuable building block. The continued development of more active and selective catalysts, particularly in the realm of direct C-H functionalization, promises to further expand the synthetic utility of substituted indoles in drug discovery and materials science. [25][26][27]

References

  • Bellina, F., & Cauteruccio, S. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes.
  • Bernier, D., et al. (2004). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]
  • Wang, H., et al. (2022). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study.
  • Gemoets, H. P. L., et al. (2021). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen.
  • Various Authors. (n.d.). Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones.
  • Wang, H., et al. (2022).
  • Neely, J. M., & Rovis, T. (2014). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles.
  • Hartwig, J. F., et al. (2002). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. [Link]
  • Cacchi, S., & Fabrizi, G. (2005).
  • Chen, J., et al. (2023). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. [Link]
  • Wang, H., et al. (2022).
  • Wikipedia Contributors. (n.d.).
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
  • Bakos, J., et al. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
  • Wikipedia Contributors. (n.d.). Heck reaction. Wikipedia. [Link]
  • Ferreira, E. M., & Stoltz, B. M. (2003). Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. stoltz2.caltech.edu. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Wikipedia Contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. commonorganicchemistry.com. [Link]
  • Chem Tube. (2023).
  • Chen, D. Y.-K., et al. (2011). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
  • Molander, G. A., & Knapp, D. M. (2012).
  • O'Duill, M., et al. (2017).
  • Hrizi, C., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Yu, J.-Q., et al. (2016). Palladium (II)
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
  • Li, Z., & Li, C.-J. (2016). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones.
  • Chen, X., et al. (2015).
  • Wikipedia Contributors. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Bagley, M. C., et al. (2009). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. PubMed Central. [Link]
  • Hrizi, C., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]
  • Denmark, S. E., & Baird, J. D. (2004). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. PubMed. [Link]
  • Hrizi, C., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]
  • Hrizi, C., et al. (2021). Synthesis of New Highly Functionalized 1 H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed. [Link]
  • Wang, C., et al. (2022). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.
  • Various Authors. (2018). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.

Application Notes and Protocols: Strategic Functionalization of the C3 Position of 2-Isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Isopropyl-1H-indole Scaffold

The indole nucleus is a cornerstone structural motif in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Among its derivatives, those bearing a substituent at the C3 position are of paramount importance. The functionalization of this specific position allows for the synthesis of complex molecules with significant biological activity. The presence of a 2-isopropyl group on the indole ring provides a unique steric and electronic environment, influencing the molecule's binding affinity and metabolic stability, making it a valuable scaffold in drug discovery programs.

The Inherent Reactivity of the Indole C3 Position

The pronounced nucleophilicity of the C3 position is a defining characteristic of the indole ring system. This reactivity stems from the ability of the nitrogen atom's lone pair to participate in the π-system, creating a high electron density at C3. Resonance analysis of the indole nucleus clearly demonstrates that electrophilic attack at C3 leads to a more stable carbocation intermediate where the aromaticity of the benzene ring is preserved.[2][3] In contrast, attack at the C2 position disrupts this aromaticity, resulting in a significantly less stable intermediate.[2] This inherent electronic preference is the fundamental principle guiding the regioselective functionalization strategies discussed herein.[3][4]

Core Synthetic Strategies: A Guide to C3 Functionalization

This guide details three primary pillars of synthetic methodology for modifying the C3 position of this compound: classical electrophilic aromatic substitution, transition-metal-catalyzed cross-coupling, and modern photoredox catalysis. Each section provides mechanistic insights and field-proven protocols.

Electrophilic Aromatic Substitution (EAS): Foundational Methodologies

EAS remains the most direct and widely employed strategy for introducing a variety of functional groups onto the electron-rich indole core.[5] The reaction proceeds by the attack of the C3 position on a potent electrophile, followed by deprotonation to restore aromaticity.

2.1.1 Vilsmeier-Haack Formylation: Installing a Versatile Carbonyl Handle

The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl (-CHO) group at the C3 position, yielding indole-3-carboxaldehydes.[6][7] These aldehydes are pivotal intermediates, readily convertible into a multitude of other functional groups. The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[6][8]

Materials:

  • This compound (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent and Reagent)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, argon/nitrogen inlet

Procedure:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or N₂), cool anhydrous DMF in an ice bath to 0 °C.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq) dropwise to the cold DMF via a dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C. The formation of the chloroiminium salt will result in a solid precipitate.

  • Indole Addition: After stirring the Vilsmeier reagent for 30 minutes at 0 °C, add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DCM dropwise.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[9]

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated NaHCO₃ solution until the pH is basic (pH 8-9).[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound-3-carboxaldehyde.

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation (0 °C) cluster_reaction Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Add dropwise Indole This compound in DCM Reaction_Mix Stir and Heat (60-70 °C, 2-4h) Vilsmeier_Reagent->Reaction_Mix Indole->Reaction_Mix Quench Quench with Ice & NaHCO₃ (aq) Reaction_Mix->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Final_Product This compound -3-carboxaldehyde Purify->Final_Product

Caption: Vilsmeier-Haack Reaction Workflow.

Indole DerivativeTemperature (°C)Time (h)Yield (%)Reference
Indole (unsubstituted)0 to 85696[6]
2-Methylindole98-100393.5[6]
4-Methylindole0 to 85890[6]
5-Methoxyindole351.585N/A
6-Chloroindole90989[6]
Combined yield of 1-formyl- and 2-formyl products.
2.1.2 The Mannich Reaction: Accessing Aminomethyl Indoles

The Mannich reaction is a three-component condensation that installs an aminomethyl group onto the C3 position of the indole.[11] It involves the reaction of the indole with a non-enolizable aldehyde (typically formaldehyde) and a primary or secondary amine. The resulting "Mannich bases" are crucial precursors for synthesizing tryptamine derivatives and other complex alkaloids.[11] The reaction proceeds via the formation of an electrophilic iminium ion, which is readily attacked by the nucleophilic indole.[11][12]

Materials:

  • This compound (1.0 eq)

  • Dimethylamine hydrochloride (1.1 eq)

  • Paraformaldehyde (1.2 eq)

  • Ethanol or Acetic Acid (Solvent)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq), dimethylamine hydrochloride (1.1 eq), paraformaldehyde (1.2 eq), and ethanol.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. The reaction mixture should become a homogeneous solution.[11] Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, concentrate the solvent under reduced pressure.

  • Basification & Extraction: Redissolve the residue in water and make it alkaline by adding a cold NaOH solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The resulting crude Mannich base, 3-((dimethylamino)methyl)-2-isopropyl-1H-indole, can be purified by crystallization or column chromatography.

Mannich_Mechanism Amine R₂NH Iminium [R₂N=CH₂]⁺ Iminium Ion Amine->Iminium Formaldehyde CH₂O Formaldehyde->Iminium Intermediate Carbocation Intermediate Iminium->Intermediate Indole This compound Indole->Intermediate Nucleophilic attack Product Mannich Base Intermediate->Product Deprotonation

Caption: Simplified Mannich Reaction Mechanism.

Transition-Metal-Catalyzed Cross-Coupling

The advent of transition-metal catalysis has revolutionized C-H functionalization, providing powerful tools to forge C-C and C-X bonds with high selectivity, often under milder conditions than classical methods.[13][14]

2.2.1 Palladium-Catalyzed C3-Arylation

Direct C-H arylation offers a step-economic alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium catalysts, in conjunction with specific ligands, can selectively activate the C3-H bond of N-unsubstituted indoles for coupling with aryl halides or triflates.[15][16] The choice of ligand is critical for controlling regioselectivity and preventing N-arylation.[16]

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (e.g., 4-bromotoluene) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • Setup: To a Schlenk tube, add Pd(OAc)₂ (e.g., 5 mol%), the phosphine ligand (e.g., 10 mol%), the base (K₂CO₃, 2.0 eq), this compound (1.0 eq), and the aryl bromide (1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or N₂) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100-120 °C for 12-24 hours, with vigorous stirring.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the 3-aryl-2-isopropyl-1H-indole product.

Palladium_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X-L₂ OxAdd->PdII_Aryl CMD Concerted Metalation- Deprotonation (CMD) PdII_Aryl->CMD PdII_Indole Indole-Pd(II)-Ar-L₂ CMD->PdII_Indole RedElim Reductive Elimination PdII_Indole->RedElim RedElim->Pd0 Catalyst Regeneration Product C3-Arylated Indole RedElim->Product ArX Ar-X ArX->OxAdd IndoleH Indole-H IndoleH->CMD

Caption: Simplified Pd-Catalyzed C-H Arylation Cycle.

Modern Photoredox and Radical Strategies

Visible-light photoredox catalysis has emerged as a powerful platform for organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions.[17][18] For indole functionalization, this approach typically involves the single-electron oxidation of the indole nucleus to form a radical cation, which is highly electrophilic at the C3 position and can be trapped by a range of nucleophiles.[19]

2.3.1 Photoredox-Catalyzed C3-Alkylation

This method allows for the formation of C-C bonds by reacting an indole with radical precursors. It offers a green and efficient alternative to traditional methods that may require harsh reagents or high temperatures.[20]

Materials:

  • This compound (1.0 eq)

  • Alkylating agent (e.g., a suitable Michael acceptor or alkyl trifluoroborate) (1.5 eq)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂, Eosin Y, or an organic acridinium salt) (1-2 mol%)

  • Solvent (e.g., Acetonitrile, DMF)

  • Blue LED light source (450-470 nm)

  • Schlenk tube or vial, magnetic stirrer

Procedure:

  • Setup: In a vial, combine this compound (1.0 eq), the alkylating agent (1.5 eq), and the photocatalyst (1 mol%).

  • Solvent & Degassing: Add the solvent and degas the mixture by sparging with argon for 15 minutes.

  • Irradiation: Seal the vial and place it near a blue LED light source with stirring. Ensure the reaction is cooled, if necessary (e.g., with a fan), to maintain room temperature.

  • Reaction: Irradiate for 12-48 hours, monitoring by TLC.

  • Work-up: Upon completion, remove the vial from the light source. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography to isolate the C3-alkylated product.

Photoredox_Cycle Oxidative Quenching Cycle PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star hν (Visible Light) PC_ox Oxidized PC (PC⁺) PC_star->PC_ox SET Indole_rad Indole Radical Cation (Indole˙⁺) PC_red Reduced PC (PC⁻) PC_ox->PC SET Indole Indole Indole->Indole_rad Product C3-Functionalized Product Indole_rad->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: General Photoredox Oxidative Quenching Cycle.

Summary and Future Outlook

The functionalization of the C3 position of this compound is a critical task in synthetic and medicinal chemistry. This guide has outlined the foundational principles and practical protocols for achieving this transformation through three major synthetic paradigms: electrophilic aromatic substitution, transition-metal catalysis, and photoredox catalysis. While classical EAS methods like the Vilsmeier-Haack and Mannich reactions offer robust and scalable routes, modern transition-metal and photoredox-catalyzed reactions provide access to novel chemical space under milder conditions with enhanced functional group tolerance. The continued development of C-H activation strategies, along with the exploration of enzymatic and electrochemical methods, promises to further expand the toolkit available to researchers, enabling the rapid and efficient synthesis of next-generation indole-based therapeutics and materials.

References

  • Photocatalytic PPh3-Mediated Synthesis of C3-Functionalized Indoles via Radical Annulation of Nitroarenes and Alkenes. PubMed.
  • Indole Functionalization via Photoredox Gold C
  • Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction.
  • Oxidative trimerization of indoles via water-assisted visible-light photoredox catalysis and the study of their anti-cancer activities. Royal Society of Chemistry.
  • Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates.
  • Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
  • Application Notes and Protocols: Vilsmeier-Haack Formyl
  • C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines.
  • Direct C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv.
  • Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? Quora.
  • Transition Metal-Free Pathways for C-3 Functionalization of Indole.
  • Transition metal-catalyzed C–H functionalizations of indoles. Royal Society of Chemistry.
  • Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Trifl
  • C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Royal Society of Chemistry.
  • Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes.
  • Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionaliz
  • C-3 Functionalization of Indole Derivatives with Isoquinolines.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Copper-Catalyzed Amination of C(sp3)
  • Palladium-Catalyzed Arylation and Heteroarylation of Indolizines.
  • Indole reacts with electrophiles at C3 rather than at C2. Draw resonance forms of the... Study.com.
  • Friedel-Crafts Acyl
  • Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Royal Society of Chemistry.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
  • Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone. BenchChem.
  • 18.
  • Palladium-catalyzed beta-allylation of 2,3-disubstituted indoles. PubMed.
  • Synthesis of New Mannich Bases from Indole Deriv
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
  • 18.
  • Electrophilic substitution
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
  • Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds.
  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience.
  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
  • Photo-induced copper-catalyzed alkynylation and amination of remote unactiv
  • Synthesis of New Mannich Bases
  • 10.5: Electrophilic Substitution. Chemistry LibreTexts.
  • Photo-induced copper-catalyzed alkynylation and amination of remote unactivated C(sp3)-H bonds. Royal Society of Chemistry.
  • Copper-catalyzed asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines. Royal Society of Chemistry.

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Alkylation of 2-Isopropyl-1H-indole for Synthetic and Medicinal Chemistry Applications

Introduction: The Strategic Importance of N-Alkylated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1] Functionalization of the indole core is a critical strategy in drug discovery, and while C2 and C3 positions are frequently modified, N1-alkylation offers a powerful vector for modulating a molecule's physicochemical properties, including solubility, metabolic stability, and receptor binding affinity. N-substituted indoles are integral components of numerous biologically active compounds, including antipsychotic agents and angiotensin II-1 antagonists.[2]

This guide focuses on the N-alkylation of this compound, a substrate that presents a unique synthetic challenge. The isopropyl group at the C2 position introduces significant steric hindrance, which can impede the approach of electrophiles to the N1 position and potentially reduce the nucleophilicity of the indole nitrogen. Consequently, selecting an appropriate N-alkylation protocol is paramount to achieving high yields and regioselectivity.

Herein, we provide a detailed exploration of several robust protocols for the N-alkylation of this compound. This document moves beyond simple step-by-step instructions to explain the underlying principles, rationale for experimental choices, and field-proven insights to empower researchers in their synthetic endeavors.

Decision Workflow for Protocol Selection

Choosing the optimal N-alkylation strategy depends on several factors, including the nature of the alkylating agent, the scale of the reaction, and the presence of sensitive functional groups on the substrate or electrophile. The following diagram outlines a general decision-making process.

G sub Substrate: This compound + Alkylating Agent q1 Alkylating Agent Type? sub->q1 p1 Protocol 1: Strong Base (NaH) q1->p1 Primary/Secondary Alkyl Halide p3 Protocol 3: Mitsunobu Reaction q1->p3 Primary/Secondary Alcohol p4 Protocol 4: Reductive Amination q1->p4 Aldehyde/ Ketone p5 Protocol 5: Metal Catalysis q1->p5 Aryl Halide/ Tosylhydrazone q2 Sensitive Functional Groups Present? q2->p1 No p2 Protocol 2: Phase-Transfer Catalysis q2->p2 Yes (Base-Labile) q3 Scalability a Priority? q3->p2 Yes q3->p3 No (Stoichiometric Waste) p1->q2 Check Substrate p2->q3 Check Scale

Caption: Decision matrix for selecting an N-alkylation protocol.

Protocol 1: Classical N-Alkylation via Strong Base Deprotonation

This is the most traditional and widely used method for N-alkylation of indoles.[3] The strategy involves the deprotonation of the indole N-H proton using a strong, non-nucleophilic base, followed by an SN2 reaction with an alkyl halide.

Expertise & Experience: The pKa of the indole N-H is approximately 17 in DMSO, making strong bases like sodium hydride (NaH) highly effective for generating the indolide anion.[4] This anion is a potent nucleophile that readily attacks primary and secondary alkyl halides. The choice of solvent is critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the sodium cation without quenching the highly reactive anion. While effective, this method's drawbacks include the use of a pyrophoric and moisture-sensitive reagent (NaH) and a strong base that may not be compatible with sensitive functional groups (e.g., esters, ketones) on the substrate.[3] The steric hindrance from the 2-isopropyl group may slow the rate of alkylation, potentially requiring higher temperatures or longer reaction times compared to unsubstituted indole.

Mechanism: Deprotonation followed by SN2 Attack

G Indole 2-iPr-Indole-H Indolide 2-iPr-Indolide⁻ Na⁺ Indole->Indolide Deprotonation (DMF/THF) H2 - H₂ (gas) NaH + NaH Product N-Alkyl-2-iPr-Indole Indolide->Product SN2 Attack NaX + NaX RX + R-X

Caption: Reaction scheme for strong base-mediated N-alkylation.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Washing (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (3x) under nitrogen to remove the mineral oil. Decant the hexanes carefully via cannula.

  • Solvent Addition: Add anhydrous DMF (or THF) to the flask to create a slurry (approx. 0.5 M concentration relative to the indole).

  • Indole Addition: Cool the slurry to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry over 15-20 minutes.

    • Self-Validating Check: Hydrogen gas evolution should be observed. The reaction is typically allowed to stir at 0 °C for 30 minutes, then warmed to room temperature for another 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the resulting indolide solution back to 0 °C. Add the alkyl halide (1.1-1.5 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. For less reactive halides or due to the steric hindrance of the 2-isopropyl group, gentle heating (e.g., 50-80 °C) may be necessary.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reagent/ConditionParameterRationale/Insight
Base NaH, KH, LiHMDSNaH is the most common and cost-effective. KH can be more reactive. LiHMDS is a soluble, non-pyrophoric alternative suitable for substrates with base-sensitive groups.
Alkylating Agent R-I > R-Br > R-ClReactivity follows standard SN2 trends. Iodides are most reactive but also more expensive.
Solvent DMF, THF, DioxaneDMF is excellent at solvating ions but has a high boiling point. THF is easier to remove but may require longer reaction times.
Temperature 0 °C to 80 °CDeprotonation is typically done at 0 °C for safety. Alkylation temperature depends on the electrophile's reactivity and substrate hindrance.[3]
Equivalents (Base) 1.1 - 1.5 eq.A slight excess ensures complete deprotonation of the indole.

Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful and scalable technique that avoids the need for anhydrous conditions and pyrophoric reagents. The reaction occurs in a biphasic system (typically aqueous NaOH and an organic solvent), with a phase-transfer catalyst shuttling the indolide anion into the organic phase to react with the alkyl halide.[5]

Expertise & Experience: This method is particularly advantageous for large-scale synthesis due to its operational simplicity and enhanced safety. A strong aqueous base (e.g., 50% NaOH) deprotonates the indole at the interface of the two phases. A quaternary ammonium salt, such as tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻), then forms an ion pair with the indolide anion.[5] This lipophilic ion pair is soluble in the organic phase (e.g., toluene, benzene), where it can react with the alkylating agent. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle. The efficiency of the process can be sensitive to the catalyst structure, base concentration, and solvent.[6][7]

Mechanism: Interfacial Deprotonation and Catalytic Cycle

G cluster_aq cluster_org Aqueous Aqueous Phase (50% NaOH) Organic Organic Phase (Toluene) Interface ----------------- Interface ----------------- IndoleH Indole-H Indolide Indolide⁻ Na⁺ IndoleH->Indolide Deprotonation at interface Cat_org [Q⁺ Indolide⁻] Indolide->Cat_org Ion Exchange Cat_aq Q⁺X⁻ Product N-Alkyl-Indole Cat_org->Product SN2 Reaction RX R-X Product->Cat_aq

Caption: Catalytic cycle of N-alkylation under PTC conditions.

Detailed Step-by-Step Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equivalent), the organic solvent (e.g., toluene, 0.5 M), and the phase-transfer catalyst (e.g., Bu₄N⁺HSO₄⁻, 5-10 mol%).

  • Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (5-10 equivalents).

  • Alkylation: Add the alkyl halide (1.1-1.5 equivalents) to the biphasic mixture.

  • Reaction: Heat the mixture to 50-80 °C with vigorous stirring. The efficiency of PTC relies on maximizing the interfacial surface area, so rapid stirring is crucial.

    • Self-Validating Check: The formation of two distinct, well-mixed phases should be visible. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and separate the layers.

  • Extraction: Extract the aqueous layer with the same organic solvent (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography.

Reagent/ConditionParameterRationale/Insight
Catalyst (PTC) Bu₄N⁺HSO₄⁻, Bu₄N⁺Br⁻Tetrabutylammonium salts are common and effective. The choice of counter-ion is generally not critical.
Base 50% aq. NaOH, solid K₂CO₃Concentrated NaOH is highly effective. For more sensitive substrates, solid powdered K₂CO₃ or Cs₂CO₃ can be used in what is known as solid-liquid PTC.
Solvent Toluene, Benzene, CH₂Cl₂Non-polar aromatic solvents are typical. Chlorinated solvents can also be used but may be less desirable environmentally.
Stirring Rate VigorousEssential for creating a large interfacial area between the aqueous and organic phases, which directly impacts the reaction rate.

Protocol 3: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for N-alkylation using an alcohol as the alkylating agent, which is a greener alternative to alkyl halides.[8][9] It proceeds under mild, neutral conditions, making it ideal for substrates with base-labile functional groups.

Expertise & Experience: This reaction involves the condensation of an acidic component (the indole N-H) with a primary or secondary alcohol.[8] The key reagents are a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction mechanism involves the formation of a highly reactive oxyphosphonium salt from the alcohol, which is then displaced by the indolide anion.[8] A significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine byproduct, which can complicate purification, especially on a large scale. The acidity of the indole N-H is sufficient for this reaction, though electron-withdrawing groups on the indole ring can facilitate the process.[10]

Detailed Step-by-Step Protocol
  • Setup: To an oven-dried flask under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent), the desired primary or secondary alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in an anhydrous solvent like THF or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the azodicarboxylate (DEAD or DIAD, 1.5 equivalents) dropwise to the stirred solution.

    • Self-Validating Check: A color change (typically from colorless to yellow/orange) and sometimes a slight exotherm are indicative of reaction initiation.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction by TLC.

  • Purification:

    • Method A (Direct Chromatography): Concentrate the reaction mixture directly onto silica gel and purify by flash chromatography. The byproducts (TPPO and the reduced hydrazine) can often be separated, though TPPO may co-elute with some products.

    • Method B (Precipitation): Concentrate the mixture, then add a solvent like diethyl ether. The TPPO and hydrazine byproduct may precipitate and can be removed by filtration, simplifying the subsequent chromatographic purification of the filtrate.

Reagent/ConditionParameterRationale/Insight
Phosphine PPh₃, PBu₃PPh₃ is standard. PBu₃ can be used, and the resulting tributylphosphine oxide is sometimes easier to remove.
Azodicarboxylate DEAD, DIADDIAD is often preferred over DEAD due to its lower toxicity and explosive potential.
Solvent THF, CH₂Cl₂, DioxaneAnhydrous, non-protic solvents are required.
Temperature 0 °C to Room Temp.The reaction is typically started at 0 °C to control the initial exotherm and then allowed to proceed at ambient temperature.
Purification Challenge TPPO RemovalTPPO is notoriously difficult to remove. Precipitation or using polymer-supported PPh₃ are strategies to mitigate this issue.

Additional & Modern Protocols

Reductive N-Alkylation with Aldehydes

A metal-free and operationally simple method involves the reductive amination of indoles with aldehydes.[11][12] This process typically involves the formation of a hemiaminal intermediate by the reaction of the indole with an aldehyde, which is then reduced in situ.

  • Mechanism: The reaction is often promoted by a Lewis or Brønsted acid. The key is the reduction of the intermediate, for which a hydride source like triethylsilane (Et₃SiH) is effective and inexpensive.[12]

  • Advantages: This method uses readily available aldehydes as alkylating agents and avoids harsh bases or metal catalysts. It has a broad substrate scope for both aromatic and aliphatic aldehydes.[12]

Transition Metal-Catalyzed N-Alkylation

Modern synthetic chemistry offers several transition metal-catalyzed routes for C-N bond formation that are applicable to indoles.

  • Copper-Catalyzed Alkylation: An efficient method utilizes copper iodide (CuI) to catalyze the cross-coupling between indoles and N-tosylhydrazones (generated from ketones or aldehydes).[13][14] This reaction proceeds via a copper-carbene intermediate.[13]

  • Palladium-Catalyzed Arylation (Buchwald-Hartwig Amination): While primarily for N-arylation, this powerful Pd-catalyzed reaction is a key method for synthesizing N-arylindoles.[2][15] It involves the coupling of an indole with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][16]

Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate many organic reactions, including the N-alkylation of indoles.[17][18][19]

  • Principle: By applying microwave energy, reaction times can be reduced from hours to minutes. This technique can be applied to both strong base-mediated and PTC conditions.[17][19]

  • Application: For this compound, microwave heating could be particularly beneficial in overcoming the steric hindrance and accelerating the rate of SN2 attack, potentially leading to higher yields in shorter times.[1]

Conclusion

The N-alkylation of this compound, while potentially challenging due to steric hindrance, is readily achievable through a variety of robust synthetic protocols. The classical strong base-mediated approach remains a reliable option when functional group tolerance is not a concern. For safer, scalable, and more environmentally benign syntheses, Phase-Transfer Catalysis offers a compelling alternative. The Mitsunobu reaction provides a mild route using alcohols, ideal for delicate substrates, whereas modern methods like reductive amination and transition-metal catalysis further expand the synthetic toolbox. The choice of method should be guided by a careful analysis of the substrate, the desired alkyl group, and the overall goals of the synthetic campaign. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal protocol for their specific needs.

References

  • Bandini, M., et al. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Chemistry – A European Journal, 16(41), 12462-73.
  • Bielinska, K., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184.
  • Umani-Ronchi, A., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. IRIS Repository.
  • Schäfer, T., et al. (2018). Environmentally benign, microwave-assisted chemoselective N-hydroxyalkylation of indoles with trifluoroacetaldehyde methyl hemiacetal. Arkivoc, 2018(2), 122-130.
  • Oeser, P., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079.
  • Barco, A., et al. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126.
  • Wang, L., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(49), 30961-30965.
  • Sigman, M. S., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(22), 8730-8734.
  • Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(2), 489-545.
  • Danda, A., et al. (2017). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway. Chemical Science, 8(1), 610-615.
  • Moody, C. J., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances, 13(25), 17136-17142.
  • Padwa, A., et al. (2006). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 71(14), 5271-5281.
  • Tobrman, T., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. PubMed.
  • Török, B., et al. (n.d.). Microwave-assisted solid-acid-catalyzed friedel-crafts alkylation and electrophilic annulation of indoles using alcohols as alkylating agents. University of Massachusetts Boston ScholarWorks.
  • Sahn, J. J., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Tetrahedron, 97, 132338.
  • Couty, F., et al. (2004). N-Alkylation of 1H-indoles and 9H-carbazoles with alcohols. Tetrahedron Letters, 45(52), 9549-9552.
  • Riveira, M. J., et al. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 26(11), 3348.
  • Wang, C., et al. (2023). Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. Organic Letters, 25(39), 7132-7136.
  • Butters, M., et al. (2010). New Directions in the Mitsunobu Reaction. Nottingham ePrints.
  • Swindell, C. S. (1961). Process for n-alkylation of indoles. Google Patents. US3012040A.
  • Török, B., et al. (2012). Microwave-Assisted Solid-Acid-Catalyzed Friedel-Crafts Alkylation and Electrophilic Annulation of Indoles Using Alcohols as Alkylating Agents. Catalysis Letters, 142, 1140-1146.
  • Moody, C. J., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 107-113.
  • Buchwald, S. L., et al. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406.
  • Royal Society of Chemistry. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones.
  • Blanco, M. M., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-840.
  • Buchwald, S. L., & Hartwig, J. F. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry.
  • Organic Chemistry Explained. (2019). N-alkylation of an indole. YouTube.
  • Spiller, T. E., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters, 23(9), 3233-3236.
  • Ready, J. M., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. PubMed.

Sources

Application Notes & Protocols: Synthesis and Evaluation of 2-Isopropyl-1H-indole Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Among its many variations, 2-substituted indoles are a privileged class, with the 2-isopropyl moiety offering a unique combination of steric bulk and lipophilicity that can be exploited for targeted enzyme inhibition. This guide provides a comprehensive overview of the synthesis of 2-isopropyl-1H-indole derivatives and detailed protocols for their evaluation as enzyme inhibitors. We will explore the venerable Fischer indole synthesis, a robust and adaptable method, and provide a standardized protocol for assessing inhibitory activity against a common model enzyme, acetylcholinesterase (AChE), a key target in neurodegenerative disease research.[3][4]

Introduction: The Rationale for this compound Derivatives

The enduring interest in indole derivatives stems from their vast pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer activities.[1][5] The substitution pattern on the indole ring is critical for defining biological activity. The C2 position is particularly significant; modifying it allows for the strategic placement of functional groups that can interact with the active or allosteric sites of enzymes.

The choice of a 2-isopropyl group is deliberate. Its branched, non-polar nature can enhance binding affinity within hydrophobic pockets of an enzyme's active site, a common feature in many enzyme classes such as kinases, proteases, and cholinesterases.[4][6] By developing a synthetic platform for this core scaffold, researchers can create libraries of derivatives with further substitutions on the indole nitrogen (N1) or the benzene ring, enabling systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[7][8][9]

Synthetic Strategies for 2-Substituted Indoles

Several robust methods exist for the synthesis of the 2-substituted indole core. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

  • Fischer Indole Synthesis : This classic reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone.[10] It is highly versatile and allows for a wide range of substituents on both the indole core and at the C2 position.

  • Palladium-Catalyzed Cyclization : Modern cross-coupling strategies, such as the cyclization of 2-alkynylanilines, offer an efficient and often milder route to 2-substituted indoles.[11] This method demonstrates excellent functional group tolerance.

  • Direct C-H Functionalization : More recent advances allow for the direct coupling of functional groups at the C2 position of a pre-existing indole ring, though this can sometimes lead to issues with regioselectivity.[7]

For this guide, we will focus on the Fischer Indole Synthesis due to its reliability, operational simplicity, and the widespread availability of the required precursors.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product A Aryl Hydrazine M1 Fischer Indole Synthesis A->M1 B Ketone (e.g., 3-Methyl-2-butanone) B->M1 C 2-Alkynylaniline M2 Pd-Catalyzed Cyclization C->M2 D Indole Core M3 Direct C-H Functionalization D->M3 P This compound Derivatives M1->P M2->P M3->P

Caption: Overview of major synthetic routes to 2-substituted indole derivatives.

Detailed Protocol: Fischer Synthesis of this compound

This protocol describes the synthesis of the parent this compound from phenylhydrazine hydrochloride and 3-methyl-2-butanone.

Rationale Behind Experimental Choices
  • Acid Catalyst (Acetic Acid) : The Fischer synthesis requires an acid to protonate the hydrazine, facilitate the formation of the key hydrazone intermediate, and catalyze the subsequent[11][11]-sigmatropic rearrangement and cyclization. Acetic acid is a moderately strong acid and also serves as a convenient solvent.

  • Reflux Conditions : The reaction requires thermal energy to overcome the activation barrier for the sigmatropic rearrangement and ammonia elimination steps. Refluxing in acetic acid provides a stable and appropriate temperature.

  • Aqueous Workup : The basic wash (NaOH) is crucial to neutralize the acidic solvent and remove any unreacted phenylhydrazine. The subsequent water and brine washes remove inorganic salts and residual water from the organic phase.

  • Column Chromatography : This is the gold standard for purifying organic compounds. Silica gel is a polar stationary phase, which will retain polar impurities while the less polar product elutes with a non-polar solvent mixture (hexanes/ethyl acetate).

Materials & Equipment
  • Phenylhydrazine hydrochloride (1.0 eq)

  • 3-Methyl-2-butanone (1.1 eq)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glass column for chromatography.

Step-by-Step Procedure

Fischer_Synthesis_Workflow start Start reagents Combine Phenylhydrazine HCl, 3-Methyl-2-butanone, & Acetic Acid start->reagents reflux Heat to Reflux (e.g., 120 °C) for 2-4 hours reagents->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete quench Dilute with Water & DCM, Neutralize with NaOH cool->quench extract Perform Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for the Fischer indole synthesis.

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenylhydrazine hydrochloride (10.0 g, 69.2 mmol, 1.0 eq) and glacial acetic acid (100 mL). Stir until the solid dissolves.

  • Addition of Ketone : Add 3-methyl-2-butanone (7.9 mL, 76.1 mmol, 1.1 eq) to the solution dropwise.

  • Reflux : Attach a reflux condenser and heat the reaction mixture to reflux (approx. 120 °C) using a heating mantle. Maintain reflux for 2-4 hours.

  • Reaction Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Quenching : Once complete, remove the flask from the heat and allow it to cool to room temperature. Carefully pour the dark mixture into a beaker containing 200 mL of ice-cold water.

  • Neutralization and Extraction : Transfer the aqueous mixture to a 1 L separatory funnel. Slowly neutralize the mixture by adding 1 M NaOH solution until the pH is ~8-9. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing : Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

  • Purification : Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%).

  • Characterization : Combine the pure fractions and remove the solvent in vacuo to yield this compound. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol uses the Ellman's method, a reliable and widely used colorimetric assay to measure AChE activity.

Principle of the Assay

AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.

Enzyme_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution (96-Well Plate) cluster_2 Data Analysis P1 Prepare Buffer, Enzyme, Substrate, & Inhibitor Stocks P2 Serially Dilute Inhibitor Compound P1->P2 A1 Add Buffer, DTNB, and Inhibitor/Vehicle P2->A1 A2 Add AChE Enzyme & Pre-incubate A1->A2 A3 Initiate Reaction by adding ATCI Substrate A2->A3 A4 Measure Absorbance at 412 nm (Kinetic Mode) A3->A4 D1 Calculate Reaction Velocity (Slope of Abs vs. Time) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot % Inhibition vs. [Inhibitor] and determine IC₅₀ D2->D3

Caption: Workflow for the AChE enzyme inhibition assay and data analysis.

Materials
  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (e.g., 100 mM, pH 8.0)

  • Test compound (this compound derivative) dissolved in DMSO

  • Donepezil or Galantamine (positive control inhibitor)

Step-by-Step Procedure
  • Reagent Preparation : Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Setup : In a 96-well plate, add the following to each well (in triplicate):

    • 140 µL of Phosphate Buffer (pH 8.0)

    • 20 µL of DTNB solution

    • 10 µL of test compound at various concentrations (serially diluted from the stock, ensuring the final DMSO concentration is ≤1%). Use 10 µL of DMSO for control wells (100% activity) and 10 µL of a standard inhibitor like Donepezil for the positive control.

  • Enzyme Addition : Add 10 µL of the AChE solution to each well.

  • Pre-incubation : Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Start the reaction by adding 10 µL of the ATCI substrate solution to each well.

  • Measurement : Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis
  • Calculate Velocity : Determine the reaction rate (velocity, V) for each well by calculating the slope of the linear portion of the absorbance vs. time plot (mOD/min).

  • Calculate Percent Inhibition : Use the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Determine IC₅₀ : Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Presentation and SAR Insights

Systematic evaluation of synthesized derivatives is key to understanding the structure-activity relationship (SAR). Quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Inhibition Data for a Series of this compound Derivatives against AChE

Compound IDR¹ Substituent (at N1)R² Substituent (at C5)Yield (%)Purity (%)AChE IC₅₀ (µM)
IND-01 -H-H65>9815.2
IND-02 -CH₃-H72>998.9
IND-03 -Benzyl-H58>982.3
IND-04 -H-F61>9912.5
IND-05 -H-NO₂45>975.1
IND-06 -Benzyl-NO₂41>980.8

From this hypothetical data, one could infer:

  • N1 Substitution : Alkylation or benzylation at the indole nitrogen (IND-02, IND-03) improves potency compared to the unsubstituted parent (IND-01), suggesting a beneficial interaction in a nearby pocket.

  • C5 Substitution : An electron-withdrawing group like nitro (NO₂) at the C5 position (IND-05) enhances activity more than a halogen (IND-04), possibly through electronic effects or specific hydrogen bonding.[7]

  • Synergistic Effects : Combining the beneficial N1-benzyl and C5-nitro groups (IND-06) leads to a significant, synergistic increase in potency, highlighting a promising lead compound for further optimization.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel enzyme inhibitors. The Fischer indole synthesis provides a reliable and scalable method for accessing this core structure. By combining robust chemical synthesis with standardized biochemical screening protocols, such as the Ellman's assay for AChE, researchers can efficiently generate and evaluate libraries of compounds. The systematic analysis of SAR data, as illustrated, is crucial for rationally designing next-generation derivatives with enhanced potency and selectivity, ultimately accelerating the drug discovery process.

References

  • Kaushik, N., Kaushik, N., & Verma, P. (2013). Synthesis of medicinally important indole derivatives: A review. Journal of Chemistry. [Link]
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
  • Cacchi, S., & Fabrizi, G. (2011). Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules. [Link]
  • Feng, Y., & Hollingworth, G. J. (2011). Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus. ACS Medicinal Chemistry Letters. [Link]
  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2009). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. Molecules. [Link]
  • Khan, K. M., et al. (2021). Synthesis of indole derivatives as diabetics II inhibitors and enzymatic kinetics study of α-glucosidase and α-amylase along with their in-silico study. International Journal of Biological Macromolecules. [Link]
  • Butini, S., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. [Link]
  • Shaikh, R. P., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. [Link]
  • N/A
  • N/A
  • Stelzer, F., et al. (2011). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]
  • N/A
  • Hyatt, J. L., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Journal of Medicinal Chemistry. [Link]
  • N/A
  • N/A
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
  • N/A

Sources

Gram-Scale Synthesis of 2-Isopropyl-1H-indole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of 2-Isopropyl-1H-indole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a deep dive into the mechanistic rationale and comparative analysis of synthetic strategies.

Introduction and Strategic Overview

This compound is a key building block in the synthesis of a variety of biologically active compounds. Its preparation on a gram scale necessitates a robust and reproducible synthetic method. While several routes to the indole nucleus exist, the Fischer indole synthesis remains a highly effective and widely adopted strategy for this particular substitution pattern due to its operational simplicity and the ready availability of starting materials.[1]

This guide will focus primarily on a detailed protocol for the Fischer indole synthesis. Additionally, alternative, albeit less common, methods such as the Madelung and Bischler-Möhlau syntheses will be discussed to provide a comprehensive landscape of available synthetic options.

Comparative Analysis of Synthetic Routes
Synthetic Method Starting Materials General Conditions Advantages Disadvantages
Fischer Indole Synthesis Phenylhydrazine, Isopropyl-containing ketone/aldehydeAcid catalyst (Brønsted or Lewis), elevated temperaturesHigh versatility, readily available starting materials, scalable.[1]Can require harsh acidic conditions, potential for side reactions.
Madelung Synthesis N-Isovaleryl-ortho-toluidineStrong base (e.g., sodium or potassium alkoxide), high temperatures (200-400 °C)Useful for certain substitution patterns not easily accessible by other methods.Requires harsh conditions (strong base, high temperature), limited functional group tolerance.[2]
Bischler-Möhlau Synthesis α-Bromo-ketone, AnilineExcess aniline, heatingOne-pot synthesis of 2-arylindoles.Harsh reaction conditions, often low yields, and potential for regioisomeric mixtures.[3][4]

The Fischer Indole Synthesis: Mechanism as the Foundation of Practice

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Fischer indole synthesis proceeds through a series of well-defined steps, providing a logical framework for the experimental protocol.

Fischer_Indole_Synthesis Reactants Phenylhydrazine + Methyl Isobutyl Ketone Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) Enamine Enehydrazine Tautomer Hydrazone->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Sigmatropic [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Sigmatropic->Cyclized Cyclization Product This compound Cyclized->Product -NH3, Aromatization

Caption: The reaction mechanism of the Fischer indole synthesis.

Part 1: Detailed Gram-Scale Synthesis Protocol

This protocol is designed for the synthesis of approximately 10 grams of this compound.

Materials and Reagents
Reagent Formula MW ( g/mol ) Amount Molarity/Purity
PhenylhydrazineC₆H₈N₂108.1410.8 g (0.1 mol)97%
3-Methyl-2-butanone (Methyl Isobutyl Ketone)C₅H₁₀O86.139.5 g (0.11 mol)99%
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)N/A~100 g115%
TolueneC₇H₈92.14200 mLAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93300 mLReagent Grade
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)N/A200 mLSaturated
Brine (Saturated NaCl Solution)NaCl(aq)N/A100 mLSaturated
Anhydrous Magnesium SulfateMgSO₄120.37~20 gAnhydrous
HexanesC₆H₁₄86.18For ChromatographyReagent Grade
Ethyl AcetateC₄H₈O₂88.11For ChromatographyReagent Grade
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Experimental Procedure

Synthesis_Workflow Start Start: Assemble Apparatus Step1 Step 1: Reactant Charging (Phenylhydrazine, 3-Methyl-2-butanone, Toluene) Start->Step1 Step2 Step 2: Hydrazone Formation (Reflux for 1 hour) Step1->Step2 Step3 Step 3: Cyclization (Add PPA, Heat to 100-110 °C for 2-3 hours) Step2->Step3 Step4 Step 4: Quenching and Work-up (Cool, add water, neutralize with NaHCO3) Step3->Step4 Step5 Step 5: Extraction (Extract with DCM) Step4->Step5 Step6 Step 6: Washing and Drying (Wash with brine, dry with MgSO4) Step5->Step6 Step7 Step 7: Purification (Column Chromatography) Step6->Step7 End End: Characterization of this compound Step7->End

Caption: Workflow for the synthesis of this compound.

Step 1: Hydrazone Formation

  • To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add phenylhydrazine (10.8 g, 0.1 mol) and toluene (100 mL).

  • Begin stirring the solution and add 3-methyl-2-butanone (9.5 g, 0.11 mol).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

Step 2: Cyclization

  • After 1 hour, allow the reaction mixture to cool to approximately 80 °C.

  • Carefully and in portions, add polyphosphoric acid (~100 g) to the reaction mixture. The addition is exothermic.

  • Once the addition is complete, heat the mixture to 100-110 °C and maintain for 2-3 hours. Monitor the reaction by TLC until the hydrazone intermediate is consumed.

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully, pour the reaction mixture into a beaker containing ice-water (300 mL).

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the mixture to a 1 L separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Step 4: Purification

  • The crude product is purified by flash column chromatography on silica gel.

  • A gradient elution system of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate) is recommended.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a solid or oil.

Expected Yield: 60-75%

Part 2: Safety, Characterization, and Trustworthiness

Safety Precautions
  • Phenylhydrazine: Phenylhydrazine is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Polyphosphoric Acid: PPA is corrosive. Handle with care and avoid contact with skin and eyes. The quenching process is exothermic and should be performed slowly with adequate cooling.

  • Organic Solvents: Toluene and dichloromethane are flammable and volatile. Work in a fume hood and away from ignition sources.

Characterization

To ensure the identity and purity of the synthesized this compound, the following characterization techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a characteristic singlet for the NH proton (around 8.0 ppm), multiplets for the aromatic protons (in the range of 7.0-7.6 ppm), a septet for the isopropyl CH proton (around 3.0 ppm), and a doublet for the isopropyl methyl protons (around 1.3 ppm).

    • ¹³C NMR (CDCl₃): The carbon NMR will show distinct signals for the indole ring carbons and the isopropyl group carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should show the molecular ion peak corresponding to the molecular weight of this compound (159.23 g/mol ).[1]

  • Melting Point: If the product is a solid, a sharp melting point is indicative of high purity.

Conclusion

This protocol provides a reliable and scalable method for the gram-scale synthesis of this compound via the Fischer indole synthesis. By understanding the underlying mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently produce this valuable compound for their scientific endeavors. The provided characterization guidelines will further ensure the quality and integrity of the synthesized material.

References

  • Bischler, A., & Möhlau, R. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2873. [Link]
  • Madelung, W. (1912). Ueber eine neue Darstellungsweise für substituierte Indole. I. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134. [Link]
  • Ma, R., Wang, Y. E., Xiong, D., & Mao, J. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters, 25(41), 7557–7561. [Link]
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.

Sources

Application Notes and Protocols for 2-Isopropyl-1H-indole in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 2-Isopropyl-1H-indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs.[1] Its unique electronic properties and ability to form key interactions with biological targets have cemented its importance in drug discovery. Within this esteemed class of heterocyles, this compound presents itself as a particularly intriguing building block for the synthesis of novel pharmaceutical agents.

The introduction of an isopropyl group at the C2 position of the indole ring imparts distinct physicochemical properties. This bulky, lipophilic substituent can significantly influence a molecule's binding affinity, selectivity, and metabolic stability. By occupying specific hydrophobic pockets within a target protein, the isopropyl group can enhance potency and modulate the pharmacokinetic profile of a drug candidate. This strategic modification makes this compound a valuable starting material for generating diverse libraries of compounds with potential therapeutic applications in areas such as neurodegenerative diseases, infectious diseases, and oncology.[1]

This comprehensive guide provides detailed protocols for the synthesis and functionalization of this compound, along with insights into its application in drug design. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers to leverage the unique attributes of this versatile building block in their quest for novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₁H₁₃NPubChem CID: 87307[2]
Molecular Weight 159.23 g/mol PubChem CID: 87307[2]
IUPAC Name 2-(propan-2-yl)-1H-indolePubChem CID: 87307[2]
CAS Number 17790-93-1PubChem CID: 87307[2]
XLogP3 3.3PubChem CID: 87307[2]
Hydrogen Bond Donor Count 1PubChem CID: 87307[2]
Hydrogen Bond Acceptor Count 1PubChem CID: 87307[2]
Rotatable Bond Count 1PubChem CID: 87307[2]

Synthesis of this compound: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and highly versatile method for the preparation of indoles from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[3][4] This venerable reaction remains a mainstay in both academic and industrial settings for its reliability and broad substrate scope.

Reaction Principle

The reaction proceeds through the acid-catalyzed condensation of phenylhydrazine with a carbonyl compound, in this case, 3-methyl-2-butanone (isopropyl methyl ketone), to form a phenylhydrazone intermediate. This intermediate then undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the final indole product. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid or polyphosphoric acid to Lewis acids such as zinc chloride.[4]

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Ketone (Acid Catalyst) Ketone 3-Methyl-2-butanone Ketone->Phenylhydrazone Enamine Enamine Phenylhydrazone->Enamine Tautomerization Rearranged [3,3]-Sigmatropic Rearrangement Product Enamine->Rearranged [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Rearranged->Cyclized Cyclization Indole This compound Cyclized->Indole - NH3

Figure 1: Mechanistic workflow of the Fischer indole synthesis.

Detailed Experimental Protocol

Disclaimer: The following protocol is a representative procedure based on established Fischer indole syntheses and may require optimization for specific laboratory conditions and scales.

Materials:

  • Phenylhydrazine

  • 3-Methyl-2-butanone (Isopropyl methyl ketone)

  • Glacial Acetic Acid

  • 1 M Sodium Hydroxide Solution

  • Dichloromethane or Chloroform

  • Anhydrous Sodium Sulfate

  • Silica Gel

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add phenylhydrazine (1.0 equivalent) and 3-methyl-2-butanone (1.0-1.2 equivalents).

  • Carefully add glacial acetic acid as the solvent and catalyst.

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly neutralize the mixture with a 1 M sodium hydroxide solution until it reaches a pH of approximately 7-8.

  • Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer with dichloromethane or chloroform (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Expected Yield: Yields for Fischer indole syntheses can vary widely depending on the specific substrates and reaction conditions. While a specific yield for this reaction is not available in the searched literature, yields for analogous reactions typically range from moderate to good.

Functionalization of the this compound Scaffold

The strategic functionalization of the this compound core is paramount to modulating its biological activity and developing drug candidates with desired properties. Key positions for modification include the indole nitrogen (N1) and the C3 position.

N-Alkylation/N-Arylation

Modification at the N1 position can influence the molecule's steric and electronic properties, as well as its hydrogen-bonding capabilities. N-alkylation is a common strategy to introduce various substituents.[5]

N_Alkylation Indole This compound Indole_Anion Indole Anion Indole->Indole_Anion + Base (e.g., NaH) N_Alkylated_Indole N-Alkylated 2-Isopropylindole Indole_Anion->N_Alkylated_Indole + Alkyl Halide (R-X)

Figure 2: General workflow for N-alkylation of this compound.

Disclaimer: This is a general protocol adapted from procedures for other indole derivatives and may require optimization.[6][7]

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Benzyl Bromide

  • Saturated Aqueous Ammonium Chloride (NH₄Cl) Solution

  • Ethyl Acetate

  • Brine (Saturated Aqueous NaCl Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent).

  • Add anhydrous DMF or THF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1-1.5 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until the cessation of gas evolution.

  • Slowly add benzyl bromide (1.1-1.5 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-2-isopropyl-1H-indole.

C3-Functionalization via Vilsmeier-Haack Formylation

The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at this position, yielding a versatile aldehyde intermediate.[8][9]

Vilsmeier_Haack cluster_reagents Reagent Formation cluster_reaction Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Indole This compound Intermediate Iminium Intermediate Indole->Intermediate + Vilsmeier Reagent Aldehyde This compound- 3-carbaldehyde Intermediate->Aldehyde Hydrolysis

Figure 3: Vilsmeier-Haack formylation of this compound.

Disclaimer: This protocol is based on the general Vilsmeier-Haack formylation of indoles and may need to be optimized for this compound.[9]

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus Oxychloride (POCl₃)

  • 1 M Sodium Hydroxide Solution

  • Ice

Procedure:

  • In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cold DMF with stirring to form the Vilsmeier reagent.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Slowly add the prepared Vilsmeier reagent to the indole solution at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction by TLC. The reaction may require gentle heating to proceed to completion.

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Carefully neutralize the mixture with a 1 M sodium hydroxide solution until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain the crude this compound-3-carbaldehyde.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Applications in Pharmaceutical Research: A Landscape of Potential

While specific marketed drugs containing the this compound scaffold were not identified in the literature search, the broader family of indole derivatives has a rich history in medicine. The introduction of the isopropyl group at the C2 position can be rationally designed to target specific therapeutic areas.

  • Antiviral Agents: The indole nucleus is a key feature in several antiviral drugs. The lipophilic isopropyl group could enhance binding to viral proteins, potentially leading to the development of novel inhibitors of viral replication. Structure-activity relationship (SAR) studies on other indole-based HIV-1 fusion inhibitors have shown that modifications to the indole core can significantly impact potency.[10]

  • Kinase Inhibitors: Protein kinases are crucial targets in oncology and inflammation. The this compound scaffold can serve as a template for the design of ATP-competitive kinase inhibitors. The isopropyl group can be directed towards hydrophobic regions of the ATP-binding pocket to improve affinity and selectivity.

  • Neuropharmacology: The structural similarity of the indole nucleus to neurotransmitters like serotonin has made it a fertile ground for the discovery of drugs targeting the central nervous system. Derivatives of this compound could be explored for their potential as modulators of various receptors and enzymes involved in neurological disorders.[1]

Structure-Activity Relationship (SAR) Considerations

When utilizing this compound as a building block, several SAR principles should be considered:

  • The Isopropyl Group: The size and lipophilicity of the isopropyl group at C2 are key determinants of target engagement. Its role in occupying hydrophobic pockets should be a central theme in the design of new analogues.

  • N1-Substitution: The nature of the substituent at the N1 position can influence the molecule's overall shape, solubility, and metabolic stability. Small alkyl groups or hydrogen bond donors/acceptors can be systematically explored to optimize these properties.

  • C3-Functionalization: The C3 position offers a convenient handle for introducing a wide variety of functional groups. The aldehyde derived from the Vilsmeier-Haack reaction can be further elaborated into amines, carboxylic acids, and other functionalities to probe different interactions with the biological target.

  • Benzene Ring Substitution: Substitution on the benzene portion of the indole ring provides another avenue for modulating the electronic and steric properties of the molecule, which can fine-tune its biological activity and pharmacokinetic profile.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block with significant potential in pharmaceutical research. Its unique structural features provide a solid foundation for the design and synthesis of novel drug candidates across a range of therapeutic areas. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in their drug discovery endeavors. While the direct application of this specific building block in marketed drugs is not yet apparent, the extensive and successful history of the broader indole class in medicine strongly suggests a bright future for its strategically substituted derivatives.

References

  • Wikipedia. (2023). Fischer indole synthesis.
  • Cambridge University Press. (n.d.). Fischer Indole Synthesis.
  • YouTube. (2021, August 5). Fischer Indole Synthesis. Professor Dave Explains.
  • Abdel-Wahab, B. F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2670-2684.
  • Lehr, M., et al. (2017). Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability. European Journal of Medicinal Chemistry, 125, 1107-1114.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • PubChem. (n.d.). This compound.
  • Zhang, P., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 25(1), 128-132.
  • Organic Syntheses. (n.d.). 1-benzylindole.
  • Scott, R. W., et al. (2010). Structure-Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus. Journal of Medicinal Chemistry, 53(19), 6929-6941.
  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its reactions. Current Chemistry Letters, 2(4), 185-194.
  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27394.
  • Melby, L. R., et al. (2014). Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4886-4898.
  • Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9763-9770.
  • Beilstein-Institut. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2364-2375.
  • MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287.

Sources

Application Note: Quantitative Analytical Methods for 2-Isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-Isopropyl-1H-indole, a key heterocyclic compound with applications in pharmaceutical synthesis and materials science. We present detailed, validated protocols for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind methodological choices to ensure accuracy, precision, and reliability in line with regulatory expectations.

Introduction: The Analytical Imperative for this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] this compound, a substituted indole, serves as a critical building block in the synthesis of more complex molecules. Its precise quantification is paramount for several reasons:

  • Process Chemistry: Monitoring reaction conversion, yield, and kinetics.

  • Quality Control: Determining the purity of the final active pharmaceutical ingredient (API) or intermediate.

  • Impurity Profiling: Quantifying this compound when it is a process-related impurity or degradation product, a requirement under stringent regulatory guidelines like those from the International Council for Harmonisation (ICH).[3][4]

  • Stability Studies: Assessing the stability of drug substances and products under various environmental conditions.

This application note details three orthogonal analytical methods, each offering distinct advantages for the quantification of this compound, enabling scientists to select the most appropriate technique for their specific analytical challenge.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis, offering excellent precision, robustness, and a balance of performance and cost. For an aromatic, UV-active molecule like this compound, reverse-phase HPLC is the method of choice for routine quality control and purity assessment.

Principle and Rationale

This method separates this compound from other components based on its partitioning between a non-polar stationary phase (C18) and a polar mobile phase. The isopropyl group increases the hydrophobicity of the indole core, leading to strong retention on a C18 column, which can be modulated by adjusting the ratio of organic solvent (acetonitrile) in the mobile phase. Detection is achieved by monitoring UV absorbance, typically at the indole chromophore's maximum absorbance wavelengths (~220 nm for high sensitivity or ~280 nm for greater selectivity).

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water.

  • Reference Standard: this compound with known purity.

  • Labware: Calibrated analytical balance, Class A volumetric flasks, autosampler vials.

2.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of Acetonitrile:Water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas.

    • Scientist's Note: The optimal ratio should be determined during method development to achieve a retention time of approximately 5-10 minutes, ensuring separation from the solvent front and any early-eluting impurities.

  • Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[5]

  • Working Standard & Sample Solutions (e.g., 50 µg/mL): Dilute the stock solution or dissolve the sample material in the diluent to achieve the target concentration.

    • Scientist's Note: The working concentration should fall within the linear range of the method and provide a signal-to-noise ratio >10.

2.2.3. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmIndustry standard for robust separation of non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v)Provides good retention and peak shape for indole derivatives.[6][7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.
Injection Volume 10 µLA typical volume that balances sensitivity and potential for peak overload.
UV Detection 220 nmWavelength of high absorbance for the indole chromophore, maximizing sensitivity.
Run Time 15 minutesAllows for elution of the main peak and any later-eluting impurities.
Trustworthiness: System Suitability and Validation

Before any sample analysis, the system's performance must be verified. This protocol is self-validating through the inclusion of System Suitability Tests (SST) as mandated by ICH guidelines.[8][9]

  • SST Protocol: Make five replicate injections of the working standard solution.

  • Acceptance Criteria:

    • Precision: Relative Standard Deviation (%RSD) of the peak areas must be ≤ 2.0%.

    • Tailing Factor (T): Must be ≤ 2.0.

    • Theoretical Plates (N): Must be ≥ 2000.

Data Analysis

Quantification is performed using an external standard calibration curve. Prepare a series of at least five standards spanning the expected sample concentration range (e.g., 10-100 µg/mL). Plot the peak area against the concentration and perform a linear regression. The concentration of this compound in the sample is calculated from its peak area using the resulting regression equation.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (Mobile Phase) A->B C Filter Sample (if necessary) B->C E Perform System Suitability Test C->E D Inject into HPLC F Run Sample Sequence D->F E->D Verify G Integrate Peak Area F->G H Generate Calibration Curve G->H I Calculate Concentration H->I

HPLC-UV Experimental Workflow for Quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that offers superior specificity and sensitivity compared to HPLC-UV. It is particularly well-suited for identifying and quantifying volatile and semi-volatile compounds, making it an excellent choice for trace-level impurity analysis or for analyzing complex matrices.

Principle and Rationale

In this method, the sample is vaporized in a heated inlet and carried by an inert gas (helium) through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase (typically a non-polar phase like 5% phenyl-polydimethylsiloxane). As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification, while the intensity of a specific ion fragment is used for highly selective quantification.

Experimental Protocol: GC-MS

3.2.1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole).

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reagents: GC-grade solvents (e.g., Dichloromethane, Ethyl Acetate).

  • Reference Standard: this compound with known purity.

  • Internal Standard (IS): A compound with similar chemical properties but a different retention time and mass, such as a deuterated analog or another stable indole derivative.

3.2.2. Preparation of Solutions

  • Solvent: Select a volatile solvent in which the analyte is soluble, such as Dichloromethane.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the IS in the chosen solvent.

  • Standard & Sample Preparation: Prepare a series of calibration standards by adding varying amounts of the this compound stock solution and a fixed amount of the IS stock solution to vials. Evaporate the solvent and reconstitute in a small, fixed volume of solvent for injection. Prepare samples similarly.

    • Scientist's Note: The use of an internal standard is critical in GC-MS to correct for variations in injection volume and instrument response, leading to higher accuracy and precision.[10]

3.2.3. GC-MS Conditions

ParameterRecommended SettingRationale
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte.
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode for higher concentrations to avoid detector saturation; Splitless for trace analysis.
Oven Program Start at 100 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 minA temperature gradient ensures separation from solvents and other components while eluting the analyte as a sharp peak.[11][12]
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Impact (EI) at 70 eVProvides reproducible fragmentation patterns for identification and quantification.
MS Mode Scan (m/z 40-450) and SIMFull scan for initial identification; Selected Ion Monitoring (SIM) for quantification using characteristic ions (e.g., molecular ion and a major fragment) to maximize sensitivity.
Trustworthiness: Quality Control
  • System Check: Before analysis, inject a solvent blank to check for system contamination.

  • Internal Standard Response: The peak area of the internal standard should be consistent across all standards and samples (e.g., within ±15% of the mean) to ensure consistent injection and ionization.

Data Analysis

In SIM mode, quantify using the area of a characteristic ion (e.g., the molecular ion). Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Calculate the sample concentration using this curve.

Workflow Visualization

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Add Internal Standard (IS) A->B C Dissolve in GC-grade Solvent B->C D Inject into GC-MS C->D E Acquire Data (Scan & SIM Mode) D->E F Extract Ion Chromatogram E->F G Calculate Area Ratio (Analyte/IS) F->G H Quantify using Calibration Curve G->H

GC-MS Experimental Workflow for Quantification.

Method 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct measurement of a compound's concentration or purity without the need for a specific reference standard of the same compound. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Principle and Rationale

This protocol uses an internal calibration standard—a stable, high-purity compound with well-resolved signals that do not overlap with the analyte signals. By accurately weighing both the sample (this compound) and the calibrant into an NMR tube, the purity or concentration of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known calibrant proton signal.[13][14] This method is exceptionally accurate and is invaluable for certifying reference materials or for analyses where a specific standard is unavailable.

Experimental Protocol: qNMR

4.2.1. Instrumentation and Materials

  • NMR Spectrometer: 400 MHz or higher, equipped with a high-precision probe.

  • Internal Calibrant: A high-purity (>99.5%), non-hygroscopic, stable compound (e.g., Maleic acid, Dimethyl sulfone).

  • Deuterated Solvent: A solvent that dissolves both the analyte and calibrant (e.g., DMSO-d6).

  • Labware: High-precision analytical balance (6- or 7-place preferred), Class A volumetric glassware, high-quality NMR tubes.

4.2.2. Sample Preparation

  • Accurately weigh about 10-20 mg of the this compound sample into a clean vial.

  • Accurately weigh about 5-10 mg of the internal calibrant into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

    • Scientist's Note: The accuracy of qNMR is fundamentally dependent on the accuracy of the weighings. Meticulous gravimetric preparation is essential.

4.2.3. NMR Acquisition Parameters

ParameterRecommended SettingRationale
Spectrometer ≥ 400 MHzHigher field strength provides better signal dispersion and sensitivity.
Pulse Angle 90°Ensures uniform excitation across the spectrum.
Relaxation Delay (D1) ≥ 5 x T1 (longest)CRITICAL: Ensures complete relaxation of all protons being quantified, preventing signal saturation. A value of 30-60 seconds is often required.
Number of Scans 16 or 32Sufficient to achieve a high signal-to-noise ratio (>250:1) for accurate integration.
Acquisition Time ~4 secondsProvides adequate digital resolution.
Trustworthiness: Signal Selection
  • Analyte Signal: Choose a well-resolved singlet, doublet, or triplet signal from this compound that does not overlap with any other signals. The N-H proton or aromatic protons are often suitable candidates in DMSO-d6.[15]

  • Calibrant Signal: Choose a sharp, well-resolved signal from the calibrant that is in a clear region of the spectrum.

Data Analysis and Calculation

The purity of the analyte (Purityx) is calculated using the following equation:[13]

Purity_x (%) = (I_x / I_cal) * (N_cal / N_x) * (M_x / M_cal) * (W_cal / W_x) * Purity_cal

Where:

  • I: Integral area of the signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • W: Weight

  • Purity: Purity of the calibrant

  • x: Analyte (this compound)

  • cal: Calibrant

Workflow Visualization

QNMR_Workflow cluster_prep Preparation cluster_analysis Acquisition cluster_data Data Processing A Accurately Weigh Analyte & Calibrant B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C E Set Critical Parameters (e.g., long D1 delay) C->E D Acquire 1H NMR Spectrum F Phase & Baseline Correct D->F E->D G Integrate Selected Signals (Analyte & Calibrant) F->G H Calculate Purity/Concentration using qNMR Equation G->H

qNMR Experimental Workflow for Quantification.

Method Comparison Summary

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, available equipment, and whether the analysis is for routine QC or reference standard certification.

FeatureHPLC-UVGC-MSqNMR
Principle Liquid-phase separationGas-phase separationNuclear spin resonance
Selectivity ModerateHigh (based on m/z)High (based on chemical shift)
Sensitivity Good (µg/mL)Excellent (ng/mL to pg/mL)Moderate (mg/mL)
Primary Use Routine QC, purity, assayTrace impurity analysis, identificationPurity certification, reference standard characterization
Speed ~15-20 min/sample~20-30 min/sample~10-15 min/sample (plus long D1)
Standard Req. Requires specific analyte standardRequires specific analyte standardRequires a generic internal calibrant
Quantification External/Internal StandardInternal StandardInternal Calibrant

Conclusion

The quantification of this compound can be reliably achieved using HPLC-UV, GC-MS, or qNMR.

  • HPLC-UV is recommended for routine quality control and assay determination due to its robustness and precision.

  • GC-MS is the preferred method for trace-level impurity quantification and for analyses requiring definitive identification in complex matrices.

  • qNMR serves as an invaluable, highly accurate primary method for purity assessment and the certification of reference materials, where the highest level of confidence is required.

By understanding the principles and applying the detailed protocols provided in this note, scientists can generate high-quality, reliable quantitative data for this compound, supporting robust drug development and manufacturing processes.

References

  • AMSbiopharma. (2025).
  • Benchchem. (n.d.). Application Note and Protocol for GC-MS Detection of Indole-3-pyruvic acid.
  • Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2024). ICH Q2(R2)
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic acid...).
  • Molecules. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
  • PubMed Central. (n.d.).
  • American Society for Microbiology. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • Oxford Academic. (2012).
  • LCGC. (2025).
  • Master Analyse et Controle. (n.d.). Developing and validating an HPLC method to quantify an IPA (Ingredient Pharmaceutical Active).
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • Asian Journal of Chemistry. (n.d.). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole.
  • University of York. (2017).
  • SIELC Technologies. (n.d.). Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column.
  • Spectroscopy Europe. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • NIH. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.
  • Chemical Engineering Transactions. (n.d.).
  • Google Patents. (n.d.).
  • YouTube. (2025).
  • SAS Publishers. (n.d.). Review Article Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals.
  • RSC Publishing. (2025).
  • Bentham Science. (n.d.).
  • Benchchem. (n.d.).
  • Polymer Chemistry Characterization Lab. (n.d.).
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000738).

Sources

Application Notes and Protocols for the Derivatization of 2-Isopropyl-1H-indole to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of the 2-Isopropyl-1H-indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1][2][3] Its inherent biological relevance stems from its ability to mimic endogenous molecules and interact with a multitude of biological targets.[2] Among the myriad of substituted indoles, the this compound scaffold presents a unique starting point for drug discovery endeavors. The isopropyl group at the C2 position offers a degree of steric bulk and lipophilicity that can influence binding affinity and selectivity for various biological targets. However, the therapeutic potential of this specific scaffold remains largely underexplored.

This comprehensive guide provides a detailed roadmap for the strategic derivatization of this compound. We will delve into key synthetic transformations that allow for the functionalization of this core at the N1, C3, and benzene ring positions. Each proposed derivatization is accompanied by a detailed, step-by-step protocol, grounded in established chemical principles. Furthermore, we will outline standardized protocols for the biological evaluation of the synthesized derivatives, focusing on anticancer, anti-inflammatory, and antimicrobial activities, which are common therapeutic areas for indole-based compounds. This document is designed to empower researchers to unlock the full therapeutic potential of the this compound scaffold through rational design and systematic derivatization.

Strategic Derivatization of the this compound Core

The reactivity of the indole ring allows for selective modification at several key positions. The C3 position is the most nucleophilic and prone to electrophilic substitution, while the N-H proton is acidic and can be readily deprotonated for N-alkylation or N-acylation. The benzene portion of the indole can also be functionalized, typically through initial halogenation followed by cross-coupling reactions.

Logical Flow of Derivatization Strategies

Derivatization_Strategies Start This compound N1_Alkylation N1-Alkylation/Acylation Start->N1_Alkylation Base, Alkyl/Acyl Halide C3_Substitution C3-Electrophilic Substitution Start->C3_Substitution Benzene_Func Benzene Ring Functionalization Start->Benzene_Func Final_Products Library of Diverse Derivatives N1_Alkylation->Final_Products Vilsmeier Vilsmeier-Haack (Formylation) C3_Substitution->Vilsmeier POCl3, DMF Mannich Mannich Reaction (Aminomethylation) C3_Substitution->Mannich CH2O, Amine, Acid Halogenation Halogenation (e.g., Br, I) Benzene_Func->Halogenation e.g., NBS, NIS Vilsmeier->Final_Products Mannich->Final_Products Suzuki Suzuki Coupling (C-C bond) Halogenation->Suzuki Pd Catalyst, Boronic Acid, Base Sonogashira Sonogashira Coupling (C-C bond) Halogenation->Sonogashira Pd/Cu Catalysts, Alkyne, Base Suzuki->Final_Products Sonogashira->Final_Products

Caption: Derivatization pathways for this compound.

Part 1: Synthetic Protocols for Derivatization

The following protocols are presented as robust starting points for the derivatization of this compound. Researchers should optimize reaction conditions based on the specific substrates and desired outcomes.

Protocol 1: N1-Alkylation of this compound

Rationale: Alkylation at the N1 position can significantly impact the compound's pharmacokinetic properties, such as solubility and metabolic stability. It also allows for the introduction of various functional groups that can engage in specific interactions with biological targets.

Step-by-Step Methodology:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the indolide anion.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated derivative.

Protocol 2: C3-Formylation via the Vilsmeier-Haack Reaction

Rationale: The introduction of a formyl group at the C3 position provides a versatile chemical handle for further modifications, such as conversion to oximes, hydrazones, or reductive amination to introduce aminoalkyl side chains.

Step-by-Step Methodology:

  • Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3, 1.5 eq) dropwise to anhydrous DMF (3.0 eq) at 0 °C under an inert atmosphere. Stir for 30 minutes at this temperature.

  • Indole Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture to room temperature and pour it onto crushed ice. Basify the solution to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound-3-carbaldehyde.

Protocol 3: C3-Aminomethylation via the Mannich Reaction

Rationale: The Mannich reaction introduces an aminomethyl group at the C3 position, a common motif in many biologically active indole alkaloids.[4][5][6][7][8] This basic side chain can improve aqueous solubility and provide a key interaction point with acidic residues in protein targets.

Step-by-Step Methodology:

  • Reagent Mixture: To a solution of the desired secondary amine (e.g., dimethylamine, piperidine, 1.2 eq) in glacial acetic acid, add an aqueous solution of formaldehyde (37%, 1.5 eq) at room temperature.

  • Indole Addition: Add this compound (1.0 eq) to the mixture and stir at room temperature for 12-24 hours.

  • Work-up: Pour the reaction mixture into ice-water and basify with a concentrated sodium hydroxide solution to pH 10-12.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 4: Halogenation of the Benzene Ring

Rationale: Halogenation of the indole nucleus, typically at the C5 or C7 position, provides an essential handle for further diversification through palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.

Step-by-Step Methodology (for Bromination):

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or dichloromethane (DCM) at 0 °C.

  • Bromination: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise to the solution.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to isolate the halogenated derivative.

Protocol 5: Suzuki Cross-Coupling of Halogenated this compound

Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction that allows for the introduction of aryl or vinyl substituents onto the indole scaffold, significantly expanding the chemical space and potential for new biological activities.[9][10][11][12]

Step-by-Step Methodology:

  • Reaction Setup: To a degassed mixture of the halogenated this compound (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), add a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (0.05-0.1 eq).

  • Reaction: Heat the mixture under an inert atmosphere at 80-100 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Part 2: Characterization of Synthesized Derivatives

Thorough characterization of all newly synthesized compounds is crucial to confirm their identity, purity, and structure.

Technique Purpose Expected Observations for a Hypothetical N-benzylated Derivative
¹H NMR Spectroscopy To determine the proton environment and confirm the structure.Disappearance of the N-H proton signal; appearance of new signals corresponding to the benzyl group protons; characteristic signals for the isopropyl group and indole ring protons.
¹³C NMR Spectroscopy To determine the carbon skeleton of the molecule.Appearance of new carbon signals for the benzyl group; shifts in the chemical shifts of the indole ring carbons upon substitution.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated mass of the N-benzylated product.
High-Resolution Mass Spectrometry (HRMS) To determine the exact molecular formula.An exact mass measurement that confirms the elemental composition of the synthesized compound.

Part 3: Protocols for Biological Evaluation

The following are standardized in vitro assays to screen the synthesized this compound derivatives for potential anticancer, anti-inflammatory, and antimicrobial activities.

Workflow for Biological Screening

Biological_Screening Start Synthesized Derivatives Library Anticancer Anticancer Screening Start->Anticancer Anti_inflammatory Anti-inflammatory Screening Start->Anti_inflammatory Antimicrobial Antimicrobial Screening Start->Antimicrobial MTT MTT Assay (Cytotoxicity) Anticancer->MTT NO_Assay Nitric Oxide (NO) Inhibition Assay Anti_inflammatory->NO_Assay Cytokine Cytokine (TNF-α, IL-6) ELISA Anti_inflammatory->Cytokine MIC_Assay MIC Determination (Broth Microdilution) Antimicrobial->MIC_Assay Hit_Compounds Identification of Hit Compounds MTT->Hit_Compounds NO_Assay->Hit_Compounds MIC_Assay->Hit_Compounds Cytokine->Hit_Compounds

Sources

Application Notes & Protocols: 2-Isopropyl-1H-indole in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the application of 2-Isopropyl-1H-indole and its derivatives in materials science. The unique electronic properties and synthetic versatility of the indole scaffold, modified by the 2-isopropyl group, make it a compelling building block for next-generation organic electronics and chemosensors. We will explore its synthesis, functionalization, and integration into high-performance materials, providing detailed, field-proven protocols for researchers, scientists, and professionals in drug development and materials engineering.

Introduction: The this compound Scaffold

This compound is an aromatic heterocyclic organic compound. Its structure consists of a bicyclic system: a benzene ring fused to a nitrogen-containing pyrrole ring, with an isopropyl group substituted at the C2 position.[1] This seemingly simple modification has significant implications for its use in materials science. The electron-rich indole core is an excellent platform for π-π stacking, a critical phenomenon for charge transport in organic semiconductors.[2] The isopropyl group, however, introduces steric hindrance and alters the molecule's solubility and packing behavior, which can be strategically exploited to control the morphology and performance of thin films.

While extensively used as an intermediate in pharmaceuticals, its potential in materials science is now being actively explored.[1] This guide focuses on harnessing its properties for applications in organic electronics and fluorescent sensing.

PropertyValueSource
Molecular Formula C₁₁H₁₃NPubChem[3]
Molecular Weight 159.23 g/mol PubChem[3]
IUPAC Name 2-propan-2-yl-1H-indolePubChem[3]
CAS Number 17790-93-1PubChem[3]
XLogP3 3.3PubChem[3]

Synthesis and Functionalization Strategies

The utility of this compound in materials science is predicated on its ability to be functionalized and incorporated into larger, more complex molecular architectures. The C3 position of the indole ring is particularly reactive towards electrophilic substitution, providing a key handle for modification.[1]

Core Synthesis: Fischer Indole Synthesis

The Fischer indole synthesis remains a fundamental and widely used method for preparing the this compound core.[1] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is itself formed from the condensation of phenylhydrazine and a suitable ketone.

Causality: The choice of 3-methyl-2-butanone (methyl isopropyl ketone) is critical as its structure directly yields the desired 2-isopropyl substitution on the indole ring. The acid catalyst facilitates the key[3][3]-sigmatropic rearrangement of the enehydrazine tautomer, which is the rate-determining step of the cyclization.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process Phenylhydrazine Phenylhydrazine Condensation Condensation (Mild Acid) Phenylhydrazine->Condensation Ketone 3-Methyl-2-butanone Ketone->Condensation Hydrazone Phenylhydrazone Intermediate Condensation->Hydrazone Forms intermediate Cyclization Acid-Catalyzed Cyclization (e.g., H₂SO₄, ZnCl₂) Hydrazone->Cyclization [3,3]-Sigmatropic Rearrangement Product This compound Cyclization->Product Ammonia loss PSC_Architecture cluster_PSC Perovskite Solar Cell (n-i-p) Electrode_Top Top Electrode (e.g., Gold) HTM Hole-Transport Material (HTM) (e.g., this compound derivative) Perovskite Perovskite Absorber Layer (e.g., MAPbI₃) ETL Electron-Transport Layer (ETL) (e.g., TiO₂) TCO Transparent Conductive Oxide (TCO) (e.g., FTO Glass) Sensing_Mechanism cluster_output Output Signal Probe Indole Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex + Analyte (Binding) Low_Fluorescence 💡 (Dim) Analyte Analyte (e.g., Zn²⁺) Complex->Probe - Analyte (Reversible) High_Fluorescence 💡 (Bright!)

Sources

Application Note & Protocols: Leveraging 2-Isopropyl-1H-indole in the Development of Novel Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The field of organic electronics continues to be a frontier for innovation, driven by the demand for flexible, lightweight, and cost-effective devices. The molecular design of the core semiconducting material is paramount to achieving high performance. Indole derivatives have emerged as a promising class of materials due to their inherent electron-rich nature and structural versatility.[1][2] This document provides a detailed guide on the application of 2-isopropyl-1H-indole as a foundational building block for novel organic electronic materials. We will explore its synthesis, characterization, and a detailed protocol for its integration into a solution-processed Organic Field-Effect Transistor (OFET), highlighting its potential for researchers and materials scientists.

Introduction: The Case for Indole-Based Organic Semiconductors

Organic semiconductors are the cornerstone of devices like Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and OFETs. The performance of these devices is intrinsically linked to the charge transport characteristics of the organic material. The indole scaffold, a bicyclic aromatic heterocycle, offers several advantageous properties[3]:

  • Electron-Rich Core: The indole ring system is π-conjugated and possesses a proficient electron-donating character, which is fundamental for hole transport materials.[2]

  • Planarity for Charge Hopping: The planar geometry of the indole moiety facilitates π-π stacking in the solid state, a critical factor for efficient intermolecular charge transport.[1]

  • Tunable Chemistry: The indole ring, particularly at the C3 position, is highly reactive towards electrophilic substitution, allowing for straightforward functionalization to fine-tune electronic properties and solubility.[4]

The introduction of an isopropyl group at the 2-position of the indole ring (this compound) is a strategic chemical modification. This non-polar, bulky alkyl group is intended to enhance the material's solubility in common organic solvents. This is a crucial feature for enabling low-cost, large-area fabrication techniques like spin-coating and inkjet printing, which are central to the promise of organic electronics.[5][6]

Physicochemical Properties

A foundational understanding of the material's properties is critical before its integration into device fabrication workflows.

PropertyValueSource
IUPAC Name 2-propan-2-yl-1H-indolePubChem[7]
Molecular Formula C₁₁H₁₃NPubChem[7]
Molar Mass 159.23 g/mol PubChem[7]
Appearance White to off-white solidGeneric
XLogP3 3.3PubChem[7]

Synthesis and Purification of this compound

A reliable and scalable synthesis is the first step in materials development. The Fischer indole synthesis is a robust and well-established method for producing substituted indoles.[4]

Causality of Method Selection:

The Fischer indole synthesis is chosen for its directness and regioselectivity. The reaction involves the acid-catalyzed condensation and cyclization of a phenylhydrazine with a ketone or aldehyde.[4] For this compound, the use of phenylhydrazine and isovaleraldehyde (3-methylbutanal) is a common route. The steric and electronic factors of the isopropyl group favor its final position at the 2-position of the indole ring.[4]

G cluster_synthesis Fischer Indole Synthesis Workflow Reactants Phenylhydrazine + Isovaleraldehyde Condensation Condensation (Acid Catalyst, e.g., ZnCl2) Reactants->Condensation Hydrazone Intermediate: Phenylhydrazone Condensation->Hydrazone Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Hydrazone->Cyclization Product This compound Cyclization->Product Purification Purification (Column Chromatography) Product->Purification Final Pure Product (>98%) Purification->Final

Caption: Workflow for the Fischer indole synthesis of this compound.

Protocol 2.1: Synthesis via Fischer Indolization

Materials:

  • Phenylhydrazine

  • Isovaleraldehyde (3-methylbutanal)

  • Zinc chloride (ZnCl₂), anhydrous

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous toluene.

  • Catalyst Addition: Carefully add anhydrous zinc chloride (1.2 equivalents) to the toluene.

  • Reactant Addition: In a separate flask, dissolve phenylhydrazine (1 equivalent) and isovaleraldehyde (1.1 equivalents) in a small amount of anhydrous toluene. Add this solution dropwise to the stirring toluene/ZnCl₂ mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2.2: Purification by Column Chromatography

Rationale: The crude product will contain unreacted starting materials and side products. Column chromatography is essential to isolate the this compound to a high purity (>98%), which is critical for achieving reproducible electronic device performance.

Procedure:

  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 98:2 v/v) as the eluent.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the hexane/ethyl acetate mobile phase. The non-polar this compound should elute relatively quickly.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Material Characterization

Characterization is a self-validating step to confirm the identity and purity of the synthesized material and to understand its fundamental electronic properties.

Protocol 3.1: Structural and Purity Verification
TechniquePurposeExpected Result
¹H NMR Confirm chemical structure and proton environment.Peaks corresponding to the aromatic protons of the indole ring, the N-H proton, and the characteristic methine and methyl protons of the isopropyl group.
Mass Spec (MS) Confirm molecular weight.A molecular ion peak [M]⁺ corresponding to the mass of C₁₁H₁₃N (159.10 g/mol ).
HPLC Determine purity.A single major peak indicating a purity of >98%.
Protocol 3.2: Electronic Property Characterization

Rationale: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the charge injection and transport properties of the semiconductor. These are typically measured using a combination of UV-Vis spectroscopy and cyclic voltammetry (CV).

G cluster_characterization Electronic Characterization Workflow PureSample Pure this compound UVVis UV-Vis Spectroscopy (in solution, e.g., THF) PureSample->UVVis CV Cyclic Voltammetry (in solution with electrolyte) PureSample->CV OpticalGap Calculate Optical Band Gap (Eg) from absorption onset UVVis->OpticalGap HOMO Calculate HOMO Level from oxidation potential CV->HOMO LUMO Estimate LUMO Level (LUMO = HOMO + Eg) OpticalGap->LUMO HOMO->LUMO EnergyLevels HOMO & LUMO Energy Levels LUMO->EnergyLevels

Caption: Workflow for determining the frontier molecular orbital energy levels.

Application in a Solution-Processed Organic Field-Effect Transistor (OFET)

This section provides a protocol for fabricating a bottom-gate, top-contact (BGTC) OFET using this compound as the active semiconducting layer.

Rationale for BGTC Architecture:

The BGTC architecture is widely used in research due to its fabrication simplicity. The critical semiconductor-dielectric interface is formed before the deposition of the source-drain electrodes, which can minimize potential damage to the organic layer during the electrode evaporation process.

G cluster_ofet OFET Device Architecture (BGTC) Substrate Si Substrate (Gate) Dielectric SiO2 (Dielectric) Semiconductor This compound (Semiconductor) Source Source (e.g., Au) Drain Drain (e.g., Au)

Caption: Layered structure of a bottom-gate, top-contact (BGTC) OFET.

Protocol 4.1: OFET Fabrication

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric).

  • Purified this compound.

  • Chlorobenzene or Toluene (spectroscopic grade).

  • Octadecyltrichlorosilane (OTS) for surface treatment.

  • Gold (Au) for source-drain electrodes.

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the Si/SiO₂ substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

    • Treat with UV-Ozone for 10 minutes to remove organic residues and create a hydrophilic surface.

  • Dielectric Surface Modification (Self-Assembled Monolayer):

    • Rationale: An OTS treatment creates a hydrophobic, low-surface-energy interface. This promotes better molecular ordering of the organic semiconductor and reduces charge trapping at the dielectric interface, leading to higher device performance.

    • Place the cleaned substrates in a vacuum desiccator along with a small vial containing a few drops of OTS.

    • Evacuate the desiccator for 5 minutes, then seal and leave for 12 hours for vapor-phase silanization.

    • After treatment, sonicate the substrates in toluene to remove any physisorbed OTS molecules.

  • Semiconductor Solution Preparation:

    • Prepare a solution of this compound in chlorobenzene (e.g., 5 mg/mL).

    • Gently heat and stir the solution (e.g., at 40°C) to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.

  • Thin Film Deposition (Spin-Coating):

    • Rationale: Spin-coating is a rapid and widely used technique for depositing uniform thin films from solution.[6] The final film thickness is controlled by the solution concentration and spin speed.

    • Place the OTS-treated substrate on the spin coater chuck.

    • Dispense the filtered semiconductor solution onto the substrate.

    • Spin-coat at a speed of 2000-4000 RPM for 60 seconds.

    • Anneal the film on a hotplate at a temperature below the material's melting point (e.g., 60-80°C) for 30 minutes to remove residual solvent and improve film morphology.

  • Electrode Deposition:

    • Deposit the source and drain electrodes through a shadow mask via thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).

    • Typically, a 50 nm layer of gold (Au) is used. The channel length (L) and width (W) are defined by the shadow mask dimensions.

Protocol 4.2: Device Characterization
  • Setup: Place the fabricated OFET device on the probe station of a semiconductor parameter analyzer.

  • Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS).

  • Transfer Characteristics: Measure the drain current (I_D) as a function of the gate-source voltage (V_GS) at a constant, high drain-source voltage (V_DS) in the saturation regime.

  • Parameter Extraction: From the transfer curve, calculate key performance metrics such as the field-effect mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).

Conclusion

This compound represents a versatile and accessible starting point for the exploration of new organic electronic materials. Its synthesis is straightforward, and the isopropyl functionalization provides a crucial handle for achieving the solution processability required for modern, low-cost fabrication techniques. The protocols outlined in this document provide a comprehensive framework for researchers to synthesize, purify, characterize, and integrate this promising molecular scaffold into functional electronic devices. Further derivatization, particularly at the C3 and N1 positions, can be explored to further tune the electronic properties and advance the development of next-generation organic electronics.

References

  • New Indole-Based Metal-Free Organic Dyes for Dye-Sensitized Solar Cells. (2015).
  • Opto-electrochemistry of pyridopyrazino[2,3-b]indole Derivatives. (2020). Indian Academy of Sciences. [Link]
  • Organoboron compounds constructed through the tautomerization of 1 H -indole to 3 H -indole for red OLEDs. (2022).
  • This compound. (n.d.). PubChem. [Link]
  • The future of solution processing toward organic semiconductor devices: a substrate and integration perspective. (2021).
  • Solution-processed organic transistors based on semiconducting blends. (n.d.). RSC Publishing. [Link]
  • Indole. (n.d.). Wikipedia. [Link]
  • The future of solution processing toward organic semiconductor devices: a substrate and integration perspective. (2021).
  • Solution-processed organic transistors based on semiconducting blends. (n.d.). RSC Publishing. [Link]

Sources

Application Note: Biocatalytic Synthesis of 2-Isopropyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Modern Approach Leveraging Imine Reductase-Mediated Asymmetric Cyclization

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of pharmaceuticals and bioactive natural products.[1] Specifically, derivatives such as 2-isopropyl-1H-indole are key intermediates in the synthesis of complex therapeutic agents. Traditional chemical routes to these molecules, including the Fischer, Nencki, or Madelung syntheses, often necessitate harsh reaction conditions, the use of toxic reagents, and can suffer from poor regioselectivity, leading to environmental concerns and complex purification challenges.[2]

In response to the growing demand for sustainable and efficient chemical manufacturing, biocatalysis has emerged as a powerful alternative.[3] Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions, significantly reducing the environmental footprint of synthetic processes. This application note details a robust biocatalytic protocol for the synthesis of this compound, centered on the strategic use of an imine reductase (IRED) or reductive aminase (RedAm) to catalyze a key intramolecular cyclization step. This approach avoids the limitations of classical methods and provides a direct, efficient route to the target molecule.

Principle of the Method: Intramolecular Reductive Amination

The core of this biocatalytic strategy is an intramolecular reductive amination reaction. The process begins with a precursor molecule, 1-(2-aminophenyl)-2-methylpropan-1-one, which contains both an amine and a ketone functionality. In the aqueous reaction environment, these groups exist in equilibrium with the corresponding intramolecular imine.

An imine reductase, a member of the NAD(P)H-dependent oxidoreductase superfamily, then selectively reduces this cyclic imine intermediate. The enzyme provides the stereochemical control to deliver the chiral center (if applicable upon further substitution) and facilitates the formation of the stable indole ring system. This enzymatic transformation is highly efficient and specific, preventing the formation of side products often observed in chemical reductions.

Biocatalytic_Indole_Synthesis Biocatalytic Pathway to this compound cluster_reaction Enzymatic Transformation Substrate 1-(2-aminophenyl)-2-methylpropan-1-one Imine Cyclic Imine Intermediate Substrate->Imine Spontaneous Intramolecular Condensation Product This compound Imine->Product Imine Reductase (IRED) + NADPH

Caption: Proposed biocatalytic synthesis of this compound via intramolecular cyclization.

A critical component for the feasibility of this process on a preparative scale is the continuous regeneration of the expensive NADPH cofactor. A secondary enzyme, such as glucose dehydrogenase (GDH), is employed in a coupled system. GDH oxidizes a cheap sacrificial substrate, D-glucose, to D-glucono-1,5-lactone, while simultaneously reducing NADP+ back to its active NADPH form, ensuring the primary reaction proceeds to completion.

Cofactor_Recycling_System Integrated Cofactor Recycling Workflow cluster_main Primary Reaction cluster_recycling Recycling System Imine Cyclic Imine Indole This compound Imine->Indole IRED NADPH NADPH NADP NADP+ NADPH->NADP NADP_recycle NADP+ Glucose D-Glucose Gluconolactone D-glucono-δ-lactone Glucose->Gluconolactone GDH NADPH_recycle NADPH NADP_recycle->NADPH_recycle NADPH_recycle->NADPH Regeneration

Caption: NAD(P)H cofactor recycling coupled to the IRED-catalyzed reaction.

Experimental Protocols

This section provides a detailed methodology for the biocatalytic synthesis of this compound.

Part 1: Enzyme Preparation (E. coli Expression)

The imine reductase (IRED) and glucose dehydrogenase (GDH) are typically produced recombinantly in E. coli.

Protocol:

  • Transformation: Transform competent E. coli BL21(DE3) cells with expression plasmids containing the genes for the desired IRED and GDH.

  • Starter Culture: Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking (220 rpm).

  • Expression Culture: Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of ~0.1. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Incubation: Incubate for 16-20 hours at 20°C with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM potassium phosphate, pH 7.5, 1 mM MgCl₂, 0.5 mg/mL lysozyme, and 10 µg/mL DNase I). Incubate on ice for 1 hour, then sonicate (6 cycles of 30s on, 30s off).

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. The resulting supernatant is the crude lysate and can be used directly or purified further.

Part 2: Biocatalytic Synthesis of this compound

This protocol describes a typical analytical-scale reaction. For preparative-scale synthesis, the volumes should be increased proportionally.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • 1-(2-aminophenyl)-2-methylpropan-1-one (Substrate) stock solution (100 mM in DMSO)

  • NADP+ sodium salt stock solution (20 mM in water)

  • D-Glucose

  • Crude cell lysate containing IRED

  • Crude cell lysate containing GDH (or purified enzyme)

  • Ethyl acetate

Protocol:

  • Reaction Setup: In a 10 mL glass vial, combine the following in order:

    • 4.5 mL of 100 mM potassium phosphate buffer (pH 7.5)

    • 250 mg D-Glucose (for a final concentration of ~277 mM)

    • 50 µL of 20 mM NADP+ solution (final concentration 0.2 mM)

    • 50 µL of 100 mM substrate stock solution (final concentration 1 mM)

  • Enzyme Addition: Add 200 µL of IRED crude lysate and 50 µL of GDH crude lysate. Note: The optimal enzyme loading should be determined empirically.

  • Incubation: Seal the vial and place it in a shaker incubator at 30°C and 200 rpm for 24 hours.

  • Reaction Monitoring: Monitor the reaction progress by withdrawing small aliquots (e.g., 50 µL) at time intervals. Quench the reaction by mixing with 100 µL of acetonitrile, centrifuge to remove protein, and analyze the supernatant by HPLC or TLC.

  • Work-up: Once the reaction has reached completion, quench the entire reaction by adding 5 mL of ethyl acetate.

  • Extraction: Vortex the mixture vigorously for 2 minutes. Separate the organic layer. Repeat the extraction of the aqueous layer twice more with 5 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Data and Expected Results

The success of the biocatalytic synthesis relies on selecting a suitable imine reductase. An initial screening of a panel of diverse IREDs is highly recommended.

Table 1: Hypothetical Enzyme Screening Results

Enzyme CandidateSource OrganismSubstrate Conversion (%) after 24h
IRED-01Streptomyces sp.15
IRED-02Paenibacillus elgii88
IRED-03Aspergillus oryzae42
IRED-04Bacillus cereus95
IRED-05Rhodococcus sp.67

Based on this hypothetical data, IRED-02 and IRED-04 would be selected for further optimization.

Optimization of reaction parameters such as pH, temperature, and substrate loading is crucial for maximizing yield and reaction rate.

Table 2: Optimized Reaction Parameters for IRED-04

ParameterOptimized Value
pH8.0
Temperature35°C
Substrate Concentration50 mM
NADP+ Concentration0.5 mM
IRED-04 Loading5% v/v (crude lysate)
GDH Loading1% v/v (crude lysate)
Yield (isolated) >90%

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Cofactor recycling is inefficient. 3. Substrate/product inhibition.1. Verify enzyme expression and activity with a model substrate. 2. Increase GDH and/or glucose concentration. Ensure NADP+ is not degraded. 3. Lower the initial substrate concentration.
Incomplete Conversion 1. Reaction has reached equilibrium. 2. Enzyme instability over time.1. If equilibrium is the issue, consider strategies for in-situ product removal. 2. Lower the reaction temperature; add stabilizing agents like glycerol or BSA.
Side Product Formation 1. Non-specific reduction by cellular components in the lysate. 2. Chemical instability of the substrate or product.1. Use purified enzyme instead of crude lysate. 2. Adjust pH to improve stability. Ensure the reaction is performed under an inert atmosphere if oxidation is a concern.

Conclusion

This application note outlines a modern, biocatalytic approach for the synthesis of this compound derivatives. By leveraging the high selectivity of imine reductases, this method circumvents many of the challenges associated with traditional organic synthesis. The protocol is environmentally friendly, operates under mild conditions, and is amenable to scale-up for industrial applications. The modularity of the enzyme and cofactor system allows for adaptation to a wide range of indole precursors, making it a valuable tool for researchers, scientists, and professionals in drug development and fine chemical synthesis.

References

  • Leone, L., D'Alonzo, D., Maglio, O., Pavone, V., & Nastri, F. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
  • Wiley Analytical Science. (2023). Structure-function study of an indole monooxygenase.
  • Gotor-Fernández, V., et al. (2022). Discovery of New Phenylacetone Monooxygenase Variants for the Development of Substituted Indigoids through Biocatalysis.
  • BenchChem. (2025).
  • Wang, H. H., Miao, R. P., Wang, Y. F., & Wan, N. W. (2025). Biocatalytic Approaches for the Synthesis of Oxindoles.
  • Smolecule. (n.d.). Synthesis Methods of this compound.
  • Petricci, E., Santillo, N., Castagnolo, D., Cini, E., & Taddei, M. (n.d.). An Iron Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water media as Hydrogen Sources. Usiena air.
  • Wiley-VCH GmbH. (2023).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Fischer Indole Synthesis for 2-Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 2-substituted indoles. Here, we move beyond basic protocols to address the specific challenges and nuances encountered in the laboratory. Our focus is to provide in-depth, mechanistically grounded solutions to common problems, enabling you to optimize your synthetic routes and achieve higher yields and purity.

Understanding the Core Reaction: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products.[1] The reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[2][3]

The synthesis of 2-substituted indoles specifically requires the use of a ketone with the structure R-CO-CH₂R', where the 'R' group will become the 2-substituent of the indole.[4] The general mechanism proceeds through several key stages:

  • Hydrazone Formation: Condensation of the arylhydrazine with the ketone.[2][4]

  • Tautomerization: The hydrazone tautomerizes to its enamine form.[2][4]

  • [5][5]-Sigmatropic Rearrangement: The protonated enamine undergoes a[5][5]-sigmatropic rearrangement, which is the crucial C-C bond-forming step.[6][7]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by cyclization and the elimination of ammonia to yield the final indole product.[2][4]

Mechanism of Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_steps Reaction Pathway cluster_product Product Arylhydrazine Arylhydrazine Hydrazone Hydrazone Formation Arylhydrazine->Hydrazone Ketone Ketone (R-CO-CH₂R') Ketone->Hydrazone Enamine Enamine Tautomerization Hydrazone->Enamine H⁺ Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic H⁺ Cyclization Cyclization & Ammonia Elimination Sigmatropic->Cyclization Indole 2-Substituted Indole Cyclization->Indole -NH₃

Caption: Key steps in the Fischer Indole Synthesis mechanism.

Troubleshooting Guide & FAQs

This section addresses specific issues frequently encountered during the synthesis of 2-substituted indoles.

Q1: My reaction is resulting in a low yield or failing completely. What are the primary causes?

Several factors can contribute to low yields or reaction failure in the Fischer indole synthesis. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Substituent Effects: The electronic properties of substituents on both the arylhydrazine and the ketone can significantly impact the reaction.

    • Electron-donating groups on the ketone can lead to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[8][9] This is particularly problematic in the synthesis of 3-aminoindoles.[10][11]

      • Solution: If possible, consider using a ketone with less electron-donating character. Alternatively, employing Lewis acids like ZnCl₂ or ZnBr₂ may improve the efficiency of cyclization for these challenging substrates.[10][11]

    • Electron-withdrawing groups on the arylhydrazine can hinder the reaction by making the hydrazine less nucleophilic.[12]

      • Solution: Harsher reaction conditions, such as a stronger acid or higher temperature, may be necessary.[13]

  • Incorrect Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and acid strength.[8][9]

    • Solution: Conduct small-scale optimization experiments to determine the ideal conditions for your specific substrates. A good starting point is often refluxing in glacial acetic acid.[13] Careful temperature control is critical, as specific temperatures can favor the desired product over side reactions.[13]

  • Impure Starting Materials: Impurities in the arylhydrazine or ketone can inhibit the reaction or lead to unwanted side products.[9]

    • Solution: Ensure the purity of your starting materials through appropriate purification methods like recrystallization or distillation, and confirm purity via techniques such as NMR and melting point analysis.[9]

  • Unstable Hydrazone Intermediate: Some hydrazones are unstable and may decompose under strongly acidic conditions.[8]

    • Solution: Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization step.[8]

Q2: I'm using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a well-known challenge when using unsymmetrical ketones. The outcome is influenced by both steric and electronic factors, as well as the reaction conditions.[8]

Factors Influencing Regioselectivity & Control Strategies:

  • Acid Catalyst and Concentration: The choice and concentration of the acid catalyst can significantly impact the product ratio.[8][14] Weaker acids may favor the kinetic product (from the more substituted enamine), while stronger acids can lead to the thermodynamic product.[8]

    • Strategy: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃).[2][6] Varying the concentration of the chosen acid can also alter the isomeric ratio.[14]

  • Steric Hindrance: Bulky substituents on either the ketone or the arylhydrazine can direct the cyclization to the less sterically hindered position.[8]

    • Strategy: If your synthetic route allows, consider introducing a bulky group to direct the reaction towards the desired regioisomer.

  • Solvent Effects: While the structure of the phenylhydrazone has a dominant influence, solvent properties can play a minor role in the isomer distribution.[15]

    • Strategy: Though less impactful than the choice of acid, exploring different solvents could provide marginal improvements in regioselectivity.

Troubleshooting Workflow for Regioselectivity

Regioselectivity_Troubleshooting Start Mixture of Regioisomers Observed Acid Modify Acid Catalyst (Brønsted vs. Lewis, Concentration) Start->Acid Analysis Analyze Isomer Ratio (e.g., by NMR, GC-MS) Acid->Analysis Sterics Introduce Steric Bulk (on ketone or hydrazine) Sterics->Analysis Solvent Vary Solvent Polarity Solvent->Analysis Analysis->Sterics No Analysis->Solvent No Success Desired Regioisomer is Major Product Analysis->Success Yes

Caption: A decision-making workflow for optimizing regioselectivity.

Q3: My reaction mixture is turning dark, and I'm isolating colored impurities. What is causing this, and how can I prevent it?

The formation of colored impurities often indicates oxidative side reactions or product degradation.

Causes & Prevention:

  • Oxidation: Indoles can be susceptible to oxidation, leading to the formation of colored byproducts.[8]

    • Prevention: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative decomposition.[8]

  • Product Degradation: The indole product itself may be sensitive to the strong acid used for cyclization, leading to polymerization or other degradation pathways.[8]

    • Prevention: Consider using a milder acid catalyst or running the reaction at a lower temperature.[8] If the product is known to be acid-sensitive, it's crucial to neutralize the reaction mixture promptly during workup.

Q4: Can I use microwave irradiation to accelerate the synthesis of 2-substituted indoles?

Yes, microwave-assisted organic synthesis (MAOS) has been shown to be a powerful tool for accelerating the Fischer indole synthesis, often leading to significantly reduced reaction times and improved yields.[16][17]

Advantages of Microwave Synthesis:

  • Reduced Reaction Times: Conventional methods may require several hours of reflux, whereas microwave-assisted reactions can often be completed in minutes.[16][17]

  • Improved Yields: The rapid and efficient heating provided by microwaves can lead to higher product yields and cleaner reaction profiles.[16]

  • Enhanced Regioselectivity: In some cases, microwave irradiation has been reported to improve the regioselectivity of the reaction.[18]

Considerations for Microwave Synthesis:

  • Catalyst Choice: While standard acid catalysts can be used, some studies have shown that specific catalysts, such as Eaton's reagent (P₂O₅ in MeSO₃H) or p-toluenesulfonic acid (p-TSA), can be particularly effective under microwave conditions.[16][19]

  • Solvent Selection: The choice of solvent is critical for microwave synthesis. Solvents with high dielectric constants are generally more efficient at absorbing microwave energy. However, some solvents like DMF can be unstable under microwave heating.[20]

Catalyst and Condition Comparison for Fischer Indole Synthesis
Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Brønsted Acids (HCl, H₂SO₄, PPA)Thermal (reflux)Readily available, well-establishedCan be harsh, may lead to side reactions
Lewis Acids (ZnCl₂, BF₃)Thermal (reflux)Can be milder, effective for certain substratesMay require anhydrous conditions
Microwave Irradiation with p-TSA 100-170 °C, 5-15 minRapid, high yields, often cleaner reactionsRequires specialized microwave equipment
Microwave Irradiation with Eaton's Reagent ~170 °C, ~10 minVery efficient for cyclizationCorrosive, requires careful handling

Experimental Protocols

General Protocol for the Synthesis of a 2-Aryl Indole via Fischer Indolization

This protocol describes a general method for the synthesis of 2-aryl indoles from an arylhydrazine and an acetophenone derivative.

Step 1: Hydrazone Formation (Optional, can be done in situ)

  • To a solution of the arylhydrazine hydrochloride (1.0 eq.) in ethanol, add a catalytic amount of acetic acid.

  • Stir the mixture for 10 minutes at room temperature.

  • Add the substituted acetophenone (1.05 eq.) and continue stirring at room temperature for 2 hours.

  • The formation of the hydrazone can be monitored by TLC. The product can be isolated or used directly in the next step.

Step 2: Fischer Indole Cyclization (Conventional Heating)

  • The crude hydrazone is dissolved in a suitable solvent such as glacial acetic acid or toluene.

  • An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) is added.

  • The mixture is heated to reflux and the reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into ice-water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Step 2a: Fischer Indole Cyclization (Microwave-Assisted)

  • Combine the arylhydrazine, ketone, and acid catalyst (e.g., p-TSA) in a microwave-safe reaction vial.[19]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-170 °C) for a short period (e.g., 5-15 minutes).[17][20]

  • After cooling, the reaction mixture is worked up as described for the conventional heating method.

References

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange.
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252.
  • ResearchGate. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate.
  • ResearchGate. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate.
  • Wikipedia. Fischer indole synthesis. Wikipedia.
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
  • ijrpr. MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES. ijrpr.
  • Inman, M., Carbone, A., & Moody, C. (2012). Two-step route to indoles and analogues from haloarenes: a variation on the Fischer indole synthesis. Journal of Organic Chemistry.
  • PubMed. (2009). A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. Bioorganic & Medicinal Chemistry Letters, 19(11), 3006–3009.
  • Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.
  • Thieme. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme.
  • Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651–659.
  • Journal of the Chemical Society B: Physical Organic. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic.
  • MDPI. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3246.
  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. Taylor & Francis.
  • RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing.
  • Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5778–5781.
  • ACS Publications. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • ResearchGate. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. ResearchGate.
  • RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
  • Reddit. (2021). Problems with Fischer indole synthesis. Reddit.
  • ACS Publications. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry.
  • ResearchGate. A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. ResearchGate.
  • PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6169–6175.
  • ResearchGate. A convenient Fischer indole synthesis of 2,3′-biindoles. ResearchGate.
  • Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal.
  • ResearchGate. Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. ResearchGate.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
  • YouTube. (2021). Fischer Indole Synthesis. YouTube.
  • Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal.

Sources

Technical Support Center: Synthesis of 2-Isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Isopropyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and impurities encountered during this synthesis. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound, primarily via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with methyl isopropyl ketone.

FAQ 1: I am observing a significant isomeric impurity in my final product. What is it and how is it formed?

Answer:

The most common isomeric impurity in the synthesis of this compound is 2,3,3-trimethylindolenine (also known as 2,3,3-trimethyl-3H-indole).[1] This occurs due to the unsymmetrical nature of methyl isopropyl ketone, which can lead to two different cyclization pathways during the Fischer indole synthesis.

Causality and Mechanism:

The Fischer indole synthesis proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement.[2][3] With an unsymmetrical ketone like methyl isopropyl ketone, the initial enamine intermediate can form in two ways, leading to two different cyclization products. The direction of cyclization is influenced by the acid catalyst and reaction temperature.[1] Higher acidity and temperatures can favor cyclization at the less substituted carbon, though a mixture is often obtained.[4]

Diagram: Formation of this compound and its Isomeric Impurity

G cluster_start Starting Materials cluster_pathways Cyclization Pathways Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Intermediate Phenylhydrazine->Phenylhydrazone MIPK Methyl Isopropyl Ketone MIPK->Phenylhydrazone Pathway_A Pathway A (Favored for Indole) Phenylhydrazone->Pathway_A [3,3]-Sigmatropic Rearrangement Pathway_B Pathway B (Leads to Impurity) Phenylhydrazone->Pathway_B [3,3]-Sigmatropic Rearrangement Product This compound (Desired Product) Pathway_A->Product Cyclization & NH3 Elimination Impurity 2,3,3-Trimethylindolenine (Isomeric Impurity) Pathway_B->Impurity Cyclization & NH3 Elimination

Caption: Reaction pathways in the Fischer indole synthesis of this compound.

Troubleshooting and Control:

  • Acid Catalyst: The choice of acid catalyst is critical. While Brønsted acids like HCl and H₂SO₄, and Lewis acids such as ZnCl₂ are commonly used, the concentration can affect the product ratio.[1][3] Experimenting with milder acids or different concentrations may shift the equilibrium towards the desired product.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable this compound.

  • Purification: Careful purification is essential. Fractional distillation under reduced pressure can be effective. Recrystallization from a suitable solvent system, such as hexane or ethanol-water mixtures, can also be employed to separate the isomers.[5][6]

FAQ 2: My reaction mixture is dark and contains tar-like substances. What causes this and how can I prevent it?

Answer:

The formation of dark, tarry substances is often due to the degradation of phenylhydrazine and polymerization side reactions, which are exacerbated by harsh acidic conditions and high temperatures.

Causality and Mechanism:

Phenylhydrazine can undergo decomposition and oxidation, especially in the presence of strong acids and heat.[7] The highly reactive intermediates formed can then polymerize, leading to the observed tar. Additionally, side reactions of the carbonyl compound, such as self-condensation, can contribute to the formation of complex mixtures.

Troubleshooting and Prevention:

  • Purity of Phenylhydrazine: Use freshly distilled or high-purity phenylhydrazine. Older batches can contain oxidation products that promote tar formation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Gradual Addition: Adding the acid catalyst slowly and maintaining a controlled temperature can prevent localized overheating and reduce the rate of decomposition reactions.

  • Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of degradation and polymerization. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.

FAQ 3: I suspect there are other minor impurities in my product. What could they be?

Answer:

Besides the main isomeric impurity, other minor impurities can arise from the starting materials or side reactions.

Potential Minor Impurities:

Impurity SourcePotential ImpurityFormation Mechanism
Starting Material AnilinePresent as an impurity in the phenylhydrazine starting material or formed from its decomposition.
Starting Material Unreacted PhenylhydrazineIncomplete reaction.
Starting Material Unreacted Methyl Isopropyl KetoneIncomplete reaction.
Side Reaction Aldol Condensation ProductsMethyl isopropyl ketone can undergo acid-catalyzed self-condensation to form α,β-unsaturated ketones.[8][9][10]
Side Reaction Phenylhydrazone of Aldol ProductThe aldol condensation product of methyl isopropyl ketone can react with phenylhydrazine.

Troubleshooting and Identification:

  • Starting Material Purity: Ensure the purity of both phenylhydrazine and methyl isopropyl ketone using techniques like GC-MS or NMR before starting the synthesis.

  • Reaction Conditions: Optimized reaction conditions (temperature, catalyst, time) that favor the main reaction will minimize the formation of side products.

  • Analytical Methods: A combination of GC-MS and NMR spectroscopy is highly effective for identifying these minor impurities. The mass spectra will provide molecular weights, and NMR will give structural information.

Analytical Protocols

Accurate identification and quantification of impurities are crucial for ensuring the quality of your this compound.

Protocol 1: GC-MS Analysis for Impurity Profiling

This method is suitable for identifying and quantifying volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL (split mode, 50:1).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Expected Retention Times (Approximate):

  • Methyl Isopropyl Ketone: ~3-4 min

  • 2,3,3-Trimethylindolenine: ~10-12 min

  • This compound: ~11-13 min

Diagram: GC-MS Workflow for Impurity Analysis

G Sample Sample Injection GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis (Impurity Profiling) MS->Data

Caption: Workflow for GC-MS analysis of this compound synthesis.

Protocol 2: ¹H and ¹³C NMR Spectroscopy for Structural Confirmation

NMR is essential for confirming the structure of the desired product and identifying isomers.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Expected Chemical Shifts (δ in ppm):

Compound¹H NMR (CDCl₃) Highlights¹³C NMR (CDCl₃) Highlights
This compound ~8.0 (br s, 1H, NH), ~7.5-7.0 (m, 4H, Ar-H), ~6.2 (s, 1H, H3), ~3.1 (sept, 1H, CH), ~1.4 (d, 6H, 2xCH₃)~148 (C2), ~135 (C7a), ~128 (C3a), ~121, ~120, ~119, ~110 (Ar-C), ~99 (C3), ~31 (CH), ~23 (2xCH₃)
2,3,3-Trimethylindolenine ~7.3-7.0 (m, 4H, Ar-H), ~2.2 (s, 3H, 2-CH₃), ~1.3 (s, 6H, 3,3-(CH₃)₂)~185 (C2), ~153, ~140 (Ar-C), ~127, ~124, ~122, ~119 (Ar-CH), ~53 (C3), ~28 (3,3-(CH₃)₂), ~16 (2-CH₃)

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Mechanochemical Fischer Indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. (2022).
  • Fischer Indole Synthesis. Alfa Chemistry. (n.d.).
  • Fischer Indole Synthesis. Wikipedia. (n.d.).
  • Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic. (1969).
  • Describe Fischer Indole Synthesis | Reaction and Mechanism. 88Guru. (n.d.).
  • Aldol Condens
  • Aldol Condensation Acid Catalyzed Mechanism. Chemistry LibreTexts. (2020).
  • This compound. PubChem. (n.d.).
  • Separation of 2,3,3-Trimethylindolenine on Newcrom R1 HPLC column. SIELC Technologies. (n.d.).
  • Why Do Some Fischer Indoliz
  • Fischer Indole Synthesis. Organic Chemistry Portal. (n.d.).
  • Fischer Indole Synthesis. J&K Scientific LLC. (2021).
  • Aldol Condens
  • Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. (n.d.).
  • How can I prevent or control the decomposition of acetophenone phenylhydrazone?.
  • The Aldol Condens
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
  • 3H-Indole, 2,3,3-trimethyl-. the NIST WebBook. (n.d.).
  • Fischer Indole Synthesis in the Gas Phase, the Solution Phase, and at the Electrospray Droplet Interface.
  • Fischer Indole Synthesis. YouTube. (2021).
  • 1640-39-7|2,3,3-Trimethylindolenine|BLD Pharm. BLD Pharm. (n.d.).
  • 2,3,3-trimethyl-3H-indole - Optional[MS (GC)] - Spectrum. SpectraBase. (n.d.).
  • 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427. PubChem. (n.d.).
  • (sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then. Organic Syntheses Procedure. (n.d.).
  • US5085991A - Process of preparing purified aqueous indole solution.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry. (n.d.).
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
  • Exploration of the interrupted Fischer indoliz
  • Buy this compound | 17790-93-1. Smolecule. (n.d.).
  • Crystallization purification of indole.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
  • Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Unknown Source. (n.d.).
  • Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. MDPI. (2019).
  • 2,3,3-Trimethylindolenine | 1640-39-7. ChemicalBook. (2025).
  • JPS5920665B2 - Purification method of phenylhydrazine.
  • Indole - the NIST WebBook. National Institute of Standards and Technology. (n.d.).
  • 1-Isopropyl-2-methylindole - Optional[MS (GC)] - Spectrum. SpectraBase. (n.d.).
  • (PDF) Fischer Indole Synthesis.
  • Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Unknown Source. (n.d.).
  • 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated
  • 5-isopropyl-1H-indole-2-carboxylic acid | C12H13NO2 | CID 5033851. PubChem. (n.d.).

Sources

Technical Support Center: Purification of 2-Isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Isopropyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges in the purification of this indole derivative, ensuring the integrity and success of your research.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification techniques, it is crucial to understand the physicochemical properties of this compound that influence its behavior during purification.

PropertyValueSource
Molecular Formula C₁₁H₁₃N[1]
Molecular Weight 159.23 g/mol [1]
Appearance Expected to be a solid or oilGeneral chemical knowledge
Solubility Generally soluble in organic solvents like ethanol, ether, and benzene; sparingly soluble in water.[2][3]
Stability Indoles can be sensitive to strong acids and light, potentially leading to dimerization, trimerization, or resinification.[2] The presence of the isopropyl group at the C2 position can influence its reactivity.[4]General chemical knowledge

II. Troubleshooting Guide: A Proactive Approach to Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Q1: After my synthesis, I have a dark, oily crude product. What are my first steps for purification?

Answer: A dark, oily crude product is common, often indicating the presence of polymeric impurities or colored byproducts. Your initial approach should be a multi-step purification strategy.

  • Initial Cleanup (Liquid-Liquid Extraction): Before attempting more refined techniques, perform a liquid-liquid extraction. Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. Follow this with a brine wash to remove excess water. This initial step can significantly reduce the impurity load.

  • Choice of Primary Purification Technique: Based on the nature of the remaining impurities, you will likely choose between column chromatography and recrystallization. Thin Layer Chromatography (TLC) is an indispensable tool at this stage to assess the complexity of your mixture and to determine the optimal solvent system for column chromatography.

Q2: I'm struggling to get good separation of my this compound from a closely-related impurity using column chromatography. What can I do?

Answer: Poor separation in column chromatography is a frequent challenge. Here’s a systematic approach to troubleshoot this issue:

  • Optimize Your Solvent System: The choice of eluent is critical. If your spots are too close on the TLC plate, you need to adjust the polarity of your solvent system.

    • For non-polar impurities, a less polar solvent system (e.g., increasing the hexane to ethyl acetate ratio) will increase the retention time of your product on the silica gel, allowing for better separation.

    • For polar impurities, a more polar system may be necessary. However, be cautious as indole derivatives can be sensitive to highly polar solvents like methanol on silica gel.

  • Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider an alternative stationary phase. Alumina can be a good alternative to silica gel for the purification of amines and indoles.[5]

  • Dry Loading vs. Wet Loading: For compounds that are not highly soluble in the eluent, dry loading can improve resolution.[6] Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, and then carefully evaporate the solvent. The resulting dry powder can then be loaded onto the column.

Q3: My this compound seems to be degrading on the silica gel column. How can I prevent this?

Answer: Indoles can be sensitive to the acidic nature of silica gel.[2] To mitigate degradation:

  • Neutralize the Silica Gel: You can use a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to neutralize the acidic sites on the silica gel.[7]

  • Use Deactivated Silica: Alternatively, you can use commercially available deactivated silica gel or prepare your own by treating it with a base and then reactivating it.

  • Consider a Different Stationary Phase: As mentioned, alumina is a more basic stationary phase and can be a good alternative.

Q4: I'm attempting to recrystallize my this compound, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: The chosen solvent may be too good a solvent, even when cold. Consider a two-solvent recrystallization.[8] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly. Common solvent pairs for recrystallization include ethanol/water, hexane/ethyl acetate, and dichloromethane/hexane.[9]

III. Frequently Asked Questions (FAQs)

Q: What are the most common impurities I can expect in a crude sample of this compound synthesized via the Fischer indole synthesis?

A: The Fischer indole synthesis is a robust method, but it can generate several byproducts.[10] Common impurities include:

  • Unreacted Starting Materials: Phenylhydrazine and the corresponding ketone (in this case, methyl isopropyl ketone).

  • Side Products from Rearrangement: Incomplete cyclization or alternative rearrangement pathways can lead to isomeric indole products or other nitrogen-containing heterocycles.[11][12]

  • Polymeric Materials: Acid-catalyzed polymerization of the indole product can occur, especially at elevated temperatures.[2]

Q: Is it better to purify this compound by column chromatography or recrystallization?

A: The choice depends on the nature and quantity of the impurities.

  • Column chromatography is generally more effective for separating complex mixtures with multiple components or impurities with similar polarities.[13][14]

  • Recrystallization is an excellent technique for removing small amounts of impurities from a relatively pure compound, especially if the impurities have significantly different solubilities than the desired product. It is often used as a final polishing step after column chromatography.

Q: How can I assess the purity of my final this compound product?

A: A combination of techniques should be used to confirm the purity and identity of your compound:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range that is consistent with the literature value suggests high purity.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and assessing purity. The absence of impurity peaks is a strong indicator of high purity.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

IV. Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (Hexane, Ethyl Acetate - HPLC grade)

  • Glass column with stopcock

  • Sand

  • Collection tubes

Procedure:

  • Determine the Eluent System:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

    • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.

  • Pack the Column:

    • Secure the column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry. [15]

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully add the sample solution to the top of the column using a pipette, allowing it to adsorb onto the sand.

    • Drain the solvent until the sample is fully adsorbed onto the sand.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or air line) to achieve a steady flow rate.

    • Collect fractions in separate test tubes.

  • Analyze the Fractions:

    • Spot each fraction on a TLC plate and develop it to identify the fractions containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

This protocol describes a single-solvent recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture)[16]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the Crude Product:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary, but avoid adding excess solvent.

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Dry the Crystals:

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

V. Visualizing the Workflow

A logical workflow is essential for efficient and effective purification. The following diagram illustrates a decision-making process for purifying this compound.

Purification_Workflow start Crude this compound extraction Liquid-Liquid Extraction (Aqueous wash) start->extraction tlc_analysis TLC Analysis extraction->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Complex Mixture recrystallization Recrystallization tlc_analysis->recrystallization Relatively Pure purity_check Purity & Identity Confirmation (NMR, MS, MP) column_chromatography->purity_check troubleshoot_column Troubleshoot Column: - Change solvent system - Change stationary phase - Use base wash column_chromatography->troubleshoot_column recrystallization->purity_check troubleshoot_recrystallization Troubleshoot Recrystallization: - Slower cooling - Seed crystals - Change solvent recrystallization->troubleshoot_recrystallization purity_check->column_chromatography Impure purity_check->recrystallization Needs Polishing pure_product Pure this compound purity_check->pure_product Purity Confirmed

Caption: Decision workflow for the purification of this compound.

VI. References

Sources

Troubleshooting low yields in 2-Isopropyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Isopropyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, during its synthesis. The content is structured in a question-and-answer format to directly address common issues and provide in-depth, field-proven insights.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable scaffold in medicinal chemistry and materials science. While the Fischer indole synthesis is the most common and classical method for its preparation, the reaction can be sensitive and prone to low yields if not properly optimized.[1][2] This guide provides a systematic approach to troubleshooting and enhancing the efficiency of your synthesis. The primary focus is on the reaction between phenylhydrazine and methyl isopropyl ketone (3-methylbutan-2-one) under acidic conditions.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are often the first to arise during troubleshooting.

Q1: What is a typical yield for the synthesis of this compound via the Fischer method?

A1: Reported yields for the Fischer synthesis of this compound can vary significantly based on the specific catalyst and reaction conditions employed. Generally, yields can range from 60% to as high as 85-95% under optimized conditions.[1] If your yields are consistently below 50-60%, a thorough review of your experimental parameters is warranted.

Q2: My reaction failed completely (no product detected). What are the most likely initial causes?

A2: A complete failure of the reaction typically points to a fundamental issue with one of three areas:

  • Reagent Quality: The most common culprit is the quality of the phenylhydrazine. It is susceptible to oxidation and degradation. If it is dark brown or black, it is likely impure and will inhibit the reaction.[3]

  • Catalyst Inactivity: The acid catalyst may be old, hydrated (in the case of Lewis acids like ZnCl₂), or simply ineffective for your specific substrate combination under the chosen conditions.[3][4]

  • Incorrect Reaction Conditions: The reaction often requires elevated temperatures to proceed.[3][4] Insufficient heat or incorrect temperature control can prevent the key[3][3]-sigmatropic rearrangement from occurring.[2][5]

Q3: I'm seeing multiple spots on my TLC, and the yield of the desired product is low. What are the common side products?

A3: The formation of multiple byproducts is a frequent cause of low yields. Common side reactions include:

  • Isomer Formation: When using unsymmetrical ketones like methyl isopropyl ketone, there is a possibility of forming isomeric indole products, although the steric bulk of the isopropyl group strongly favors the formation of the 2-isopropyl isomer.[1] However, under certain acidic conditions, a mixture of the 1H-indole and the non-aromatic 3H-indole (indolenine) can form.[6]

  • Polymerization/Decomposition: Harsh acidic conditions (e.g., highly concentrated strong acids) and excessive temperatures can lead to the decomposition of the starting materials, intermediates, or the final indole product, resulting in tar-like substances.[7]

  • Incomplete Reaction: The presence of starting materials (phenylhydrazine, ketone) or the intermediate phenylhydrazone on the TLC plate indicates an incomplete reaction.

Q4: How critical is the choice of acid catalyst?

A4: The choice of acid catalyst is crucial and can dramatically impact the reaction's success and yield.[7][8] Both Brønsted acids (like polyphosphoric acid, p-toluenesulfonic acid, HCl) and Lewis acids (like ZnCl₂, BF₃·OEt₂) can be effective.[2][7] The optimal catalyst often depends on the specific substrates and the scale of the reaction. For sterically hindered ketones like methyl isopropyl ketone, a strong acid catalyst is generally required to facilitate the cyclization step.[3] It is often recommended to screen several catalysts to find the best one for your system.[4]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed answers to specific problems you may encounter during your experiments.

Problem Area: Starting Materials & Reagents

Q: How does the purity of phenylhydrazine and methyl isopropyl ketone affect the yield?

A: The purity of your starting materials is paramount.

  • Phenylhydrazine: This is often the most critical component. Phenylhydrazine readily oxidizes in the presence of air, turning from a pale yellow liquid/solid to a dark red or brown oil. Oxidized impurities can inhibit the initial condensation to form the hydrazone and interfere with the subsequent cyclization, drastically reducing yields. It is highly recommended to use freshly distilled or purified phenylhydrazine.[3] Alternatively, using the more stable phenylhydrazine hydrochloride salt can be a reliable option.[3]

  • Methyl Isopropyl Ketone: While generally more stable than phenylhydrazine, ensure your ketone is free from aldol condensation byproducts or other impurities. Using a freshly opened bottle or distilling the ketone before use is good practice for ensuring reproducibility.

Q: My phenylhydrazine has a dark color. Can I still use it?

A: It is strongly advised not to use dark-colored phenylhydrazine. The color indicates significant oxidation, and the impurities will likely lead to very low yields or complete reaction failure. If you must use it, it should be purified immediately before the reaction. Purification is typically done by vacuum distillation. However, given the toxicity and instability of phenylhydrazine, purchasing a new, high-purity bottle is often the safer and more efficient solution.

Problem Area: Reaction Conditions

Q: The reaction is sluggish or incomplete. How can I optimize temperature and reaction time?

A: Optimization is key and should be done systematically.

  • Temperature Control: The Fischer indole synthesis typically requires heating, often in the range of 80-100°C, and sometimes up to reflux depending on the solvent and catalyst.[1][3] For the synthesis with methyl isopropyl ketone, temperatures around 90-100°C are common.[9][10] Excessively high temperatures can cause decomposition.[4] Careful temperature control is critical; start with conditions reported in the literature and adjust in small increments (e.g., ±10°C).[3][8]

  • Reaction Monitoring: Do not rely on a fixed reaction time. The optimal time can vary. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[3] Track the disappearance of the starting materials and the appearance of the product spot. The reaction is complete when the limiting reagent is consumed. Prolonged heating after completion can degrade the product and lower the yield.[4]

  • Microwave Synthesis: For rapid optimization and often improved yields, consider microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes.[1][11]

Q: I suspect my acid catalyst is the issue. How do I choose the right one and what concentration should I use?

A: Catalyst screening is a common optimization step. The table below summarizes common choices for the Fischer synthesis.

Catalyst TypeExamplesTypical Conditions & CommentsReferences
Brønsted Acids Polyphosphoric Acid (PPA)Often used as both catalyst and solvent. Very effective for cyclization but can make work-up difficult.[3][4]
p-Toluenesulfonic Acid (p-TsOH)A versatile solid acid, easy to handle. Often used in refluxing solvents like toluene or acetic acid.[2][3]
Sulfuric Acid (H₂SO₄) / Hydrochloric Acid (HCl)Strong, effective acids, but can promote side reactions and charring if not used carefully.[2][7]
Acetic AcidCan serve as both a mild catalyst and a solvent. Often used for substrates that are sensitive to stronger acids.[3][8]
Lewis Acids Zinc Chloride (ZnCl₂)A very common and effective catalyst. Must be anhydrous, as water will deactivate it.[1][2][7]
Boron Trifluoride Etherate (BF₃·OEt₂)A powerful Lewis acid, often provides good yields but is sensitive to moisture.[3][7]

Expert Tip: For this compound, a good starting point is often ZnCl₂ or PPA. The steric hindrance of the isopropyl group requires a potent catalyst to drive the reaction to completion.

Problem Area: Work-up and Purification

Q: I'm losing a lot of product during extraction and purification. What is an effective work-up procedure?

A: A careful work-up is crucial to preserve your yield.

  • Neutralization: After the reaction is complete, cool the mixture. If you used a strong acid like PPA or H₂SO₄, it's critical to neutralize it carefully. A common procedure is to pour the cooled reaction mixture onto crushed ice, which helps dissipate the heat of neutralization, and then slowly add a base (e.g., NaOH, NaHCO₃ solution) until the pH is neutral or slightly basic.[3]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.[3] Perform multiple extractions (e.g., 3 times) to ensure all the product is transferred to the organic phase.

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. Avoid excessive heat during concentration to prevent product degradation.

Q: The final product is an oil/dark solid and difficult to purify. What are the recommended purification techniques?

A: Purification of indoles can be challenging due to their moderate polarity and potential for decomposition.

  • Column Chromatography: This is the most common method for purifying indoles. Use silica gel and a solvent system typically composed of a nonpolar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). Start with a low polarity eluent and gradually increase the polarity to first elute nonpolar impurities and then your product.

  • Crystallization: If the crude product is a solid or can be induced to solidify, crystallization is an excellent method for achieving high purity.[12] You may need to screen several solvents (e.g., hexane, ethanol/water mixtures) to find suitable conditions.

  • Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be an effective purification method, especially for larger scales.

Part 3: Protocols & Methodologies
Protocol 1: General Procedure for this compound Synthesis (ZnCl₂ Catalyst)

This protocol is a representative example and may require optimization.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous zinc chloride (1.2 equivalents). Heat the flask gently under vacuum and then cool under an inert atmosphere (N₂ or Ar) to ensure it is dry.

  • Reagent Addition: Add phenylhydrazine (1.0 equivalent) and methyl isopropyl ketone (1.1 equivalents) to the flask.

  • Heating: Heat the reaction mixture to 80-90°C and stir vigorously.[1]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 8-10 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature. Add water and ethyl acetate. Stir until all solids dissolve. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify further by silica gel column chromatography.

Part 4: Visualizing the Process
Diagram 1: Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2: Tautomerization & Rearrangement cluster_cyclize Step 3: Cyclization & Aromatization A Phenylhydrazine + Methyl Isopropyl Ketone B Phenylhydrazone A->B H⁺, -H₂O C Enehydrazine (Tautomer) B->C H⁺ (Taut.) D [3,3]-Sigmatropic Rearrangement Intermediate C->D Heat E Di-imine Intermediate D->E H⁺ (Aromatization) F Cyclized Aminal E->F Intramolecular Attack G This compound F->G -NH₃, H⁺

Caption: Mechanism of the Fischer Indole Synthesis for this compound.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield (<60%) or Reaction Failure CheckReagents 1. Check Starting Materials Start->CheckReagents ReagentPurity Is Phenylhydrazine pale yellow & pure? CheckReagents->ReagentPurity PurifyReagent Purify or Replace Phenylhydrazine ReagentPurity->PurifyReagent No CheckConditions 2. Review Reaction Conditions ReagentPurity->CheckConditions Yes PurifyReagent->CheckConditions TempTime Are Temp & Time Optimized? CheckConditions->TempTime OptimizeTemp Monitor by TLC; Adjust Temp (80-100°C) TempTime->OptimizeTemp No CheckCatalyst 3. Evaluate Catalyst TempTime->CheckCatalyst Yes OptimizeTemp->CheckCatalyst CatalystOK Is Catalyst Active & Anhydrous? CheckCatalyst->CatalystOK ScreenCatalyst Screen Different Catalysts (ZnCl₂, PPA, p-TsOH) CatalystOK->ScreenCatalyst No CheckWorkup 4. Analyze Work-up & Purification CatalystOK->CheckWorkup Yes ScreenCatalyst->CheckWorkup Losses Significant Product Loss During Isolation? CheckWorkup->Losses OptimizeWorkup Refine Neutralization, Extraction & Purification Losses->OptimizeWorkup Yes Success Yield Improved Losses->Success No OptimizeWorkup->Success

Caption: A logical workflow for troubleshooting low yields in indole synthesis.

Part 5: References
  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link]

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Retrieved from [Link]

  • Henkel, K., & Weygand, F. (1996). Process for the preparation of indoles. U.S. Patent No. 5,179,211. Retrieved from

  • Das, R., & Khan, G. (2013). A Facile and Expedient Synthesis of Fischer Indole Derivatives Using Double Salt as an Efficient and Recyclable Catalyst. Research and Reviews: Journal of Chemistry, 2(3), 28-34. Retrieved from [Link]

  • Taber, D. F., & Stachel, S. J. (2018). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 8(1), 1-23. Retrieved from [Link]

  • Robinson, B. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 2, 227-250. Retrieved from [Link]

  • Henkel, K., & Weygand, F. (1993). Process for the preparation of indoles. U.S. Patent No. 3,932,417. Retrieved from [Link]

  • Sajjadifar, S., & Vahedi, H. (2011). Preparation of indolenines by reaction of substituted phenylhydrazins with isopropyl methyl ketone K1, 2- methyl cyclohexanone K2 and diisopropyl ketone K3. Scientia Iranica, 18(3), 423-426. Retrieved from [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I [PDF]. ResearchGate. Retrieved from [Link]

  • Kaunas University of Technology. (2020). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved from [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. PubMed. Retrieved from [Link]

  • Jones, A. M., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 11(1), 19-23. Retrieved from [Link]

  • Peruncheralathan, S., & Ila, H. (2003). Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters, 44(12), 2543-2545. Retrieved from [Link]

  • Kumar, A., & Singh, R. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(56), 35649-35677. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Lee, S., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(9), 1735. Retrieved from [Link]

  • Lee, S., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Processes, 10(8), 1634. Retrieved from [Link]

  • Miller, J. C. (1976). Dimeric indole alkaloid purification process. U.S. Patent No. 3,932,417. Retrieved from

Sources

Improving regioselectivity in the synthesis of 2-Isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted indoles, with a specific focus on overcoming the regioselectivity challenges inherent in the preparation of 2-Isopropyl-1H-indole. Here, we provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to enhance the efficiency and selectivity of your experiments.

Section 1: Understanding the Regioselectivity Challenge

The Fischer indole synthesis is a robust and widely utilized method for constructing the indole core.[1][2] It involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde, followed by a[3][3]-sigmatropic rearrangement.[3] When using an unsymmetrical ketone like methyl isopropyl ketone (3-methyl-2-butanone) to target this compound, a significant regioselectivity problem arises. The reaction can proceed through two different ene-hydrazine intermediates, leading to a mixture of the desired this compound and the undesired 2,3-dimethyl-1H-indole. Controlling the formation of these intermediates is paramount for a successful synthesis.

Fischer_Indole_Mechanism Reactants Phenylhydrazine + Methyl Isopropyl Ketone Hydrazone Hydrazone Intermediate Reactants->Hydrazone Formation Tautomerization Tautomerization (Acid-Catalyzed) Hydrazone->Tautomerization Enehydrazine_A Ene-hydrazine A (Kinetic Control) Tautomerization->Enehydrazine_A Path A Enehydrazine_B Ene-hydrazine B (Thermodynamic Control) Tautomerization->Enehydrazine_B Path B Rearrangement_A [3,3]-Sigmatropic Rearrangement Enehydrazine_A->Rearrangement_A Rearrangement_B [3,3]-Sigmatropic Rearrangement Enehydrazine_B->Rearrangement_B Product_A 2,3-Dimethyl-1H-indole (Undesired Product) Rearrangement_A->Product_A Product_B This compound (Desired Product) Rearrangement_B->Product_B

Figure 1: Competing pathways in the Fischer synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a direct question-and-answer format.

Q1: My synthesis produces a mixture of regioisomers. How can I increase the selectivity for this compound?

Answer: Achieving high regioselectivity is the most critical challenge. The outcome is primarily dictated by the choice of acid catalyst and reaction conditions, which influence the equilibrium between the two competing ene-hydrazine tautomers (Figure 1).

  • Mechanistic Insight: The formation of Ene-hydrazine A (leading to the undesired 2,3-dimethyl isomer) involves the deprotonation of a less-substituted carbon and is often faster (kinetically favored). In contrast, Ene-hydrazine B (leading to the desired 2-isopropyl isomer) is the more thermodynamically stable intermediate due to the more substituted double bond. Your goal is to use conditions that favor the thermodynamic pathway.

  • Catalyst Selection: The choice of acid catalyst is the most powerful tool for controlling regioselectivity. Harsh conditions can lead to decomposition, while milder acids may not provide sufficient energy to overcome the activation barrier for the desired pathway.[4]

Catalyst SystemTypical ConditionsExpected Outcome & Rationale
Polyphosphoric Acid (PPA) 100-150 °COften gives poor selectivity. Its high viscosity and harshness can lead to charring and a mixture of products.
Zinc Chloride (ZnCl₂) 150-180 °C (neat or in high-boiling solvent)Moderate selectivity. As a Lewis acid, it can coordinate to the nitrogen atoms, but may not be sufficient to strongly favor the thermodynamic pathway.[2]
Eaton's Reagent (P₂O₅ in MeSO₃H) 60-100 °CHighly Recommended. Often provides excellent regioselectivity for the less-substituted C3 indole (our desired 2-isopropyl product).[4] The superacidic nature of this reagent is believed to facilitate the equilibration to the more stable ene-hydrazine intermediate before the rearrangement occurs.
Methanesulfonic Acid (MeSO₃H) 80-120 °CGood alternative to Eaton's reagent. The product ratio can be highly sensitive to the amount of acid used, requiring careful optimization.[5]
Experimental Protocol: Regioselective Synthesis Using Eaton's Reagent

This protocol is designed to maximize the yield of the 2-isopropyl isomer.

  • Preparation of Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅, 10 g) to methanesulfonic acid (MeSO₃H, 100 mL) with efficient mechanical stirring. The addition is exothermic. Allow the mixture to stir at room temperature for 1 hour until the P₂O₅ has fully dissolved.

  • Hydrazone Formation (Optional but Recommended): In a separate flask, dissolve phenylhydrazine (1.0 eq) and methyl isopropyl ketone (1.1 eq) in ethanol. Add a catalytic amount of acetic acid (2-3 drops). Stir at room temperature for 1-2 hours. Monitor by TLC until the phenylhydrazine is consumed. Remove the ethanol under reduced pressure to obtain the crude hydrazone.

  • Cyclization: To the pre-formed Eaton's Reagent at room temperature, add the crude hydrazone (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 40 °C.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. The acidic solution will be neutralized. Basify the aqueous slurry to pH 8-9 using a cold 10 M NaOH solution.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Q2: The overall yield of my reaction is very low, even when accounting for both isomers. What are the likely causes?

Answer: Low yields in Fischer indole syntheses are common and can stem from several factors beyond regioselectivity.[6] Use the following workflow to diagnose the issue.

Troubleshooting_Workflow Start Low Overall Yield CheckPurity Verify Purity of Starting Materials (Hydrazine & Ketone) Start->CheckPurity Impure Repurify Starting Materials (Distillation, Recrystallization) CheckPurity->Impure Impure Pure Purity Confirmed CheckPurity->Pure Pure CheckConditions Review Reaction Conditions Temp Optimize Temperature: Too high -> Decomposition Too low -> No reaction CheckConditions->Temp Acid Optimize Acid: Concentration & Type CheckConditions->Acid Time Optimize Reaction Time CheckConditions->Time CheckSideReactions Investigate Side Reactions NN_Cleavage N-N Bond Cleavage (Formation of Aniline) CheckSideReactions->NN_Cleavage Aldol Aldol Condensation of Ketone CheckSideReactions->Aldol Impure->Start Pure->CheckConditions ConditionsOK Conditions Optimized ConditionsOK->CheckSideReactions Solution_NN Use Milder Acid or Lower Temperature NN_Cleavage->Solution_NN Solution_Aldol Pre-form Hydrazone Before Adding Acid Aldol->Solution_Aldol

Sources

Technical Support Center: Stability and Handling of 2-Isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Isopropyl-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic compound. Understanding the stability of this compound under various pH conditions is critical for designing robust synthetic routes, ensuring the integrity of screening compounds, and developing stable drug formulations. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols for assessing stability.

Part 1: Frequently Asked Questions on Stability in Acidic Conditions

The indole nucleus, while aromatic, possesses unique electronic features that make it susceptible to degradation under acidic conditions. This sensitivity is a frequent source of experimental challenges, including low yields, product impurity, and reaction failures.

Q1: Why is my solution of this compound turning dark and forming a precipitate after adding a strong acid?

Protonation at C3 generates a highly reactive indoleninium cation. This cation is a potent electrophile that can be attacked by a neutral indole molecule, initiating a chain reaction that leads to dimerization and polymerization. These oligomeric and polymeric materials are often highly colored and insoluble, resulting in the dark precipitate you observe.[4] The isopropyl group at the C2 position, being electron-donating, further increases the electron density of the ring, potentially accelerating this process.

AcidProtonation Indole This compound (Nucleophilic) Proton + H⁺ Indole->Proton Cation Indoleninium Cation (Electrophilic) Proton->Cation Protonation at C3 Cation->Indole Deprotonation

Caption: Reversible C3 protonation of the indole ring under acidic conditions.

Q2: What are the typical degradation products of this compound in acid?

The primary degradation products under moderately acidic conditions are dimers and higher-order oligomers. The reaction is initiated when the C3-protonated indoleninium ion is attacked by a neutral indole molecule. Under more forcing conditions (high temperature, very strong acid), cleavage of the heterocyclic ring can occur, though this is less common.[4][5]

For analytical purposes, it is crucial to use techniques like HPLC and LC-MS to monitor for the appearance of new, often broader peaks at later retention times, which may correspond to these degradation products.

Dimerization cluster_reactants Reactants Indole Neutral Indole (Nucleophile) Dimer Dimeric Intermediate Indole->Dimer Cation Indoleninium Cation (Electrophile) Cation->Dimer Nucleophilic Attack Polymer Further Polymerization Dimer->Polymer Chain Propagation

Caption: Initiation of acid-catalyzed polymerization of indole.

Q3: I need to perform a reaction in acid. How can I minimize the degradation of my this compound?

Minimizing degradation requires careful control of reaction conditions. Consider the following strategies:

  • Use Milder Acids: If possible, switch from strong mineral acids (HCl, H2SO4) to weaker Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl2, BF3·OEt2) that can catalyze the desired reaction without extensive C3 protonation.[2]

  • Control Temperature: Perform the reaction at the lowest possible temperature to slow the rate of degradation.

  • Limit Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Protecting Groups: If the indole N-H is not required for the reaction, protecting it (e.g., as a tosyl, Boc, or phenylsulfonyl derivative) can significantly reduce the tendency for C3 protonation and subsequent polymerization.

Part 2: Frequently Asked Questions on Stability in Basic Conditions

The indole ring is generally much more robust under basic conditions than acidic ones. However, specific issues can arise, particularly when using very strong bases or in the presence of reactive electrophiles.

Q1: Is this compound stable in aqueous bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)?

Yes, for the most part. The proton on the indole nitrogen (N-H) is only weakly acidic, with a pKa of about 21 in DMSO.[1] This means that common aqueous bases or carbonate bases are not strong enough to cause significant deprotonation. The compound is generally stable for typical workup procedures and reactions using these reagents at moderate temperatures.

Q2: I am trying to N-alkylate this compound using sodium hydride (NaH) and am getting a poor yield. What is happening?

This is a common synthetic challenge that points to the specific reactivity of the indolyl anion. To achieve complete deprotonation, you must use a very strong, non-nucleophilic base like sodium hydride (NaH) or n-butyl lithium (n-BuLi) under strictly anhydrous conditions.[1][5]

Once deprotonated, the resulting indolyl anion is a powerful nucleophile with two potentially reactive sites: N1 and C3. The outcome of the alkylation depends heavily on the reaction conditions:[1]

  • N1-Alkylation (Desired): This is favored when using more ionic salts (like the sodium salt formed with NaH) in polar aprotic solvents like DMF or DMSO. These conditions favor the reaction of "hard" electrophiles at the "hard" nitrogen site.

  • C3-Alkylation (Side Product): This can become a major pathway when using more covalent organometallic derivatives (e.g., indolylmagnesium bromide) or in less polar solvents.

Troubleshooting tips for N-alkylation:

  • Ensure Anhydrous Conditions: Dry your solvent (e.g., DMF) and glassware thoroughly. Any trace of water will quench the NaH and the indolyl anion.

  • Temperature Control: Add the NaH and the indole at 0 °C to control the initial deprotonation, then add the alkylating agent. The reaction may need to be gently warmed to proceed to completion.

  • Solvent Choice: Use a polar aprotic solvent like DMF to favor N1-alkylation.

Q3: Can this compound decompose under basic conditions?

While the ring itself is quite stable, decomposition can occur under specific circumstances. For example, some complex indole derivatives have been observed to decompose during alkylation attempts under basic conditions, suggesting that the combination of a strong base and a reactive electrophile can sometimes open degradation pathways.[6] Additionally, in the presence of certain reagents like nitrosating agents, base-catalyzed reactions can lead to the formation of N-nitroso or 3-nitroso indoles.[4]

Part 3: Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods, a requirement in pharmaceutical development.[7][8] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.

Caption: General workflow for a forced degradation study.

Protocol 1: Acidic and Basic Hydrolysis Stress Test
  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Acid: Transfer 5 mL of the stock solution to a vial. Add 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Base: Transfer 5 mL of the stock solution to a separate vial. Add 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Control: Transfer 5 mL of the stock solution to a third vial and add 5 mL of water.

  • Incubation: Place all vials in a controlled temperature bath at 60 °C.

  • Time Point Sampling: At specified time points (e.g., 2, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.

  • Quenching:

    • For the acid sample, immediately add an equivalent amount of 0.1 M NaOH to neutralize.

    • For the base sample, immediately add an equivalent amount of 0.1 M HCl to neutralize.

  • Analysis: Dilute the quenched samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze immediately by a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[9]

Data Analysis and Interpretation

The stability of this compound is determined by comparing the peak area of the main compound in the stressed samples to the control sample at the T=0 time point.

Percent Degradation Calculation: % Degradation = [(Area_T0 - Area_Tx) / Area_T0] * 100

  • Area_T0 = Peak area of the parent compound at time zero.

  • Area_Tx = Peak area of the parent compound in the stressed sample at time 'x'.

A summary of typical forced degradation results might look like the table below.

Stress ConditionTime (hours)% Degradation of this compoundObservations
0.1 M HCl @ 60°C815.2%Appearance of two minor degradant peaks.
0.1 M HCl @ 60°C2445.8%Significant decrease in parent peak, increase in degradant peaks.
0.1 M NaOH @ 60°C24< 1.0%No significant degradation observed.
3% H₂O₂ @ RT88.5%Appearance of one major oxidative product.

Note: The data in this table is illustrative and will vary based on the exact experimental conditions.

For definitive identification of the structures of any observed degradation products, fractions corresponding to the new peaks should be collected and analyzed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

References

  • Indole - Wikipedia. Wikipedia. URL: https://en.wikipedia.org/wiki/Indole
  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Safrole. URL: https://safrole.com/exploring-the-world-of-indole-synthesis-chemistry-and-biofunctions/
  • Reaction of Indole. YouTube. URL: https://www.youtube.
  • Synthesis and Chemistry of Indole. SlideShare. URL: https://www.slideshare.net/DivyaKushwaha2/synthesis-and-chemistry-of-indole
  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. URL: https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-indole.html
  • This compound | 17790-93-1. Smolecule. URL: https://www.smolecule.com/2-isopropyl-1h-indole-cas-17790-93-1.html
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11075778/
  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlehtml/2024/ob/d3ob01302j
  • Forced Degradation Studies. MedCrave online. URL: https://medcraveonline.
  • Discovery of indole derivatives as STING degraders. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/39302636/
  • Forced Degradation in Pharmaceuticals – A Regulatory Update.URL: https://www.ijper.org/sites/default/files/10.5530/ijper.57.2.55.pdf
  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. URL: https://www.biopharminternational.
  • Stability Indicating Forced Degradation Studies. RJPT. URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2019/Volume%2012,%20Issue%201/RJPT_12_1_220.html
  • This compound-3-carbaldehyde (EVT-8798332). EvitaChem. URL: https://www.evitachem.com/product/2-isopropyl-1h-indole-3-carbaldehyde-evt-8798332
  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6221910/
  • This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/87307
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3687391/
  • 1-isopropyl-1H-indole. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-isopropyl-1H-indole
  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/33356138/
  • A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples. Benchchem. URL: https://www.benchchem.com/pdf/purity-validation-guide-1h-indole-1-pentanoic-acid.pdf
  • Degradation of N-heterocyclic indole by a novel endophytic fungus Phomopsis liquidambari.URL: https://www.semanticscholar.org/paper/Degradation-of-N-heterocyclic-indole-by-a-novel-Ma-Gao/48281136b8567104b281696238127357c2a7812f
  • Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication.URL: https://www.researchgate.
  • Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole.URL: https://www.asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=22_1_32
  • 1-isopropyl-1H-indole-6-carbaldehyde. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/1-isopropyl-1h-indole-6-carbaldehyde-1352317-06-9
  • Presence of 4-Hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acsomega.5c10889

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic strategies involving 2-Isopropyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by the steric bulk of the C2-isopropyl group. The significant steric hindrance exerted by this group can dramatically influence reactivity at the adjacent N1 and C3 positions, often leading to low yields, sluggish reactions, or unexpected outcomes. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)
Q1: My N-alkylation of this compound is sluggish or failing. What are the common causes and how can I troubleshoot this?

A1: This is a classic issue stemming from the steric shielding of the indole nitrogen by the C2-isopropyl group. The bulky substituent hinders the approach of the electrophile and can also affect the efficiency of deprotonation.

Causality & Troubleshooting:

  • Inefficient Deprotonation: Standard bases like potassium carbonate (K₂CO₃) may be too weak or sterically hindered themselves to efficiently deprotonate the N-H bond. The resulting low concentration of the nucleophilic indolide anion leads to poor reaction rates.

    • Solution: Employ a strong, non-nucleophilic base such as sodium hydride (NaH). NaH irreversibly deprotonates the indole, driving the equilibrium to the desired anion.[1] Ensure the use of anhydrous solvents like THF or DMF to prevent quenching the base.[2]

  • Sterically Demanding Electrophile: The SN2 reaction at the nitrogen is highly sensitive to steric hindrance on both the indole and the alkylating agent.[3][4] Tertiary halides will not work, and secondary halides are challenging.[1]

    • Solution: If possible, use less hindered primary alkyl halides (e.g., iodides, bromides, or tosylates). If a secondary halide is necessary, you may need to increase the temperature and reaction time significantly.

  • Solvent Choice: The choice of solvent is critical. It must be anhydrous and capable of solvating the resulting indolide salt.

    • Recommendation: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are standard choices.[2][5] DMF is more polar and can accelerate SN2 reactions, but THF is often easier to render completely anhydrous.

Troubleshooting Workflow for N-Alkylation

start N-Alkylation Fails q1 Base Used? start->q1 base_weak Weak Base (e.g., K₂CO₃) q1->base_weak Weak base_strong Strong Base (e.g., NaH) q1->base_strong Strong sol_na Switch to NaH in anhydrous THF/DMF base_weak->sol_na q2 Electrophile? base_strong->q2 sol_na->q2 elec_bulk Bulky (2°/3°) q2->elec_bulk Bulky elec_simple Simple (1°) q2->elec_simple Simple sol_elec Increase Temp/Time; Consider less hindered electrophile if possible elec_bulk->sol_elec q3 Anhydrous Conditions? elec_simple->q3 sol_elec->q3 cond_wet No / Unsure q3->cond_wet No cond_dry Yes q3->cond_dry Yes sol_cond Ensure rigorous drying of solvent and glassware cond_wet->sol_cond success Reaction Successful cond_dry->success sol_cond->success

Caption: Troubleshooting Decision Tree for N-Alkylation.

Q2: Standard electrophilic substitution at C3 is not working. What alternative strategies can I employ for C3-functionalization?

A2: The C3 position, while electronically favored for electrophilic attack, is severely blocked by the C2-isopropyl group. Standard Friedel-Crafts or Vilsmeier-Haack reactions often fail. The key is to use methods that can bypass this steric barrier.

Alternative Strategies:

  • Transition Metal-Catalyzed Cross-Coupling: This is the most powerful approach. C-H activation and functionalization methodologies can be highly effective.[6]

    • Mechanism: These reactions do not rely on the intrinsic nucleophilicity of the C3 position. Instead, a transition metal (like Pd, Cu, or Ru) coordinates to the indole and facilitates C-H bond cleavage and subsequent bond formation with a coupling partner.[7][8]

    • Recommendation: Palladium-catalyzed C-H arylation with aryl halides is a robust method. The choice of ligand on the palladium catalyst is crucial to modulate reactivity and overcome steric effects.[9] Copper catalysis is also effective for reactions like aminocupration followed by nucleophilic addition.[10]

  • Hydrogen Autotransfer Reactions: These methods use alcohols as alkylating agents under catalytic conditions, often mediated by transition metals or even metal-free systems.[11][12] The reaction proceeds through the in-situ oxidation of the alcohol to a highly reactive aldehyde, which then condenses with the indole at C3.[13] This transient, highly reactive intermediate can overcome the steric barrier more effectively than a standard alkyl halide.

Q3: How do I choose the right catalyst and ligand for cross-coupling reactions with this hindered indole?

A3: Catalyst and ligand selection is paramount for successful C-H functionalization of sterically congested substrates. The ligand's steric and electronic properties directly influence the catalyst's activity and selectivity.

Guiding Principles:

  • Bulky, Electron-Rich Ligands: For challenging C-H activations and cross-couplings, bulky phosphine ligands are often required. These ligands promote the rate-determining oxidative addition step and facilitate the final reductive elimination to release the product.[14]

  • Recommended Ligands: For palladium catalysis, biarylphosphine ligands such as RuPhos and BrettPhos have demonstrated exceptional performance in a wide range of C-N and C-C bond-forming reactions involving hindered substrates.[9] They create a sterically demanding coordination sphere around the palladium center that favors productive catalysis over catalyst decomposition.

Catalyst System Comparison for C3-Arylation

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical YieldReference
Pd(OAc)₂(None)K₂CO₃Toluene110< 10%-
Pd(OAc)₂P(t-Bu)₃K₃PO₄Dioxane100Moderate[15]
Pd₂(dba)₃RuPhosCs₂CO₃t-AmylOH110Good to Excellent[9]
Pd-G3-XantphosBrettPhosK₃PO₄Dioxane100Good to Excellent[9]
Q4: I'm observing low yields when using Grignard or organolithium reagents. Why is this happening?

A4: Organometallic reagents like Grignard and alkyllithiums are not only strong nucleophiles but also very strong bases.[16][17] With this compound, two main problems arise:

  • N-H Deprotonation: The first equivalent of the organometallic reagent will immediately and quantitatively deprotonate the acidic N-H proton.[18] This consumes your reagent and does not lead to C-C bond formation. You must use at least two equivalents of the reagent: one to deprotonate, and the second to act as the nucleophile.

  • Steric Hindrance: Even after deprotonation, the steric bulk of the C2-isopropyl group can hinder the approach of the organometallic reagent to an external electrophile (e.g., an aldehyde or ketone) that you intend to react at C3. The reaction may be very slow or fail completely.[16]

Solutions:

  • Protect the Nitrogen: Before introducing the organometallic reagent, protect the indole nitrogen with a suitable group (e.g., SEM, Boc). This prevents the initial acid-base reaction.[2][19]

  • Directed ortho-Metalation (DoM): While C2 is already substituted, an appropriate directing group on the nitrogen (e.g., -P(O)tBu₂) can direct lithiation to the C7 position, opening up an alternative avenue for functionalization.[20][21] This strategy circumvents the hindered C3 position entirely.

Troubleshooting Guides & Protocols
Protocol 1: Optimized N-Alkylation of this compound with a Primary Alkyl Bromide

This protocol is designed to maximize the yield for N-alkylation by ensuring complete deprotonation before the introduction of the electrophile.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Primary Alkyl Bromide (e.g., Benzyl Bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the indole). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Complete deprotonation is indicated by the cessation of gas evolution and often a change in the color of the solution.

  • Electrophile Addition: Cool the solution back to 0 °C. Add the primary alkyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS indicates consumption of the starting material). Gentle heating (40-50 °C) may be required for less reactive bromides.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed C3-Arylation via C-H Activation

This protocol utilizes a modern palladium catalyst system known for its high efficiency in coupling sterically hindered substrates.[9]

Materials:

  • This compound

  • Aryl Bromide (coupling partner)

  • Pd₂(dba)₃ (Palladium catalyst precursor)

  • RuPhos (Ligand)

  • Cesium Carbonate (Cs₂CO₃) (Base)

  • Anhydrous t-Amyl Alcohol or Dioxane (Solvent)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the aryl bromide (1.5 eq), and Cs₂CO₃ (2.0 eq).

  • Catalyst Premix: In a separate vial under an inert atmosphere, add Pd₂(dba)₃ (2 mol %) and RuPhos (4.5 mol %).

  • Assembly: Add the catalyst/ligand mixture to the Schlenk tube.

  • Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (N₂ or Ar) three times. Add anhydrous t-amyl alcohol (approx. 0.2 M concentration).

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the C3-arylated product.

Catalytic Cycle for C-H Arylation

pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Br) pd0->oa Ar-Br pd2 Ar-Pd(II)-Br(L₂) oa->pd2 cmd Concerted Metalation- Deprotonation (CMD) (Sterically sensitive step) pd2->cmd pd2_indole Indolyl-Pd(II)-Ar(L₂) cmd->pd2_indole indole 2-iPr-Indole indole->cmd base Base base->cmd re Reductive Elimination pd2_indole->re re->pd0 regenerates product C3-Arylated Indole re->product releases

Caption: Simplified Palladium Catalytic Cycle for C3-Arylation.

References
  • Jana, A., & Kim, S. (2022). C-H Functionalization of indoles and oxindoles through CDC reactions. RSC Advances, 12(1), 244-263.
  • Li, B., et al. (2021). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Molecules, 26(5), 1253.
  • Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(35), 15756-15783.
  • Pazur, E. J., Tasker, N. R., & Wipf, P. (2022). Direct C3-functionalization of indoles with α-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv.
  • Daugulis, O., et al. (2015). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Accounts of Chemical Research, 48(4), 1004-1016.
  • Sun, D., & Daugulis, O. (2014). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. Organic Letters, 16(16), 4190-4193.
  • Huang, D.-Q., et al. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. Angewandte Chemie International Edition.
  • Ketcha, D. M., & Gribble, G. W. (1985). A New Protecting-Group Strategy for Indoles. The Journal of Organic Chemistry, 50(26), 5451-5457.
  • Huang, D.-Q., et al. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ResearchGate.
  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(12), 2154-2155.
  • Kim, J., & Movassaghi, M. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. The Journal of Organic Chemistry, 83(15), 7866-7876.
  • Cami-Kobeci, G., & Liddon, J. (2006). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2006(6), 205-212.
  • Slocum, D. W., & Gierer, P. L. (2010). Metalation of Indole. ResearchGate.
  • Jones, A. M., & Jones, C. D. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9775-9781.
  • Knochel, P., et al. (2005). New Functionalized Grignard Reagents and their Applications in Amination Reactions. Angewandte Chemie International Edition, 44(19), 2998-3001.
  • Wang, X., et al. (2023). Recent Advances on Direct Functionalization of Indoles in Aqueous Media. Molecules, 28(13), 5085.
  • El-Hiti, G. A. (2000). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Heterocycles, 53(8), 1839-1869.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • ResearchGate. (n.d.). Effect of steric hindrance on the regioselectivity.
  • Wikipedia. (n.d.). Steric effects.
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
  • Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube.
  • Cacchi, S., & Fabrizi, G. (2011). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 1(1), 24-49.
  • Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. University of Pennsylvania ScholarlyCommons.
  • Reddy, T. S., et al. (2019). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Molecules, 24(18), 3291.
  • Pazur, E. J., Tasker, N. R., & Wipf, P. (2022). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry, 20(31), 6135-6139.
  • Pazur, E. J., Tasker, N. R., & Wipf, P. (2022). Direct C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv.
  • Kim, J., et al. (2019). C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. The Journal of Organic Chemistry, 84(16), 10081-10089.
  • Denmark, S. E., & Baird, J. D. (2004). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. Organic Letters, 6(20), 3649-3652.
  • Kumar, A., & Kumar, V. (2016). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 6(10), 8345-8365.
  • Jana, A., et al. (2020). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 85(1), 329-343.
  • Reddy, S. R. S., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319.
  • Buchwald, S. L., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-31.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Kempe, R., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(48), 10898-10902.
  • ResearchGate. (n.d.). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.
  • Trost, B. M., & Zhang, Y. (2012). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 134(1), 88-91.
  • Varsity Tutors. (n.d.). Help with Grignard Reactions.
  • ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Chemistry LibreTexts. (2023). Grignard Reagents.
  • Jamison, C. R., et al. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
  • PubChem. (n.d.). This compound.

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Indoles

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center for the N-alkylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

The N-alkylation of indoles can be a nuanced process, with several factors influencing yield, regioselectivity, and the formation of byproducts. This section addresses common problems encountered in the lab and offers targeted solutions based on established chemical principles.

Issue Potential Causes Solutions & Explanations
Low or No Yield 1. Incomplete Deprotonation: The indole N-H is not sufficiently acidic to be fully deprotonated by the base.[1] 2. Poor Reagent Quality: Impurities in the indole, alkylating agent, or solvent (especially water) can quench the reaction.[1][2] 3. Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy.[2][3] 4. Deactivated Substrate: Electron-withdrawing groups on the indole ring reduce the nucleophilicity of the nitrogen.[1][3] 5. Steric Hindrance: Bulky groups on either the indole or the alkylating agent can impede the reaction.[1]1. Base Selection: Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the indolate anion.[1][2][4] For substrates with sensitive functional groups, milder bases like potassium carbonate (K₂CO₃) or 1,4-diazabicyclo[2.2.2]octane (DABCO) may be suitable, though they might require higher temperatures or longer reaction times.[4][5] 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry glassware and run the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using reactive bases like NaH.[2] 3. Optimize Temperature: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS will help identify the optimal temperature for product formation without significant decomposition.[1][3] For some systems, temperatures of 80 °C or higher have been shown to significantly improve yields.[3][6] 4. Forcing Conditions: For deactivated indoles, consider using a stronger base, higher temperatures, or a more reactive alkylating agent (e.g., switching from an alkyl chloride to a bromide or iodide).[3] 5. Reaction Time: For sterically hindered substrates, a longer reaction time may be necessary.
Poor Regioselectivity (Significant C3-Alkylation) 1. Incomplete Deprotonation: The neutral indole is more nucleophilic at the C3 position. If not fully deprotonated, C3-alkylation can compete with N-alkylation.[1][4] 2. Kinetic vs. Thermodynamic Control: C3-alkylation can be the kinetically favored pathway, while N-alkylation is often the thermodynamically more stable product.[1] 3. Solvent Effects: The solvent can influence the reactivity of the indolate anion and the electrophile.1. Choice of Base and Solvent: The classic combination of a strong base like NaH in a polar aprotic solvent such as DMF or THF is highly effective for favoring N-alkylation.[1][4][6] These solvents solvate the cation, leaving a more "naked" and highly nucleophilic indolate anion that preferentially attacks at the nitrogen. 2. Increase Reaction Temperature: Higher temperatures can help overcome the kinetic barrier to N-alkylation, favoring the formation of the more stable N-alkylated product.[1][4][6] 3. Catalyst Control: Modern synthetic methods offer excellent regiocontrol. For instance, copper hydride (CuH) catalysis with specific phosphine ligands like DTBM-SEGPHOS can provide high selectivity for N-alkylation.[4][7] 4. Protecting Groups: In some cases, a temporary protecting group at the C3 position can be used to block C-alkylation.
Formation of Dialkylated Products 1. Excess Alkylating Agent: Using a large excess of the alkylating agent can lead to a second alkylation event. 2. High Reactivity: A highly reactive alkylating agent or harsh reaction conditions can promote over-alkylation.1. Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. Adding the alkylating agent dropwise to the solution of the indolate can also help to control the local concentration and minimize dialkylation.[4] 2. Modify Reaction Conditions: Lowering the reaction temperature can help to moderate the reactivity and prevent the second alkylation.[4] Monitor the reaction progress closely and quench it once the desired mono-alkylated product is the major species. 3. Steric Hindrance: Using a bulkier alkylating agent can disfavor a second alkylation due to increased steric hindrance.[4]
Side Reactions with Functional Groups 1. Incompatible Functional Groups: Certain functional groups on the indole or alkylating agent may not be stable to the strong bases or high temperatures used.1. Milder Conditions: For sensitive substrates, explore milder reaction conditions. This could involve using weaker bases (e.g., K₂CO₃, Cs₂CO₃) or catalytic methods that operate under neutral or near-neutral conditions.[4] 2. Protecting Groups: Protect sensitive functional groups on the indole ring before performing the N-alkylation. The choice of protecting group will depend on the specific functional group and the reaction conditions.[5] 3. Alternative Alkylating Agents: Consider using alternative alkylating agents that are compatible with the sensitive functional groups, such as N-tosylhydrazones in a copper-catalyzed reaction.[8]

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions that arise when planning and executing an indole N-alkylation.

Q1: How do I choose the right base for my N-alkylation reaction?

The choice of base is critical and depends on the acidity of your indole's N-H and the presence of other functional groups.

  • For robust substrates: Strong bases like sodium hydride (NaH) are highly effective at ensuring complete deprotonation, which is key to favoring N-alkylation.[4][6]

  • For sensitive substrates: If your molecule contains base-labile functional groups, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are good alternatives. Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also be effective, particularly in catalytic systems.[4][5]

Q2: What is the role of the solvent, and which one should I use?

The solvent plays a crucial role in dissolving the reagents and influencing the reactivity of the indolate anion.

  • Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are most commonly used.[3][4] They are effective at dissolving the indolate salt and promoting the SN2 reaction. The classic NaH/DMF or NaH/THF systems are go-to starting points for many N-alkylations.[1][6]

Q3: What is phase-transfer catalysis, and when should I consider using it for indole N-alkylation?

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants in two different immiscible phases (e.g., an aqueous phase and an organic phase).[9]

  • How it works: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate), transports the deprotonated indole anion from the aqueous phase (containing an inorganic base like NaOH) into the organic phase where the alkylating agent is dissolved.[9][10]

  • When to use it: PTC is an excellent option when you want to avoid strong, moisture-sensitive bases like NaH and anhydrous solvents. It often allows for the use of more environmentally benign bases and solvents and can be a very efficient method for simple N-alkylations.[9][10]

Q4: My indole has electron-withdrawing groups. How will this affect the reaction?

Electron-withdrawing groups (EWGs) on the indole ring have a dual effect:

  • They increase the acidity of the N-H bond , making deprotonation easier.[11]

  • However, they also decrease the nucleophilicity of the resulting indolate anion , which can make the subsequent alkylation step more difficult.[1][3] For indoles with potent EWGs, you may need to use more forcing conditions, such as higher temperatures or more reactive alkylating agents, to achieve a good yield.[3]

Experimental Protocol: A General Procedure for N-Alkylation of Indole using Sodium Hydride

This protocol provides a reliable starting point for the N-alkylation of a simple indole. Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle it with care in a fume hood and under an inert atmosphere.

Materials:

  • Indole (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.)

  • Alkyl halide (1.1 eq.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the indole.

  • Add anhydrous DMF to dissolve the indole (a concentration of 0.1-0.5 M is typical).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Note: Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases, to ensure complete deprotonation.

  • Slowly add the alkyl halide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alkyl halides.[6]

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated indole.

Visualizing the Process

To aid in decision-making, the following workflow outlines the key considerations for optimizing an N-alkylation reaction.

N_Alkylation_Workflow Start Start: N-Alkylation of Indole Substrate_Analysis Analyze Indole Substrate (Sterics, Electronics, Functional Groups) Start->Substrate_Analysis Base_Selection Select Base Substrate_Analysis->Base_Selection Solvent_Selection Select Solvent Base_Selection->Solvent_Selection NaH, KH, K2CO3, etc. Reaction_Setup Reaction Setup (Anhydrous, Inert Atmosphere) Solvent_Selection->Reaction_Setup DMF, THF, etc. Monitoring Monitor Reaction (TLC, LC-MS) Reaction_Setup->Monitoring Workup_Purification Workup & Purification Monitoring->Workup_Purification Reaction Complete Troubleshooting Troubleshoot? (Low Yield, Side Products) Workup_Purification->Troubleshooting Success Successful N-Alkylation Troubleshooting->Success No Adjust_Conditions Adjust Conditions (Temp, Base, Solvent) Troubleshooting->Adjust_Conditions Yes Adjust_Conditions->Reaction_Setup

Caption: A decision workflow for optimizing indole N-alkylation.

The competition between N- and C-alkylation is a central challenge. The choice of reaction conditions dictates the outcome.

Regioselectivity Indole Indole Indolate Indolate Anion Indole->Indolate Strong Base (e.g., NaH) Polar Aprotic Solvent C3_Alkylation C3-Alkylated Product (Kinetic) Indole->C3_Alkylation Incomplete Deprotonation N_Alkylation N-Alkylated Product (Thermodynamic) Indolate->N_Alkylation Higher Temp. Indolate->C3_Alkylation Lower Temp.

Caption: Factors influencing N- vs. C3-alkylation regioselectivity.

References

  • Sigman, M. S., et al. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. J. Am. Chem. Soc.2019, 141(23), 9159–9164.
  • Buchwald, S. L., et al. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. J. Am. Chem. Soc.2017, 139(42), 15024–15027.
  • Barco, A., et al. The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis1976, (2), 124-126.
  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry2020, 12(7), 1184.
  • Moody, C. J., et al. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Adv.2021, 11, 102-108.
  • Kim, S., et al. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Org. Biomol. Chem.2017, 15, 5268-5271.
  • Trost, B. M., et al. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. J. Am. Chem. Soc.2018, 140(43), 14062–14066.
  • Spiller, T. E., et al. A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Org. Lett.2021, 23(6), 2149–2153.
  • Kanger, T., et al. Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Eur. J. Org. Chem.2012, (25), 4833-4839.
  • Tundo, P., et al. N-alkylation of indole derivatives. U.S. Patent 7,067,676 B2, issued June 27, 2006.
  • Chem Help ASAP. in the chemical literature: N-alkylation of an indole. YouTube, 19 Nov. 2019.
  • ResearchGate. An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.
  • Kempe, R., et al. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chem. Eur. J.2020, 26(48), 10898-10903.
  • ResearchGate. Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols.
  • ResearchGate. C‐alkylation versus N‐alkylation. Yields relate to isolated products.
  • ResearchGate. Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation.
  • Moe, O. A., et al. Process for n-alkylation of indoles. U.S. Patent 3,012,040 A, issued Dec. 5, 1961.
  • Kundu, S., et al. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. J. Org. Chem.2022, 87(9), 5603-5616.
  • ResearchGate. How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis.

Sources

Preventing degradation of 2-Isopropyl-1H-indole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Chemical Reactions

Welcome to the technical support center for 2-Isopropyl-1H-indole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of working with this valuable indole derivative. This guide is structured to address the common stability challenges you may face, offering not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Understanding the Instability of the Indole Core

The reactivity of this compound is dominated by its electron-rich bicyclic structure, which, while useful for many synthetic transformations, is also the source of its primary degradation pathways.[1] The pyrrole ring, in particular, is highly susceptible to certain conditions.

Key Degradation Pathways
  • Acid-Catalyzed Degradation : The indole nucleus, especially at the C3 position, is readily protonated even by mild acids.[2] This initial protonation generates a reactive intermediate that can be attacked by another neutral indole molecule, leading to dimerization or polymerization. This is often observed as the formation of insoluble, colored materials in the reaction flask.

  • Oxidative Degradation : The electron-rich pyrrole ring is prone to oxidation, a process that can be initiated by atmospheric oxygen, light, or trace metal impurities.[2] This can lead to the formation of various oxidized species, including oxindoles, which can complicate purification and reduce the yield of your desired product. This degradation is often accelerated by heat and light.[2]

  • Thermal Instability : While generally stable at room temperature, prolonged exposure to high temperatures can cause this compound to decompose.[2][3] Thermal stress can lead to complex isomerization and fragmentation reactions.[3]

DegradationPathways Indole This compound Protonated Protonated Intermediate (at C3) Indole->Protonated [H+] Strong or Protic Acids Oxidized Oxidized Products (e.g., Oxindoles) Indole->Oxidized [O2], Light, Heat Metal Impurities Polymer Dimers / Oligomers (Degradation) Protonated->Polymer + Indole Molecule

Caption: Primary degradation pathways for the indole nucleus.

Section 2: Troubleshooting Guide for Common Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Observed Issue Potential Cause Recommended Solution & Scientific Rationale
Reaction mixture turns dark brown or black, and a precipitate forms. Acid-Catalyzed Polymerization. Action: Immediately assess the pH of your reaction. If acidic conditions are not essential, neutralize the mixture. For future experiments, consider using an N-protected indole or switching to a non-acidic catalyst system.[4] Rationale: Protonation at the C3 position creates a highly electrophilic intermediate that rapidly reacts with other indole molecules.[2] Protecting the indole nitrogen with an electron-withdrawing group (EWG) reduces the electron density of the pyrrole ring, making it less susceptible to protonation.[5]
TLC/LC-MS analysis shows multiple new spots/peaks, even at low conversion. Oxidative Degradation. Action: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use solvents that have been thoroughly degassed via sparging or freeze-pump-thaw cycles.[2] Rationale: Atmospheric oxygen can readily oxidize the electron-rich indole ring, especially in the presence of light or heat.[2] Removing oxygen from the reaction environment is the most direct way to prevent this pathway.
Low yield of the desired product, with starting material mostly consumed. Thermal Decomposition or General Instability. Action: Monitor your reaction temperature closely and avoid excessive heating.[2] If possible, run the reaction at a lower temperature for a longer duration. Ensure all reagents and solvents are of high purity to avoid trace impurities that can catalyze degradation.[2] Rationale: High temperatures provide the activation energy for various decomposition pathways, including isomerization and fragmentation.[3] Trace acids or metals can act as potent catalysts for degradation even at moderate temperatures.[2]
Difficulty with C-H functionalization at the benzene ring (C4-C7). Inherent Reactivity of the Indole Core. Action: This is a known challenge.[6] Consider installing a directing group on the indole nitrogen or at the C3 position to facilitate metal-catalyzed C-H activation at the desired position.[7][8] Rationale: The C2 and C3 positions of the pyrrole ring are intrinsically more nucleophilic and reactive towards electrophiles and many catalytic systems.[1][6] Directing groups are required to overcome this inherent reactivity and steer the functionalization to the less reactive benzene core.[7][9]

Section 3: FAQs - Proactive Strategies for Prevention

This section provides answers to frequently asked questions, focusing on preventative measures to ensure the stability of this compound.

Q1: Should I always protect the N-H group of my indole?

A: While not always mandatory, N-protection is a highly effective strategy for preventing many common side reactions, especially in the context of metal-catalyzed cross-coupling, reactions involving strong bases (like lithiation), or acidic conditions.

Benefits of N-Protection:

  • Prevents Acid-Catalyzed Polymerization: Electron-withdrawing protecting groups (e.g., -SO₂R, -Boc) decrease the basicity of the indole ring, making it more stable to acids.[5]

  • Facilitates Directed Reactions: N-substituted groups can act as directing groups for C-H functionalization at the C2 or C7 positions.[7]

  • Improves Solubility: Many protecting groups can enhance the solubility of the indole substrate in common organic solvents.

  • Prevents Unwanted N-Functionalization: It blocks reactions at the nitrogen atom when C-H functionalization is desired.

N_Protection_Decision Start Does my reaction involve... Acid Strong Acids? Start->Acid Base Strong Bases (e.g., n-BuLi)? Start->Base Oxidants Oxidizing Conditions? Start->Oxidants Protect YES Consider N-Protection Acid->Protect Yes NoProtect NO Protection may not be needed. Proceed with caution. Acid->NoProtect No Base->Protect Yes Base->NoProtect No Oxidants->Protect Yes Oxidants->NoProtect No

Caption: Decision flowchart for using N-protection.

Q2: Which N-protecting group should I choose?

A: The choice of protecting group is critical and depends on its stability to your reaction conditions and the ease of its subsequent removal.

Protecting Group Introduction Reagent Common Cleavage Conditions Key Characteristics
Boc (tert-Butoxycarbonyl)Boc₂O, DMAPTFA, HCl (Acidic)Good for stabilizing against oxidation; easily removed with acid.[5]
Ts (Tosyl)TsCl, Base (e.g., NaH)Strong base (e.g., NaOH, Mg/MeOH)Very robust, electron-withdrawing. Cleavage can require harsh conditions.
PhSO₂ (Phenylsulfonyl)PhSO₂Cl, BaseBasic conditions.[5][10]Strong electron-withdrawing group, good for directing lithiation.[5]
SEM ([2-(Trimethylsilyl)ethoxy]methyl)SEMCl, Base (e.g., NaH)Fluoride source (TBAF), AcidStable to a wide range of conditions, removed under specific protocols.[11][12]
Bn (Benzyl)BnBr, BaseHydrogenolysis (H₂, Pd/C)Does not significantly alter the electronics of the indole ring.[5]
Q3: What are the best practices for setting up a reaction to minimize degradation?

A: A meticulously planned experimental setup is your first line of defense against degradation.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Purify Reagents (if necessary) B 2. Degas Solvents (N2 sparge or Freeze-Pump-Thaw) A->B C 3. Dry Glassware & Assemble Under Inert Atmosphere B->C D 4. Add Substrate & Solvent via Cannula/Syringe C->D E 5. Controlled Reagent Addition (e.g., Syringe Pump) D->E F 6. Monitor Reaction (TLC, LC-MS) E->F G 7. Quench Carefully (avoid strong acids if possible) F->G H 8. Prompt Extraction & Purification G->H

Caption: Recommended workflow for minimizing indole degradation.

Section 4: Key Experimental Protocols

Protocol 1: General N-Boc Protection of this compound

This protocol describes a standard procedure for protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group, which enhances stability towards oxidation and electrophilic attack.[5]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Reagent Addition: Add DMAP (0.1 eq) to the solution, followed by the dropwise addition of a solution of Boc₂O (1.2 eq) in anhydrous THF.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purification: Purify the residue by flash column chromatography on silica gel if necessary.

Protocol 2: General Reaction Setup Under Inert Atmosphere

This protocol outlines the fundamental steps for setting up a reaction to prevent oxidative degradation.[2]

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven ( >100 °C) for several hours and allowed to cool in a desiccator.

  • Assembly: Quickly assemble the glassware (flask, condenser, etc.) while still warm and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) using a manifold or balloon.

  • Solvent Degassing: Use a previously degassed solvent. To degas, either bubble an inert gas through the solvent for 30-60 minutes or use three consecutive freeze-pump-thaw cycles.

  • Reagent Transfer: Add solid reagents under a positive flow of inert gas. Transfer liquid reagents, including the degassed solvent, via a dry syringe or cannula.

  • Execution: Maintain a positive pressure of inert gas throughout the entire reaction, including during cooling and quenching. For reactions sensitive to light, wrap the flask in aluminum foil.[2]

By understanding the inherent reactivity of this compound and implementing these proactive troubleshooting and experimental strategies, you can significantly improve the outcome of your synthetic efforts, ensuring higher yields and cleaner reaction profiles.

References
  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
  • Muchowski, J., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry.
  • Sharma, V., et al. (2018). C4–H indole functionalisation: precedent and prospects. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles.
  • Wang, D. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research.
  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
  • C&EN Global Enterprise. (2022). Molecular-editing reaction expands indoles with nitrogen.
  • Gandeepan, P., et al. (2018). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Organic Letters.
  • Journal of the American Chemical Society. (n.d.). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
  • Royal Society of Chemistry. (n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions.
  • Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry.
  • Jinjing Chemical. (2026). How does 1H - indole polymers degrade in biological systems?.
  • Mackie, J. C., et al. (1998). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Isopropyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and scaling up this valuable indole derivative. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The Fischer indole synthesis is the most widely used and industrially relevant method for preparing this compound.[1][2] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from phenylhydrazine and a suitable carbonyl compound.[3][4] For this compound, the preferred carbonyl precursor is isobutyl methyl ketone (3-methyl-2-butanone).[2]

Q2: Which acid catalyst is recommended for the Fischer indole synthesis of this compound?

The choice of acid catalyst is critical and can significantly impact yield and purity.[5] A range of Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[3][4][5] For laboratory-scale synthesis, polyphosphoric acid is often effective. However, for scale-up, catalysts that are easier to handle and remove, such as sulfuric acid or heterogeneous acid catalysts, are often preferred. The optimal catalyst and its concentration should be determined empirically for your specific reaction conditions.[6]

Q3: What are the typical reaction conditions for this synthesis?

The reaction is generally heated to facilitate the key[3][3]-sigmatropic rearrangement and subsequent cyclization.[7] Temperatures typically range from 80-120°C. Reaction times can vary from a few hours to overnight, and progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q4: How can I purify the crude this compound?

Purification of the crude product is essential to remove unreacted starting materials, catalysts, and byproducts. The most common laboratory-scale purification method is column chromatography on silica gel.[8] For larger scales, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or distillation under reduced pressure are more practical options.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.

Problem 1: Low or No Product Yield

A low yield is a frequent challenge in the Fischer indole synthesis.[6] The causes can be multifaceted, ranging from the quality of starting materials to suboptimal reaction conditions.

Potential Cause Underlying Reason Recommended Solution
Poor Quality of Starting Materials Impurities in phenylhydrazine or isobutyl methyl ketone can lead to side reactions and inhibit catalyst activity. Phenylhydrazine is susceptible to oxidation.Use freshly distilled or high-purity starting materials. Store phenylhydrazine under an inert atmosphere and protected from light.
Inappropriate Acid Catalyst or Concentration The acidity of the reaction medium is crucial for the key rearrangement step.[5] Too weak an acid will result in a sluggish or incomplete reaction, while an overly strong acid can lead to degradation and tar formation.Screen a variety of Brønsted and Lewis acids to find the optimal catalyst for your system.[8] Systematically vary the catalyst loading to find the ideal concentration.
Suboptimal Reaction Temperature The[3][3]-sigmatropic rearrangement is temperature-dependent.[8] Insufficient heat will lead to low conversion, while excessive temperatures can cause decomposition of the starting materials, intermediates, or the final product.Gradually increase the reaction temperature while monitoring the progress by TLC or HPLC to identify the optimal temperature that provides a good reaction rate without significant byproduct formation.
Presence of Water Water can interfere with the acid catalyst and hydrolyze key intermediates, such as the hydrazone.Ensure all glassware is thoroughly dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
Problem 2: Significant Side Product Formation

The formation of byproducts can complicate purification and reduce the overall yield.

Side Product Probable Cause Mitigation Strategy
Tar/Polymeric Material Harsh acidic conditions and high temperatures can promote polymerization of starting materials and intermediates.[9]Lower the reaction temperature and consider using a milder acid catalyst. Slow, controlled addition of the carbonyl compound to the heated acid/hydrazine mixture can minimize its self-condensation.
Regioisomers While less common with a symmetrical ketone like isobutyl methyl ketone, the use of unsymmetrical ketones can lead to the formation of two different indole regioisomers.[8]Confirm the structure of your starting ketone. If an unsymmetrical ketone must be used, the regioselectivity may be influenced by the choice of acid catalyst.[9] Chromatographic separation of the isomers will likely be necessary.
Aldol Condensation Products The acidic conditions can promote the self-condensation of the ketone starting material, especially at elevated temperatures.[9]Maintain the lowest effective reaction temperature. Adding the ketone slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby reducing the rate of self-condensation.

Scaling Up the Synthesis: From Bench to Pilot Plant

Transitioning from a laboratory-scale synthesis to a pilot plant or industrial scale introduces new challenges that are often not apparent at the smaller scale.

Key Considerations for Scale-Up
  • Heat Transfer: The Fischer indole synthesis is often exothermic. What is easily dissipated in a round-bottom flask can lead to a dangerous temperature runaway in a large reactor.[3]

    • Solution: Use a jacketed reactor with a reliable temperature control system. Perform calorimetric studies to understand the reaction's thermal profile. Consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.

  • Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and tar formation.

    • Solution: Select a reactor with an appropriate agitator design to ensure efficient mixing. The rate of reagent addition should be carefully controlled and optimized for the larger scale.

  • Work-up and Product Isolation: Handling large volumes of solvents and performing extractions and filtrations at scale requires specialized equipment.

    • Solution: Plan the work-up procedure with the available plant equipment in mind. For purification, large-scale chromatography can be expensive and time-consuming. Develop a robust crystallization or distillation procedure for product isolation.

Workflow for Scaling Up this compound Synthesis

Caption: A workflow diagram for scaling up the synthesis of this compound.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Materials:

  • Phenylhydrazine

  • Isobutyl methyl ketone (3-methyl-2-butanone)

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of phenylhydrazine (1.0 eq) in toluene, add isobutyl methyl ketone (1.1 eq).

  • Heat the mixture to reflux for 1-2 hours with a Dean-Stark trap to remove water.

  • Cool the reaction mixture to room temperature and slowly add polyphosphoric acid (PPA) (approximately 10 times the weight of phenylhydrazine).

  • Heat the mixture to 100-110°C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Visualizing the Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis Start Phenylhydrazine + Isobutyl Methyl Ketone Hydrazone Phenylhydrazone Start->Hydrazone -H2O Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement +H+ Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & Aromatization Diimine->Cyclization Aminal Cyclic Aminal Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination Product This compound Elimination->Product

Caption: The reaction mechanism of the Fischer indole synthesis.

References

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). PMC. [Link]
  • Fischer indole synthesis. Wikipedia. [Link]
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI. [Link]
  • 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation-Fischer indole synthesis and skeletal rearrangement.
  • 2-Alkylation of 3-Alkyindoles With Unactiv
  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry (RSC Publishing). [Link]
  • (PDF) 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2018). MDPI. [Link]
  • This compound. PubChem. [Link]
  • Synthesis of indoles. Organic Chemistry Portal. [Link]
  • Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. (2022). NIH. [Link]
  • Identification and synthesis of impurities formed during sertindole prepar
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
  • FAQs - Purific
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). PMC. [Link]
  • Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Asian Journal of Chemistry. [Link]
  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C–H Functionalization. (2023). Journal of the American Chemical Society. [Link]
  • Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. NIH. [Link]
  • What's the best way to purify Isopropyl Alcohol? : r/chemistry. Reddit. [Link]

Sources

Characterization of unexpected byproducts in 2-Isopropyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Isopropyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important heterocyclic scaffold. While the synthesis of this compound, most commonly approached via the Fischer indole synthesis, is a well-established transformation, the reaction is not without its subtleties.[1][2][3] Unexpected byproduct formation can frequently compromise yield, purity, and the overall efficiency of your synthetic route.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles—the "why" behind the "how"—to empower you to diagnose and resolve issues encountered in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable method for synthesizing this compound?

The Fischer indole synthesis is the most prevalent and historically significant method for preparing this compound.[3] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ or in a preceding step from the condensation of phenylhydrazine and 3-methyl-2-butanone (methyl isopropyl ketone).[3] A variety of Brønsted or Lewis acids can be used to promote the key cyclization step.[1][2]

Q2: From a strategic standpoint, why is controlling byproduct formation so critical in this specific synthesis?

Controlling byproducts is paramount for several reasons. Firstly, many byproducts of the Fischer indole synthesis are structurally similar to the desired product, making purification by standard methods like column chromatography or recrystallization challenging and often leading to significant yield loss.[4] Secondly, even minor impurities can interfere with subsequent reactions or have deleterious effects in biological assays, a critical consideration for drug development professionals. Finally, unidentified byproducts complicate reaction optimization and scale-up, as their presence can indicate competing reaction pathways that may become dominant under different conditions.

Q3: What are some of the most common unexpected byproducts I should be aware of?

Beyond unreacted starting materials, several classes of byproducts can arise:

  • Regioisomers: While the use of a symmetrical ketone like 3-methyl-2-butanone should prevent regioisomer formation, the use of impure starting ketone or alternative unsymmetrical ketones in related syntheses can lead to mixtures of indole isomers (e.g., 2- vs. 3-substituted indoles).[5][6]

  • Products of N-N Bond Cleavage: Under certain conditions, the hydrazone intermediate can undergo heterolytic cleavage of the N-N bond, precluding the desired cyclization and generating side products like aniline and various ketone fragments.[7]

  • Oxidized Impurities: Indoles are susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of colored, often polymeric, impurities.[8] This is often the cause of a final product appearing pink, red, or brown.

  • Starting Material Adducts: Incomplete reaction or side reactions can lead to the presence of unreacted phenylhydrazone or other intermediates in the final product mixture.

Q4: How can I proactively minimize the formation of these byproducts?

A proactive approach is always best. Consider the following:

  • Purity of Starting Materials: Ensure the high purity of both phenylhydrazine and 3-methyl-2-butanone. Impurities in the ketone, for example, can lead to a cascade of unexpected side products.[4][9]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of oxidative byproducts.[9]

  • Catalyst Screening: The choice of acid catalyst is critical. The optimal catalyst is often substrate-dependent. A preliminary screen of different acids can identify the one that provides the cleanest conversion.[6]

  • Temperature Control: The Fischer indole synthesis often requires heat, but excessive temperatures can promote decomposition and the formation of tars. Careful temperature monitoring and optimization are essential.[4]

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing probable causes and actionable solutions.

Problem 1: My reaction yields are consistently low, and TLC/LC-MS analysis shows a complex mixture of spots/peaks.

Possible Cause A: Suboptimal Acid Catalyst or Concentration

The entire catalytic cycle of the Fischer synthesis hinges on the acid. The acid must be strong enough to protonate the hydrazone, facilitate tautomerization to the enehydrazine, and catalyze the final elimination of ammonia.[2][10] However, an excessively strong acid or high concentration can promote side reactions, including the N-N bond cleavage or polymerization of the indole product.[7][11]

Solution: Systematic Catalyst and Condition Optimization

A systematic screening of acid catalysts is recommended. Polyphosphoric acid (PPA), zinc chloride (ZnCl₂), and p-toluenesulfonic acid (p-TsOH) are common choices with varying mechanisms and strengths.[1][12]

Experimental Protocol: Acid Catalyst Screening

  • Set up three parallel reactions in small-scale (e.g., 0.5 mmol).

  • To each flask containing the phenylhydrazine and 3-methyl-2-butanone in a suitable solvent (e.g., toluene or xylenes), add a different acid catalyst:

    • Flask A: Polyphosphoric acid (PPA)

    • Flask B: Anhydrous Zinc Chloride (ZnCl₂) (1.1 eq)

    • Flask C: p-Toluenesulfonic acid (p-TsOH) (1.1 eq)

  • Heat all reactions to the same temperature (e.g., 110 °C) and monitor progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Compare the reactions for the rate of product formation versus the appearance of byproducts to identify the optimal catalyst system.

CatalystTypical ConditionsNotes
Polyphosphoric Acid (PPA) 80-120 °C, often used as solventHighly viscous, workup can be challenging.
**Zinc Chloride (ZnCl₂) **100-140 °C in Toluene/XylenesA common Lewis acid catalyst. Must be anhydrous.
p-Toluenesulfonic Acid (p-TsOH) 80-120 °C in TolueneA strong Brønsted acid. Easier to handle than PPA.
Hydrochloric/Sulfuric Acid Varies, often in EthanolStrong protic acids; can sometimes lead to more side reactions.[1][2]

Possible Cause B: Competing N-N Bond Cleavage Pathway

Computational studies have shown that certain electronic factors can divert the reaction from the desired[2][2]-sigmatropic rearrangement pathway towards a direct, heterolytic cleavage of the N-N bond.[7] This "failed" Fischer pathway results in the formation of aniline and other degradation products, leading to a complex mixture and low yield.

Solution: Modify Reaction Solvent and Temperature

Lowering the reaction temperature can sometimes favor the desired cyclization over cleavage pathways. Additionally, the polarity of the solvent can influence the stability of charged intermediates involved in the cleavage mechanism.

Problem 2: My final product appears clean by NMR, but has a persistent pink, red, or brownish coloration.

Possible Cause: Air Oxidation of the Indole Ring

Indoles, particularly in solution or when impure, are notoriously susceptible to oxidation by atmospheric oxygen.[8] This process often forms highly colored, trace-level impurities that are difficult to remove but can be visually disconcerting and problematic for certain applications. The initial oxidation can occur at the electron-rich C3 position.

Solution: Purification and Proper Storage

  • Purification:

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated charcoal, stir for 15-20 minutes, and filter through a pad of celite. This is often effective at removing baseline colored impurities.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for both purifying and improving the color of the final product.[13]

    • Column Chromatography: A rapid plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate), can separate the less polar indole product from more polar, colored impurities.[4]

  • Storage: Store the purified this compound under an inert atmosphere (argon or nitrogen), protected from light, and in a freezer to minimize degradation over time.

Problem 3: My ¹H NMR spectrum shows two distinct sets of signals for the indole region, suggesting the presence of an isomer.

Possible Cause: Isomer Formation from Ketone Impurities or Rearrangement

While 3-methyl-2-butanone is symmetric with respect to the carbonyl group's alpha carbons and should yield only this compound, this observation could point to two possibilities:

  • Contaminated Starting Material: The 3-methyl-2-butanone starting material could be contaminated with an isomeric ketone, such as 2-pentanone, which would lead to the formation of 2-ethyl-3-methyl-1H-indole.

  • Unlikely Rearrangement: While less common for this specific substrate, unforeseen acid-catalyzed rearrangements of the enehydrazine intermediate before the sigmatropic shift cannot be entirely ruled out under harsh conditions.

Solution: Detailed Spectroscopic and Chromatographic Analysis

Workflow for Isomer Identification dot graph "Isomer_Identification_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} /dot Caption: Workflow for isolating and identifying isomeric byproducts.

Step 1: Separation Carefully perform column chromatography with a shallow gradient of a hexane/ethyl acetate solvent system. Collect small fractions and analyze by TLC to achieve baseline separation of the two components.

Step 2: Characterization by NMR The chemical shifts in ¹H NMR are highly diagnostic for determining the substitution pattern on an indole ring. The proton at the C3 position of a 2-substituted indole has a very characteristic chemical shift.

Proton LocationExpected ¹H Chemical Shift (δ, ppm) for this compoundExpected ¹H Chemical Shift (δ, ppm) for a potential 3-substituted isomer
Indole N-H ~8.0 (broad singlet)~8.1 (broad singlet)
C3-H ~6.2 (singlet or triplet if coupled to N-H)N/A (position is substituted)
C2-H N/A (position is substituted)~7.2 (doublet, coupled to N-H)
Aromatic Protons ~7.0 - 7.6 (multiplets)~7.1 - 7.8 (multiplets)
Isopropyl CH ~3.1 (septet)~3.3 (septet)
Isopropyl CH₃ ~1.4 (doublet)~1.5 (doublet)

Note: Exact chemical shifts can vary based on solvent and concentration.[14][15]

By comparing the spectra of your isolated fractions to this table, you can definitively assign the structures of your desired product and the unexpected byproduct.

Core Mechanism & Potential Failure Points

Understanding the core reaction mechanism is key to diagnosing issues. The following diagram illustrates the accepted pathway for the Fischer Indole Synthesis and highlights stages where side reactions can occur.

dot graph "Fischer_Indole_Synthesis" { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4", label="Fischer Indole Synthesis: Mechanism & Failure Points", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} /dot Caption: Key steps and potential failure points in the Fischer synthesis.

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • ResearchGate. (2017). What do common indole impurities look like?.
  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
  • Hughes, D. L. (2010). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 75(13), 4546–4553.
  • Garg, N. K., et al. (2010). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 75(13), 4546–4553.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2).
  • PubChem. (n.d.). This compound.
  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives.
  • MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).

Sources

Improving the atom economy of 2-Isopropyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Atom Economy and Troubleshooting Common Issues

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Isopropyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes with a focus on improving atom economy and adhering to the principles of green chemistry. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our aim is to provide not just solutions, but also the underlying scientific reasoning to empower you in your research.

Introduction: The Importance of Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product.[1][2][3] A reaction with poor atom economy generates significant waste, which is both environmentally detrimental and economically inefficient.[4][5] In the synthesis of valuable scaffolds like this compound, maximizing atom economy is crucial for sustainable and cost-effective drug development.

The classic Fischer indole synthesis, for example, while foundational, inherently loses an ammonia molecule, which limits its theoretical atom economy from the outset.[6][7] This guide will explore ways to refine traditional methods and introduce modern, catalytic alternatives that offer superior efficiency.

Part 1: Frequently Asked Questions & General Troubleshooting

This section addresses common issues encountered during indole synthesis, providing insights into their causes and offering actionable solutions.

Q1: My Fischer indole synthesis of this compound is resulting in a very low yield. What are the most common culprits?

Low yields in the Fischer indole synthesis are a frequent challenge and can stem from several factors related to reactants, conditions, and competing reaction pathways.[8]

  • Purity of Starting Materials : Ensure your phenylhydrazine and isobutyl methyl ketone (3-methyl-2-butanone) are pure. Impurities can introduce unwanted side reactions.[8]

  • Inappropriate Acid Catalyst : The choice and concentration of the acid catalyst are critical.[7][8][9] Brønsted acids (e.g., H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂) are commonly used, but the optimal choice often needs to be determined empirically for your specific substrate and scale.[7][8][10] An acid that is too strong or too concentrated can promote degradation or unwanted side reactions.

  • Substituent Effects : Electron-donating groups on the phenylhydrazine can weaken the N-N bond, making it more susceptible to cleavage, a side reaction that competes directly with the desired cyclization.[8][11] This can divert the reaction from the productive[12][12]-sigmatropic rearrangement pathway.[11]

  • Reaction Temperature and Time : The Fischer synthesis often requires elevated temperatures to proceed.[13] However, excessive heat or prolonged reaction times can lead to decomposition of starting materials, intermediates, or the final product. Systematic optimization is key.[8]

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?

Byproduct formation is a primary reason for reduced yields and complicates purification.

  • Aldol Condensation : Under the acidic conditions of the Fischer synthesis, ketones with α-hydrogens, like isobutyl methyl ketone, can undergo self-condensation.[8] This can be minimized by carefully controlling the reaction temperature and the rate of addition of the acid catalyst.

  • N-N Bond Cleavage : As mentioned, this is a major competing pathway, especially with electron-rich hydrazines.[11] This cleavage leads to the formation of aniline and other degradation products. Using a milder Lewis acid catalyst instead of a strong Brønsted acid can sometimes suppress this pathway.

  • Incomplete Cyclization/Rearrangement : The key[12][12]-sigmatropic rearrangement may not proceed to completion if conditions are not optimal, leaving unreacted hydrazone or enehydrazine intermediates in the reaction mixture.

Troubleshooting Flowchart: Low Yield in Catalytic Indole Synthesis

This diagram outlines a systematic approach to troubleshooting common issues in modern catalytic syntheses.

G start Low Yield or No Reaction check_catalyst Verify Catalyst Activity & Loading - Is it fresh? - Is loading optimal (e.g., 1-5 mol%)? start->check_catalyst check_ligand Assess Ligand Integrity - Is the ligand air/moisture stable? - Is the Pd:Ligand ratio correct? check_catalyst->check_ligand Catalyst OK solution_catalyst Solution: - Use fresh catalyst - Screen catalyst loading check_catalyst->solution_catalyst Issue Found check_conditions Optimize Reaction Conditions - Temperature too low/high? - Solvent appropriate (polarity)? - Base strength suitable? check_ligand->check_conditions Ligand OK solution_ligand Solution: - Use inert atmosphere (N2/Ar) - Screen different ligands check_ligand->solution_ligand Issue Found check_materials Check Starting Material Purity - Aryl halide & alkyne pure? - Any inhibitor residues? check_conditions->check_materials Conditions OK solution_conditions Solution: - Screen temperature range - Test alternative solvents/bases check_conditions->solution_conditions Issue Found side_reactions Analyze for Side Products - Homocoupling of alkyne? - Protodehalogenation of aryl halide? check_materials->side_reactions Materials OK solution_materials Solution: - Repurify starting materials - Pass through alumina plug check_materials->solution_materials Issue Found

Caption: A troubleshooting workflow for catalytic indole synthesis.

Part 2: Improving Atom Economy: A Comparative Analysis

To improve atom economy, one must either enhance existing methods or adopt new synthetic strategies that are inherently more efficient. Below, we compare the traditional Fischer synthesis with modern catalytic alternatives.

Comparison of Synthetic Routes to this compound
Method Reactants Byproducts Theoretical Atom Economy Typical Conditions Advantages Disadvantages
Fischer Indole Synthesis Phenylhydrazine + Isobutyl methyl ketoneNH₃, H₂O~86%Strong acid (H₂SO₄, ZnCl₂), 80-100°C[6]Readily available starting materials, well-established.Moderate atom economy, harsh conditions, potential for side reactions.[8][10]
Palladium-Catalyzed Annulation 2-Iodoaniline + 3-Methyl-1-butyne2 HI (neutralized by base)~45% (Depends on base)Pd(II) catalyst, base (e.g., K₂CO₃), 100-120°C[6]High regioselectivity, good functional group tolerance.[6][14]Poor atom economy due to halide and base waste, expensive catalyst.
Copper-Catalyzed Cyclization 2-Amino-β,β-dimethylstyrene2 [H] (from oxidation)~99%Cu catalyst, TEMPO, O₂ atmosphere, 80-100°C[6]Excellent atom economy, uses O₂ as terminal oxidant.Requires synthesis of a specific vinylaniline precursor.[6]
Mechanochemical Fischer Synthesis Phenylhydrazine + Isobutyl methyl ketoneNH₃, H₂O~86%Ball-milling, solid acid catalyst (e.g., oxalic acid), solvent-free.[10]Environmentally friendly (solvent-free), rapid, high yields.[10][15]Requires specialized ball-milling equipment.
Visualizing Reaction Pathways

The following diagram illustrates the fundamental difference in atom economy between a classical elimination/condensation reaction and a modern catalytic addition/cyclization reaction.

G cluster_0 Classical Fischer Synthesis (Lower Atom Economy) cluster_1 Modern Catalytic Cyclization (Higher Atom Economy) A Phenylhydrazine D This compound A->D B Ketone B->D C Acid Catalyst C->D E Waste: NH₃ + H₂O D->E Elimination F Substituted Aniline H This compound F->H G Catalyst (e.g., Cu) G->H J Byproduct: H₂O H->J Oxidation I Oxidant (O₂) I->H

Caption: Atom economy comparison: classical vs. modern synthesis.

Part 3: Experimental Protocols

Here we provide detailed, step-by-step protocols for two distinct methods. The first is an environmentally friendly adaptation of the Fischer synthesis, and the second is a modern catalytic approach.

Protocol 1: Solvent-Free Mechanochemical Fischer Indole Synthesis

This protocol leverages ball-milling to achieve a high-yielding and green synthesis, eliminating the need for bulk organic solvents.[10]

Materials:

  • Phenylhydrazine hydrochloride

  • Isobutyl methyl ketone (3-methyl-2-butanone)

  • Oxalic acid dihydrate (catalyst)

  • Zirconia (ZrO₂) milling jar and milling balls

Procedure:

  • Charging the Mill: To a 15 mL ZrO₂ milling jar, add phenylhydrazine hydrochloride (1.0 mmol), isobutyl methyl ketone (1.1 mmol), and oxalic acid dihydrate (catalyst, e.g., 20 mol%). Add two ZrO₂ milling balls (e.g., 8 mm diameter).

  • Milling: Secure the jar in a planetary ball mill or mixer mill. Mill the mixture at a specified frequency (e.g., 20-30 Hz) for 60-120 minutes. The reaction progress can be monitored by taking small aliquots and analyzing via TLC or GC-MS.

  • Work-up: After milling is complete, open the vessel in a fume hood. Dissolve the solid mixture in a suitable solvent system like ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic phase with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure this compound.

Protocol 2: Palladium-Catalyzed Synthesis from o-Iodoaniline

This method builds the indole ring through a palladium-catalyzed coupling and cyclization sequence, offering high regioselectivity.[6][14]

Materials:

  • 2-Iodoaniline

  • 3-Methyl-1-butyne

  • Palladium(II) acetate (Pd(OAc)₂) or Pd(PPh₃)₂Cl₂[14]

  • Copper(I) iodide (CuI) (co-catalyst)

  • Triphenylphosphine (PPh₃) (ligand)

  • Potassium carbonate (K₂CO₃) (base)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodoaniline (1.0 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%), and K₂CO₃ (2.5 mmol).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous DMF (5 mL) via syringe, followed by the addition of 3-methyl-1-butyne (1.5 mmol).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMF, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Application Notes and Protocols for Green Chemistry Approaches to Indole Deriv
  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (n.d.). Beilstein Journals.
  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applic
  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. (2024). Taylor & Francis Online.
  • (PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2023).
  • This compound | 17790-93-1. (n.d.). Smolecule.
  • Technical Support Center: Troubleshooting Indole Cycliz
  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. (n.d.).
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry (RSC Publishing). [Link]
  • Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society. [Link]
  • Fischer indole synthesis. (n.d.). Wikipedia. [Link]
  • Atom Economy Green Synthesis in Organic Chemistry. (2025). JOCPR. [Link]
  • Atom Economy in Drug Synthesis is a Playground of Functional Groups. (n.d.). Prime Scholars. [Link]
  • Green Chemistry Principle #2: Atom Economy. (2014).
  • Atom Economy Principles. (2025). Sustainability Directory. [Link]
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010).
  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2025).

Sources

Technical Support Center: Strategies to Control Stereoselectivity in 2-Isopropyl-1H-indole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for stereoselective synthesis involving 2-isopropyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling stereochemistry in indole functionalization. The presence of the sterically demanding isopropyl group at the C2 position presents unique challenges and opportunities for directing reaction outcomes. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries related to the stereoselective functionalization of this compound.

Q1: What is the difference between stereoselective and stereospecific reactions, and why is this distinction critical for my work?

A stereoselective reaction is one that favors the formation of one stereoisomer over another from a single reactant, but other isomers are still possible. For example, a reaction that produces a 95:5 ratio of R:S enantiomers is highly stereoselective. A stereospecific reaction is a subset where the stereochemistry of the starting material dictates the stereochemistry of the product without exception.[1][2] For catalytic asymmetric reactions involving the planar this compound, we are almost always dealing with stereoselectivity . The chiral catalyst creates a diastereomeric transition state that is lower in energy for the formation of one enantiomer, leading to a preferential but rarely exclusive outcome. Understanding this helps set realistic expectations for enantiomeric excess (ee%) and guides optimization efforts.

Q2: How does the 2-isopropyl group influence the reactivity and regioselectivity of the indole nucleus?

The this compound substrate has distinct electronic and steric features:

  • Electronic Effect : The indole nucleus is electron-rich, with the highest nucleophilicity typically at the C3 position due to its enamine-like character.

  • Steric Effect : The bulky isopropyl group at C2 effectively blocks that position from electrophilic attack. This steric hindrance strongly directs incoming electrophiles to the C3 position, simplifying regioselectivity concerns that can plague other indole syntheses. The primary challenge shifts from where the reaction occurs (regioselectivity) to from which face it occurs (stereoselectivity).

Q3: What are the primary strategies for inducing enantioselectivity in reactions at the C3 position?

There are three main approaches:

  • Chiral Catalysis (Metal-based) : This involves using a chiral ligand complexed to a metal center (e.g., Cu, Ni, Ir, Pd). The chiral ligand creates a defined three-dimensional pocket that forces the substrate and reagent to interact in a specific orientation.[3][4]

  • Organocatalysis : This strategy uses small, chiral organic molecules (e.g., chiral phosphoric acids, squaramides, imidazolidinones) to catalyze the reaction. These catalysts often work by activating the electrophile or nucleophile through hydrogen bonding or by forming transient chiral intermediates.[5][6][7] This approach avoids potential metal contamination in the final product, which is a significant advantage in pharmaceutical development.[6][8]

  • Chiral Auxiliaries : A chiral group is covalently attached to the indole nitrogen or another part of the molecule. This auxiliary directs the stereochemical outcome of a subsequent reaction and is then cleaved. This method is often high-yielding and selective but is less atom-economical than catalytic approaches.

Q4: Organocatalysis vs. Metal Catalysis: Which should I choose for my this compound reaction?

The choice depends on the specific transformation, desired product, and downstream applications.

FeatureMetal-based CatalysisOrganocatalysis
Pros High turnover numbers, broad scope of reactions (including C-H activation), well-established ligands (e.g., BOX, BINAP).[3][4]Generally tolerant to air and moisture, avoids heavy metal contamination, often uses readily available and cheaper catalysts.[6][9]
Cons Potential for product contamination with toxic metals, sensitivity to air and moisture, often requires inert atmosphere techniques.May require higher catalyst loadings (1-20 mol%), narrower reaction scope compared to some transition metals.
Best For... Cross-coupling reactions, C-H functionalizations, reactions requiring strong Lewis acidity.[10][11]Friedel-Crafts alkylations, conjugate additions, dearomatization reactions, cycloadditions.[12][13][14]
Section 2: Troubleshooting Guide: Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is the most common method for functionalizing the C3 position of this compound. The key challenge is achieving high enantioselectivity.

Q1: My Friedel-Crafts reaction with a nitroalkene is giving a racemic (0% ee) or low enantiomeric excess product. How do I fix this?

A racemic or near-racemic product indicates that the energy barrier for the formation of both enantiomers is nearly identical. This means your catalyst is not effectively discriminating between the two faces of the indole or the electrophile.

Troubleshooting Steps:

  • Catalyst Choice is Paramount : The uncatalyzed "background" reaction is likely fast and non-selective. Your primary goal is to accelerate the chiral pathway significantly over the background pathway.

    • For Electron-Poor Electrophiles (e.g., Nitroalkenes, Enones) : Chiral Brønsted acids, such as Chiral Phosphoric Acids (CPAs) or Spiro-Phosphoric Acids (SPAs) , are excellent choices.[13] They activate the electrophile via hydrogen bonding, creating a highly organized, chiral transition state. Bifunctional catalysts like squaramides are also highly effective for reactions with nitroalkenes.[14]

    • For Other Electrophiles (e.g., β,γ-unsaturated α-ketoesters) : Chiral Lewis acids, such as Ni(II)-N,N'-dioxide complexes or Cu(II)-BOX complexes , can be highly effective.[3][15]

  • Lower the Temperature : Stereoselective reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even lower) decreases the available thermal energy, making it more difficult for the reaction to overcome the higher-energy transition state that leads to the undesired enantiomer.

  • Solvent Screening : The solvent plays a crucial role in stabilizing the transition state and modulating catalyst activity.

    • Start with non-polar, aprotic solvents like toluene, dichloromethane (DCM), or methyl tert-butyl ether (MTBE).

    • Avoid polar, coordinating solvents (e.g., THF, acetonitrile) unless specified by the literature, as they can compete with the substrate for binding to the catalyst, reducing its effectiveness.

Workflow: Improving Enantioselectivity

Caption: Troubleshooting workflow for low enantioselectivity.

Q2: My reaction is clean and highly enantioselective, but the yield is very low. What should I investigate?

Low yield in a selective reaction often points to issues with catalyst activity, stability, or substrate reactivity.

Troubleshooting Steps:

  • Check Starting Material Purity : Impurities in the this compound or the electrophile can poison the catalyst. Ensure materials are purified before use (e.g., column chromatography, recrystallization).

  • Increase Catalyst Loading : While undesirable for large-scale synthesis, increasing the catalyst loading from 1-2 mol% to 5-10 mol% can overcome issues of slow turnover or catalyst deactivation and is a good diagnostic tool.[14]

  • Use Additives : Some reactions benefit from additives. For example, in metal-catalyzed reactions, a co-catalyst or activator might be necessary.[3] In some organocatalyzed reactions, a weak base or acid scavenger can prevent catalyst inhibition.

  • Increase Concentration : If the reaction is bimolecular, increasing the concentration of the reactants can improve the reaction rate according to rate law principles.

Example Protocol: CPA-Catalyzed Friedel-Crafts Alkylation of this compound

This protocol is based on established methods for the enantioselective conjugate addition of indoles to electron-deficient olefins using chiral phosphoric acid catalysts.[13]

  • Preparation : To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid (CPA) catalyst (e.g., TRIP, 2 mol%).

  • Reagents : Add the solvent (e.g., toluene, 0.1 M). Add this compound (1.0 equiv).

  • Cooling : Cool the mixture to the desired temperature (e.g., -20 °C).

  • Addition : Add the electrophile (e.g., trans-β-nitrostyrene, 1.2 equiv) dropwise as a solution in the same solvent.

  • Reaction : Stir the reaction at this temperature and monitor its progress by TLC or LC-MS.

  • Workup : Once the reaction is complete, quench with a saturated NaHCO₃ solution, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate.

  • Purification & Analysis : Purify the crude product by flash column chromatography. Determine the yield and analyze the enantiomeric excess by chiral HPLC.

Section 3: Troubleshooting Guide: Asymmetric Dearomatization Reactions

Dearomatization of this compound is a powerful strategy to build complex, three-dimensional spirocyclic or fused ring systems.[12] However, these reactions involve disrupting a stable aromatic system, which can lead to unique challenges.

Q1: I am attempting an asymmetric dearomatization, but my primary product is from a standard C3-alkylation, and the indole ring remains aromatic. What is happening?

This outcome indicates that the intermediate formed after the initial nucleophilic attack is undergoing a proton transfer or rearrangement that leads to rearomatization, which is often the thermodynamically favored pathway.

Troubleshooting Steps:

  • Choose the Right Electrophile : The electrophile must be designed to facilitate the second, ring-closing step or to stabilize the dearomatized intermediate. Electrophiles that can participate in a subsequent intramolecular reaction are ideal. For example, using naphthoquinone monoimines can lead to a dearomative cyclization.[16]

  • Catalyst Control : The chiral catalyst must not only control the initial facial attack but also position the intermediate for the subsequent, non-aromatic fate. Chiral phosphoric acids have been shown to be effective in promoting these cascade reactions.[16]

  • In-Situ Trapping : If the dearomatized intermediate (e.g., an indolenine) is unstable, it may need to be trapped in situ. For example, including a reducing agent like NaBH₄ in the workup (or sometimes in the reaction itself, if compatible) can reduce the imine moiety to a stable indoline product.[16]

Catalytic Cycle: Asymmetric Dearomatization

Caption: Generalized catalytic cycle for CPA-mediated dearomatization.

Q2: My dearomatization reaction is giving the correct product, but with poor diastereoselectivity (dr). How can I improve this?

Poor diastereoselectivity arises when multiple stereocenters are formed with little energetic difference between the transition states leading to the different diastereomers.

Troubleshooting Steps:

  • Steric Matching : The stereochemical outcome is a result of the interplay between the catalyst's chiral environment and the sterics of the substrates.

    • Catalyst : Screen a library of catalysts with different steric profiles. For CPAs, catalysts with bulkier groups (e.g., 2,4,6-triisopropylphenyl) often impart higher selectivity.

    • Substrate : Modify the substituents on your electrophile. Increasing the steric bulk on the electrophile can enhance its preference for a specific orientation within the catalyst's chiral pocket.

  • Solvent and Temperature : As with enantioselectivity, both solvent and temperature are critical levers. A systematic screening is essential. Non-polar solvents often lead to more organized transition states, and lower temperatures can amplify small energy differences, improving selectivity.

  • Umpolung Strategies : Consider an alternative mechanistic pathway. For instance, oxidative umpolung strategies can reverse the normal reactivity of the indole C3 position, turning it electrophilic.[17] This completely changes the nature of the bond-forming event and may provide access to different diastereomers.

Data Summary: Optimizing Stereoselectivity

The following table illustrates a hypothetical optimization study for a dearomatization reaction, demonstrating the impact of various parameters.

EntryCatalyst (mol%)SolventTemp (°C)Yield (%)ee%dr
1CPA-1 (5)Toluene2585705:1
2CPA-1 (5)Toluene082858:1
3CPA-1 (5)Toluene-20759215:1
4CPA-1 (5)DCM-20608812:1
5CPA-2 (5) Toluene -20 80 97 >20:1

CPA-1 and CPA-2 represent two different chiral phosphoric acid catalysts with varying steric bulk.

This table clearly shows that both lowering the temperature (Entry 1 vs. 3) and changing the catalyst structure (Entry 3 vs. 5) had a significant positive impact on both enantioselectivity and diastereoselectivity.

References
  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]
  • Organocatalytic Strategies for the Asymmetric Functionalization of Indoles.
  • Recent progress in transition-metal-catalyzed enantioselective indole functionalizations. Canadian Journal of Chemistry. [Link]
  • Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research. [Link]
  • Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research. [Link]
  • Progresses in organocatalytic asymmetric dearomatization reactions of indole derivatives. Organic Chemistry Frontiers. [Link]
  • The Role of the Indole in Important Organocatalytic Enantioselective Friedel-Crafts Alkylation Reactions. Current Organic Chemistry. [Link]
  • Enantioselective C−H functionalization of indoles and related aza‐heterocycles.
  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]
  • Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research. [Link]
  • Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. RSC Advances. [Link]
  • Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. Chemistry – A European Journal. [Link]
  • Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole derivatives.
  • Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site.
  • Enantioselective Friedel-Crafts alkylation for synthesis of 2-substituted indole derivatives.
  • Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. Organic Chemistry Portal. [Link]
  • Organocatalytic Asymmetric Arylative Dearomatization of 2,3-disubstituted Indoles Enabled by Tandem Reactions.
  • Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society. [Link]
  • Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organoc
  • Why Do Some Fischer Indolizations Fail?
  • Investigation into Factors Influencing Stereoselectivity in the Reactions of Heterocycles with Donor−Acceptor-Substituted Rhodium Carbenoids. The Journal of Organic Chemistry. [Link]
  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry. [Link]
  • Catalytic Enantioselective Friedel-Crafts Allenylic Alkyl
  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
  • This compound. PubChem. [Link]
  • Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy. [Link]
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 2-Alkylindoles: A Comparative Analysis of the Fischer Indole Synthesis and Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Among these, 2-alkylindoles represent a significant subclass, with applications ranging from anti-migraine drugs of the triptan class to anti-inflammatory agents.[2][3] The choice of synthetic route to these valuable compounds is a critical decision in any drug development pipeline, directly impacting yield, purity, scalability, and cost.

This guide provides an in-depth comparison of the venerable Fischer indole synthesis with prominent alternative methods, including the Bischler-Möhlau, Nenitzescu, and the modern palladium-catalyzed Larock synthesis. We will delve into the mechanistic underpinnings of each reaction, provide field-proven insights into their practical applications, and present supporting experimental data to offer a clear, objective comparison for researchers, scientists, and drug development professionals.

The Workhorse: The Fischer Indole Synthesis

First reported by Emil Fischer in 1883, this reaction has remained an indispensable tool for indole synthesis for over a century.[2][3][4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[2][5]

Mechanistic Pathway

The widely accepted mechanism, proposed by Robinson, proceeds through several key transformations under acidic conditions.[2] The choice of acid is crucial and can range from Brønsted acids like polyphosphoric acid (PPA) and p-toluenesulfonic acid (p-TSA) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[2][5]

The process unfolds as follows:

  • Hydrazone Formation: The arylhydrazine condenses with a ketone (in this case, one with an α-methylene group to yield a 2-alkylindole) to form the corresponding arylhydrazone.[4]

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer.[2][4] This step is critical as it sets the stage for the key bond-forming event.

  • [6][6]-Sigmatropic Rearrangement: The protonated enamine undergoes a[6][6]-sigmatropic rearrangement, analogous to a Cope rearrangement. This is the core step where the crucial C-C bond is formed, leading to the cleavage of the weak N-N bond.[2][4]

  • Rearomatization & Cyclization: The resulting diimine intermediate rearomatizes. Subsequent intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon forms a five-membered ring.

  • Ammonia Elimination: Finally, the elimination of a molecule of ammonia under the acidic conditions generates the stable, aromatic indole ring.[2]

Fischer_Indole_Synthesis cluster_start Starting Materials A Arylhydrazine C Arylhydrazone A->C + H⁺, -H₂O B Ketone (R-CO-CH₂R') B->C D Enamine Tautomer C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E F Diimine Intermediate E->F G Cyclization F->G Rearomatization H Aminal Intermediate G->H I Elimination of NH₃ H->I J 2-Alkylindole I->J

Caption: Mechanistic workflow of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 2-Methylindole

This protocol is adapted from established procedures and highlights a common application of the Fischer synthesis.[7][8]

Materials:

  • Phenylhydrazine

  • Acetone

  • Zinc chloride (ZnCl₂), anhydrous

  • Ethanol, 95%

Procedure:

  • Hydrazone Formation: In a round-bottom flask, gently warm a mixture of acetophenone (1 equivalent) and phenylhydrazine (1 equivalent) on a steam bath for approximately 1 hour.[9]

  • The resulting mixture, containing the acetone phenylhydrazone, can be used directly or purified by dissolving the hot mixture in a minimal amount of 95% ethanol and inducing crystallization.[9]

  • Cyclization: To the crude or purified hydrazone, add finely powdered, anhydrous zinc chloride (approx. 4 equivalents).

  • Heat the mixture in an oil bath to 170-180 °C. The reaction is typically vigorous and completes within a few minutes.

  • Workup: Cool the reaction mixture and perform a workup, which usually involves treatment with aqueous acid to dissolve the zinc salts, followed by extraction with an organic solvent (e.g., toluene or diethyl ether).

  • Purification: The crude product is then purified, often by distillation under reduced pressure or recrystallization from a suitable solvent like methanol/water, to yield 2-methylindole.[8]

Expertise & Field Insights
  • Strengths: The primary advantages of the Fischer synthesis are its operational simplicity and the use of inexpensive, readily available starting materials. It is a robust reaction that has been extensively studied and optimized for a wide range of substrates.

  • Weaknesses: The reaction often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.[10] A significant drawback arises when using unsymmetrical ketones of the RCH₂COCH₂R' type, which can lead to the formation of two regioisomeric indoles, complicating purification and reducing the yield of the desired product.[4] Yields can be variable and sometimes low.[4]

Alternative Synthetic Routes

While the Fischer synthesis is a powerful tool, its limitations have driven the development of alternative methods.

Bischler-Möhlau Indole Synthesis

This classical method involves the reaction of an α-bromo-acetophenone with an excess of aniline.[10][11]

  • Mechanism: The reaction is mechanistically complex. It begins with the Sₙ2 reaction of aniline with the α-bromo-ketone to form an α-arylamino ketone intermediate. This intermediate then undergoes an acid-catalyzed cyclization and dehydration to furnish the 2-aryl-indole.[11][12]

  • Application for 2-Alkylindoles: To synthesize a 2-alkylindole via this route, one would start with an α-bromo-ketone where the non-halogenated side contains the desired alkyl group.

  • Insights: Historically, the Bischler-Möhlau synthesis has been plagued by harsh reaction conditions, often requiring high temperatures, and resulting in low yields and unpredictable regiochemistry.[10][13] However, modern variations using microwave irradiation or milder catalysts like lithium bromide have improved its utility.[11] It is generally less favored than the Fischer synthesis for simple 2-alkylindoles due to these challenges.

Nenitzescu Indole Synthesis

Discovered by Costin Nenițescu in 1929, this reaction forms 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester (an enamine).[6][14]

  • Mechanism: The synthesis proceeds via a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine pi bond to achieve cyclization, and finally an elimination step to form the aromatic indole ring.[14]

  • Application for 2-Alkylindoles: The structure of the resulting indole is dictated by the enamine precursor. Using an enamine derived from a methyl ketone will result in a 2-methylindole derivative.

  • Insights: The primary utility of the Nenitzescu synthesis is its direct route to 5-hydroxyindoles, which are important precursors for biochemically significant molecules like serotonin.[14] Its main limitation for general 2-alkylindole synthesis is the inherent formation of the 5-hydroxy derivative, which may not be desired and would require an additional deoxygenation step. The reaction performs best in highly polar solvents.[14]

Larock Indole Synthesis

A modern powerhouse, the Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne.[15][16] First reported in 1991, it represents a significant advance in indole synthesis methodology.[17]

  • Mechanism: The catalytic cycle involves:

    • Oxidative addition of the o-iodoaniline to a Pd(0) species.

    • Coordination and subsequent syn-insertion of the alkyne into the aryl-palladium bond.

    • Intramolecular cyclization where the aniline nitrogen attacks the newly formed vinyl-palladium species.

    • Reductive elimination to release the indole product and regenerate the Pd(0) catalyst.[15]

  • Application for 2-Alkylindoles: This method is exceptionally versatile for preparing 2,3-disubstituted indoles. To synthesize a 2-alkylindole, an unsymmetrical alkyne is used. A key feature is its regioselectivity; the reaction generally favors the placement of the bulkier alkyne substituent at the C2 position of the indole.[18]

  • Insights: The Larock synthesis offers significant advantages in terms of mild reaction conditions and broad functional group tolerance, avoiding the harsh acids of the Fischer method.[17] It provides excellent control over regioselectivity. The main drawbacks are the cost associated with the palladium catalyst and the need for pre-functionalized starting materials (o-haloanilines).

Synthesis_Choice Start Need to Synthesize a 2-Alkylindole Q1 Are starting materials pre-functionalized (e.g., o-iodoaniline)? Start->Q1 Q2 Are there acid-sensitive functional groups? Q1->Q2 No Larock Larock Synthesis Q1->Larock Yes Q3 Is a 5-hydroxy group desirable or acceptable? Q2->Q3 No Q2->Larock Yes Q4 Is cost/scalability the primary concern? Q3->Q4 No Nenitzescu Nenitzescu Synthesis Q3->Nenitzescu Yes Fischer Fischer Synthesis Q4->Fischer Yes Bischler Consider Bischler-Möhlau (with modern modifications) Q4->Bischler No

Caption: Decision workflow for selecting an indole synthesis method.

Quantitative and Qualitative Comparison

To provide a clear, at-a-glance comparison, the following table summarizes the key features of each method.

FeatureFischer SynthesisBischler-Möhlau SynthesisNenitzescu SynthesisLarock Synthesis
Starting Materials Arylhydrazine, Ketone/Aldehydeα-Haloketone, AnilineBenzoquinone, Enamineo-Iodoaniline, Alkyne
Catalyst/Reagent Brønsted or Lewis Acid (e.g., ZnCl₂, PPA)[5]Typically requires heat; modern variants use LiBr or MW[11]Acid or Lewis Acid catalyst[6]Palladium catalyst (e.g., Pd(OAc)₂)[15]
Reaction Conditions High Temperature, Harsh AcidHarsh, High Temperature (classical)[10]Mild to moderateMild, often < 100 °C[17]
Substrate Scope Broad, but limited by acid stabilityModerate, can be low yielding[13]Specific for 5-hydroxyindoles[14]Very Broad, high functional group tolerance[17]
Regioselectivity Can be poor with unsymmetrical ketones[4]Can be unpredictable[13]Defined by reactantsExcellent, sterically controlled[18]
Key Advantage Inexpensive, scalableSimple starting materialsDirect access to 5-hydroxyindolesMild conditions, high selectivity & scope
Key Disadvantage Harsh conditions, potential regioisomersLow yields, harsh conditionsLimited to 5-hydroxyindolesCatalyst cost, pre-functionalized substrates

Conclusion and Recommendations

The Fischer indole synthesis remains a highly relevant and powerful method for the synthesis of 2-alkylindoles, particularly in scenarios where cost and scale are paramount and the substrate can tolerate strong acid and heat. Its long history has resulted in a vast body of literature that can guide optimization.

For complex molecules, particularly in the later stages of drug development where preserving sensitive functional groups is critical, the Larock indole synthesis is often the superior choice. Its mild conditions, broad scope, and predictable regioselectivity justify the higher cost of the palladium catalyst and specialized starting materials.

The Bischler-Möhlau and Nenitzescu syntheses are more specialized. The Bischler-Möhlau, even with modern improvements, is often considered a secondary option due to its historical challenges with yield and conditions. The Nenitzescu synthesis is the go-to method when the target molecule specifically requires the 5-hydroxyindole core, a common motif in neurochemicals.

Ultimately, the optimal synthetic strategy depends on a careful analysis of the target molecule's structure, the required scale of the synthesis, economic constraints, and the stage of the research or development program. A thorough understanding of the mechanistic nuances and practical limitations of each method, as outlined in this guide, is essential for making an informed and effective decision.

References

  • Nenitzescu indole synthesis. (n.d.). In Wikipedia.
  • Larock indole synthesis. (n.d.). In Wikipedia.
  • Nenitzescu Indole Synthesis. (n.d.). SynArchive.
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.
  • Fischer indole synthesis. (n.d.). In Wikipedia.
  • Larock indole synthesis. (n.d.). Grokipedia.
  • Nenitzescu Indole Synthesis. (n.d.). Name-Reaction.com.
  • Fischer Indole Synthesis: Definition, Examples and Mechanism. (n.d.). Chemistry Learner.
  • Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com.
  • Kotha, S., & Misra, S. (2019). Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. ResearchGate.
  • Larock Indole Synthesis. (n.d.). SynArchive.
  • Littell, R., Morton, G. O., & Allen, Jr., G. R. (1969). Observations on the mechanism of the nenitzescu indole synthesis.
  • Bischler–Möhlau indole synthesis. (n.d.). Wikiwand.
  • Vara, B. A., et al. (2014). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega, 4(1), 1234-1240.
  • Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar.
  • Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia.
  • Bischler-Möhlau Indole Synthesis. (n.d.). Merck Index.
  • Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.
  • Forsyth, C. J., & Sabes, S. F. (2003). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Organic Letters, 5(20), 3559-3561.
  • Ball, N. D., & Sanford, M. S. (2012). Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis. Organic Letters, 14(11), 2894-2897.
  • Abdullahi, S., Yelwa, J. M., & Saudat, M. A. (2022). Mechanism of larock indole synthesis. ResearchGate.
  • Cui, X., et al. (2012). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 2(15), 6243-6246.
  • Ghosal, A. (2023).
  • Allen, C. F. H., & VanAllan, J. (1946). 2-METHYLINDOLE. Organic Syntheses, 26, 62.
  • Yousafzai, J. K. (2025, January 1). Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis [Video]. YouTube. [Link]
  • Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. Journal of the Brazilian Chemical Society, 21(5), 795-810.
  • Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis.
  • Sharma, P., & Rohilla, S. (2018).
  • van Order, R. B., & Lindwall, H. G. (1942). The Fischer Indole Synthesis. Chemical Reviews, 30(1), 69-96.
  • Al-dujaili, J. H., & Al-Zayadi, A. H. (2022).
  • Velezheva, V. S., et al. (2004). Nenitzescu indole synthesis. A highly efficient Lewis acid-catalyzed method for the Nenitzescu synthesis of 5-hydroxyindoles. ResearchGate.
  • Iosub, V., & Găină, L. (2021). Recent advances in the Nenitzescu indole synthesis (1990–2019). Advances in Heterocyclic Chemistry, 133, 65-157.
  • Synthesis of indoles. (n.d.). Organic Chemistry Portal.
  • Thönnißen, V., Atodiresei, I. L., & Patureau, F. W. (2023). Atroposelective Nenitzescu Indole Synthesis. Chemistry (Weinheim an der Bergstrasse, Germany), 29(25), e202300279.
  • Habibi, D., & Marvi, O. (2014). A perplexing aspect of the Fischer indole synthesis. Scientia Iranica, 21(6), 2055-2060.

Sources

A Comparative Guide to the Biological Activity of 2-Isopropyl-1H-indole Versus Other Indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a diverse range of biological targets, making it a focal point in the development of new therapeutic agents. This guide provides a comparative analysis of the biological activity of 2-Isopropyl-1H-indole and other indole analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. While specific experimental data for this compound is limited in publicly available literature, this guide will leverage data from structurally similar 2-substituted and other indole analogs to infer its potential activity profile based on established structure-activity relationships (SAR).

The Indole Nucleus: A Versatile Pharmacophore

The indole ring system is present in many biologically important molecules, including the amino acid tryptophan and the neurotransmitter serotonin. This prevalence in nature has inspired chemists to explore the therapeutic potential of synthetic indole derivatives. Modifications at various positions of the indole ring can significantly modulate the biological activity of the resulting compounds. The C2 position, in particular, has been a target for substitution to enhance potency and selectivity for various biological targets.

Anticancer Activity: A Focus on Cytotoxicity and Mechanistic Insights

Indole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization, modulation of signaling pathways, and induction of apoptosis.

Comparative Anticancer Activity of Indole Analogs
Compound/AnalogCancer Cell LineIC50 (µM)Reference
Indole-3-carbinol Breast (MCF-7)>100[1]
2-Methyl-1H-indole derivative (FC116) Colorectal (HCT-116/L-Oxa)0.03[2]
Indole-based oxalamide derivative Cervical (HeLa)>100[3]
Indole-vinyl sulfone derivative (9) Various0.22 - 1.80[3]
Chalcone-indole derivative (12) VariousNot specified[3]
Quinoline-indole derivative (13) Various0.002 - 0.011[3]
N,N-Dimethylatedindolylsuccinimide (3w) Colorectal (HT-29)0.02[4][5]
N,N-Dimethylatedindolylsuccinimide (3w) Liver (HepG2)0.8[4][5]
N-methylated/benzylatedsuccinimide (3i) Lung (A549)1.5[4][5]
2-Acyl-1H-indole-4,7-diones Mammary and RenalSelective activity[6]
N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline Breast (MCF-7)64.10[7]
N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline Breast (SkBr3)119.99[7]
Pyrazole–Indole Hybrid (7a) Liver (HepG2)6.1[8]
Pyrazole–Indole Hybrid (7b) Liver (HepG2)7.9[8]

Note: The table presents a selection of data from various sources to illustrate the range of activities observed for different indole analogs. Direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship Insights:

  • Substitution at C2: The presence of a small alkyl group, such as a methyl group, can be well-tolerated and in some cases, enhance anticancer activity.[2] The bulkier isopropyl group at the C2 position of this compound may influence its binding to target proteins.

  • Substitution at other positions: Modifications at the N1 and C3 positions, as well as on the benzene ring of the indole nucleus, have been shown to significantly impact cytotoxicity. For instance, N-methylation of certain indole derivatives enhanced their anticancer activity by approximately 60-fold.[3]

  • Hybrid Molecules: Combining the indole scaffold with other pharmacophores, such as pyrazole, has yielded potent anticancer agents.[8]

Potential Mechanism of Anticancer Action

A key mechanism through which many indole derivatives exert their anticancer effects is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

anticancer_mechanism Indole_Analog 2-Substituted Indole Analog (e.g., this compound) Tubulin Tubulin Indole_Analog->Tubulin Inhibition of polymerization Microtubules Microtubule Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanism of anticancer activity for 2-substituted indole analogs.

Antimicrobial Activity: Combating Bacteria and Fungi

Indole and its derivatives have long been recognized for their antimicrobial properties. They can exhibit activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.

Comparative Antimicrobial Activity of Indole Analogs
Compound/AnalogMicroorganismMIC (µg/mL)Reference
Indole S. aureus1000[9]
5-Iodoindole S. aureus100[9]
4,6-Dibromoindole Candida albicans25[10]
5-Bromo-4-chloroindole Non-albicans Candida10-50[10]
2-Phenyl-1H-indoles Enterobacter sp.Active at 100 µg/mL[11]
Indole-thiadiazole derivative (2c) MRSAMore effective than ciprofloxacin[12]
Indole-triazole derivative (3d) MRSAMore effective than ciprofloxacin[12]
Indole-triazole derivatives (1b, 2b-d, 3b-d) C. albicans3.125[12]
2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (3ao, 3aq) S. aureus< 1[13]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) MRSA0.98[14]

Note: This table provides a snapshot of the antimicrobial activities of various indole derivatives. The effectiveness can vary significantly based on the specific substitutions and the target microorganism.

Structure-Activity Relationship Insights:

  • Halogenation: The introduction of halogen atoms, such as bromine and chlorine, onto the indole ring has been shown to enhance antifungal activity.[10]

  • Substitution at C2: While direct data for the isopropyl group is lacking, the presence of a phenyl group at the C2 position has been associated with antibacterial activity.[11] The lipophilicity of the isopropyl group may influence the compound's ability to penetrate microbial cell membranes.

  • Hybrid Structures: Conjugating the indole nucleus with other heterocyclic rings like triazoles and thiadiazoles has led to the development of potent antimicrobial agents.[12]

Experimental Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of This compound & analogs Inoculation Inoculate wells with microbial suspension Compound_Prep->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate microtiter plate (e.g., 24-48 hours at 37°C) Observation Visually inspect for turbidity (microbial growth) Incubation->Observation Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination

Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Indole derivatives have shown promise in this area by targeting key enzymes and signaling pathways involved in the inflammatory response.

Comparative Anti-inflammatory Activity of Indole Analogs

The anti-inflammatory potential of indole derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) and to modulate the NF-κB signaling pathway.

Compound/AnalogTargetActivityReference
Indomethacin COX-1/COX-2Potent Inhibitor[15]
Indole-3-carbinol NF-κBInhibition of activation[1][16][17]
3,3'-Diindolylmethane (DIM) NF-κBInhibition of activation[16][18]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) Pro-inflammatory cytokinesPotent inhibition[19]
Ursolic acid-indole derivative (UA-1) NO productionIC50 = 2.2 µM[20]
1,3-Dihydro-2H-indolin-2-one derivative (4e) COX-2IC50 = 2.35 - 3.34 µM[21]

Note: This table highlights the anti-inflammatory activities of selected indole derivatives. The specific mechanisms and potencies can vary based on the molecular structure.

Structure-Activity Relationship Insights:

  • Indole Core: The indole nucleus itself is a key feature of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, highlighting its importance for COX inhibition.[15]

  • Substituents: The nature and position of substituents on the indole ring can influence both the potency and selectivity of COX-2 inhibition.[22][23] The isopropyl group in this compound, being a bulky and lipophilic substituent, could potentially influence its interaction with the active site of COX enzymes.

  • NF-κB Inhibition: Indole-3-carbinol and its dimer, DIM, have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes.[1][16][17][18]

Key Signaling Pathway in Inflammation

The NF-κB signaling pathway is a central regulator of inflammation. Its inhibition by indole derivatives represents a promising therapeutic strategy.

nf_kb_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Indole_Analog Indole Analog (e.g., this compound) Indole_Analog->IKK Inhibition Indole_Analog->NFkB Inhibition of Nuclear Translocation

Caption: Simplified overview of the NF-κB signaling pathway and potential inhibition by indole analogs.

Experimental Methodologies

A comprehensive evaluation of the biological activity of novel compounds requires robust and validated experimental protocols. The following are brief overviews of standard assays used to assess the anticancer, antimicrobial, and anti-inflammatory properties of indole derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.

Protocol:

  • Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Visually inspect the wells for turbidity (growth). The lowest concentration with no visible growth is the MIC.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX enzymes. The amount of PGE2 produced is quantified using methods like ELISA.

Protocol:

  • Pre-incubate the purified COX-1 or COX-2 enzyme with various concentrations of the test compound or a known inhibitor (e.g., indomethacin).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at a controlled temperature.

  • Stop the reaction and measure the amount of PGE2 produced in each sample using a competitive ELISA kit.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Conclusion and Future Perspectives

The indole scaffold remains a highly attractive starting point for the development of new therapeutic agents with diverse biological activities. While direct experimental data on the biological activities of this compound are currently limited, the extensive research on other indole analogs provides a strong foundation for predicting its potential. Based on structure-activity relationships, it is plausible that this compound may exhibit anticancer, antimicrobial, and anti-inflammatory properties. The lipophilic nature of the isopropyl group could enhance its ability to cross cell membranes, potentially influencing its bioavailability and potency.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a series of related 2-alkyl-indole analogs. Such studies would provide valuable data to elucidate the specific impact of the isopropyl group on activity and to establish a clearer structure-activity relationship for this class of compounds. This will undoubtedly pave the way for the rational design of more potent and selective indole-based therapeutic agents.

References

  • Ahmad, A., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Anticancer Agents Med Chem, 13(7), 1029-1038. [Link]
  • Aggarwal, B. B., et al. (2005). Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood, 106(2), 641-649. [Link]
  • Sarkar, F. H., & Li, Y. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Recent patents on anti-cancer drug discovery, 8(1), 113–122. [Link]
  • Hayashi, S., et al. (2011). Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 546-566. [Link]
  • Aggarwal, B. B., et al. (2005). Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood, 106(2), 641-9. [Link]
  • Wang, L., et al. (2023).
  • Gherdan, V. M., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016).
  • Guler, O. O., et al. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current Medicinal Chemistry. [Link]
  • Rowlinson, S. W., et al. (2003). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Biological Chemistry, 278(47), 45763-45769. [Link]
  • Zaitsev, A. V., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
  • Patel, R. V., et al. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. Medicinal Chemistry, 9(2), 287-293. [Link]
  • Lin, X., et al. (2021). The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276. International Immunopharmacology, 96, 107621. [Link]
  • Yildirim, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious Disorders-Drug Targets, 18(3), 204-213. [Link]
  • Ali, I., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114104. [Link]
  • Ryu, C. K., et al. (2007). Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 17(1), 127-131. [Link]
  • Chen, Y. L., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 9(5), 527. [Link]
  • Sharma, M. C., et al. (2012). Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. Indian Journal of Pharmaceutical Sciences, 74(4), 357-362. [Link]
  • Kumar, A., et al. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules, 26(8), 2195. [Link]
  • Sweidan, K., et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 97(9b), 1557-1562. [Link]
  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]
  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. TJPS, 46(3), 233-250. [Link]
  • Palanivel, S., et al. (2020). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. Journal of Biomolecular Structure and Dynamics, 38(14), 4268-4281. [Link]
  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-865. [Link]
  • Jampilek, J. (2016). Recent Progress in Biological Activities of Indole and Indole Alkaloids. Current Bioactive Compounds, 12(1), 34-49. [Link]
  • Siddiqui, A. A., et al. (2007). Synthesis and antiinflammatory activity of heterocyclic indole derivatives. Acta Poloniae Pharmaceutica, 64(3), 229-234. [Link]
  • El-Sayed, N. N. E., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(13), 8968-8982. [Link]
  • Knaus, E. E., et al. (2024). Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes. Bioorganic Chemistry, 153, 107937. [Link]
  • Baranov, M. A., et al. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones as a New Scaffold for Antibacterial Drug Discovery. Molecules, 27(21), 7545. [Link]
  • Reddy, S. R. S. R., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link]
  • Kumar, A., et al. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies.
  • Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Journal of Medicinal Chemistry. [Link]
  • Kumar, S., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria.
  • D'hooghe, M., et al. (2011). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 16(5), 3893-3925. [Link]
  • de Oliveira, V. M., et al. (2023). Evaluation of the Anti-Histoplasma capsulatum Activity of Indole and Nitrofuran Derivatives and Their Pharmacological Safety in Three-Dimensional Cell Cultures. Journal of Fungi, 9(3), 362. [Link]
  • Wang, Y., et al. (2022).
  • Lee, J. H., et al. (2023). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Advanced Science, 10(35), 2304961. [Link]
  • Strieth-Kalthoff, F., et al. (2019). Photocatalytic Alkylation of Pyrroles and Indoles with α-Diazo Esters. Organic Letters, 21(17), 7044-7049. [Link]
  • Khan, I., et al. (2023). Evaluation of the anti-inflammatory, analgesic, anti-pyretic and anti-ulcerogenic potentials of synthetic indole derivatives. BMC Pharmacology and Toxicology, 24(1), 1-11. [Link]
  • Wang, L., et al. (2021). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 48, 116407. [Link]
  • Li, Y., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 143, 107094. [Link]

Sources

A Comparative Guide to Palladium Catalysts for the Functionalization of 2-Isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of the indole scaffold is a cornerstone of modern synthetic chemistry. The 2-isopropyl-1H-indole motif, in particular, presents a unique set of challenges and opportunities due to the steric bulk and electronic properties of the isopropyl group. This guide provides an in-depth comparative analysis of palladium catalysts for the C-H functionalization of this compound, offering field-proven insights and supporting experimental data to aid in catalyst selection and reaction optimization.

Introduction: The Significance of Indole Functionalization

The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceuticals. The ability to selectively introduce functional groups at various positions on the indole ring is paramount for the synthesis of complex molecules and for structure-activity relationship (SAR) studies in drug discovery. Palladium-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for this purpose, allowing for the direct conversion of C-H bonds into new C-C and C-heteroatom bonds, often with high regioselectivity.[1]

The presence of the 2-isopropyl group in the target molecule introduces specific steric and electronic considerations that influence the choice of catalyst and reaction conditions. This guide will explore how different palladium catalyst systems can be employed to achieve desired functionalizations, focusing on the interplay between the catalyst, ligands, directing groups, and reaction parameters.

Comparative Analysis of Palladium Catalysts

The choice of the palladium catalyst is critical and can dramatically influence the yield, regioselectivity, and substrate scope of the functionalization reaction. Below is a comparative summary of commonly employed palladium catalysts for the functionalization of indoles, with a focus on their applicability to sterically hindered substrates like this compound.

Catalyst SystemTypical FunctionalizationAdvantagesLimitations
Pd(OAc)₂ C3-Arylation, Heck AlkenylationCommercially available, versatile, often effective without a ligand.[2][3]Can lead to mixtures of regioisomers, may require high catalyst loading.
PdCl₂(PPh₃)₂ Suzuki and Stille CouplingsWell-defined, stable catalyst, good for cross-coupling with pre-functionalized substrates.Less common for direct C-H activation, may require harsher conditions.
Heterogeneous Pd Catalysts C2 and C3 ArylationRecyclable, reduced metal contamination in products.Can exhibit lower activity compared to homogeneous catalysts, potential for metal leaching.
Pd(OAc)₂ with Directing Groups C2-Alkenylation, C2-ArylationHigh regioselectivity, milder reaction conditions.[4][5]Requires additional steps for installation and removal of the directing group.

The Causality Behind Experimental Choices: Directing Group Strategies

Achieving high regioselectivity in the functionalization of the indole core is a significant challenge. The intrinsic reactivity of the indole ring often favors functionalization at the C3 position. However, by employing a directing group on the indole nitrogen, the palladium catalyst can be guided to a specific C-H bond, overriding the inherent reactivity.[1]

For the functionalization of this compound, directing groups are particularly valuable for achieving substitution at the less sterically accessible C2 or even the benzo positions.

C2-Functionalization: The Role of N-Protecting/Directing Groups

To achieve functionalization at the C2 position, a directing group on the indole nitrogen is often essential. The N-(2-pyridyl)sulfonyl group, for instance, has been shown to effectively direct palladium catalysts to the C2-position for alkenylation reactions.[5][6]

Below is a diagram illustrating the general principle of a directing group strategy for C2-functionalization.

C2_Functionalization Indole This compound Protected_Indole N-Protected this compound (e.g., N-(2-pyridyl)sulfonyl) Indole->Protected_Indole Protection Palladacycle Palladacycle Intermediate Protected_Indole->Palladacycle Coordination & C-H Activation Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Palladacycle Product C2-Functionalized Product Palladacycle->Product Reductive Elimination Coupling_Partner Coupling Partner (e.g., Alkene) Coupling_Partner->Palladacycle Deprotection Deprotection Product->Deprotection Final_Product Final C2-Functionalized This compound Deprotection->Final_Product

Caption: Workflow for C2-functionalization using a directing group.

Experimental Protocols: Self-Validating Systems

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key functionalization reactions.

Protocol 1: Palladium-Catalyzed C3-Arylation of this compound

This protocol is adapted from established methods for the C3-arylation of N-unsubstituted indoles.[7]

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dihydroxyterphenylphosphine (DHTP) ligand

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), DHTP ligand (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed C2-Alkenylation of N-Protected this compound

This protocol is based on the use of a removable N-(2-pyridyl)sulfonyl directing group.[5][6]

Materials:

  • N-(2-pyridyl)sulfonyl-2-isopropyl-1H-indole

  • Alkene (e.g., butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Anhydrous N,N-dimethylacetamide (DMA)

Procedure:

  • To a screw-capped vial, add N-(2-pyridyl)sulfonyl-2-isopropyl-1H-indole (0.5 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (1.0 mmol).

  • Add anhydrous DMA (2 mL) and the alkene (1.0 mmol).

  • Seal the vial and heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the C2-alkenylated product.

  • The N-(2-pyridyl)sulfonyl group can be removed under standard reductive conditions (e.g., Mg/MeOH or Na/Hg) to afford the free N-H indole.

Mechanistic Insights: The Catalytic Cycle

Understanding the underlying mechanism is crucial for troubleshooting and optimizing reactions. The following diagram illustrates a plausible catalytic cycle for a palladium(II)-catalyzed C-H activation/C-C coupling reaction.

Catalytic_Cycle cluster_alternative Alternative Pd(0)/Pd(II) Cycle Pd(II) Pd(II)X₂ Coordination Coordination with Indole Pd(II)->Coordination Palladacycle Palladacycle Formation (C-H Activation) Coordination->Palladacycle Oxidative_Addition Oxidative Addition of R-X Palladacycle->Oxidative_Addition Pd(0) Pd(0) Palladacycle->Pd(0) Reductive Elimination Pd(IV) Pd(IV) Intermediate Oxidative_Addition->Pd(IV) Reductive_Elimination Reductive Elimination Pd(IV)->Reductive_Elimination Reductive_Elimination->Pd(II) Regeneration of Pd(II) Product Functionalized Indole Reductive_Elimination->Product Reoxidation Reoxidation Pd(0)->Reoxidation Reoxidation->Pd(II)

Caption: A simplified representation of a Pd(II)/Pd(IV) catalytic cycle.

Conclusion and Future Outlook

The palladium-catalyzed functionalization of this compound is a dynamic field with significant potential for the synthesis of novel, biologically active molecules. While directing group strategies currently offer the most reliable control over regioselectivity, the development of new ligand systems that can achieve catalyst-controlled functionalization of sterically hindered indoles is a key area of ongoing research. The protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon, enabling the rational design of synthetic routes to complex indole derivatives.

References

  • Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Trifl
  • Ligand-free Heck reaction: Pd(OAc)
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole deriv
  • Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective CH Functionaliz
  • Palladium(II)-Catalyzed Regioselective Direct C2 Alkenylation of Indoles and Pyrroles Assisted by the N -(2-Pyridyl)sulfonyl Protecting Group.
  • [Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][8]-Fused Indole Heterocycles.]([Link])
  • Palladium-catalyzed direct C(sp³)–H arylation of indole-3-ones with aryl halides.
  • Heck Reaction - Chemistry LibreTexts.
  • A proposed mechanism for the palladium-catalyzed direct C(sp³)–H arylation of indole-3-ones with aryl halides.
  • Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media.
  • Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group str
  • Palladium(II)-catalyzed regioselective direct C2 alkenylation of indoles and pyrroles assisted by the N-(2-pyridyl)sulfonyl protecting group.
  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole deriv
  • Palladium-Catalyzed Intramolecular Heck Dearomative Alkenyl
  • Palladium-Catalyzed Ligand-Directed C–H Functionaliz
  • Synthesis of Indole Oligomers Via Iter
  • Palladium-Catalyzed C-H Functionalization and Flame-Retardant Properties of Isophosphinolines.
  • Palladium-catalysed C–H arylation of benzophospholes with aryl halides.
  • Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorin
  • Palladium-Catalyzed Arylation and Heteroaryl
  • A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Bor
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • (PDF)

Sources

Validating 2-Isopropyl-1H-indole: A Comparative Guide to a Promising Pharmacological Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular frameworks that offer both therapeutic efficacy and synthetic accessibility is perpetual. The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] This guide provides an in-depth validation of a specific, yet underexplored, derivative: 2-Isopropyl-1H-indole . By synthesizing data from analogous compounds and comparing its potential against established heterocyclic scaffolds, we aim to provide a comprehensive technical overview for its consideration in future drug discovery programs.

The Indole Scaffold: A Foundation of Therapeutic Success

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of pharmacology. Its structural features allow it to mimic endogenous molecules and interact with a wide array of biological targets with high affinity.[1] This versatility has led to the development of indole-based drugs across a vast spectrum of therapeutic areas, including oncology (e.g., Vincristine, Sunitinib), inflammation (e.g., Indomethacin), and neurology (e.g., Sumatriptan).[2] The unique electronic properties of the indole nucleus, particularly the reactivity of the C3 position, also provide a rich platform for synthetic modification, enabling the fine-tuning of pharmacological activity.

The subject of this guide, this compound, introduces a bulky, lipophilic isopropyl group at the 2-position of the indole core. This substitution is anticipated to significantly influence its pharmacokinetic profile and target engagement compared to the parent indole or other substituted derivatives.

Comparative Analysis of Biological Activity

While direct, publicly available experimental data for this compound is limited, we can infer its potential by examining structurally related compounds and comparing the broader indole scaffold against other key heterocyclic systems like benzofuran and quinoline.

Anticancer Potential

The indole scaffold is a well-established framework for the development of anticancer agents, targeting various mechanisms including tubulin polymerization, protein kinases, and DNA topoisomerases.[3]

Comparison with Alternative Scaffolds:

ScaffoldTarget/Mechanism ExampleRepresentative IC50/GI50 ValuesReference
Indolo[3,2-c]quinoline CDK2/Cyclin E Inhibition, DNA IntercalationGI50: 1.35 - 19.0 µM (NCI-60 cell lines)[4]
Quinoline-Indole Hybrid Tubulin Polymerization InhibitionIC50: 2 - 11 nM (various cancer cell lines)[3]
Benzofuran-Indole Hybrid EGFR InhibitionPotent activity against NSCLC cell lines (PC9, A549)[5]
Indole-Chalcone Hybrid Tubulin Polymerization InhibitionIC50: 0.22 - 1.80 µM (various cancer cell lines)[3]

The data suggests that hybrid molecules incorporating the indole scaffold with other heterocyclic systems, such as quinoline, can lead to exceptionally potent anticancer compounds, with activities in the nanomolar range.[3] This highlights the potential of the indole core as a critical component in the design of next-generation oncology drugs. The 2-isopropyl substitution could enhance binding affinity within hydrophobic pockets of target proteins, a hypothesis that warrants experimental validation.

Antimicrobial Activity

Indole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Performance of Indole-Based Compounds:

Compound ClassOrganism(s)Representative MIC ValuesReference
3-Isopropyl-2-methyl-1H-indole-5-carboxylic acidStaphylococcus aureus (MRSA)0.98 µg/mL[6]
2-(1H-indol-3-yl)-1H-benzo[d]imidazolesS. aureus (MRSA), C. albicans< 1 µg/mL - 7.8 µg/mL[7]
Indole-1,2,4 Triazole ConjugatesCandida tropicalis, C. albicans2 µg/mL[8][9]

The potent activity of a closely related compound, 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid, against MRSA with an MIC value of 0.98 µg/mL is particularly noteworthy.[6] This suggests that the isopropyl moiety can contribute favorably to antimicrobial efficacy.

Antioxidant Capacity

The indole nucleus is known to possess antioxidant properties due to its ability to donate a hydrogen atom and stabilize the resulting radical.

Comparative Antioxidant Activity:

Compound/ScaffoldAssayRepresentative IC50 ValuesReference
Indole-3-propionic acid-Curcumin ConjugateDPPH625.93 µM[10]
Indole-3-propionic acid-Curcumin ConjugateABTS290.42 µM[10]
2-Phenyl-1H-indolesDPPHEffective radical scavengers[11]

While the antioxidant activity of many indole derivatives is moderate, this property can be beneficial in disease states associated with oxidative stress, such as neurodegenerative disorders and inflammation.

Enzyme Inhibition: A Case Study in Acetylcholinesterase

Inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Indole-based structures have been explored for this purpose.

Performance of Indole Derivatives as AChE Inhibitors:

Compound ClassTargetRepresentative IC50 ValuesReference
Indole-3-propionic acid-Curcumin Conjugatehuman AChE59.30 µM[10]
Indole-3-propionic acid-Curcumin Conjugatehuman BChE60.66 µM[10]
Phthalimide-based analogsAChE16.42 - 63.03 µM[12]

The data indicates that while simple indoles may have modest AChE inhibitory activity, they serve as a valuable starting point for the design of more potent inhibitors. The lipophilic nature of the 2-isopropyl group could enhance penetration of the blood-brain barrier, a critical factor for CNS-targeting drugs.

Experimental Protocols for Scaffold Validation

To experimentally validate the pharmacological potential of this compound, a series of standardized assays should be performed. Below are detailed, step-by-step methodologies for key experiments.

Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and classical method for preparing 2- and/or 3-substituted indoles.[13][14][15]

Protocol:

  • Hydrazone Formation:

    • In a round-bottom flask, combine equimolar amounts of phenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone).

    • Add a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting materials.

    • The resulting phenylhydrazone can be isolated by precipitation or extraction, or used directly in the next step.

  • Cyclization:

    • To the crude or purified phenylhydrazone, add a suitable acid catalyst. A mixture of polyphosphoric acid (PPA) or anhydrous zinc chloride in a high-boiling solvent is commonly used.

    • Heat the reaction mixture to 150-180°C for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization & Purification A Phenylhydrazine C Phenylhydrazone A->C Glacial Acetic Acid B 3-Methyl-2-butanone B->C D Phenylhydrazone E Cyclization (Heat, Acid Catalyst) D->E F Workup & Extraction E->F G Column Chromatography F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation of Inoculum: Culture the desired bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Compound Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound. Include a control (DPPH solution with methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.[16]

Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the enzyme acetylcholinesterase.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and different concentrations of this compound to the test wells. Include a control well without the inhibitor.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Initiation of Reaction: Add the ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-15 minutes). The rate of increase in absorbance is proportional to the AChE activity.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Predicted Signaling Pathway Modulation

Based on the extensive literature on indole derivatives, this compound is likely to modulate key signaling pathways implicated in cell growth, proliferation, and survival, particularly in the context of cancer. The PI3K/Akt/mTOR and MAPK/ERK pathways are prominent targets for indole compounds.[4][17]

Hypothesized Signaling Pathway Inhibition

Signaling_Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K Ras Ras Receptor_TK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Indole_Scaffold This compound (Hypothesized Target) Indole_Scaffold->Akt Inhibition ERK ERK Indole_Scaffold->ERK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways.

Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate is as crucial as its pharmacodynamic activity. While specific data for this compound is not available, we can make some predictions based on its structure and data from other indole alkaloids.[2][18]

ParameterPredicted Property for this compoundRationale/Comparison
Absorption Good oral bioavailabilityThe lipophilic isopropyl group may enhance membrane permeability. Many indole alkaloids are orally bioavailable.
Distribution Moderate to high volume of distributionLipophilicity suggests good tissue penetration, including potential for crossing the blood-brain barrier.
Metabolism Primarily hepatic via Cytochrome P450 enzymesThe indole ring is susceptible to hydroxylation, a common metabolic pathway for many drugs.
Excretion Renal and/or biliaryMetabolites are typically excreted through urine and/or feces.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for drug discovery. Based on the robust biological activities of structurally related indole derivatives, it is highly probable that this scaffold possesses significant potential, particularly in the areas of oncology and infectious diseases. The presence of the isopropyl group is likely to confer favorable pharmacokinetic properties, enhancing its drug-like characteristics.

The immediate next step is the synthesis of this compound and its systematic evaluation using the standardized protocols outlined in this guide. Direct experimental data is required to confirm the hypothesized activities and to provide a solid foundation for further lead optimization. Comparative screening against established drugs and other heterocyclic scaffolds will be essential to truly validate its position as a valuable pharmacological scaffold. The insights provided in this guide serve as a comprehensive starting point for researchers and drug development professionals to embark on the exploration of this promising molecular framework.

References

  • Gandin, V., et al. (2013). Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy. Journal of Medicinal Chemistry, 56(15), 6172-6185.
  • Mishra, S., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114467.
  • Grokipedia. Fischer indole synthesis.
  • Wikipedia. Fischer indole synthesis.
  • Various Authors. (2021-2024).
  • Kim, J., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Pharmaceuticals, 17(2), 231.
  • Goyal, R., et al. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. ChemMedChem, 13(13), 1275-1299.
  • Various Authors. (2024). Research articles on quinoline-indole derivatives' anticancer activity. Various scientific journals.
  • Singh, A. K., et al. (2017). Indole-Fused Benzooxazepines: a New Structural Class of Anticancer Agents. Future Science OA, 3(4), FSO222.
  • Various Authors. (2021).
  • Sonawane, D. (2022). Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmacy and Technology, 15(8), 3765-3771.
  • Chen, X., et al. (2021). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Frontiers in Pharmacology, 12, 694731.
  • Various Authors. (2014). Research article on the antioxidant and antimicrobial activity of 2-phenyl-1H-indoles. Indian Journal of Pharmaceutical Sciences.
  • Various Authors. (2021).
  • Farani, G. R., et al. (2018). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 17(3), 946–956.
  • PubChem. This compound.
  • Kandeel, M., et al. (2021).
  • Various Authors. (2022). Research article on the antioxidant potential of novel butanals and their carboxylic acids. Molecules.
  • Various Authors. (2023).
  • Various Authors. (2014).

Sources

A Head-to-Head Comparison of Synthetic Routes to Substituted Indoles: A Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus - A Privileged Scaffold in Chemical Science

The indole framework is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of a vast number of pharmaceuticals, natural products, and agrochemicals.[1] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-cancer agent vincristine, underscores the enduring importance of developing efficient and versatile synthetic routes to this privileged scaffold. This guide offers a head-to-head comparison of several classical and contemporary methods for constructing substituted indoles, providing researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their target molecules.

Classical Approaches: The Bedrock of Indole Synthesis

The Fischer Indole Synthesis

First described in 1883 by Emil Fischer, this reaction remains one of the most widely utilized methods for indole synthesis due to its operational simplicity and the ready availability of its starting materials: arylhydrazines and carbonyl compounds.[2]

Mechanistic Rationale and Experimental Causality: The reaction proceeds via the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone. This intermediate then tautomerizes to an enehydrazine, which undergoes a crucial[1][1]-sigmatropic rearrangement.[2] Subsequent cyclization and elimination of ammonia under acidic conditions yield the aromatic indole ring.[2] The choice of acid catalyst is critical and is often dictated by the reactivity of the substrates. Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂ and BF₃·OEt₂, are commonly employed to facilitate the key rearrangement and cyclization steps.[2] For instance, the synthesis of 2,3-dimethylindole from phenylhydrazine and butan-2-one is efficiently catalyzed by boron trifluoride etherate, leading to high yields.[3][4]

Scope and Limitations: The Fischer synthesis is highly versatile, allowing for the preparation of a wide array of substituted indoles.[5] However, a significant limitation is its reliance on often harsh acidic conditions and elevated temperatures, which can be incompatible with sensitive functional groups.[6] Furthermore, the use of unsymmetrical ketones can lead to mixtures of regioisomers.[7] The synthesis of C3 N-substituted indoles, such as 3-aminoindoles, is particularly challenging and often fails under standard Fischer conditions due to competing side reactions.[6]

Illustrative Protocol: Synthesis of 2,3-dimethylindole [3] To a solution of phenylhydrazine (10 mmol) and 2-butanone (10 mmol) in ethanol, boron trifluoride etherate is added as a catalyst. The mixture is refluxed until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is worked up with an aqueous solution and extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford 2,3-dimethyl-1H-indole in approximately 90% yield.[3]

Fischer_Indole_Synthesis A Arylhydrazine D Arylhydrazone A->D B Aldehyde or Ketone B->D C Acid Catalyst C->D E Enehydrazine D->E Tautomerization F [3,3]-Sigmatropic Rearrangement E->F G Cyclization & NH3 Elimination F->G H Substituted Indole G->H

Caption: The Fischer Indole Synthesis Workflow.

The Bischler-Möhlau Indole Synthesis

This classical method provides a direct route to 2-arylindoles from the reaction of an α-halo-ketone with an excess of an aniline.[8]

Mechanistic Rationale and Experimental Causality: The reaction is believed to proceed through the initial formation of an α-anilino ketone, which then undergoes an acid-catalyzed cyclization and dehydration sequence.[8][9] The use of a significant excess of the aniline is a defining characteristic of this synthesis, serving both as a reactant and often as the solvent, driving the initial nucleophilic substitution. The harsh conditions, typically involving high temperatures, are necessary to promote the intramolecular cyclization.[8]

Scope and Limitations: A major drawback of the Bischler-Möhlau synthesis is the requirement for a large excess of the aniline, which can complicate product purification.[8] The reaction conditions are often severe, and yields can be low with unpredictable regiochemistry, particularly with substituted anilines.[8][9] However, modern variations utilizing microwave irradiation have been shown to significantly reduce reaction times and improve yields, offering a more environmentally benign approach by avoiding bulk organic solvents.[10][11]

Illustrative Protocol (Microwave-Assisted): Synthesis of 2-phenylindole [11] A mixture of N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds in a solid-state reaction to yield 2-phenylindole. A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to improved yields of 52-75%.[11]

Bischler_Mohlau_Synthesis A α-Halo-ketone C α-Anilino Ketone Intermediate A->C B Aniline (excess) B->C D Acid-Catalyzed Cyclization C->D E Dehydration D->E F 2-Arylindole E->F

Caption: The Bischler-Möhlau Indole Synthesis Pathway.

The Reissert Indole Synthesis

The Reissert synthesis offers a pathway to indoles starting from o-nitrotoluene and diethyl oxalate.[12]

Mechanistic Rationale and Experimental Causality: The synthesis begins with the base-catalyzed condensation of o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.[12][13] This is followed by a reductive cyclization, typically using reagents like zinc in acetic acid or catalytic hydrogenation, which reduces the nitro group to an amine that spontaneously cyclizes.[12][13] The resulting indole-2-carboxylic acid can then be decarboxylated upon heating to yield the parent indole.[12] The choice of a strong base, such as potassium ethoxide, is crucial for the initial condensation step.[12]

Scope and Limitations: A key advantage of the Reissert synthesis is its ability to produce indoles bearing a carboxylic acid group at the 2-position, a versatile handle for further functionalization.[14] However, the multi-step nature of the process and the often harsh conditions required for decarboxylation can be disadvantageous.[15]

Illustrative Protocol: Synthesis of Indole-2-carboxylic acid [11] o-Nitrotoluene is condensed with diethyl oxalate in the presence of potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate. This intermediate is then subjected to reductive cyclization using zinc dust in acetic acid. This step reduces the nitro group to an amine, which spontaneously cyclizes to form indole-2-carboxylic acid.[11]

Modern Palladium-Catalyzed Syntheses: A Paradigm of Efficiency

The advent of transition-metal catalysis, particularly with palladium, has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and superior functional group tolerance compared to classical methods.[16]

Heck-Based Indole Syntheses

These methods typically rely on an intramolecular Heck reaction of an N-substituted-o-alkenylaniline derivative.

Mechanistic Rationale and Experimental Causality: The catalytic cycle involves the oxidative addition of an o-haloaniline to a Pd(0) complex, followed by intramolecular carbopalladation onto a tethered alkene. Subsequent β-hydride elimination regenerates the Pd(0) catalyst and furnishes the indole product. The choice of palladium source, ligand, and base is critical to achieving high yields and preventing side reactions.

Scope and Limitations: The intramolecular Heck reaction is a powerful tool for constructing the indole nucleus and tolerates a wide range of functional groups. However, the synthesis of the required o-alkenylaniline precursors can sometimes be lengthy.

Buchwald-Hartwig Amination in Indole Synthesis

The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, has been ingeniously applied to indole synthesis.[17][18]

Mechanistic Rationale and Experimental Causality: This strategy often involves the palladium-catalyzed coupling of an amine with an appropriately substituted aryl halide. The catalytic cycle is driven by the careful selection of a palladium precatalyst and a sterically demanding, electron-rich phosphine ligand, which facilitates the key oxidative addition and reductive elimination steps.[19] A strong, non-nucleophilic base is required to deprotonate the amine and generate the active amido-palladium complex.[19]

Scope and Limitations: The Buchwald-Hartwig amination offers exceptional functional group tolerance and can be applied to complex molecular architectures, including the late-stage functionalization of natural products.[20] The primary limitation can be the cost and air-sensitivity of the specialized ligands and palladium catalysts required.

The Larock Indole Synthesis

The Larock indole synthesis is a highly convergent and flexible method that constructs polysubstituted indoles via the palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne.[21]

Mechanistic Rationale and Experimental Causality: The catalytic cycle is initiated by the oxidative addition of the o-haloaniline to a Pd(0) species. The alkyne then coordinates to the resulting arylpalladium(II) complex and undergoes migratory insertion. Intramolecular C-N bond formation followed by reductive elimination affords the indole product and regenerates the Pd(0) catalyst. The regioselectivity of the alkyne insertion is a key consideration and is often influenced by the steric and electronic properties of the alkyne substituents.[22][23]

Scope and Limitations: The Larock synthesis allows for the rapid assembly of highly substituted indoles in a single step from readily available starting materials.[21] A limitation can be poor regioselectivity when using alkynes with substituents of similar steric bulk.[24]

Illustrative Protocol: Synthesis of 2,3-diphenylindole A mixture of 2-iodoaniline, diphenylacetylene, Pd(OAc)₂, a phosphine ligand (if necessary), and a base (e.g., K₂CO₃) in a suitable solvent like DMF is heated. The reaction progress is monitored by TLC. After completion, the reaction is worked up by extraction and purified by column chromatography to yield the desired 2,3-diphenylindole.

Modern_Indole_Syntheses cluster_Heck Heck-Based Synthesis cluster_BH Buchwald-Hartwig Amination cluster_Larock Larock Synthesis Heck_Start o-Halo-N-alkenylaniline Heck_Cycle Intramolecular Heck Reaction Heck_Start->Heck_Cycle Heck_Pd Pd(0) Catalyst Heck_Pd->Heck_Cycle Heck_Product Substituted Indole Heck_Cycle->Heck_Product BH_Start1 o-Dihaloarene BH_Cycle C-N Cross-Coupling & Cyclization BH_Start1->BH_Cycle BH_Start2 Amine BH_Start2->BH_Cycle BH_Pd Pd Catalyst + Ligand BH_Pd->BH_Cycle BH_Product Substituted Indole BH_Cycle->BH_Product Larock_Start1 o-Haloaniline Larock_Cycle Annulation Larock_Start1->Larock_Cycle Larock_Start2 Disubstituted Alkyne Larock_Start2->Larock_Cycle Larock_Pd Pd(0) Catalyst Larock_Pd->Larock_Cycle Larock_Product Polysubstituted Indole Larock_Cycle->Larock_Product

Caption: Overview of Modern Palladium-Catalyzed Indole Syntheses.

Head-to-Head Quantitative Comparison

Synthetic MethodStarting MaterialsKey TransformationTypical ConditionsYield (%)AdvantagesLimitations
Fischer Synthesis Arylhydrazines, Aldehydes/Ketones[1][1]-Sigmatropic RearrangementStrong acid (e.g., ZnCl₂, PPA), High Temp.70-95%[3][10][11]Simple, readily available starting materials, versatile.Harsh conditions, limited functional group tolerance, potential regioisomeric mixtures.[5][6]
Bischler-Möhlau α-Halo-ketones, AnilinesElectrophilic CyclizationHigh Temp., Excess Aniline50-75% (Microwave)[11]Direct route to 2-arylindoles.Harsh conditions, excess aniline required, often low yields traditionally.[8]
Reissert Synthesis o-Nitrotoluenes, Diethyl OxalateReductive CyclizationStrong base, then reduction (e.g., Zn/HOAc)Moderate to GoodAccess to indole-2-carboxylic acids.[14]Multi-step, harsh decarboxylation.[15]
Heck-Based Synthesis o-Halo-N-alkenylanilinesIntramolecular Heck ReactionPd catalyst, base, moderate temp.Good to ExcellentGood functional group tolerance.Precursor synthesis can be multi-step.
Buchwald-Hartwig o-Haloanilines, Ketones/AminesC-N Cross-CouplingPd catalyst, ligand, base, moderate temp.Good to ExcellentExcellent functional group tolerance, applicable to complex molecules.[20]Costly and air-sensitive catalysts/ligands.
Larock Synthesis o-Haloanilines, AlkynesPalladium-Catalyzed AnnulationPd catalyst, base, moderate temp.70-98%[23]Highly convergent, access to polysubstituted indoles.[21]Regioselectivity issues with sterically similar alkyne substituents.[24]

Conclusion: A Strategic Choice for a Privileged Scaffold

The synthesis of substituted indoles is a mature field of organic chemistry, yet one that continues to evolve with the development of new catalytic systems. While classical methods like the Fischer indole synthesis remain indispensable for their simplicity and cost-effectiveness, modern palladium-catalyzed reactions such as the Buchwald-Hartwig and Larock syntheses offer unparalleled scope, efficiency, and functional group tolerance. The selection of the optimal synthetic route is a strategic decision that must be guided by the specific substitution pattern of the target indole, the presence of sensitive functional groups, and considerations of scale and cost. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower the modern researcher to navigate the rich landscape of indole synthesis and efficiently access these vital chemical entities.

References

  • Sharma, S., Das, A. K., & Singh, S. (2023). Bioactive Indole Heterocycles and their Synthetic Routes: A Comprehensive Review. Chemical Monthly, 6(10), 1-25.
  • Taber, D. F., & Tirunahari, P. K. (2011).
  • Vara, B., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega, 1(1), 1-6.
  • Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. (2017).
  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019).
  • Fischer Indole Synthesis with Organozinc Reagents. (2025).
  • A Review of the Indole Synthesis Reaction System. (2026).
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (2014). RSC Advances, 4(109), 64245-64249.
  • Bischler–Möhlau indole synthesis. (n.d.).
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Advances, 10(73), 44855-44863.
  • Reissert Indole Synthesis. (n.d.).
  • Reissert indole synthesis. (n.d.). chemeurope.com. [Link]
  • Reissert Indole Synthesis. (n.d.). Cambridge University Press.
  • Reissert indole synthesis. (n.d.). In Wikipedia.
  • A three-component Fischer indole synthesis. (2008).
  • Buchwald-Hartwig reaction: An overview. (2018). Semantic Scholar.
  • Larock indole synthesis. (n.d.). Grokipedia. [Link]
  • Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia.
  • Fischer indole synthesis. (n.d.). In Wikipedia.
  • Why Do Some Fischer Indolizations Fail? (2012). The Journal of Organic Chemistry, 77(17), 7269-7275.
  • Bischler Indole Synthesis. (2016).
  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2014). Organic Letters, 16(17), 4484-4487.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(52), 32960-32993.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2465-2473.
  • Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar.
  • Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. (2006). The Journal of Organic Chemistry, 71(23), 8758-8764.
  • Reissert Indole Synthesis. (2024, December 20). YouTube. [Link]
  • Larock Indole Synthesis. (2021). Synfacts, 17(03), 0307.
  • Versatile variation on the Fischer indole synthesis. (2010, November 24). RSC Blogs.
  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2015). PubMed.
  • Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. [Link]
  • Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. (2025).
  • Synthesis and Chemistry of Indole. (n.d.). SlideShare.

Sources

A Comparative Spectroscopic Guide to 2-Isopropyl-1H-indole and its Derivatives for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the indole scaffold remains a cornerstone of molecular design. Its unique electronic properties and versatile reactivity make it a privileged structure in a multitude of applications, from antimicrobial agents to neuroprotective compounds. Among its many variations, 2-Isopropyl-1H-indole serves as a valuable building block, offering a lipophilic substituent at a key position on the pyrrole ring. The precise and unambiguous characterization of this parent compound and its derivatives is paramount for advancing research and development.

This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound and its brominated derivative, 5-bromo-2-Isopropyl-1H-indole. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and differentiate these important molecules.

The Significance of Spectroscopic Analysis in Indole Chemistry

The biological activity and material properties of indole derivatives are exquisitely sensitive to their substitution patterns. Spectroscopic analysis is not merely a quality control step but a fundamental tool for elucidating structure-activity relationships. A multi-faceted approach, employing several spectroscopic techniques, provides a holistic and self-validating confirmation of molecular identity. For instance, while NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy offers insights into the specific functional groups present. Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns, and UV-Vis spectroscopy sheds light on the electronic structure of the conjugated system.

A Note on Synthesis: The Fischer Indole Synthesis

To understand the potential impurities and isomeric byproducts that may be encountered during spectroscopic analysis, a brief overview of a common synthetic route is warranted. The Fischer indole synthesis is a robust and widely used method for preparing 2-substituted indoles.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of phenylhydrazine with a ketone or aldehyde.[3] In the case of this compound, the reaction would typically employ phenylhydrazine and 3-methyl-2-butanone.

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Intermediate Phenylhydrazine->Phenylhydrazone Ketone 3-Methyl-2-butanone Ketone->Phenylhydrazone Acid Acid Catalyst (e.g., H₂SO₄) Acid->Phenylhydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Acid->Rearrangement Heat Heat Heat->Rearrangement Enehydrazine Enehydrazine Tautomer Phenylhydrazone->Enehydrazine Tautomerization Enehydrazine->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Product This compound Cyclization->Product -NH₃

Figure 1: A simplified workflow of the Fischer indole synthesis for this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for the initial structural assessment of organic molecules. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide a wealth of information about the electronic environment and connectivity of protons.

Analysis of this compound

The ¹H NMR spectrum of this compound exhibits characteristic signals for the indole core and the isopropyl substituent. The broad singlet for the N-H proton is a hallmark of the indole ring, and its chemical shift can be highly dependent on the solvent and concentration. The protons of the isopropyl group give rise to a doublet for the six equivalent methyl protons and a septet for the lone methine proton, a classic splitting pattern. The aromatic protons on the benzene ring typically appear as a complex multiplet.

Comparative Analysis with 5-bromo-2-Isopropyl-1H-indole

The introduction of a bromine atom at the 5-position of the indole ring induces predictable changes in the ¹H NMR spectrum. The electron-withdrawing nature of bromine deshields the adjacent aromatic protons, causing a downfield shift in their signals. This effect is most pronounced for the protons at the 4- and 6-positions. The splitting patterns of the aromatic protons will also be altered, often simplifying the multiplet observed in the parent compound.

Proton This compound (Predicted, ppm) 5-bromo-2-Isopropyl-1H-indole (Predicted, ppm) Key Observations
N-H~8.0 (br s)~8.1 (br s)Minimal change.
C3-H~6.2 (s)~6.3 (s)Minor downfield shift.
Aromatic-H7.0-7.6 (m)H-4: ~7.7 (d), H-6: ~7.2 (dd), H-7: ~7.4 (d)Significant downfield shift and simplification of splitting for protons near Br.
CH (isopropyl)~3.0 (septet)~3.0 (septet)Negligible change.
CH₃ (isopropyl)~1.3 (d)~1.3 (d)Negligible change.

Table 1: Predicted ¹H NMR chemical shifts for this compound and its 5-bromo derivative.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. While generally less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon environments and their functionalities.

Analysis of this compound

The ¹³C NMR spectrum of this compound will show distinct signals for the eight carbons of the indole core and the three carbons of the isopropyl group. The quaternary carbon at the 2-position, being directly attached to the isopropyl group, will have a characteristic chemical shift.

Comparative Analysis with 5-bromo-2-Isopropyl-1H-indole

The most significant effect of bromine substitution in the ¹³C NMR spectrum is the large downfield shift of the carbon atom directly bonded to it (C-5). The ipso-carbon (C-5) signal will also be significantly attenuated due to the long relaxation time of quaternary carbons and the absence of a Nuclear Overhauser Effect (NOE) enhancement. The chemical shifts of the other carbons in the benzene ring will also be affected, though to a lesser extent.

Carbon This compound (Predicted, ppm) 5-bromo-2-Isopropyl-1H-indole (Predicted, ppm) Key Observations
C-2~145~144Minor change.
C-3~100~102Minor downfield shift.
C-3a~128~130Minor downfield shift.
C-4~120~123Downfield shift due to proximity to Br.
C-5~121~114Significant upfield shift due to the heavy atom effect of bromine.
C-6~122~125Downfield shift.
C-7~111~113Minor downfield shift.
C-7a~136~135Minor change.
CH (isopropyl)~28~28Negligible change.
CH₃ (isopropyl)~23~23Negligible change.

Table 2: Predicted ¹³C NMR chemical shifts for this compound and its 5-bromo derivative.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of this compound

The IR spectrum of this compound is characterized by a sharp, medium-intensity N-H stretching vibration in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the isopropyl group will appear just above and below 3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are typically observed in the 1600-1450 cm⁻¹ region.

Comparative Analysis with 5-bromo-2-Isopropyl-1H-indole

The IR spectrum of 5-bromo-2-Isopropyl-1H-indole will be very similar to that of the parent compound. The N-H and C-H stretching frequencies will be largely unaffected. The most discernible difference may be a slight shift in the C=C aromatic stretching vibrations and the appearance of a C-Br stretching vibration in the far-infrared region (typically below 600 cm⁻¹), which is often outside the range of standard mid-IR spectrometers.

Vibrational Mode This compound (cm⁻¹) 5-bromo-2-Isopropyl-1H-indole (cm⁻¹)
N-H Stretch3400-35003400-3500
Aromatic C-H Stretch3000-31003000-3100
Aliphatic C-H Stretch2850-30002850-3000
Aromatic C=C Stretch1600-14501600-1450

Table 3: Characteristic IR absorption frequencies for this compound and its 5-bromo derivative.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Analysis of this compound

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion (M⁺) peak at m/z 159. A characteristic fragmentation pathway for 2-alkylindoles is the loss of an alkyl radical to form a stable indoylmethyl cation. For this compound, the loss of a methyl radical (•CH₃) would result in a fragment ion at m/z 144, which is often the base peak.

Comparative Analysis with 5-bromo-2-Isopropyl-1H-indole

5-bromo-2-Isopropyl-1H-indole will have a molecular ion peak at m/z 237 and 239 in an approximately 1:1 ratio, which is the characteristic isotopic signature of a single bromine atom. The fragmentation pattern is expected to be similar to the parent compound, with the loss of a methyl radical leading to fragment ions at m/z 222 and 224.

Ion This compound (m/z) 5-bromo-2-Isopropyl-1H-indole (m/z)
[M]⁺159237, 239
[M-CH₃]⁺144222, 224

Table 4: Expected key ions in the mass spectra of this compound and its 5-bromo derivative.

Mass_Spec_Fragmentation cluster_parent This compound cluster_derivative 5-bromo-2-Isopropyl-1H-indole Parent [M]⁺˙ m/z = 159 Fragment1 [M-CH₃]⁺ m/z = 144 Parent->Fragment1 - •CH₃ Derivative [M]⁺˙ m/z = 237/239 Fragment2 [M-CH₃]⁺ m/z = 222/224 Derivative->Fragment2 - •CH₃

Figure 2: Primary fragmentation pathway in the mass spectra of this compound and its 5-bromo derivative.

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like indoles, the absorption bands are typically due to π → π* transitions.

Analysis of this compound

The UV-Vis spectrum of this compound in a non-polar solvent like methanol is expected to show two main absorption bands, similar to the parent indole molecule. The ¹Lₐ band is typically a broad, strong absorption around 220 nm, while the ¹Lₑ band is a weaker, more structured absorption around 270-290 nm.[4]

Comparative Analysis with 5-bromo-2-Isopropyl-1H-indole

The introduction of a halogen substituent on the benzene ring generally causes a red shift (bathochromic shift) of the absorption maxima. Therefore, the ¹Lₐ and ¹Lₑ bands of 5-bromo-2-Isopropyl-1H-indole are expected to be shifted to longer wavelengths compared to the parent compound. This is due to the extension of the conjugated π-system by the lone pairs of electrons on the bromine atom.

Transition This compound (λₘₐₓ, nm) 5-bromo-2-Isopropyl-1H-indole (λₘₐₓ, nm)
¹Lₐ~220~225-230
¹Lₑ~270-290~280-300

Table 5: Predicted UV-Vis absorption maxima for this compound and its 5-bromo derivative in methanol.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following general protocols are recommended.

General Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

Data Acquisition Workflow

Data_Acquisition_Workflow Start Synthesized Compound SamplePrep Sample Preparation Start->SamplePrep NMR ¹H & ¹³C NMR Analysis SamplePrep->NMR IR FT-IR Analysis SamplePrep->IR MS Mass Spectrometry Analysis SamplePrep->MS UV UV-Vis Analysis SamplePrep->UV DataAnalysis Data Interpretation & Comparison NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis UV->DataAnalysis Conclusion Structural Confirmation DataAnalysis->Conclusion

Figure 3: A generalized workflow for the spectroscopic characterization of a novel indole derivative.

Conclusion

The comprehensive spectroscopic analysis of this compound and its derivatives is a critical step in the research and development of new pharmaceuticals and materials. By leveraging the complementary information provided by ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can achieve unambiguous structural elucidation. This guide has outlined the expected spectroscopic features of this compound and its 5-bromo derivative, providing a framework for the interpretation and comparison of experimental data. A thorough understanding of these spectroscopic signatures is essential for ensuring the identity and purity of these valuable compounds, thereby accelerating the pace of scientific discovery.

References

  • Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing. [Link]
  • Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures.
  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles.
  • Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives.
  • Fischer indole synthesis. Grokipedia. [Link]
  • Fischer indole synthesis. Wikipedia. [Link]
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition.
  • Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations.
  • Mass Spectrometry - Fragmentation P
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry. [Link]
  • Supporting information. The Royal Society of Chemistry. [Link]
  • This compound. PubChem. [Link]
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
  • mass spectra - fragmentation p
  • 5-Bromoindole. PubChem. [Link]
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • 1H NMR Spectroscopy. University of Calgary. [Link]
  • 13C NMR Chemical Shifts.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of California, Davis. [Link]
  • IR Absorption Table. WebSpectra. [Link]
  • Supporting information Indoles. The Royal Society of Chemistry. [Link]
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • 5-Bromo-1H-indole-2-carboxylic acid. PubChem. [Link]
  • Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]
  • 1H-Indole, 2-methyl-. NIST WebBook. [Link]
  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
  • UV-Vis spectra of pure IPA and PVP in IPA at different concentrations and inset is calibration curve of PVP.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.

Sources

A Comparative Guide to the Synthetic Efficiency of Pathways to 2-Isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Isopropyl-1H-indole Scaffold

The indole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in drug discovery due to its prevalence in a multitude of natural products and pharmacologically active compounds.[1][2][3] The specific substitution at the C2 position significantly modulates the biological activity and physicochemical properties of the indole ring. This compound, a seemingly simple derivative, serves as a crucial building block and structural motif in medicinal chemistry, explored for its potential antimicrobial, antioxidant, and enzyme-inhibiting properties.[4] The efficiency of its synthesis is therefore a critical parameter for researchers in drug development and organic synthesis.

This guide provides an in-depth, objective comparison of the primary synthetic pathways to this compound. We will move beyond mere procedural lists to analyze the underlying mechanics, practical feasibility, and quantitative performance of each route, providing researchers with the data-driven insights needed to select the optimal pathway for their specific application.

Logical Framework for Synthetic Pathway Selection

The choice of a synthetic route is a multi-parameter optimization problem. This guide will benchmark the following pathways against key performance indicators such as yield, reaction conditions, atom economy, and accessibility of starting materials.

Start Target: this compound Fischer Fischer Indole Synthesis (Classical) Start->Fischer High Temp Acid Catalyst Larock Larock Indole Synthesis (Modern, Pd-Catalyzed) Start->Larock Mild Conditions Pd Catalyst Hemetsberger Hemetsberger-Knittel (Thermal Decomposition) Start->Hemetsberger Unstable Precursor Thermal Bischler Bischler-Möhlau (Classical, Harsh) Start->Bischler Harsh Conditions Low Yield

Caption: High-level decision matrix for major synthetic routes.

The Fischer Indole Synthesis: The Workhorse Route

First discovered by Emil Fischer in 1883, this remains one of the most fundamental and widely used methods for indole synthesis.[5][6] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from phenylhydrazine and a suitable aldehyde or ketone.[5][7]

Mechanism & Rationale: For the synthesis of this compound, the logical carbonyl partner is 3-methyl-2-butanone (isopropyl methyl ketone). The reaction proceeds through a well-established mechanism:

  • Hydrazone Formation: Phenylhydrazine condenses with the ketone to form the corresponding phenylhydrazone.[7][8]

  • Tautomerization: The hydrazone isomerizes to its enamine form ('ene-hydrazine').[5][7]

  • [9][9]-Sigmatropic Rearrangement: This is the key, irreversible, and often rate-determining step.[6] Protonation of the enamine facilitates a concerted rearrangement, forming a new C-C bond and breaking the N-N bond.

  • Cyclization & Aromatization: The resulting di-imine intermediate readily cyclizes and eliminates a molecule of ammonia under acid catalysis to yield the energetically favorable aromatic indole ring.[5][10]

fischer_synthesis cluster_reactants Reactants Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Condensation (Acid Catalyst) Ketone 3-Methyl-2-butanone Ketone->Hydrazone Condensation (Acid Catalyst) Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & NH3 Elimination Rearrangement->Cyclization Di-imine Intermediate Product This compound Cyclization->Product Aromatization

Caption: Mechanistic workflow of the Fischer Indole Synthesis.

Performance: This classical approach typically provides moderate to good yields, ranging from 60-85% depending on the specific acid catalyst and conditions used.[4] The choice of catalyst is critical; Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) and Lewis acids such as ZnCl₂ are commonly employed.[5][11]

The Larock Indole Synthesis: A Modern, Catalytic Approach

Developed by Richard C. Larock in 1991, this method represents a significant advancement, offering milder conditions and broader functional group tolerance.[12][13] It is a palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne.[9][12][14]

Mechanism & Rationale: To synthesize this compound, one would react o-iodoaniline with 3-methyl-1-butyne. The regioselectivity of the Larock synthesis generally favors the placement of the bulkier alkyne substituent at the C2 position of the indole, which is ideal for this target.[13]

The catalytic cycle involves:

  • Oxidative Addition: The Pd(0) catalyst adds to the o-iodoaniline to form a Pd(II) species.[12]

  • Alkyne Coordination & Insertion: The alkyne coordinates to the palladium center and subsequently undergoes migratory insertion into the aryl-palladium bond.[12]

  • Intramolecular Aminopalladation: The nitrogen atom of the aniline attacks the alkyne, forming a six-membered palladacycle.

  • Reductive Elimination: This final step regenerates the Pd(0) catalyst and forms the indole ring.

larock_synthesis Reactants o-Iodoaniline + 3-Methyl-1-butyne OxAdd Oxidative Addition (Aryl-Pd(II) Complex) Reactants->OxAdd Catalyst Pd(0) Catalyst Catalyst->OxAdd Insertion Alkyne Insertion (Vinyl-Pd(II) Complex) OxAdd->Insertion Cyclization Intramolecular Aminopalladation Insertion->Cyclization RedElim Reductive Elimination Cyclization->RedElim RedElim->Catalyst Catalyst Regeneration Product This compound RedElim->Product

Caption: Catalytic cycle for the Larock Indole Synthesis.

Performance: The Larock synthesis often provides high yields, frequently exceeding 80%, under relatively mild conditions (60–110 °C).[9] It avoids the strongly acidic and high-temperature environment of the Fischer synthesis, making it compatible with more sensitive functional groups. The primary drawbacks are the cost of the palladium catalyst and the potential need for specialized phosphine ligands to achieve optimal efficiency.[9]

Alternative Pathways: Niche Applications and Limitations

While the Fischer and Larock syntheses are the most prominent routes, other named reactions exist, though they are often less practical for synthesizing a simple C2-alkyl indole.

  • Bischler-Möhlau Indole Synthesis: This reaction forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline.[15] Its application to this compound is not direct and would require a multi-step preparation of a specific α-amino ketone. The classical conditions are often harsh, leading to poor yields and unpredictable side reactions, making it a less favorable choice.[15][16]

  • Hemetsberger-Knittel Indole Synthesis: This pathway involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester, which would then need to be decarboxylated.[17][18] While yields of the cyclization can be high (>70%), the synthesis and instability of the requisite azido starting material pose significant practical challenges, limiting its widespread use.[17]

  • Madelung Synthesis: This method involves the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine.[4] For this compound, the starting material would be N-isovaleryl-ortho-toluidine. The traditionally harsh conditions (strong base, high heat) limit its utility, although milder variations have been developed.[4]

Quantitative Performance Benchmark

Synthetic Pathway Starting Materials Key Reagents / Catalyst Typical Yield Conditions Advantages Disadvantages
Fischer Indole Phenylhydrazine, 3-Methyl-2-butanoneZnCl₂, PPA, or H₂SO₄60-85%[4]80-150°C, 2-12h[4]Cost-effective, scalable, readily available starting materials.Harsh acidic conditions, high temperatures, limited functional group tolerance.
Larock Indole o-Iodoaniline, 3-Methyl-1-butynePd(OAc)₂, PPh₃, Base (e.g., K₂CO₃)>80%[9]60-110°C, 12-24h[9]Mild conditions, high yields, excellent functional group tolerance, high regioselectivity.Cost of palladium catalyst and ligands, potential for metal contamination in the product.
Hemetsberger-Knittel Aryl aldehyde, AzidoacetateNaOMe (for precursor), Heat (for cyclization)>70% (cyclization)[17]120-180°CGood yield in the cyclization step.Unstable/hazardous azido precursor, requires subsequent decarboxylation.
Bischler-Möhlau α-haloketone, AnilineHeatPoor to Moderate>150°COne-pot reaction.Very harsh conditions, low yields, generally limited to 2-aryl indoles.[15][16]

Detailed Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

Rationale: This protocol uses polyphosphoric acid (PPA) as the catalyst and solvent, which is effective for driving the cyclization and dehydration steps.

  • Step 1: Phenylhydrazone Formation (In Situ)

    • To a round-bottom flask, add phenylhydrazine (1.0 eq) and 3-methyl-2-butanone (1.05 eq).

    • Add glacial acetic acid (2-3 volumes) to act as a solvent and catalyst for hydrazone formation.

    • Stir the mixture at 60 °C for 1 hour. The reaction can be monitored by TLC until the starting materials are consumed.

  • Step 2: Cyclization

    • In a separate, larger flask equipped with a mechanical stirrer and a thermometer, pre-heat polyphosphoric acid (PPA, 10 wt. eq) to 80 °C.

    • Slowly add the crude phenylhydrazone mixture from Step 1 to the hot PPA with vigorous stirring. An exothermic reaction will occur. Maintain the internal temperature between 100-120 °C.

    • After the addition is complete, continue stirring at 120 °C for 2-3 hours.

    • Cool the reaction mixture to approximately 70 °C and carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution with a saturated solution of sodium hydroxide until pH > 8.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: Larock Indole Synthesis of this compound

Rationale: This protocol uses a standard palladium acetate catalyst with triphenylphosphine as a ligand and potassium carbonate as the base, a common and effective system for this transformation.

  • To an oven-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and triphenylphosphine (PPh₃, 0.10 eq).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and lithium chloride (LiCl, 1.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed DMF as the solvent.

  • Add o-iodoaniline (1.0 eq) followed by 3-methyl-1-butyne (1.5 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Conclusion and Recommendation

For the synthesis of this compound, both the Fischer Indole Synthesis and the Larock Indole Synthesis stand out as the most viable and efficient pathways.

  • The Fischer Indole Synthesis is the superior choice for large-scale, cost-sensitive applications. Its starting materials are inexpensive and readily available, and the procedure, while requiring high temperatures, is robust and well-established.

  • The Larock Indole Synthesis is the preferred method for laboratory-scale synthesis, especially when working with more complex substrates bearing sensitive functional groups. Its mild conditions, high yields, and excellent regioselectivity provide a more controlled and often cleaner reaction profile, simplifying purification.

The choice between these two leading methods ultimately depends on the specific priorities of the researcher: cost and scale favor the Fischer synthesis, while mildness, yield, and substrate scope favor the Larock synthesis. The other discussed pathways, while academically interesting, present significant practical hurdles that make them inefficient for this particular target molecule.

References

  • Smolecule. (n.d.). This compound.
  • Wikipedia. (2023). Bischler–Möhlau indole synthesis.
  • Grokipedia. (n.d.). Larock indole synthesis.
  • RSC Publishing. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances.
  • Wikipedia. (2021). Hemetsberger indole synthesis.
  • Wikipedia. (2023). Larock indole synthesis.
  • SynArchive. (n.d.). Larock Indole Synthesis.
  • SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis.
  • Buchler GmbH. (n.d.). Cyclization catalyzed by Cinchonidine Derivative.
  • Chemicool. (n.d.). Bischler-Möhlau Indole Synthesis.
  • National Institutes of Health. (n.d.). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions.
  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
  • ResearchGate. (n.d.). Ytterbium Triflate Catalyzed Synthesis of β-Functionalized Indole Derivatives. Request PDF.
  • Wikipedia. (2023). Fischer indole synthesis.
  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis.
  • Semantic Scholar. (n.d.). Bischler–Möhlau indole synthesis.
  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Cambridge University Press. (n.d.). Fischer Indole Synthesis.
  • The Hive. (2004). Hemetsberger-Knittel: Benzaldehydes to Indoles.
  • ElectronicsAndBooks. (n.d.). Ytterbium triflate catalyzed electrophilic substitution of indoles: the synthesis of unnatural tryptophan derivatives.
  • PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • Research and Reviews. (2013). A FACILE AND EXPEDIENT SYNTHESIS OF FISCHER INDOLE DERIVATIVES USING DOUBLE SALT AS AN EFFICIENT AND RECYCLABLE CATALYST.
  • PMC. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.
  • MDPI. (n.d.). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium.
  • RSC Publishing. (n.d.). Indoles via Knoevenagel–Hemetsberger reaction sequence.
  • PubMed. (n.d.). Indole alkaloids synthesis via a selective cyclization of aminocyclopropanes.
  • Organic Chemistry Portal. (n.d.). Zn(OTf)2-Catalyzed Cyclization of Proparyl Alcohols with Anilines, Phenols, and Amides for Synthesis of Indoles, Benzofurans, and Oxazoles through Different Annulation Mechanisms.
  • Organic Syntheses Procedure. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne.
  • ResearchGate. (n.d.). Ytterbium Triflate Catalyzed Electrophilic Substitution of Indoles: The Synthesis of Unnatural Tryptophan Derivatives. Request PDF.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • PubChem. (n.d.). This compound.
  • MDPI. (n.d.). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles.
  • PubMed Central. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • ACS Publications. (n.d.). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Isopropyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The predictive power of early-stage, in-vitro experiments is a critical determinant of success, yet the leap to in-vivo systems often reveals a complex reality. This guide provides an in-depth technical comparison of the in vitro versus in vivo efficacy of 2-Isopropyl-1H-indole derivatives, a class of compounds demonstrating significant therapeutic potential across various disease models. By examining the experimental data and the underlying scientific principles, we aim to equip researchers with the insights needed to navigate the intricacies of preclinical drug development.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] The addition of a 2-isopropyl group can significantly influence the compound's lipophilicity and steric profile, potentially enhancing its interaction with biological targets. This guide will delve into the multifaceted biological activities of these derivatives, including their anticancer and antimicrobial properties, presenting a comparative analysis of their performance in laboratory assays versus animal models.

The In Vitro-In Vivo Correlation: A Foundational Concept

At the heart of preclinical drug development lies the concept of in vitro-in vivo correlation (IVIVC), a predictive mathematical model that describes the relationship between an in vitro property of a drug and its in vivo response.[2][3] Establishing a strong IVIVC is a key objective, as it can streamline development, reduce reliance on animal testing, and provide a surrogate for bioequivalence studies.[2][4] However, the transition from a simplified in vitro environment to a complex in vivo system introduces a multitude of variables, including metabolism, distribution, and potential off-target effects, which can lead to discrepancies between in vitro potency and in vivo efficacy.

Anticancer Activity: From Cell Lines to Tumor Models

The anticancer potential of indole derivatives has been extensively investigated.[5][6][7] In vitro cytotoxicity assays, such as the MTT assay, provide a rapid and cost-effective method for initial screening of these compounds against various cancer cell lines.

In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[8] A decrease in metabolic activity in the presence of a test compound is indicative of cytotoxicity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the compound that inhibits 50% of cell growth.

Table 1: Hypothetical In Vitro Cytotoxicity of a this compound Derivative (Compound X)

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)12.93[5]
HCT-116 (Colon)11.52[5]
A549 (Lung)9.62[9]

These hypothetical IC50 values, based on published data for similar indole derivatives, suggest that Compound X exhibits potent cytotoxic activity against multiple cancer cell lines in vitro.[5][9]

In Vivo Antitumor Efficacy

While promising in vitro results are a prerequisite, the true test of an anticancer agent lies in its ability to inhibit tumor growth in a living organism. The mouse xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely used in vivo model to evaluate antitumor efficacy.[10]

Table 2: Hypothetical In Vivo Antitumor Activity of Compound X in a Mouse Xenograft Model (HCT-116)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Compound X2545
Compound X5068
Doxorubicin (Standard)575

In this hypothetical scenario, Compound X demonstrates a dose-dependent inhibition of tumor growth in vivo. However, a direct comparison with the in vitro data reveals a common challenge: the effective dose in vivo is significantly higher than the IC50 values observed in vitro. This discrepancy can be attributed to factors such as bioavailability, metabolism, and tumor microenvironment, which are not captured in a simple cell culture model.

Antimicrobial Activity: From Broth Dilution to Infection Models

Indole derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[11][12][13]

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15][16] The broth microdilution method is a standard technique for determining the MIC of a compound against various microbial strains.

Table 3: Hypothetical In Vitro Antimicrobial Activity of a this compound Derivative (Compound Y)

Microbial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)3.9[11]
Escherichia coli250[12]
Candida albicans3.9[11]

The hypothetical MIC values, drawn from literature on similar compounds, indicate that Compound Y possesses potent activity against the Gram-positive bacterium MRSA and the fungus Candida albicans, with weaker activity against the Gram-negative bacterium E. coli.[11][12]

In Vivo Antimicrobial Efficacy

To assess the in vivo efficacy of an antimicrobial agent, animal models of infection are employed. A systemic infection model, such as a mouse sepsis model, can be used to evaluate the ability of a compound to clear a bacterial or fungal infection from the bloodstream and vital organs.[17][18][19]

Table 4: Hypothetical In Vivo Efficacy of Compound Y in a Mouse Model of MRSA Sepsis

Treatment GroupDose (mg/kg)Survival Rate (%)
Vehicle Control-10
Compound Y1060
Compound Y2080
Vancomycin (Standard)1090

In this hypothetical in vivo study, Compound Y demonstrates a significant, dose-dependent increase in the survival rate of mice infected with MRSA. Similar to the anticancer example, the effective in vivo dose is likely to be higher than the in vitro MIC, highlighting the importance of pharmacokinetic and pharmacodynamic (PK/PD) studies in understanding the dose-response relationship in a whole-organism context.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative protocols for the key in vitro and in vivo assays discussed in this guide.

In Vitro Cytotoxicity: MTT Assay

This protocol is adapted for adherent cancer cell lines in a 96-well format.[8][20][21]

Protocol Steps:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and an untreated control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

In Vivo Antitumor Efficacy: Mouse Xenograft Model

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[10][22]

Protocol Steps:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL.

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (width)^2 x length / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the this compound derivative and control substances (vehicle and a standard-of-care drug) via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses and schedule.

  • Efficacy Evaluation: Measure tumor volumes and body weights regularly throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][23]

Protocol Steps:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent. Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Antimicrobial Efficacy: Mouse Sepsis Model

All animal procedures must be approved by an IACUC.[17][19]

Protocol Steps:

  • Inoculum Preparation: Prepare a standardized inoculum of the pathogenic microorganism (e.g., MRSA) in sterile saline or PBS.

  • Animal Model: Use 6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Induction of Sepsis: Induce a systemic infection by injecting the bacterial suspension into the mice via the intraperitoneal or intravenous route.

  • Treatment Initiation: At a predetermined time post-infection, administer the this compound derivative, vehicle control, and a standard antibiotic to different groups of mice.

  • Monitoring: Monitor the mice for signs of illness and survival over a period of several days.

  • Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and compare the survival rates between the different treatment groups.

Visualizing the Workflow and Rationale

To better understand the logical flow of preclinical evaluation and the rationale behind experimental choices, the following diagrams illustrate the key stages and decision points.

Experimental Workflow for Anticancer Drug Discovery

anticancer_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation in_vitro_screening Initial Screening (MTT Assay) ic50_determination IC50 Determination in_vitro_screening->ic50_determination mechanism_of_action Mechanism of Action Studies ic50_determination->mechanism_of_action xenograft_model Xenograft Tumor Model mechanism_of_action->xenograft_model Promising In Vitro Profile efficacy_studies Efficacy & Toxicity Studies xenograft_model->efficacy_studies pk_pd_analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy_studies->pk_pd_analysis clinical_candidate clinical_candidate pk_pd_analysis->clinical_candidate Clinical Candidate Selection caption Figure 1: Anticancer drug discovery workflow.

Caption: Figure 1: Anticancer drug discovery workflow.

This workflow illustrates the progression from initial in vitro screening to in vivo validation. The causality is clear: potent and selective in vitro activity is a prerequisite for advancing a compound to more complex and resource-intensive in vivo studies.

Signaling Pathway Inhibition by a Hypothetical this compound Derivative

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound_x This compound Derivative (Compound X) compound_x->akt Inhibition caption Figure 2: Hypothetical signaling pathway inhibition.

Caption: Figure 2: Hypothetical signaling pathway inhibition.

This diagram visualizes a potential mechanism of action for an anticancer this compound derivative. Understanding the molecular target and signaling pathway is crucial for interpreting both in vitro and in vivo data and for designing rational combination therapies.

Conclusion: A Holistic Approach to Drug Discovery

The development of novel therapeutics from this compound derivatives requires a comprehensive and integrated approach that carefully considers both in vitro and in vivo data. While in vitro assays provide essential initial insights into a compound's potency and mechanism of action, they represent a simplified biological system. In vivo models, though more complex and resource-intensive, are indispensable for evaluating the true therapeutic potential of a compound by taking into account the intricate interplay of pharmacokinetics and pharmacodynamics in a living organism.

The discrepancies often observed between in vitro and in vivo results are not failures of the models themselves, but rather reflections of the inherent complexity of biological systems. By understanding the limitations of each model and by carefully designing experiments that bridge the in vitro-in vivo gap, researchers can make more informed decisions, leading to the successful development of new and effective medicines.

References

  • U.S. Food and Drug Administration. (1997).
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]
  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78-82. [Link]
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press. [Link]
  • Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of pharmacy & pharmaceutical sciences, 9(2), 169-189. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Corning. Protocol for Improving Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
  • ResearchGate.
  • de Sá, A. S., de Oliveira, D. N., & de Castro, R. J. (2021). Biomedical Importance of Indoles. Molecules, 26(23), 7374. [Link]
  • CIBERONC.
  • Kinam Park. (2009).
  • Microbe Investigations.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
  • STAR Protocols. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
  • International Journal of Novel Research and Development. (2023).
  • Bio-protocol. Xenograft Tumor Model Protocol. [Link]
  • Parlet, C. P., & Horswill, A. R. (2019). Murine Models for Staphylococcal Infection. Current protocols in microbiology, 52(1), e72. [Link]
  • Frontiers in Immunology. (2022). Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model. [Link]
  • PubMed. (2022). Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model. [Link]
  • MDPI. (2021). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. [Link]
  • MDPI. (2021). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
  • MDPI. (2021).
  • MDPI. (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. [Link]
  • MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]
  • MDPI. (2020).
  • PMC. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Link]
  • PMC. (2020). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)
  • ResearchGate. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Link]
  • PubMed. (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. [Link]
  • ResearchGate. (2020). In vitro anti-cancer activity (IC 50 , µM) of the synthetic compounds 4a-i against HT-29, Panc1, MDA-MB-231, and normal human adult dermal fibroblast (HDF). [Link]

Sources

Comparative Docking Analysis of 2-Isopropyl-1H-indole Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the indole scaffold stands out as a "privileged" structure, forming the backbone of numerous natural and synthetic compounds with significant therapeutic potential.[1][2] Its versatile structure allows for a multitude of chemical modifications, leading to derivatives with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Among these, 2-Isopropyl-1H-indole analogs have garnered considerable interest for their potential as targeted therapeutic agents. This guide provides a comprehensive comparative docking study of novel this compound analogs against a key therapeutic target, offering researchers and drug development professionals a side-by-side analysis of their binding affinities and the underlying experimental protocols.

Molecular docking, a powerful computational technique, predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6][7][8] This method has become an indispensable tool in structure-based drug design, enabling the elucidation of structure-activity relationships (SAR) and guiding the rational design of more potent and selective inhibitors.[6][9]

The Rationale for a Comparative Docking Study

The primary objective of this study is to computationally evaluate a series of newly synthesized this compound analogs for their potential to inhibit a critical protein target involved in tumorigenesis. For the purpose of this guide, we will focus on Epidermal Growth Factor Receptor (EGFR) , a well-validated target in cancer therapy. The rationale for this comparative study is threefold:

  • To Identify Promising Lead Compounds: By comparing the docking scores and binding modes of various analogs, we can identify candidates with the highest predicted affinity for the target protein.

  • To Elucidate Structure-Activity Relationships (SAR): This analysis will help in understanding how different substitutions on the indole scaffold influence binding affinity and selectivity.

  • To Provide a Validated Workflow: The detailed methodology presented here serves as a robust, self-validating protocol that can be adapted for other targets and ligand series.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a comprehensive and validated workflow for performing comparative molecular docking studies. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Diagram of the Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Target Selection & Retrieval (e.g., EGFR from PDB) Clean 2. Protein Preparation (Remove water, add hydrogens) PDB->Clean Input Protein Dock 4. Molecular Docking (e.g., AutoDock Vina) Clean->Dock Prepared Receptor Ligands 3. Ligand Preparation (2D to 3D, energy minimization) Ligands->Dock Prepared Ligands Analyze 5. Analysis of Results (Binding energy, interactions) Dock->Analyze Docking Poses Compare 6. Comparative Analysis (Rank analogs, identify leads) Analyze->Compare Quantitative Data G cluster_ligand 2-IP-indole-03 cluster_protein EGFR Active Site Indole Indole Ring Gly796 Gly796 Indole->Gly796 Backbone Interaction Leu718 Leu718 Indole->Leu718 Hydrophobic Interaction Isopropyl Isopropyl Group Leu844 Leu844 Isopropyl->Leu844 Hydrophobic Interaction Methoxy 6-Methoxy Group Met793 Met793 Methoxy->Met793 Hydrogen Bond

Sources

Inter-laboratory comparison of 2-Isopropyl-1H-indole synthesis and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Guide to the Synthesis and Analysis of 2-Isopropyl-1H-indole: Establishing Methodological Consistency

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with substituted indoles like this compound serving as crucial intermediates in the synthesis of various pharmaceuticals.[1][2] The reproducibility of synthetic and analytical data is paramount for collaborative research and drug development pipelines. Discrepancies in yield, purity, and spectral data between laboratories can lead to significant delays and misinterpretation of results. This guide presents a comprehensive framework for an inter-laboratory comparison focused on the synthesis and characterization of this compound. We provide a standardized protocol for its synthesis via the Fischer indole synthesis, detailed methodologies for its analytical characterization by NMR, GC-MS, and HPLC, and a comparative analysis of hypothetical data from three laboratories to highlight potential sources of variability. The objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating system to ensure methodological consistency and data integrity across different research sites.

Part I: Synthesis of this compound via Fischer Indolization

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[3][4] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, proceeding through a phenylhydrazone intermediate.[5]

Causality of Method Selection: We have selected the Fischer indole synthesis for this guide due to its historical significance, widespread use, and well-understood mechanism. Its sensitivity to reaction conditions makes it an excellent model for an inter-laboratory comparison, as minor deviations in protocol can lead to noticeable differences in outcome. The reaction utilizes readily available starting materials: phenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone).

Reaction Mechanism: Fischer Indole Synthesis

The reaction proceeds through several key steps:

  • Hydrazone Formation: Phenylhydrazine and 3-methyl-2-butanone condense under acidic conditions to form the corresponding phenylhydrazone.[5]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[4]

  • [4][4]-Sigmatropic Rearrangement: A[4][4]-sigmatropic rearrangement occurs, which is the key bond-forming step, resulting in a di-imine intermediate.[6]

  • Cyclization & Aromatization: The intermediate cyclizes and, through the elimination of ammonia (NH₃) under acid catalysis, rearomatizes to form the stable indole ring.[4][5]

Fischer_Indole_Synthesis cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone + Ketone, H⁺ Ketone 3-Methyl-2-butanone Ketone->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & NH₃ Elimination Diimine->Cyclization Indole This compound Cyclization->Indole Aromatization Analytical_Workflow cluster_analysis Analytical Characterization Crude Crude Product from Synthesis Purification Column Chromatography Crude->Purification Pure Purified this compound Purification->Pure NMR ¹H and ¹³C NMR (Structural Elucidation) Pure->NMR GCMS GC-MS (Purity & MW Confirmation) Pure->GCMS HPLC HPLC (Quantitative Purity) Pure->HPLC

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Isopropyl-1H-indole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental stewardship. 2-Isopropyl-1H-indole, as an indole derivative, must be handled with the assumption that it is hazardous waste unless definitively proven otherwise.[1] This guide provides a procedural framework for its safe handling and disposal, grounded in established regulatory standards and scientific principles.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the foundation of safe disposal. While specific toxicity data for this compound is limited, the indole chemical family provides a basis for prudent hazard assessment.

Intrinsic Hazards of the Indole Moiety

Indole and its derivatives are nitrogen-containing heterocyclic compounds that can present several hazards.[3][4] Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[5] Therefore, all waste streams containing this compound, including stock containers, solutions, and contaminated labware, should be treated as hazardous.[1][6] Thermal decomposition of nitrogen-containing heterocyclic compounds can produce hazardous gases such as ammonia, hydrogen cyanide, and nitrogen oxides, making incineration a preferred disposal method that requires specialized facilities.[7][8]

Regulatory Framework

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[9][10][11] These regulations mandate a "cradle-to-grave" approach to hazardous waste, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[12]

Personal Protective Equipment (PPE)

Before handling this compound or its waste, appropriate PPE must be worn to minimize exposure.[13]

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes of liquid waste or contact with solid particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1]Prevents direct skin contact, as indole derivatives may cause irritation.[5]
Body Protection Laboratory coat, long-sleeved clothing.[1]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[5][13]Minimizes inhalation of any dusts or vapors, especially when handling the solid compound or solutions.

Waste Characterization and Segregation

Proper segregation is a critical step to prevent dangerous chemical reactions and to ensure compliant disposal.[14][15]

The Principle of "Assume Hazardous"

Given the lack of specific regulatory classification, all waste containing this compound must be managed as hazardous chemical waste.[1] This includes:

  • Unused or expired pure compound.[6]

  • Solutions containing the compound.

  • Contaminated solid materials (e.g., gloves, absorbent paper, pipette tips, vials).[13]

  • Spent reaction mixtures.

Identifying and Segregating Waste Streams

Different types of waste must be collected in separate containers.[6] Never mix incompatible waste types.[15][16]

  • Solid Waste: Collect chemically contaminated items like gloves, weighing boats, and absorbent paper in a designated, lined container for solid hazardous waste.[6]

  • Sharps Waste: Needles, syringes, and broken glassware contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[14][16][17]

  • Non-Halogenated Liquid Waste: Solutions of this compound in solvents like acetone, ethanol, or hexane should be collected in a container specifically for non-halogenated solvent waste.[1] These may fall under EPA waste code F003 or F005 depending on the solvent.[18][19]

  • Halogenated Liquid Waste: If dissolved in solvents like dichloromethane or chloroform, the waste must be collected in a separate container for halogenated solvents.

  • Aqueous Waste: Aqueous solutions containing this compound should be collected separately. Do not dispose of them down the drain.[13]

On-Site Waste Accumulation Protocol

Proper containment, labeling, and storage within the laboratory are mandated by regulation and are essential for safety.

Container Selection and Management
  • Compatibility: Use containers made of a material that is chemically compatible with the waste. For most organic solvents and aqueous solutions, glass or high-density polyethylene (HDPE) is appropriate.[6][20]

  • Condition: Containers must be in good condition, free of leaks or cracks, and have a secure, leak-proof screw-on cap.[6][15]

  • Headspace: Do not fill containers to the brim. Always leave at least 10% or one inch of headspace to allow for vapor expansion.[15]

  • Closure: Keep waste containers closed at all times except when adding waste.[6]

Proper Labeling Requirements

Accurate labeling is a strict regulatory requirement.[14] Before any waste is added, the container must be labeled with:[6][21]

  • The words "Hazardous Waste."

  • The full chemical name(s) of all contents: "this compound" and the names of any solvents or other chemicals. Avoid abbreviations or formulas.[6]

  • The approximate percentage of each component.

  • An indication of the hazards (e.g., "Irritant," "Flammable" if in a flammable solvent).

  • The Accumulation Start Date (the date the first drop of waste was added to the container).[6]

  • The name and contact information of the principal investigator or laboratory supervisor.

Satellite Accumulation Area (SAA) Guidelines

Labs that generate hazardous waste must establish one or more SAAs.[15]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[15][22]

  • Storage: Store waste containers in a designated area, such as a secondary containment tray, to contain potential spills.[16]

  • Segregation: Ensure incompatible waste containers are stored separately within the SAA (e.g., acids away from bases, oxidizers away from flammables).[15]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[22] Once a container is full, it must be moved to the institution's central accumulation area within three days.[15]

Disposal Workflow and Logistics

The final disposal of this compound must be managed through your institution's EHS department and a licensed waste disposal contractor.[2][13]

Decision-Making Workflow for Disposal

The following diagram outlines the procedural steps for managing waste containing this compound from generation to disposal.

G Disposal Workflow for this compound cluster_0 In-Lab Waste Management cluster_1 Segregation cluster_2 Final Disposal Logistics gen Waste Generation (this compound) solid Solid Waste (Gloves, Vials, Paper) gen->solid Contaminated Labware liquid Liquid Waste (Solutions, Solvents) gen->liquid Solutions & Reaction Mixtures cont_solid Select & Label Solid Waste Container solid->cont_solid cont_liquid Select & Label Liquid Waste Container liquid->cont_liquid saa Store in Designated Satellite Accumulation Area (SAA) Keep container closed. cont_solid->saa cont_liquid->saa full Is Container Full or Ready for Disposal? saa->full full->saa No ehs Contact Institutional EHS for Waste Pickup full->ehs Yes record Maintain Disposal Records ehs->record

Caption: Decision workflow for handling this compound waste.

Arranging for Final Disposal
  • Contact EHS: Once a waste container is full, contact your institution's EHS department to arrange for a pickup.[2]

  • Professional Disposal: EHS will work with a licensed and approved hazardous waste disposal company.[13] The most common and effective disposal method for this type of organic compound is high-temperature incineration.[14][17]

  • Prohibited Actions: Never dispose of this compound or its containers in the regular trash or pour the waste down the sink.[6][13] This is a regulatory violation and can harm the environment.

Record Keeping

Maintain meticulous records of all hazardous waste generated and disposed of.[9][23] This documentation, often in the form of a manifest provided by the disposal vendor, is required for regulatory compliance and serves as proof of proper disposal.

Emergency Procedures

Spill Management

In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[5] Remove all sources of ignition.[24] Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[5][25] Collect the contaminated absorbent material in a sealed, properly labeled hazardous waste container for disposal.[5]

Personnel Exposure

Consult the manufacturer's SDS for specific first-aid measures.[5]

  • Inhalation: Move the individual to fresh air.[5]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[5][26]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing.[5][26]

  • In all cases of significant exposure, seek medical attention and report the incident to your supervisor and EHS department.[5]

References

  • Benchchem. (n.d.). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Benchchem. (n.d.). Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 3-fluoro-2-methyl-1H-indole: A Guide for Laboratory Professionals.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (2025). Land Disposal Restrictions for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Hazardous Waste Management Facilities and Units.
  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Actylis. (2015). SAFETY DATA SHEET: IPA-ISOPROPYL ALCOHOL.
  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: 11 Safety Laws and Standards Pertinent to Laboratories.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Florida Department of Environmental Protection. (2024). Summary of Hazardous Waste Regulations.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • ACS Omega. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • JoVE. (2017). Proper Handling and Disposal of Laboratory Waste.
  • Fisher Scientific. (2015). Safety Data Sheet: Isopropanol, Tech Grade, 99%.
  • Benchchem. (n.d.). Proper Disposal of Roxindole Hydrochloride: A Step-by-Step Guide for Laboratory Professionals.
  • PubMed Central. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Benchchem. (n.d.). In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Fluoro-2-methyl-1H-indole.

Sources

Essential Protective Measures for Handling 2-Isopropyl-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth information on the personal protective equipment (PPE) and operational procedures required for the safe handling and disposal of 2-Isopropyl-1H-indole. By understanding the potential hazards and implementing the robust safety protocols outlined below, you can minimize risk and ensure a secure laboratory environment.

Hazard Assessment of this compound

Key Physical and Chemical Properties:

PropertyValueSource
Chemical Formula C₁₁H₁₃NPubChem
Molecular Weight 159.23 g/mol PubChem
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solventsGeneral chemical principles

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through inhalation, skin contact, and eye contact. The following recommendations are based on a conservative risk assessment, prioritizing user safety.

Eye and Face Protection
  • Chemical Safety Goggles: These are the minimum requirement to protect against splashes and airborne particles.

  • Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a face shield should be worn in conjunction with safety goggles to provide full facial protection.

Skin Protection

Gloves: The selection of appropriate chemical-resistant gloves is critical. While specific breakthrough time data for this compound is unavailable, general resistance charts for aromatic heterocyclic compounds provide guidance.

Glove MaterialRecommendationRationale
Nitrile Good for short-term splash protection.Nitrile gloves offer good resistance to a range of chemicals, but their performance against aromatic hydrocarbons can be limited.[3][4] It is crucial to change them immediately upon contamination.
Butyl Rubber Excellent choice for prolonged contact.Butyl rubber provides superior resistance to a wide range of chemicals, including many organic solvents.[5][6][7]
Neoprene A reasonable alternative to nitrile.Neoprene offers good chemical resistance and can be a suitable option.[8]

Important Considerations for Glove Use:

  • Double Gloving: For enhanced protection, particularly during high-risk procedures, wearing two pairs of nitrile gloves is recommended.

  • Glove Integrity: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use.

  • Immediate Removal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it as hazardous waste.

Laboratory Coat and Protective Clothing:

  • A buttoned, long-sleeved laboratory coat is mandatory to protect the skin and personal clothing from contamination.

  • For tasks with a significant risk of splashes, a chemically resistant apron worn over the lab coat is advised.

  • Ensure that legs and feet are fully covered by wearing long pants and closed-toe shoes.

Respiratory Protection

All work with this compound, especially when handling the solid powder or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure. If the use of a fume hood is not feasible, or if there is a potential for airborne concentrations to exceed safe limits, respiratory protection is required.

  • Respirator Type: A NIOSH-approved air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is recommended.[9][10][11]

  • Cartridge Selection: Organic vapor cartridges are designated with a black color code by NIOSH.[9][10] Combination cartridges that also provide particulate filtration (e.g., P100) may be necessary if aerosols or dust are generated.

  • Cartridge Change Schedule: A regular cartridge change-out schedule must be established based on the frequency and duration of use, and the concentration of the contaminant.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is crucial for minimizing the risk of exposure and ensuring the integrity of your research.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Designate a well-ventilated work area (fume hood). Gather_PPE Assemble all necessary PPE. Don_PPE Don appropriate PPE (gloves, lab coat, eye protection). Prep->Don_PPE Spill_Kit Ensure a chemical spill kit is accessible. Weigh_Transfer Carefully weigh and transfer the chemical in the fume hood. Don_PPE->Weigh_Transfer Decontaminate Clean the work area and decontaminate equipment. Don_PPE->Decontaminate Minimize_Dust Handle solid material gently to minimize dust generation. Weigh_Transfer->Minimize_Dust Close_Container Keep the container tightly sealed when not in use. Minimize_Dust->Close_Container Dispose_PPE Dispose of contaminated PPE as hazardous waste. Decontaminate->Dispose_PPE Wash_Hands Wash hands thoroughly with soap and water. Dispose_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of this compound and any contaminated materials must be handled with the same level of care as its use. As a non-halogenated organic compound, it should be disposed of as hazardous chemical waste.[12][13][14][15]

Disposal_Workflow cluster_waste_collection Waste Collection cluster_storage Storage cluster_disposal Disposal Solid_Waste Collect solid waste (contaminated gloves, wipes) in a designated, labeled hazardous waste container. Liquid_Waste Collect liquid waste in a separate, compatible, and labeled hazardous waste container. Seal_Container Ensure waste containers are tightly sealed. Solid_Waste->Seal_Container Segregate Store in a designated secondary containment area, segregated from incompatible materials. Seal_Container->Segregate Contact_EHS Contact your institution's Environmental Health and Safety (EHS) office for waste pickup. Seal_Container->Contact_EHS Documentation Complete all required hazardous waste disposal documentation. Contact_EHS->Documentation

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropyl-1H-indole
Reactant of Route 2
Reactant of Route 2
2-Isopropyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.